Product packaging for Azido-PEG4-oxazolidin-2-one(Cat. No.:CAS No. 1919045-03-6)

Azido-PEG4-oxazolidin-2-one

Katalognummer: B3415395
CAS-Nummer: 1919045-03-6
Molekulargewicht: 332.35 g/mol
InChI-Schlüssel: LQVWHKLBYQKZEO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Azido-PEG4-oxazolidin-2-one is a useful research compound. Its molecular formula is C13H24N4O6 and its molecular weight is 332.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 332.16958450 g/mol and the complexity rating of the compound is 364. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H24N4O6 B3415395 Azido-PEG4-oxazolidin-2-one CAS No. 1919045-03-6

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-1,3-oxazolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N4O6/c14-16-15-1-4-19-7-9-21-11-12-22-10-8-20-5-2-17-3-6-23-13(17)18/h1-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQVWHKLBYQKZEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)N1CCOCCOCCOCCOCCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401181528
Record name 2-Oxazolidinone, 3-(14-azido-3,6,9,12-tetraoxatetradec-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401181528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1919045-03-6
Record name 2-Oxazolidinone, 3-(14-azido-3,6,9,12-tetraoxatetradec-1-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1919045-03-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Oxazolidinone, 3-(14-azido-3,6,9,12-tetraoxatetradec-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401181528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to Azido-PEG4-oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG4-oxazolidin-2-one is a bifunctional linker molecule increasingly utilized in the fields of bioconjugation, drug delivery, and proteomics. Its unique architecture, featuring a terminal azide (B81097) group, a hydrophilic tetraethylene glycol (PEG4) spacer, and an oxazolidin-2-one moiety, offers a versatile platform for the covalent attachment and modification of biomolecules.

The azide functionality serves as a chemical handle for highly efficient and bioorthogonal "click chemistry" reactions, namely the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions enable the precise and stable ligation of this compound to alkyne-modified proteins, peptides, nucleic acids, or other molecules of interest.

The PEG4 spacer imparts significant hydrophilicity to the linker and any resulting conjugates, which can improve solubility, reduce aggregation, and minimize non-specific binding in aqueous environments. This property is particularly advantageous in the development of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), where maintaining the stability and bioavailability of the final construct is paramount.

The oxazolidin-2-one ring system is a stable heterocyclic scaffold. While in some chemical contexts oxazolidinones are known for their roles as chiral auxiliaries or their bioactivity in certain antibiotics, in this linker its primary role is to provide a stable, non-reactive terminus. It can also serve as an efficient ligand for copper-catalyzed N-arylation reactions, potentially offering additional, more complex conjugation strategies.[1]

This technical guide provides a comprehensive overview of the properties, applications, and experimental considerations for utilizing this compound in research and development.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective use. The following table summarizes key quantitative data for this molecule.

PropertyValueSource
Chemical Formula C₁₃H₂₄N₄O₆[2]
Molecular Weight 332.36 g/mol [2]
Purity Typically >98%[3]
Appearance Colorless to pale yellow oil
Solubility Soluble in water, DMSO, DMF, and other polar organic solvents. The hydrophilic PEG spacer enhances solubility in aqueous media.[1]

Spectroscopic Data:

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the ethylene (B1197577) glycol protons of the PEG4 chain in the range of 3.5-3.8 ppm. Signals corresponding to the methylene (B1212753) groups adjacent to the azide and the oxazolidinone ring will also be present at distinct chemical shifts.

  • Mass Spectrometry: The mass spectrum should exhibit a prominent peak corresponding to the molecular ion [M+H]⁺ at approximately m/z 333.36. Fragmentation patterns would likely involve cleavage of the PEG chain.

Key Applications and Experimental Considerations

The primary applications of this compound revolve around its ability to act as a molecular bridge, connecting different chemical entities through click chemistry.

Bioconjugation

This compound is an excellent tool for the site-specific modification of biomolecules. The azide group allows for covalent attachment to proteins, antibodies, or nucleic acids that have been functionalized with a terminal alkyne or a strained cyclooctyne.

Workflow for a Typical Bioconjugation Experiment:

Caption: General workflow for bioconjugation using this compound.

PROTAC Synthesis

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. PEG linkers are widely used in PROTAC design to connect the target protein ligand and the E3 ligase ligand. The hydrophilic and flexible nature of the PEG4 chain in this compound makes it a suitable building block for PROTAC synthesis, potentially improving the solubility and cell permeability of the final PROTAC molecule.

Logical Relationship in PROTAC Assembly:

PROTAC_Assembly cluster_Target Target Protein Ligand cluster_Linker Linker cluster_E3 E3 Ligase Ligand cluster_PROTAC PROTAC Molecule Target_Ligand Target Protein Ligand (with alkyne) PROTAC PROTAC Target_Ligand->PROTAC Linker This compound Linker->PROTAC E3_Ligand E3 Ligase Ligand E3_Ligand->PROTAC

Caption: Modular assembly of a PROTAC molecule using a PEG linker.

Experimental Protocols

The following are generalized protocols for the two main types of click chemistry reactions involving azides. These should be optimized for specific applications.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This reaction is highly efficient but requires a copper catalyst, which can be cytotoxic. Therefore, it is more suitable for in vitro applications.[4][5][6][7][8]

Materials:

  • Alkyne-functionalized biomolecule

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper-chelating ligand

  • Reaction buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

Protocol:

  • Prepare stock solutions of all reagents. A 20 mM solution of CuSO₄ in water, a 100 mM solution of sodium ascorbate in water (prepare fresh), and a 50 mM solution of the copper ligand in a suitable solvent are recommended.

  • In a microcentrifuge tube, combine the alkyne-functionalized biomolecule and a 2- to 10-fold molar excess of this compound in the reaction buffer.

  • Add the copper ligand to the reaction mixture at a final concentration of 1-5 mM.

  • Add CuSO₄ to a final concentration of 0.1-1 mM.

  • Initiate the reaction by adding sodium ascorbate to a final concentration of 1-5 mM.

  • Incubate the reaction at room temperature for 1-4 hours.

  • Purify the resulting conjugate using an appropriate method such as size-exclusion chromatography (SEC), dialysis, or affinity chromatography to remove excess reagents and the copper catalyst.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click reaction that is ideal for applications in living systems due to its biocompatibility.[9][10][11][12][13]

Materials:

  • Strained alkyne (e.g., DBCO or BCN)-functionalized biomolecule

  • This compound

  • Reaction buffer (e.g., PBS, pH 7.4)

Protocol:

  • Dissolve the strained alkyne-functionalized biomolecule and a 2- to 10-fold molar excess of this compound in the reaction buffer.

  • Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the reactivity of the strained alkyne.

  • Monitor the progress of the reaction using an appropriate analytical technique (e.g., LC-MS, SDS-PAGE).

  • Once the reaction is complete, purify the conjugate using SEC, dialysis, or affinity chromatography to remove any unreacted linker.

Signaling Pathways and Broader Impact

This compound itself is a synthetic tool and does not directly participate in or modulate cellular signaling pathways. However, its application in creating bioconjugates and PROTACs has a significant impact on the study and manipulation of these pathways.

For instance, by conjugating a fluorescent dye to a specific protein using this linker, researchers can visualize the protein's localization and trafficking within a cell in response to various stimuli, providing insights into signaling cascades.

In the context of PROTACs, the linker plays a crucial role in positioning the E3 ligase in proximity to the target protein, thereby hijacking the ubiquitin-proteasome system to induce target degradation. This allows for the selective removal of proteins that drive disease, offering a powerful therapeutic strategy. The degradation of a target protein can have profound effects on the signaling pathways in which it is involved.

Conceptual Workflow of PROTAC-Mediated Signal Interruption:

Caption: PROTACs, utilizing linkers like this compound, can lead to the degradation of a key signaling protein, thereby interrupting the pathway.

Conclusion

This compound is a valuable and versatile chemical tool for researchers in chemistry, biology, and medicine. Its combination of a bioorthogonal azide handle, a solubilizing PEG spacer, and a stable oxazolidinone terminus provides a robust platform for the synthesis of well-defined bioconjugates and complex therapeutic modalities like PROTACs. The ability to perform efficient and specific ligations under mild conditions makes it an attractive choice for a wide range of applications, from basic research to drug discovery and development. As the demand for more sophisticated and targeted biological tools and therapeutics grows, the utility of well-designed linkers such as this compound will continue to expand.

References

Azido-PEG4-oxazolidin-2-one chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azido-PEG4-oxazolidin-2-one is a heterobifunctional linker molecule of significant interest in the fields of bioconjugation and drug development. Its unique architecture, featuring a terminal azide (B81097) group for "click" chemistry, a hydrophilic tetraethylene glycol (PEG4) spacer, and a reactive oxazolidin-2-one moiety, offers a versatile platform for the precise engineering of complex biomolecular conjugates. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and applications, with a focus on experimental protocols and logical workflows. While specific experimental data for this compound is not extensively available in public literature, this document compiles known information and provides generalized protocols based on established chemical principles for similar molecules.

Chemical Structure and Identification

This compound is characterized by three key functional components: an azide (N₃) group, a polyethylene (B3416737) glycol (PEG) chain of four ethylene (B1197577) oxide units, and a terminal oxazolidin-2-one ring.

  • Azide Group: This functional group is paramount for its utility in bioorthogonal chemistry, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), enabling the formation of stable triazole linkages with alkyne-modified molecules.[1]

  • PEG4 Spacer: The hydrophilic PEG chain enhances the aqueous solubility of the molecule and its conjugates, reduces aggregation, and provides a flexible spacer arm to minimize steric hindrance between conjugated entities.[2]

  • Oxazolidin-2-one Moiety: This heterocyclic ring system can serve as a reactive handle for further chemical modifications. The oxazolidin-2-one group is known to be an efficient ligand in copper-catalyzed N-arylation reactions.[2]

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

Quantitative physicochemical data for this compound is not extensively reported in publicly available literature. The following table summarizes known information and estimates for related compounds.

PropertyValueSource/Reference
Molecular Formula C₁₃H₂₄N₄O₆[3]
Molecular Weight 332.4 g/mol [3]
Appearance Solid[4]
Purity ≥98%[3]
Solubility The hydrophilic PEG spacer increases solubility in aqueous media. Soluble in DMSO and DMF.[2][5]
Melting Point No data available[4]
Boiling Point No data available[4]
Density No data available
Storage -20°C[3]

Synthesis

G start Commercially available HO-PEG4-oxazolidin-2-one step1 Step 1: Mesylation or Tosylation - Reagents: MsCl or TsCl, Et₃N - Solvent: CH₂Cl₂ - Conditions: 0°C to room temperature start->step1 intermediate MsO-PEG4-oxazolidin-2-one or TsO-PEG4-oxazolidin-2-one step1->intermediate step2 Step 2: Azide Substitution - Reagent: Sodium Azide (NaN₃) - Solvent: DMF or Ethanol - Conditions: Elevated temperature intermediate->step2 product This compound step2->product

Caption: Proposed synthetic workflow for this compound.

Generalized Experimental Protocol:

Step 1: Mesylation/Tosylation of HO-PEG4-oxazolidin-2-one

  • Dissolve HO-PEG4-oxazolidin-2-one in anhydrous dichloromethane (B109758) (CH₂Cl₂) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0°C using an ice bath.

  • Add triethylamine (B128534) (Et₃N) (1.2 equivalents) dropwise to the solution.

  • Slowly add methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) (1.1 equivalents) to the reaction mixture.

  • Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature, stirring for an additional 4-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with CH₂Cl₂.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude mesylated or tosylated intermediate.

Step 2: Azide Substitution

  • Dissolve the crude intermediate from Step 1 in dimethylformamide (DMF) or ethanol.

  • Add sodium azide (NaN₃) (1.5-2.0 equivalents) to the solution.

  • Heat the reaction mixture to 60-80°C and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in water and extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or CH₂Cl₂).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure this compound.

Applications in Bioconjugation and Drug Delivery

The primary application of this compound lies in its ability to link biomolecules to other molecules of interest, such as therapeutic agents, imaging agents, or solid supports. The azide group allows for highly specific and efficient conjugation via click chemistry.

G linker This compound conjugation Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - Catalyst: CuSO₄/Sodium Ascorbate (B8700270) - Ligand: THPTA or TBTA linker->conjugation biomolecule Alkyne-modified Biomolecule (e.g., Antibody, Protein, Peptide) biomolecule->conjugation drug Drug, Probe, or Surface drug->biomolecule pre-modification conjugate Bioconjugate conjugation->conjugate

Caption: General workflow for bioconjugation using this compound.

Generalized Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

This protocol describes a general procedure for conjugating an alkyne-modified protein with this compound.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) stock solution (e.g., 100 mM in water or DMSO/water)

  • Sodium ascorbate stock solution (e.g., 1 M in water, freshly prepared)

Procedure:

  • Preparation of Reagents:

    • Dissolve this compound in DMSO or DMF to prepare a stock solution (e.g., 10-50 mM).

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-modified protein solution.

    • Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% (v/v) to prevent protein denaturation.

  • Initiation of Click Reaction:

    • In a separate tube, premix the CuSO₄ and THPTA/TBTA solutions.

    • Add the copper/ligand premix to the protein-linker solution.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-4 hours with gentle shaking. The reaction can be performed at 4°C for a longer duration if the protein is sensitive to room temperature.

  • Purification:

    • Remove excess reagents and byproducts by size-exclusion chromatography (e.g., using a desalting column) or dialysis against a suitable buffer.

  • Characterization:

    • Characterize the resulting conjugate by SDS-PAGE to confirm the increase in molecular weight, and by mass spectrometry to determine the degree of labeling.

Stability

The stability of this compound is a critical consideration for its storage and use. The azide group is generally stable under common reaction conditions.[6] However, the oxazolidin-2-one ring is susceptible to hydrolysis, particularly under basic conditions, which would lead to ring-opening.[7] Studies on related oxazolidine (B1195125) structures have shown that they can hydrolyze in aqueous solutions.[8][9] Therefore, it is recommended to store the compound in a dry environment and to use it in buffers with a pH around neutral or slightly acidic for conjugation reactions.

Spectroscopic Data

  • ¹H NMR: Signals corresponding to the protons of the PEG chain, the oxazolidin-2-one ring, and the methylene (B1212753) group adjacent to the azide.

  • ¹³C NMR: Resonances for the carbons of the PEG chain, the oxazolidin-2-one ring (including the carbonyl carbon), and the carbon attached to the azide group.

  • FTIR: A characteristic strong absorption band for the azide group (N=N=N stretch) typically appears around 2100 cm⁻¹. A carbonyl (C=O) stretching band for the oxazolidin-2-one ring would be expected around 1750 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the compound.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable chemical tool for researchers in drug development and biotechnology. Its bifunctional nature, combining the specificity of click chemistry with the advantageous properties of a PEG spacer, makes it a powerful linker for the construction of well-defined bioconjugates. While detailed experimental data for this specific compound is limited, the generalized protocols and structural information provided in this guide offer a solid foundation for its successful application in various research endeavors. Further studies are warranted to fully characterize its physicochemical properties and to explore its full potential in the development of novel therapeutics and diagnostics.

References

The Role and Utility of Azido-PEG4-oxazolidin-2-one in Modern Bioconjugation and Drug Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azido-PEG4-oxazolidin-2-one is a heterobifunctional linker that has emerged as a valuable tool in the fields of chemical biology, drug delivery, and proteomics. This technical guide delves into the core functionalities of this molecule, breaking down the roles of its constituent components: the azide (B81097) group, the polyethylene (B3416737) glycol (PEG) spacer, and the oxazolidin-2-one moiety. We will explore its primary application as a molecular bridge, facilitating the connection of diverse chemical entities. This guide will provide an overview of its chemical mechanisms of action, potential applications, and generalized experimental protocols for its use in bioconjugation.

Core Functionality: A Bifunctional Linker

This compound is not a pharmacologically active agent with a traditional mechanism of action on a biological pathway. Instead, its "mechanism of action" lies in its chemical reactivity, enabling the covalent linkage of two different molecules. It is best understood as a versatile building block in the construction of complex biomolecular conjugates.[1] Its structure comprises three key functional domains:

  • An Azide Group (N₃): A highly selective functional group for bioorthogonal chemistry.

  • A Tetra-Polyethylene Glycol (PEG4) Spacer: A hydrophilic linker that imparts favorable physicochemical properties.

  • An Oxazolidin-2-one Ring: A heterocyclic moiety that can act as a reactive handle or a ligand.

The primary utility of this molecule is in applications such as antibody-drug conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and surface modification of biomaterials.[1][2]

Chemical Mechanisms of Action

The functionality of this compound is defined by the reactivity of its terminal groups.

The Azide Group: Gateway to "Click Chemistry"

The azide group is a cornerstone of "click chemistry," a set of biocompatible, rapid, and high-yielding reactions.[2][3] This functionality allows for the specific conjugation of this compound to molecules containing a compatible reactive partner. The two primary reactions involving the azide group are:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction forms a stable triazole linkage between the azide and a terminal alkyne. It is highly efficient and widely used in bioconjugation.[3]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free version of click chemistry that utilizes strained cyclooctynes like dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN). The absence of a cytotoxic copper catalyst makes it particularly suitable for live-cell labeling.[4]

  • Staudinger Ligation: The azide can also react with phosphine-containing molecules to form an aza-ylide intermediate, which then rearranges to produce a stable amide bond.[4]

The stability and high selectivity of the azide group under a wide range of conditions make it an ideal functional handle for complex biological systems.[2][3]

The PEG4 Spacer: Enhancing Solubility and Spacing

The tetra-polyethylene glycol (PEG4) linker is a hydrophilic chain that confers several advantageous properties to the conjugates:

  • Increased Aqueous Solubility: The PEG spacer enhances the solubility of hydrophobic molecules in aqueous buffers, which is crucial for biological applications.[1][5]

  • Reduced Immunogenicity: PEGylation, the process of attaching PEG chains, can help to reduce the immunogenicity of conjugated proteins and peptides.[5]

  • Flexible Spacer Arm: The PEG4 chain provides a flexible spacer that can help to overcome steric hindrance between the conjugated molecules, allowing them to maintain their native conformation and function.

The Oxazolidin-2-one Moiety: A Dual-Purpose Functional Group

The oxazolidin-2-one ring in this linker has two potential roles:

  • Ligand for N-Arylation: In synthetic chemistry, the oxazolidin-2-one group is an effective ligand for copper-catalyzed N-arylation of various nitrogen-containing heterocycles like pyrroles, imidazoles, and indoles.[1] This reactivity is more relevant to the synthesis of complex molecules rather than a direct biological mechanism.

  • Potential Bioactivity: The oxazolidinone core is a well-established pharmacophore in a class of antibiotics, with linezolid (B1675486) being a prominent example.[6] The mechanism of action for these antibiotics involves the inhibition of bacterial protein synthesis by preventing the formation of the initiation complex on the ribosome.[7] Specifically, they interfere with the binding of the initiator fMet-tRNA to the P-site of the ribosome.[7] While this compound itself is not marketed as an antibiotic, the presence of this moiety could be leveraged in the design of novel antibacterial agents or as a targeting group.

Applications in Drug Development and Research

The bifunctional nature of this compound makes it a versatile tool for a variety of applications:

  • Antibody-Drug Conjugates (ADCs): The linker can be used to attach a cytotoxic drug to an antibody. The azide group would be used to conjugate the linker to the drug, while another functional group (potentially derived from the oxazolidinone or added to it) would react with the antibody.

  • PROTACs: In the development of PROTACs, this linker could be used to connect a protein-binding ligand to an E3 ligase-recruiting moiety.

  • Surface Modification: The linker can be used to functionalize surfaces of biomaterials or nanoparticles to attach specific biomolecules for targeted drug delivery or diagnostic applications.[8]

  • Proteomics and Bioconjugation: It serves as a general-purpose crosslinker for attaching molecules to proteins, peptides, or oligonucleotides.[2]

Quantitative Data

As this compound is a chemical reagent, quantitative data typically pertains to its physical and chemical properties rather than biological efficacy.

PropertyValueReference
Molecular Formula C₁₃H₂₄N₄O₆[1]
Molecular Weight 332.4 g/mol [1]
Purity Typically ≥98%[1]
CAS Number 1919045-03-6[1]
Storage Condition -20°C[1]

Generalized Experimental Protocols

The following are generalized protocols for the use of azide-containing linkers in bioconjugation. Specific conditions will need to be optimized for individual applications.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with a Protein

This protocol outlines the general steps for conjugating an alkyne-modified protein with this compound.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper ligand (e.g., THPTA)

  • Desalting column

Procedure:

  • Prepare a stock solution of the azide linker: Dissolve this compound in a compatible organic solvent like DMSO to a concentration of 10 mM.

  • Prepare the catalyst solution: Prepare fresh stock solutions of CuSO₄, sodium ascorbate (B8700270), and THPTA in water.

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-modified protein.

    • Add the this compound stock solution to achieve the desired molar excess.

    • Add the copper ligand, followed by the CuSO₄ solution.

    • Initiate the reaction by adding the sodium ascorbate solution.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours.

  • Purification: Remove the excess reagents and byproducts using a desalting column to obtain the purified protein conjugate.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is for copper-free click chemistry, suitable for live-cell applications.

Materials:

  • DBCO- or BCN-modified biomolecule

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare a stock solution of the azide linker: Dissolve this compound in DMSO or water to the desired concentration.

  • Reaction Setup:

    • Dissolve the DBCO- or BCN-modified biomolecule in PBS.

    • Add the this compound stock solution.

  • Incubation: Incubate the reaction at room temperature or 37°C for 2-12 hours. The reaction progress can be monitored by an appropriate analytical method (e.g., HPLC, mass spectrometry).

  • Purification: Purify the conjugate using a method suitable for the biomolecule (e.g., dialysis, size-exclusion chromatography).

Visualizing the Mechanism and Workflow

The following diagrams illustrate the chemical mechanisms and a typical experimental workflow involving this compound.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System Azido_Linker This compound Triazole_Product Stable Triazole Linkage Azido_Linker->Triazole_Product Reacts with Alkyne_Molecule Alkyne-containing Molecule Alkyne_Molecule->Triazole_Product Reacts with Copper Cu(I) Copper->Triazole_Product Catalyzes Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->Copper Reduces CuSO4 Cu(II)SO4

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism.

Experimental_Workflow Start Start: Alkyne-modified Protein Step1 1. Prepare Reagents: - this compound - Catalyst System (CuSO4, Ascorbate) Start->Step1 Step2 2. Mix Reactants: Combine protein, linker, and catalyst Step1->Step2 Step3 3. Incubate: Allow reaction to proceed (1-4h at RT) Step2->Step3 Step4 4. Purify: Remove excess reagents via desalting column Step3->Step4 End End: Purified Protein Conjugate Step4->End

Caption: A generalized experimental workflow for protein conjugation using CuAAC.

Linker_Functionality Linker Azide Group PEG4 Spacer Oxazolidin-2-one MoleculeB Molecule B (e.g., Protein, Surface) Linker:oxaz->MoleculeB Further Modification or Interaction MoleculeA Molecule A (e.g., Drug, Dye) MoleculeA->Linker:azide Click Chemistry

Caption: Functional domains of this compound as a molecular bridge.

Conclusion

This compound is a powerful and versatile heterobifunctional linker, not a standalone therapeutic agent. Its mechanism of action is chemical, enabling the precise and efficient covalent conjugation of different molecular entities through bioorthogonal chemistry. The inclusion of a PEG spacer enhances the physicochemical properties of the resulting conjugates, while the oxazolidinone moiety offers an additional site for chemical modification or potential bioactivity. Understanding the distinct functionalities of each component of this linker is key to leveraging its full potential in the design and synthesis of novel bioconjugates for a wide range of applications in research and drug development.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Azido-PEG4-oxazolidin-2-one

This technical guide provides a detailed, proposed methodology for the synthesis of this compound, a heterobifunctional linker of significant interest in bioconjugation, drug delivery, and pharmaceutical sciences. The molecule incorporates a terminal azide (B81097) group for "click" chemistry applications, a hydrophilic tetraethylene glycol (PEG4) spacer to enhance aqueous solubility, and a reactive oxazolidinone moiety.[1] This document outlines a plausible multi-step synthetic pathway, complete with detailed experimental protocols, characterization data, and workflow visualizations.

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached in two primary stages. The first stage involves the preparation of a key intermediate, N-(11-azido-3,6,9-trioxaundecyl)ethanolamine. The second stage is the cyclization of this intermediate to form the target oxazolidinone ring.

Synthetic_Pathway cluster_1 Stage 2: Oxazolidinone Ring Formation A Tetraethylene Glycol B 1-(p-Toluenesulfonyl)-11-hydroxy-3,6,9-trioxaundecane (TsO-PEG4-OH) A->B  TsCl, Pyridine (B92270)   C 1-Azido-11-hydroxy-3,6,9-trioxaundecane (N3-PEG4-OH) B->C  NaN3, DMF   D 1-Azido-11-(p-toluenesulfonyl)-3,6,9-trioxaundecane (N3-PEG4-OTs) C->D  TsCl, Pyridine   E N-(11-azido-3,6,9-trioxaundecyl)ethanolamine (Azido-PEG4-ethanolamine) D->E  Ethanolamine (B43304)   F This compound E->F

Caption: Proposed two-stage synthesis of this compound.

Experimental Protocols

The following protocols are detailed, step-by-step procedures for the proposed synthesis.

Stage 1: Synthesis of N-(11-azido-3,6,9-trioxaundecyl)ethanolamine

1. Monotosylation of Tetraethylene Glycol (TEG)

  • Procedure: To a solution of tetraethylene glycol (1.0 eq) in anhydrous pyridine at 0 °C, a solution of p-toluenesulfonyl chloride (TsCl, 1.0 eq) in anhydrous pyridine is added dropwise over 2 hours. The reaction mixture is stirred at 0 °C for 4 hours and then allowed to stand at 4 °C for 24 hours. The mixture is poured into ice-water and extracted with dichloromethane (B109758) (DCM). The combined organic layers are washed with cold 1M HCl, saturated NaHCO₃ solution, and brine, then dried over anhydrous Na₂SO₄. The solvent is removed under reduced pressure to yield 1-(p-Toluenesulfonyl)-11-hydroxy-3,6,9-trioxaundecane (TsO-PEG4-OH) as a viscous oil.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel.

2. Azidation of TsO-PEG4-OH

  • Procedure: TsO-PEG4-OH (1.0 eq) is dissolved in dimethylformamide (DMF). Sodium azide (NaN₃, 3.0 eq) is added, and the mixture is heated to 80 °C with vigorous stirring for 12 hours under a nitrogen atmosphere. After cooling to room temperature, the solvent is removed in vacuo. The residue is redissolved in DCM and washed with water. The organic layer is dried over anhydrous Na₂SO₄ and concentrated to give 1-Azido-11-hydroxy-3,6,9-trioxaundecane (N₃-PEG4-OH).

  • Purification: The product is typically used in the next step without further purification, but can be purified by silica gel chromatography if necessary.

3. Tosylation of N₃-PEG4-OH

  • Procedure: The protocol is similar to the first step. N₃-PEG4-OH (1.0 eq) is dissolved in anhydrous pyridine at 0 °C. A solution of TsCl (1.2 eq) in anhydrous pyridine is added dropwise. The reaction is stirred at 0 °C for 4 hours and then at room temperature overnight. Work-up is performed as described in step 1 to yield 1-Azido-11-(p-toluenesulfonyl)-3,6,9-trioxaundecane (N₃-PEG4-OTs).

  • Purification: The crude product is purified by column chromatography on silica gel.

4. Amination with Ethanolamine

  • Procedure: N₃-PEG4-OTs (1.0 eq) is added to an excess of ethanolamine (approx. 20 eq). The mixture is heated to 70 °C and stirred for 24 hours. After cooling, the excess ethanolamine is removed under high vacuum. The residue is dissolved in water and washed with diethyl ether to remove any unreacted starting material. The aqueous layer is then saturated with NaCl and extracted with DCM. The combined DCM extracts are dried over anhydrous Na₂SO₄ and concentrated to afford N-(11-azido-3,6,9-trioxaundecyl)ethanolamine as a pale yellow oil.

  • Purification: The product can be purified by silica gel chromatography.

Stage 2: Synthesis of this compound

5. Oxazolidinone Ring Formation

  • Procedure: N-(11-azido-3,6,9-trioxaundecyl)ethanolamine (1.0 eq) is dissolved in anhydrous dimethyl sulfoxide (B87167) (DMSO). 1,1'-Carbonyldiimidazole (CDI, 1.5 eq) is added in one portion under a nitrogen atmosphere. The reaction mixture is stirred at room temperature for 3 hours. Upon completion (monitored by TLC or LC-MS), the reaction mixture is diluted with water and the product is extracted with ethyl acetate. The combined organic layers are washed with dilute HCl solution followed by brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • Purification: The final product, this compound, is purified by column chromatography on silica gel to yield a clear, viscous oil. The use of reagents like diethyl carbonate in the presence of a base is also a viable alternative for this cyclization step.[2][3]

Data Presentation

Table 1: Materials and Equipment
ItemDescription
Chemicals Tetraethylene glycol, p-toluenesulfonyl chloride, Pyridine (anhydrous), Sodium azide, Ethanolamine, 1,1'-Carbonyldiimidazole, Dichloromethane, Ethyl acetate, Hexanes, DMF, DMSO, HCl, NaHCO₃, NaCl, Na₂SO₄
Equipment Round-bottom flasks, Magnetic stirrer with heating, Ice bath, Rotary evaporator, Column chromatography setup, Thin Layer Chromatography (TLC) plates, NMR Spectrometer, Mass Spectrometer
Table 2: Reaction Parameters and Hypothetical Yields
StepReactionKey ReagentsTemp. (°C)Time (h)Hypothetical Yield (%)
1MonotosylationTsCl, Pyridine0 → RT2850-60
2AzidationNaN₃, DMF8012>95
3TosylationTsCl, Pyridine0 → RT1685-95
4AminationEthanolamine702460-70
5CyclizationCDI, DMSORT375-85
Table 3: Hypothetical Characterization Data
CompoundFormulaMW ( g/mol )¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)MS (ESI+) m/z
N₃-PEG4-OHC₈H₁₇N₃O₄235.243.75-3.55 (m, 14H, PEG CH₂), 3.38 (t, 2H, CH₂N₃)72.6, 70.7, 70.6, 70.4, 70.1, 61.7, 50.7236.1 [M+H]⁺
Azido-PEG4-ethanolamineC₁₀H₂₂N₄O₄278.313.70-3.50 (m, 16H, PEG CH₂ & OCH₂CH₂N), 3.38 (t, 2H, CH₂N₃), 2.85 (t, 2H, NCH₂CH₂O), 2.78 (t, 2H, PEG-CH₂N)70.8, 70.6, 70.5, 70.3, 70.1, 61.0, 51.5, 50.7, 49.8279.2 [M+H]⁺
This compound C₁₁H₂₀N₄O₅ 304.30 4.35 (t, 2H, OCH₂ in ring), 3.80-3.50 (m, 12H, PEG CH₂), 3.45 (t, 2H, NCH₂ in ring), 3.38 (t, 2H, CH₂N₃), 3.30 (t, 2H, PEG-CH₂N)159.5 (C=O), 70.6, 70.5, 70.3, 70.1, 69.9, 62.1, 50.7, 49.2, 44.5305.1 [M+H]⁺, 327.1 [M+Na]⁺

Note: NMR chemical shifts are estimates based on typical values for similar structures.[4][5][6][7]

Mandatory Visualization: Experimental Workflow

The overall workflow from starting material procurement to the final, purified product involves a sequence of synthesis, purification, and characterization steps.

Experimental_Workflow cluster_prep Preparation cluster_synthesis Synthesis & Purification cluster_analysis Analysis start Procure Reagents (TEG, TsCl, NaN3, etc.) setup Assemble Glassware (Anhydrous Conditions) start->setup step1 Step 1: Monotosylation (TsO-PEG4-OH) setup->step1 pur1 Purification 1 (Column Chromatography) step1->pur1 step2 Step 2: Azidation (N3-PEG4-OH) pur1->step2 char1 Characterize Intermediates (TLC, NMR, MS) pur1->char1 step3 Step 3: Tosylation (N3-PEG4-OTs) step2->step3 pur3 Purification 3 (Column Chromatography) step3->pur3 step4 Step 4: Amination (Azido-PEG4-ethanolamine) pur3->step4 pur3->char1 pur4 Purification 4 (Extraction/Column) step4->pur4 step5 Step 5: Cyclization (Final Product) pur4->step5 pur4->char1 pur5 Final Purification (Column Chromatography) step5->pur5 char2 Characterize Final Product (NMR, MS, IR) pur5->char2

Caption: Overall experimental workflow for the synthesis of this compound.

Safety Considerations

  • Sodium Azide (NaN₃): Highly toxic and can form explosive heavy metal azides. Avoid contact with acids, which can liberate toxic hydrazoic acid gas. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Pyridine and DMF: These solvents are toxic. Handle in a fume hood.

  • p-Toluenesulfonyl Chloride (TsCl): Corrosive and a lachrymator. Handle with care.

This guide provides a robust, albeit proposed, framework for the synthesis of this compound. Researchers should adapt and optimize the described conditions based on their laboratory settings and in-process monitoring.

References

An In-depth Technical Guide to Azido-PEG4-oxazolidin-2-one (CAS Number: 1919045-03-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Azido-PEG4-oxazolidin-2-one is a heterobifunctional linker molecule designed for advanced applications in bioconjugation, drug delivery, and proteomics. This guide provides a comprehensive overview of its chemical properties, potential applications, and detailed, albeit inferred, experimental protocols. The molecule incorporates a terminal azide (B81097) group, enabling covalent modification via "click chemistry," and an oxazolidin-2-one moiety, a versatile pharmacophore and potential ligand. The tetraethylene glycol (PEG4) spacer enhances aqueous solubility and provides spatial separation between conjugated molecules.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. These data are compiled from various chemical suppliers and databases.

PropertyValueReference
CAS Number 1919045-03-6[1]
Molecular Formula C13H24N4O6[1]
Molecular Weight 332.4 g/mol [1]
Appearance Varies (typically a solid or oil)
Purity ≥95%
Solubility Soluble in water and most organic solvents[1]
Storage Conditions -20°C, desiccated[1]

Core Functionalities and Applications

This compound possesses two key functional groups that can be exploited for a range of applications in drug development and research.

The Azide Group: A Gateway to "Click Chemistry"

The terminal azide group (-N3) is a versatile handle for "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility.[2] The most common applications of the azide group in this linker are:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction forms a stable triazole linkage with a terminal alkyne-containing molecule. It is widely used for conjugating this linker to proteins, peptides, nucleic acids, or small molecules that have been pre-functionalized with an alkyne.[3]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) instead of a terminal alkyne. The absence of a cytotoxic copper catalyst makes SPAAC ideal for applications in living cells and in vivo studies.[4]

  • Staudinger Ligation: The azide can also react with a phosphine-containing molecule to form an amide bond.[3]

The Oxazolidin-2-one Moiety: A Versatile Pharmacophore and Ligand

The oxazolidin-2-one ring is a privileged scaffold in medicinal chemistry, most notably found in the linezolid (B1675486) class of antibiotics.[5] Its presence in this linker suggests several potential applications:

  • Bioactivity: The oxazolidin-one moiety may impart its own biological activity to the final conjugate, potentially leading to the development of novel therapeutics. An azide-functionalized oxazolidinone antibiotic has been synthesized, demonstrating that this combination of functional groups can be used to create bioactive probes and new antibiotic variants.[5]

  • Ligand for Catalysis: The oxazolidin-2-one group can act as an efficient ligand in copper-catalyzed N-arylation reactions.[1] While this reactivity is less commonly exploited in bioconjugation compared to click chemistry, it presents an opportunity for orthogonal functionalization under specific conditions.

The PEG4 Spacer

The tetraethylene glycol (PEG4) spacer offers several advantages in the design of bioconjugates:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain increases the aqueous solubility of the linker and the resulting conjugate.[1]

  • Biocompatibility: PEG is a well-established biocompatible polymer that can reduce the immunogenicity of the conjugated molecule.

  • Flexible Spacer Arm: The PEG4 chain provides a flexible spacer that can reduce steric hindrance between the conjugated molecules, helping to preserve their biological activity.

Experimental Protocols

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of this compound to an alkyne-functionalized protein.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO4) stock solution (e.g., 50 mM in water)

  • Sodium ascorbate (B8700270) stock solution (e.g., 1 M in water, freshly prepared)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 100 mM in water)

  • Desalting column

Procedure:

  • Reagent Preparation: Prepare fresh stock solutions of CuSO4, sodium ascorbate, and THPTA.

  • Reaction Setup: In a microcentrifuge tube, combine the following in order:

    • Alkyne-modified protein to a final concentration of 1-5 mg/mL.

    • This compound to a final concentration that is a 10- to 50-fold molar excess over the protein.

    • THPTA to a final concentration of 1 mM.

    • CuSO4 to a final concentration of 200 µM.

  • Reaction Initiation: Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C for overnight incubation.

  • Purification: Remove excess reagents and byproducts using a desalting column appropriate for the size of the protein conjugate.

  • Characterization: Confirm the conjugation using techniques such as SDS-PAGE, mass spectrometry (MALDI-TOF or ESI-MS), and HPLC.

General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the labeling of a biomolecule with a cyclooctyne-functionalized fluorescent dye.

Materials:

  • This compound-labeled biomolecule in a suitable buffer (e.g., PBS, pH 7.4)

  • Cyclooctyne-functionalized fluorescent dye (e.g., DBCO-dye)

  • Desalting column or dialysis cassette

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the this compound-labeled biomolecule with a 2- to 10-fold molar excess of the cyclooctyne-functionalized fluorescent dye.

  • Incubation: Incubate the reaction mixture at room temperature for 2-12 hours or at 4°C for 12-24 hours. The reaction progress can be monitored by a suitable analytical technique (e.g., HPLC, fluorescence spectroscopy).

  • Purification: Purify the fluorescently labeled bioconjugate from excess dye using a desalting column or by dialysis.

  • Characterization: Confirm the labeling by measuring the fluorescence of the conjugate and by techniques such as SDS-PAGE with fluorescence imaging.

Visualizations

Logical Relationships of this compound

A This compound B Azide Group (-N3) A->B provides C PEG4 Spacer A->C provides D Oxazolidin-2-one Moiety A->D provides E Click Chemistry B->E enables I Solubility C->I enhances J Biocompatibility C->J provides K Flexible Spacer C->K acts as L Pharmacophore D->L acts as M Ligand for N-arylation D->M can act as F CuAAC (with Alkyne) E->F G SPAAC (with Cyclooctyne) E->G H Staudinger Ligation (with Phosphine) E->H

Caption: Functional components of this compound.

Experimental Workflow for CuAAC Bioconjugation

cluster_0 Reaction cluster_1 Purification cluster_2 Analysis A Alkyne-modified Biomolecule D Incubate (Room Temperature, 1-4h) A->D B This compound B->D C CuSO4 / Sodium Ascorbate THPTA C->D E Desalting Column D->E Purify I Bioconjugate E->I Isolate F SDS-PAGE G Mass Spectrometry H HPLC I->F Analyze I->G Analyze I->H Analyze

Caption: Workflow for CuAAC using this compound.

Conclusion

This compound is a promising bifunctional linker for researchers in drug development and chemical biology. Its azide group provides a reliable handle for bioconjugation via click chemistry, while the oxazolidin-2-one moiety offers the potential for intrinsic bioactivity or further functionalization. The PEG4 spacer enhances the physicochemical properties of the resulting conjugates. While detailed experimental data for this specific molecule is emerging, the well-established reactivity of its constituent functional groups allows for its confident application in a variety of experimental contexts.

References

In-Depth Technical Guide: Azido-PEG4-oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the physicochemical properties of Azido-PEG4-oxazolidin-2-one, a bifunctional crosslinker utilized in bioconjugation and pharmaceutical research.

Core Compound Data

This compound is a versatile molecule incorporating an azide (B81097) group for "click chemistry" applications and an oxazolidin-2-one moiety. The polyethylene (B3416737) glycol (PEG) spacer enhances its solubility in aqueous solutions, a crucial feature for biological applications.

Physicochemical Properties

The fundamental quantitative data for this compound is summarized in the table below. This information is essential for experimental design, including reaction stoichiometry and analytical characterization.

PropertyValue
Molecular Formula C₁₃H₂₄N₄O₆
Molecular Weight 332.36 g/mol [1]
CAS Number 1919045-03-6[1][2]

Experimental Protocols

The determination of the molecular weight of this compound is achieved through the summation of the atomic weights of its constituent atoms, as dictated by its molecular formula.

Methodology for Molecular Weight Calculation:

  • Elemental Identification: The molecular formula C₁₃H₂₄N₄O₆ indicates the presence of Carbon (C), Hydrogen (H), Nitrogen (N), and Oxygen (O).

  • Atomic Weight Aggregation: The number of atoms for each element is multiplied by its respective atomic weight.

    • Carbon: 13 atoms × 12.011 u = 156.143 u

    • Hydrogen: 24 atoms × 1.008 u = 24.192 u

    • Nitrogen: 4 atoms × 14.007 u = 56.028 u

    • Oxygen: 6 atoms × 15.999 u = 95.994 u

  • Total Molecular Weight Calculation: The weights of all atoms are summed to yield the final molecular weight.

    • 156.143 + 24.192 + 56.028 + 95.994 = 332.357 u

The calculated molecular weight is consistent with the values reported in chemical databases.[1][2][3]

Visualizations

The following diagrams illustrate the conceptual breakdown of the molecular weight calculation.

G cluster_elements Elemental Composition cluster_weights Atomic Weights (g/mol) cluster_calculation Calculation C Carbon (C) 13 atoms C_wt 12.011 H Hydrogen (H) 24 atoms H_wt 1.008 N Nitrogen (N) 4 atoms N_wt 14.007 O Oxygen (O) 6 atoms O_wt 15.999 Total_C 13 * 12.011 = 156.143 C_wt->Total_C Total_H 24 * 1.008 = 24.192 H_wt->Total_H Total_N 4 * 14.007 = 56.028 N_wt->Total_N Total_O 6 * 15.999 = 95.994 O_wt->Total_O MW Molecular Weight 332.36 g/mol Total_C->MW Total_H->MW Total_N->MW Total_O->MW

Caption: Molecular weight calculation workflow.

References

Navigating the Aqueous Solubility of Azido-PEG4-oxazolidin-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Understanding the Components: Drivers of Solubility

Azido-PEG4-oxazolidin-2-one is a molecule comprised of three key components, each contributing to its overall physicochemical properties, particularly its behavior in aqueous media.

  • Polyethylene Glycol (PEG): The PEG component, specifically a tetraethylene glycol (PEG4) chain, is the primary determinant of the molecule's hydrophilicity.[1] PEG is a polymer well-known for its excellent water solubility, which it imparts to molecules it is conjugated with.[2][3] This property stems from the ability of the repeating ethylene (B1197577) glycol units to form hydrogen bonds with water molecules. The PEG spacer in linkers like this compound not only enhances aqueous solubility but also reduces aggregation and provides flexibility to the conjugated molecule.[4] The solubility of PEG itself can be influenced by its molecular weight; however, for a short chain like PEG4, high water solubility is expected.[2]

  • Azide (B81097) Group: The azide (N₃) group is a highly reactive functional group popular in "click chemistry" for its efficient and specific reactions with alkynes.[4] While the azide group itself is relatively small and has a modest impact on solubility, its presence is crucial for the linker's utility in bioconjugation.

  • Oxazolidin-2-one: The 2-oxazolidinone (B127357) moiety is a five-membered heterocyclic ring. The parent 2-oxazolidinone is a crystalline solid that exhibits good solubility in water.[5][6] This is attributed to the polar nature of the cyclic carbamate (B1207046) structure. While some larger, more complex oxazolidinone-containing compounds, such as certain antibiotics, are poorly water-soluble, the fundamental 2-oxazolidinone ring system is inherently water-soluble.[7]

Inferred Solubility Profile

Based on the individual contributions of its components, this compound is predicted to be readily soluble in aqueous media. The presence of the hydrophilic PEG4 chain is the most significant factor driving this solubility.

ComponentRole in StructureContribution to Aqueous Solubility
Azido Group (N₃) Reactive handle for click chemistryMinor contribution
PEG4 Linker Spacer armHigh. Significantly enhances water solubility.[1][4]
Oxazolidin-2-one Core heterocyclic structureGood. The parent ring is water-soluble.[5][6]

Experimental Protocol for Solubility Determination

To ascertain the precise quantitative solubility of this compound, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the aqueous solubility of a compound.

Objective: To determine the saturation solubility of this compound in a given aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) at a controlled temperature.

Materials:

  • This compound

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • Vials with screw caps

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker or incubator

  • Centrifuge capable of high speed

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)

  • Syringes and syringe filters (0.22 µm)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solution for Calibration Curve:

    • Accurately weigh a known amount of this compound and dissolve it in a suitable organic solvent in which it is freely soluble (e.g., DMSO or DMF) to prepare a concentrated stock solution.

    • From this stock, prepare a series of standard solutions of known concentrations in the chosen aqueous buffer.

  • Generation of Calibration Curve:

    • Inject the standard solutions into the HPLC system.

    • Record the peak area corresponding to this compound for each standard.

    • Plot a calibration curve of peak area versus concentration. This curve will be used to determine the concentration of the saturated solution.

  • Equilibrium Solubility Measurement:

    • Add an excess amount of this compound to a known volume of the aqueous buffer in a sealed vial. The excess solid should be clearly visible.

    • Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Preparation and Analysis:

    • After the equilibration period, centrifuge the vial at high speed to pellet the undissolved solid.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

    • Dilute the filtered supernatant with the aqueous buffer to a concentration that falls within the range of the calibration curve.

    • Inject the diluted sample into the HPLC system and record the peak area.

  • Calculation of Solubility:

    • Using the equation from the calibration curve, determine the concentration of the diluted sample.

    • Calculate the original concentration of the saturated solution by multiplying the determined concentration by the dilution factor.

    • The resulting value is the aqueous solubility of this compound, typically expressed in mg/mL or mmol/L.

Visualizing Key Concepts

To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

cluster_Components Components of this compound Azide Azido Group Solubility Aqueous Solubility Azide->Solubility Minor Impact PEG4 PEG4 Linker PEG4->Solubility High Positive Impact Oxazolidinone Oxazolidin-2-one Oxazolidinone->Solubility Positive Impact

Factors Influencing Aqueous Solubility

start Start: Excess Compound in Buffer equilibration Equilibration (24-48h) with Agitation start->equilibration centrifugation Centrifugation equilibration->centrifugation filtration Supernatant Filtration (0.22 µm) centrifugation->filtration dilution Dilution filtration->dilution hplc HPLC Analysis dilution->hplc calculation Concentration Calculation (via Calibration Curve) hplc->calculation end End: Determine Solubility calculation->end

References

The Strategic Core: An In-depth Technical Guide to Azido-PEG4-oxazolidin-2-one Purity and Quality Specifications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and quality specifications for Azido-PEG4-oxazolidin-2-one, a heterobifunctional linker critical in bioconjugation and drug development. This document details the key quality attributes, analytical methodologies for their assessment, and the underlying relationship between the purity of this reagent and its performance in downstream applications.

Introduction

This compound is a versatile molecule featuring an azide (B81097) group for "click" chemistry and an oxazolidin-2-one moiety, offering a unique combination of reactivity for the conjugation of biomolecules. The tetraethylene glycol (PEG4) spacer enhances aqueous solubility and provides spatial separation between the conjugated entities. Given its role in the synthesis of complex bioconjugates, including antibody-drug conjugates (ADCs) and targeted therapies, stringent quality control is paramount to ensure reproducibility, safety, and efficacy.

Core Quality Specifications

The quality of this compound is defined by a set of critical parameters that are assessed using various analytical techniques. The following table summarizes the typical specifications for high-quality material suitable for research and preclinical development.

Parameter Specification Typical Value Analytical Method(s)
Appearance White to off-white solid or colorless oilConformsVisual Inspection
Purity ≥ 95%≥ 98%HPLC, qNMR
Identity Conforms to structureConforms¹H NMR, ¹³C NMR, MS
Molecular Weight 332.35 g/mol 332.35 ± 0.1 DaMass Spectrometry (MS)
Solubility Soluble in water, DMSO, DMF, DCMConformsVisual Inspection
Residual Solvents To be reported< 0.5%GC-MS
Water Content ≤ 0.5%< 0.2%Karl Fischer Titration

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of this compound's quality attributes.

Synthesis and Purification

A plausible synthetic route to this compound involves a multi-step process beginning with commercially available tetraethylene glycol.

Step 1: Monotosylation of Tetraethylene Glycol Tetraethylene glycol is reacted with one equivalent of p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) at low temperature to yield the monotosylated PEG derivative.

Step 2: Azidation The tosylated PEG is then reacted with sodium azide (NaN₃) in a polar aprotic solvent such as dimethylformamide (DMF) to displace the tosyl group and introduce the azide functionality, yielding Azido-PEG4-alcohol.

Step 3: Activation of the Terminal Hydroxyl Group The terminal hydroxyl group of Azido-PEG4-alcohol is activated, for example, by conversion to a mesylate or by reaction with a chloroformate.

Step 4: Cyclization to form the Oxazolidin-2-one Ring The activated intermediate is then reacted with a suitable amine, followed by intramolecular cyclization to form the oxazolidin-2-one ring. This can be achieved through various synthetic strategies, including those involving carbamoyl (B1232498) azide intermediates.

Purification: The crude product is purified by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate (B1210297) in hexanes or dichloromethane/methanol (B129727) to afford the final high-purity this compound. The purified product is dried under high vacuum to remove residual solvents.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Instrumentation:

  • HPLC system with a binary pump, autosampler, column oven, and a UV detector. A Charged Aerosol Detector (CAD) is recommended for more accurate quantification of PEGylated compounds.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile (B52724).

  • Gradient: A linear gradient from 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 210 nm (for the azide and carbonyl groups) and/or CAD.

Sample Preparation:

  • Prepare a 1 mg/mL solution of this compound in the initial mobile phase composition.

  • Filter the sample through a 0.22 µm syringe filter before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity Confirmation

Instrumentation:

  • 400 MHz or higher NMR spectrometer.

¹H NMR Protocol:

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Procedure: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • Analysis: The spectrum should show characteristic peaks for the PEG backbone protons (a multiplet around 3.6 ppm), the protons adjacent to the azide group (a triplet around 3.4 ppm), and the protons of the oxazolidin-2-one ring.

¹³C NMR Protocol:

  • Solvent: CDCl₃ or DMSO-d₆.

  • Procedure: Dissolve 20-30 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • Analysis: The spectrum should confirm the presence of the expected number of carbon atoms, including the characteristic carbonyl carbon of the oxazolidin-2-one ring (around 158 ppm).

Mass Spectrometry (MS) for Molecular Weight Verification

Instrumentation:

  • Electrospray Ionization Mass Spectrometer (ESI-MS).

Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent like acetonitrile or methanol with 0.1% formic acid.

  • Infusion: Infuse the sample directly into the mass spectrometer.

  • Analysis: The mass spectrum should show a prominent peak corresponding to the [M+H]⁺ or [M+Na]⁺ ion of this compound.

Visualizing Quality Control and Application

The following diagrams illustrate the quality control workflow and the relationship between the quality of this compound and its successful application.

QC_Workflow cluster_synthesis Synthesis & Purification cluster_qc Quality Control Analysis cluster_release Product Release synthesis Chemical Synthesis purification Column Chromatography synthesis->purification drying High Vacuum Drying purification->drying hplc Purity (HPLC/CAD) drying->hplc nmr Identity (¹H, ¹³C NMR) drying->nmr ms MW (Mass Spec) drying->ms kf Water Content (KF) drying->kf spec_check Specification Check hplc->spec_check nmr->spec_check ms->spec_check kf->spec_check coa Certificate of Analysis spec_check->coa release Product Release coa->release

Caption: Quality Control Workflow for this compound.

Purity_Application cluster_quality Linker Quality cluster_application Application Outcome high_purity High Purity (>98%) - Low Impurities - Defined Structure successful_conjugation Successful Bioconjugation - High Yield - Reproducible Results - Defined Product high_purity->successful_conjugation Leads to low_purity Low Purity (<95%) - High Impurities - Structural Variants failed_conjugation Failed/Poor Bioconjugation - Low Yield - Inconsistent Results - Complex Mixture low_purity->failed_conjugation Leads to

An In-Depth Technical Guide to the Bifunctional Crosslinker Azido-PEG4-oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Azido-PEG4-oxazolidin-2-one is a heterobifunctional crosslinking reagent designed for advanced bioconjugation and chemical biology applications. This guide provides a comprehensive technical overview of its properties, mechanism of action, and protocols for its use. The molecule incorporates two distinct reactive moieties—an azide (B81097) and an oxazolidin-2-one—connected by a hydrophilic tetraethylene glycol (PEG4) spacer. This unique architecture allows for the sequential and orthogonal conjugation of different molecules, making it a valuable tool in the synthesis of complex bioconjugates, including antibody-drug conjugates (ADCs) and targeted drug delivery systems.

Core Properties and Specifications

This compound is a well-defined molecule with consistent physical and chemical properties crucial for reproducible experimental outcomes.

PropertyValueSource(s)
Chemical Formula C₁₃H₂₄N₄O₆[1]
Molecular Weight 332.4 g/mol [1]
CAS Number 1919045-03-6[1]
Appearance Varies (typically a solid or oil)
Purity ≥95%[1]
Spacer Arm Length ~14 Å (1.4 nm)
Storage Conditions -20°C, desiccated[1]
Solubility Soluble in water and common organic solvents like DMSO, DMF[1]

Mechanism of Action and Bifunctional Reactivity

The utility of this compound stems from the distinct reactivity of its two terminal functional groups, enabling a two-step, controlled conjugation strategy. The central PEG4 linker enhances aqueous solubility and provides spatial separation between the conjugated molecules, minimizing steric hindrance.

Azide Group Reactivity: Click Chemistry

The azide (N₃) group is a versatile handle for "click chemistry," most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction forms a stable triazole linkage with a terminal alkyne-containing molecule under mild, aqueous conditions. The high specificity and efficiency of this bioorthogonal reaction make it ideal for conjugating sensitive biomolecules.

cluster_reactants Reactants Azide Azide (R-N₃) Triazole Stable Triazole Linkage Azide->Triazole Alkyne Terminal Alkyne (R'-C≡CH) Alkyne->Triazole Catalyst Cu(I) Catalyst (e.g., CuSO₄ + Sodium Ascorbate) Catalyst->Triazole Catalyzes

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction.
Oxazolidin-2-one Group Reactivity: N-Arylation

The oxazolidin-2-one moiety serves as an efficient ligand for copper-catalyzed N-arylation reactions.[1] This functionality enables the coupling of the crosslinker to nitrogen-containing heterocyclic compounds such as imidazoles, pyrroles, and indoles, which are present in various bioactive molecules and protein side chains (e.g., histidine). This reaction typically requires a copper catalyst, a base, and an aryl halide or a nitrogen-containing heterocycle.

cluster_reactants2 Reactants Oxazolidinone Oxazolidin-2-one Ligand NArylated N-Arylated Product Heterocycle N-H Heterocycle (e.g., Imidazole, Pyrrole) Heterocycle->NArylated ArylHalide Aryl Halide (Ar-X) ArylHalide->NArylated Catalyst2 Cu(I) Catalyst + Base (e.g., Cs₂CO₃) Catalyst2->NArylated Catalyzes

Copper-Catalyzed N-Arylation using the Oxazolidin-2-one Moiety.

Experimental Protocols

The following protocols are generalized procedures for the sequential use of this compound. Optimization will be required for specific substrates and applications.

General Workflow for Sequential Bifunctional Conjugation

A typical strategy involves a two-step process: reacting one functional group, purifying the intermediate conjugate, and then reacting the second functional group.

start Start with Molecule A (e.g., Alkyne-modified protein) step1 Step 1: CuAAC Reaction with this compound start->step1 purify1 Purification 1 (e.g., SEC, Dialysis) step1->purify1 intermediate Intermediate Conjugate: Molecule A-PEG4-oxazolidin-2-one purify1->intermediate step2 Step 2: N-Arylation Reaction with Molecule B (e.g., Imidazole-containing peptide) intermediate->step2 purify2 Purification 2 (e.g., SEC, HPLC) step2->purify2 final Final Bifunctional Conjugate: Molecule A-PEG4-Molecule B purify2->final

Sequential conjugation workflow for this compound.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the azide terminus of the crosslinker to an alkyne-functionalized molecule (Molecule A).

Materials:

  • Alkyne-functionalized molecule (e.g., protein, peptide)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Reaction Buffer: Phosphate-buffered saline (PBS) or similar amine-free buffer, pH 7.0-7.5

  • Degassing equipment (e.g., nitrogen or argon line)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 100 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 500 mM stock solution of sodium ascorbate in deionized water (prepare fresh).

    • Prepare a 100 mM stock solution of THPTA in deionized water.

  • Reaction Setup:

    • Dissolve the alkyne-functionalized molecule in the reaction buffer to a final concentration of 1-10 mg/mL.

    • In a separate tube, pre-mix the CuSO₄ and THPTA solutions in a 1:5 molar ratio. Let it stand for 5 minutes.

    • Add this compound to the alkyne-functionalized molecule solution at a 5- to 20-fold molar excess.

    • Degas the reaction mixture by bubbling with nitrogen or argon for 5-10 minutes.

  • Initiation of Reaction:

    • Add the pre-mixed CuSO₄/THPTA solution to the reaction mixture to a final copper concentration of 0.5-1 mM.

    • Add the sodium ascorbate solution to a final concentration of 2-5 mM to initiate the reaction.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight with gentle mixing.

  • Purification:

    • Remove the excess crosslinker and catalyst components by size-exclusion chromatography, dialysis, or another appropriate method to isolate the intermediate conjugate.

Protocol 2: Copper-Catalyzed N-Arylation of an Imidazole-Containing Molecule

This protocol outlines the conjugation of the oxazolidin-2-one terminus of the intermediate conjugate to an imidazole-containing molecule (Molecule B, e.g., a histidine-containing peptide).

Materials:

  • Purified intermediate conjugate (from Protocol 1)

  • Imidazole-containing molecule (Molecule B)

  • Copper(I) iodide (CuI) or Copper(I) bromide (CuBr)

  • Cesium carbonate (Cs₂CO₃) or other suitable base

  • Aprotic polar solvent (e.g., DMSO, DMF)

  • Purification system (e.g., RP-HPLC)

Procedure:

  • Reaction Setup:

    • In a reaction vessel suitable for inert atmosphere conditions, dissolve the intermediate conjugate and the imidazole-containing molecule (typically in a 1:1.2 molar ratio) in the aprotic solvent.

    • Add the copper catalyst (e.g., CuI, 5-10 mol%) and the base (e.g., Cs₂CO₃, 2 equivalents).

  • Inert Atmosphere:

    • Purge the reaction vessel with an inert gas (argon or nitrogen) for 10-15 minutes to remove oxygen.

  • Incubation:

    • Heat the reaction mixture to 60-110°C and stir for 12-24 hours. The optimal temperature and time will depend on the specific substrates.

  • Work-up and Purification:

    • After cooling to room temperature, dilute the reaction mixture with a suitable solvent and filter to remove insoluble salts.

    • Purify the final bifunctional conjugate using an appropriate chromatographic method, such as reverse-phase HPLC.

Applications in Research and Drug Development

The unique bifunctional nature of this compound makes it a powerful tool in several advanced applications:

  • Antibody-Drug Conjugates (ADCs): The crosslinker can be used to attach a cytotoxic payload to an antibody. For instance, the azide can be reacted with an alkyne-modified drug, and the oxazolidin-2-one can be used to couple this complex to a specific site on the antibody.[1]

  • PROTACs and Targeted Protein Degraders: This linker can be employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs) by connecting a ligand for a target protein to a ligand for an E3 ubiquitin ligase.[1]

  • Biomolecule Labeling and Imaging: Fluorophores, biotin, or other reporter molecules can be conjugated to proteins, peptides, or oligonucleotides for use in imaging and detection assays.

  • Surface Modification: The crosslinker can be used to functionalize surfaces of nanoparticles or biomaterials for targeted delivery or diagnostic applications.[1]

Conclusion

This compound offers a robust and versatile platform for the precise construction of complex molecular architectures. Its bifunctional nature, combined with the beneficial properties of the PEG spacer, provides researchers with a high degree of control over their conjugation strategies. This technical guide serves as a foundational resource for the effective implementation of this crosslinker in a variety of research and development settings.

References

An In-Depth Technical Guide to Azido-PEG4-oxazolidin-2-one: A Bifunctional Tool for Advanced Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Azido-PEG4-oxazolidin-2-one, a heterobifunctional linker that integrates the functionalities of an azide (B81097) group, a tetraethylene glycol (PEG4) spacer, and an oxazolidin-2-one core. This unique combination of moieties makes it a versatile tool in bioconjugation, drug delivery, and medicinal chemistry. This document outlines the distinct roles of each component, presents available quantitative data, details experimental protocols for its application, and provides visualizations of key chemical processes and biological pathways.

Core Molecular Structure and Functional Components

This compound is a molecule with the chemical formula C₁₃H₂₄N₄O₆ and a molecular weight of 332.36 g/mol .[1][2] It is comprised of three key functional units:

  • Azide Group (-N₃): A highly selective and stable functional group that serves as a reactive handle for bioorthogonal "click chemistry" reactions.[3][4]

  • PEG4 Linker (- (CH₂CH₂O)₄ -): A short, hydrophilic polyethylene (B3416737) glycol spacer that enhances solubility and provides spatial separation between conjugated molecules.

  • Oxazolidin-2-one Core: A five-membered heterocyclic ring that provides a stable scaffold and can also function as a ligand in certain catalytic reactions.[1]

The Pivotal Role of the Azide Group in Bioconjugation

The azide group is a cornerstone of modern bioconjugation due to its participation in highly efficient and bioorthogonal ligation reactions. Its primary applications are in "click chemistry" and the Staudinger ligation.[3][4] These reactions are characterized by their high yields, mild reaction conditions, and lack of interference with biological functionalities.[4]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most prominent application of the azide group is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry". This reaction forms a stable triazole linkage between the azide group of this compound and a terminal alkyne on a target molecule.[5]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the potential cytotoxicity of copper catalysts in living systems, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with the azide group without the need for a metal catalyst.[4]

Staudinger Ligation

The Staudinger ligation is another powerful bioorthogonal reaction that involves the reaction of the azide group with a phosphine (B1218219), typically a triarylphosphine, to form an aza-ylide intermediate that rearranges to produce a stable amide bond.

Experimental Workflow: Bioconjugation via Click Chemistry

G cluster_start Starting Materials cluster_reaction CuAAC Reaction cluster_product Product A This compound C Cu(I) Catalyst (e.g., CuSO4/Na-Ascorbate) A->C Reacts with B Alkyne-functionalized Biomolecule B->C Reacts with D Bioconjugate with Triazole Linkage C->D Forms

Caption: General workflow for bioconjugation using CuAAC.

The PEG4 Linker: Enhancing Physicochemical Properties

The tetraethylene glycol (PEG4) spacer is integral to the utility of this compound, primarily by improving the physicochemical properties of the molecules it modifies.

  • Enhanced Solubility: The hydrophilic nature of the PEG chain increases the aqueous solubility of conjugated molecules, which is particularly beneficial for hydrophobic drugs or peptides.[1]

  • Reduced Steric Hindrance: The PEG4 spacer provides a defined distance between the conjugated partners, minimizing steric hindrance and preserving the biological activity of the attached biomolecule.

  • Improved Pharmacokinetics: While the short PEG4 linker has a modest effect compared to larger PEG chains, it can contribute to improved pharmacokinetic profiles by increasing the hydrodynamic radius and reducing renal clearance of small molecule conjugates.

PropertyEffect of PEGylationRepresentative Quantitative Data
Solubility Increases aqueous solubility.For hydrophobic molecules, PEGylation can increase water solubility by orders of magnitude.
In Vivo Half-Life Generally increases with PEG size.PEGylation can increase the half-life of small molecules and peptides from minutes to hours.
Immunogenicity Generally decreases.PEGylation can reduce the immunogenic response to proteins and peptides.
Proteolytic Stability Increases by sterically hindering enzyme access.PEGylated proteins show increased resistance to degradation by proteases.

Note: The quantitative data presented are general effects of PEGylation and will vary depending on the specific molecule being conjugated and the length of the PEG chain.

The Oxazolidin-2-one Core: A Stable Scaffold with Dual Functionality

The oxazolidin-2-one ring in this linker serves two main purposes.

A Stable Chemical Scaffold

The oxazolidin-2-one ring is a chemically stable heterocyclic compound, providing a robust core for the linker. Its stability ensures that the linker remains intact under a variety of reaction conditions used for bioconjugation.

A Ligand for Copper-Catalyzed N-Arylation

The oxazolidin-2-one moiety can act as an efficient ligand in copper-catalyzed N-arylation reactions.[1] This functionality allows for a second, distinct conjugation strategy, where the oxazolidinone end of the linker can be used to couple with aryl halides, for example, to attach to another molecule of interest. This opens up possibilities for sequential, orthogonal conjugations.

Logical Relationship of Molecular Components

G cluster_azide Azide Functionality cluster_peg PEG4 Linker cluster_oxazolidinone Oxazolidinone Core A This compound B Click Chemistry (CuAAC, SPAAC) A->B C Staudinger Ligation A->C D Solubility Enhancement A->D E Steric Spacing A->E F Stable Scaffold A->F G Ligand for N-Arylation A->G

Caption: Functional roles of the components of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of this compound to an alkyne-modified protein.

Materials:

  • This compound

  • Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 100 mM in water)

  • Sodium ascorbate (B8700270) stock solution (e.g., 1 M in water, freshly prepared)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 100 mM in water)

  • DMSO (if needed to dissolve the linker)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Prepare the reaction mixture by adding the alkyne-modified protein to the reaction buffer.

  • Dissolve this compound in a minimal amount of DMSO and add it to the reaction mixture. A typical molar excess of the linker is 10-50 fold over the protein.

  • In a separate tube, pre-mix the CuSO₄ and THPTA solutions. A typical final concentration in the reaction is 1 mM CuSO₄ and 5 mM THPTA.

  • Add the CuSO₄/THPTA mixture to the reaction vessel.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.

  • Incubate the reaction at room temperature for 1-4 hours, or overnight at 4°C, with gentle mixing.

  • Monitor the reaction progress using a suitable analytical technique (e.g., SDS-PAGE, mass spectrometry).

  • Once the reaction is complete, purify the resulting conjugate using size-exclusion chromatography to remove excess reagents.

Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the conjugation of this compound to a DBCO-functionalized molecule.

Materials:

  • This compound

  • DBCO-functionalized molecule in a suitable buffer (e.g., PBS, pH 7.4)

  • DMSO (if needed for dissolution)

  • Purification system (e.g., HPLC, size-exclusion chromatography)

Procedure:

  • Dissolve the DBCO-functionalized molecule in the reaction buffer.

  • Dissolve this compound in a minimal amount of DMSO and add it to the reaction mixture. A 1.5 to 5-fold molar excess of the azide linker is typically sufficient.

  • Incubate the reaction at room temperature for 4-12 hours or at 37°C for 1-2 hours. The reaction can also be left overnight at 4°C.

  • Monitor the reaction progress by an appropriate analytical method.

  • Purify the conjugate to remove any unreacted starting materials.

Protocol for Staudinger Ligation

This protocol describes the reaction of this compound with a phosphine-labeled biomolecule.

Materials:

  • This compound

  • Phosphine-labeled biomolecule in an aqueous buffer (e.g., PBS, pH 7.2-7.5)

  • Purification system

Procedure:

  • Dissolve the phosphine-labeled biomolecule in the reaction buffer.

  • Add this compound to the reaction mixture. A 2 to 10-fold molar excess of the azide is generally used.

  • Allow the reaction to proceed at room temperature for 2-12 hours.

  • Monitor the formation of the amide-linked conjugate.

  • Purify the final product to remove excess reagents and the phosphine oxide byproduct.

Oxazolidinone Antibacterial Mechanism of Action

While the oxazolidinone in this compound is primarily presented as a stable linker component and potential ligand, the oxazolidinone class of compounds is well-known for its antibacterial properties. This activity stems from the inhibition of bacterial protein synthesis.

Signaling Pathway: Oxazolidinone Inhibition of Bacterial Protein Synthesis

G 50S_subunit 50S Subunit Initiation_Complex 70S Initiation Complex Formation 50S_subunit->Initiation_Complex 30S_subunit 30S Subunit 30S_subunit->Initiation_Complex A_site A-site P_site P-site P_site->Initiation_Complex mRNA mRNA mRNA->30S_subunit fMet-tRNA fMet-tRNA fMet-tRNA->P_site Oxazolidinone Oxazolidinone Oxazolidinone->50S_subunit Binds to P-site Protein_Synthesis Protein Synthesis (Elongation) Initiation_Complex->Protein_Synthesis Inhibition Inhibition Initiation_Complex->Inhibition

References

The Oxazolidin-2-one Moiety in Copper-Catalyzed N-Arylation: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The copper-catalyzed N-arylation of oxazolidin-2-ones, a cornerstone of modern synthetic chemistry, offers a powerful and versatile method for the construction of carbon-nitrogen bonds. This reaction, a variation of the classic Ullmann condensation, is of paramount importance in the pharmaceutical industry for the synthesis of a wide array of biologically active molecules, including antibiotics and central nervous system agents. This technical guide provides a comprehensive overview of the function of the oxazolidin-2-one group in this pivotal transformation, detailing the underlying mechanistic principles, experimental protocols, and quantitative data to facilitate its application in research and development.

Core Function of the Oxazolidin-2-one Group

The oxazolidin-2-one moiety can play a dual role in copper-catalyzed N-arylation reactions: it can act as the N-nucleophile that is being arylated, or a derivative can function as a ligand for the copper catalyst. In its more common role as the substrate, the nitrogen atom of the oxazolidin-2-one ring acts as the nucleophile that attacks the aryl halide in the presence of a copper catalyst. The inherent properties of the oxazolidin-2-one ring are crucial for the success of this reaction. The electron-withdrawing nature of the adjacent carbonyl group acidifies the N-H proton, facilitating its deprotonation by a base to form the corresponding amide anion. This anion is a key intermediate in the catalytic cycle.

Furthermore, the oxazolidin-2-one scaffold is a prevalent structural motif in many pharmaceuticals. An efficient method for the intermolecular N-arylation of oxazolidinones using a copper catalyst in the presence of a bidentate ligand has been reported, highlighting its significance in preparing enantiopure N-aryl β-amino alcohols and in the scalable synthesis of complex molecules.[1]

Mechanistic Pathway of Copper-Catalyzed N-Arylation

The precise mechanism of the copper-catalyzed N-arylation of oxazolidinones is believed to proceed through a Cu(I)/Cu(III) catalytic cycle, analogous to the well-studied Goldberg reaction. The key steps are outlined below:

  • Formation of the Copper(I) Amide Complex: The reaction is initiated by the coordination of the deprotonated oxazolidin-2-one (the amidate) to a Cu(I) species. This can be formed in situ from a Cu(I) or Cu(II) precatalyst. The presence of a ligand can stabilize this complex and enhance its reactivity.

  • Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) amide complex, forming a transient Cu(III) intermediate. This is often considered the rate-determining step of the catalytic cycle.

  • Reductive Elimination: The Cu(III) intermediate then undergoes reductive elimination to form the desired N-aryl oxazolidin-2-one product and regenerate the active Cu(I) catalyst, which can then re-enter the catalytic cycle.

The bidentate ligand is thought to enhance the solubility of the copper salt and promote the stabilization of the Cu(I) species.[1]

Signaling Pathway Diagram

Copper-Catalyzed N-Arylation Cycle Figure 1: Proposed Catalytic Cycle for Copper-Catalyzed N-Arylation of Oxazolidin-2-one CuI Cu(I) Catalyst Cu_Amidate Cu(I)-Amidate Complex (L-Cu(I)-NR) CuI->Cu_Amidate Oxazolidinone Oxazolidin-2-one (R-NH) Amidate Oxazolidin-2-one Anion (R-N⁻) Oxazolidinone->Amidate Deprotonation Base Base Base->Amidate Amidate->Cu_Amidate Coordination CuIII_Intermediate Cu(III) Intermediate (L-Cu(III)(Ar)(NR)X) Cu_Amidate->CuIII_Intermediate Oxidative Addition ArX Aryl Halide (Ar-X) ArX->CuIII_Intermediate CuIII_Intermediate->CuI Regeneration Product N-Aryl Oxazolidin-2-one (Ar-NR) CuIII_Intermediate->Product Reductive Elimination Ligand Ligand (L) Ligand->Cu_Amidate Experimental_Workflow Figure 2: General Experimental Workflow for Copper-Catalyzed N-Arylation start Start setup Reaction Setup: - Aryl Halide - Oxazolidinone - Solvent start->setup add_reagents Add Catalyst, Ligand, and Base under Inert Atmosphere setup->add_reagents reaction Stir at Specified Temperature and Time add_reagents->reaction workup Aqueous Workup: - Dilute with Water - Extract with Organic Solvent reaction->workup purification Purification: - Dry Organic Layer - Concentrate - Column Chromatography workup->purification product Isolated N-Aryl Oxazolidin-2-one purification->product Ligand_Effects Figure 3: Influence of Ligand Class on Reaction Efficiency Ligand_Choice Ligand Choice Diamine Diamine Ligands (e.g., DMEDA) Ligand_Choice->Diamine Phenanthroline Phenanthroline Ligands (e.g., Me4Phen) Ligand_Choice->Phenanthroline Oxalamide Oxalamide Ligands (e.g., BPMO) Ligand_Choice->Oxalamide High_Temp Generally require higher temperatures Diamine->High_Temp Good_Yields Provide good to excellent yields Diamine->Good_Yields Phenanthroline->High_Temp Phenanthroline->Good_Yields Room_Temp Enable room temperature reactions Oxalamide->Room_Temp Oxalamide->Good_Yields

References

The Strategic Advantage of Hydrophilicity: A Technical Guide to Azido-PEG4-oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core functionalities of Azido-PEG4-oxazolidin-2-one, a heterobifunctional linker molecule. Particular emphasis is placed on the integral role of its hydrophilic polyethylene (B3416737) glycol (PEG) spacer in advancing modern bioconjugation strategies, from enhancing drug delivery systems to its application in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).

Introduction to this compound

This compound is a chemical tool that facilitates the connection of two different molecular entities. It is comprised of three key components: an azide (B81097) group, a four-unit polyethylene glycol (PEG4) spacer, and an oxazolidin-2-one moiety. This unique combination of functional groups makes it a versatile reagent in the fields of bioconjugation and pharmaceutical development. The azide group serves as a reactive handle for "click chemistry," a set of highly efficient and specific reactions. The oxazolidin-2-one can act as a stable protecting group or a pharmacologically active core in certain contexts. Crucially, the PEG4 spacer imparts hydrophilicity, which significantly influences the overall properties and applications of the conjugates it forms.

The discrete length of the PEG4 chain allows for precise control over the spacing between the conjugated molecules, a critical factor in many biological applications.[1] This guide will delve into the technical specifications of this linker, the profound impact of its hydrophilic spacer, and provide detailed experimental frameworks for its use.

Properties and Specifications

While specific experimental data on the solubility and stability of this compound is not extensively published, its properties can be inferred from its structure and the general characteristics of similar PEGylated compounds.

PropertyValueReference
Chemical Formula C₁₃H₂₄N₄O₆[2]
Molecular Weight 332.4 g/mol [2]
Appearance White to off-white solid or oil
Purity Typically ≥95%[3]
Storage Conditions -20°C for long-term storage[2]
Solubility Miscible with water and polar organic solvents.[4]
Stability The azide group is stable under most conditions. The oxazolidinone ring is generally stable but can be hydrolyzed under strong acidic or basic conditions.[5][6]

The Core Advantage: The Hydrophilic PEG4 Spacer

The polyethylene glycol (PEG) chain is a cornerstone of modern biopharmaceutical development due to its unique physicochemical properties.[7] The inclusion of a discrete four-unit PEG spacer in this compound offers several distinct advantages:

  • Enhanced Solubility : The hydrophilic nature of the PEG chain significantly increases the aqueous solubility of hydrophobic molecules to which it is conjugated.[8] This is particularly beneficial for the formulation and delivery of poorly soluble drugs.

  • Reduced Immunogenicity : PEGylation, the process of attaching PEG chains to molecules, can "shield" the conjugate from the host's immune system, thereby reducing its immunogenicity.[8]

  • Improved Pharmacokinetics : The hydrodynamic radius of a PEGylated molecule is increased, which can lead to reduced renal clearance and a longer circulation half-life in the body.[9] This can result in a more sustained therapeutic effect.

  • Minimized Steric Hindrance : The flexible PEG spacer provides adequate distance between the two conjugated molecules, minimizing steric hindrance and preserving their individual biological activities.[1]

  • Biocompatibility : PEG is a non-toxic and biocompatible polymer, making it suitable for in vivo applications.[10]

Functional Groups and Their Reactivity

The Azide Group: A Gateway to Click Chemistry

The azide (N₃) group is a key functional moiety that enables highly specific and efficient conjugation through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[5][6] This reaction forms a stable triazole linkage between the azide-containing molecule and a molecule bearing a terminal alkyne.

This protocol provides a general framework for the conjugation of an alkyne-containing molecule to this compound.

Materials:

  • This compound

  • Alkyne-functionalized molecule of interest

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand (optional, but recommended to protect biomolecules)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Degassed water

  • DMSO or DMF (for dissolving reagents)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO or DMF.

    • Prepare a stock solution of the alkyne-functionalized molecule in a compatible solvent.

    • Prepare a stock solution of CuSO₄ in degassed water.

    • Prepare a fresh stock solution of sodium ascorbate in degassed water immediately before use.

    • If using, prepare a stock solution of TBTA in DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-functionalized molecule dissolved in PBS.

    • Add the this compound stock solution to the reaction mixture. A 1.5 to 5-fold molar excess over the alkyne is typically used.

    • If using a ligand, add TBTA to the reaction mixture.

    • Add the CuSO₄ stock solution.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS or other appropriate analytical techniques.

  • Purification:

    • Purify the resulting conjugate using an appropriate method such as size exclusion chromatography, dialysis, or HPLC to remove unreacted reagents and the copper catalyst.

CuAAC_Workflow cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Azido_PEG Azido-PEG4- oxazolidin-2-one Mix Combine Reagents Azido_PEG->Mix Alkyne Alkyne-Molecule Alkyne->Mix CuSO4 CuSO₄ CuSO4->Mix Ascorbate Sodium Ascorbate Ascorbate->Mix Incubate Incubate Mix->Incubate Initiates Reaction Purify Purify Conjugate Incubate->Purify Reaction Complete Analyze Analyze Product Purify->Analyze

Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
The Oxazolidin-2-one Group: A Stable and Potentially Active Moiety

The oxazolidin-2-one ring is a stable heterocyclic compound. In the context of this compound, it can serve multiple purposes:

  • A Stable Linkage Point: It provides a robust chemical scaffold to which the PEG chain is attached. Oxazolidinones are generally resistant to hydrolysis under physiological conditions.[5]

  • Pharmacological Relevance: The oxazolidinone core is a key pharmacophore in a class of antibiotics (e.g., linezolid) that inhibit bacterial protein synthesis.[11] While the primary role of this compound is as a linker, the presence of this moiety could be explored for synergistic effects in certain drug development applications.

  • Ligand for Catalysis: The oxazolidin-2-one group has been reported to be an efficient ligand for copper-catalyzed N-arylation reactions.[1]

Applications in Drug Development and Research

The unique trifecta of functionalities in this compound makes it a valuable tool in several advanced applications.

Bioconjugation and Drug Delivery

This linker can be used to attach therapeutic payloads to targeting moieties such as antibodies to create Antibody-Drug Conjugates (ADCs). The hydrophilic PEG spacer can help to overcome the aggregation issues often associated with hydrophobic drug payloads.[9]

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[6] PROTACs are typically composed of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting the two.

This compound is well-suited for the synthesis of PROTACs. The azide group allows for the facile attachment of either the target protein ligand or the E3 ligase ligand via click chemistry. The PEG4 spacer provides the necessary flexibility and length to facilitate the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[12] The hydrophilicity of the PEG spacer can also improve the overall solubility and cell permeability of the PROTAC molecule.

PROTAC_Mechanism cluster_components PROTAC Components cluster_process Mechanism of Action PROTAC PROTAC (with PEG Linker) Ternary_Complex Ternary Complex Formation PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of Target Protein Ternary_Complex->Ubiquitination Proximity-induced Proteasome Proteasomal Degradation Ubiquitination->Proteasome Signal for Degradation

General Mechanism of Action for a Proteolysis Targeting Chimera (PROTAC).

Conclusion

This compound is a powerful and versatile chemical linker with significant potential in bioconjugation, drug delivery, and the development of novel therapeutic modalities such as PROTACs. The hydrophilic PEG4 spacer is a key feature, imparting favorable properties such as enhanced solubility, biocompatibility, and improved pharmacokinetic profiles to the resulting conjugates. The presence of both an azide group for click chemistry and a stable oxazolidin-2-one moiety provides researchers with a robust tool for the precise construction of complex biomolecular architectures. As the demand for more sophisticated and targeted therapeutics continues to grow, the strategic use of well-designed linkers like this compound will undoubtedly play a pivotal role in advancing the frontiers of medicine and biotechnology.

References

Introduction to click chemistry reagents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Core Click Chemistry Reagents

Introduction to Click Chemistry

Click chemistry is a concept introduced by K.B. Sharpless in 2001, describing a class of reactions that are high-yielding, wide in scope, and create byproducts that are easily removed.[1][2] These reactions are characterized by their simplicity, reliability, and stereospecificity.[3] A key feature of click chemistry is its modularity, allowing for the rapid synthesis of complex molecules from smaller building blocks.[3][4][5] The reactions are often insensitive to oxygen and water, with water sometimes being the ideal solvent. This set of criteria makes click chemistry exceptionally useful in drug discovery, materials science, and chemical biology.[3][4][5][6]

At the heart of click chemistry is the principle of bioorthogonality, a term coined by Carolyn R. Bertozzi in 2003.[7] A bioorthogonal reaction can occur within a living system without interfering with native biochemical processes.[7][8] This requires the reacting functional groups to be abiotic and inert to the biological environment.[7][9] The most prominent examples of click reactions used in bioorthogonal settings are the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[10]

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the quintessential click reaction, involving a copper(I)-catalyzed 1,3-dipolar cycloaddition between an azide (B81097) and a terminal alkyne to exclusively form a 1,4-disubstituted 1,2,3-triazole.[1][2][11][12] This reaction is significantly accelerated compared to the uncatalyzed thermal Huisgen cycloaddition, which requires high temperatures and often yields a mixture of 1,4 and 1,5-regioisomers.[1][12][13] The CuAAC reaction is noted for its reliability, high yield, and tolerance for a wide range of functional groups and reaction conditions.[2]

Core Reagents
  • Azides: The azide functional group is small, stable, and metabolically inert, making it an ideal bioorthogonal chemical reporter.[7] Organic azides are readily available or can be synthesized easily.[1]

  • Terminal Alkynes: These are the complementary reaction partners to azides in the CuAAC reaction.[1]

  • Copper(I) Catalyst: The active catalyst is the Cu(I) ion.[11] It can be introduced from a Cu(I) salt like copper(I) iodide or bromide, but it is more conveniently generated in situ from a Cu(II) salt (e.g., copper(II) sulfate (B86663), CuSO₄) using a reducing agent, most commonly sodium ascorbate (B8700270).[11][12][14][15]

  • Accelerating Ligands: To stabilize the Cu(I) oxidation state against disproportionation or oxidation and to accelerate the reaction, copper-chelating ligands are often used.[11][14] Tris-(benzyltriazolylmethyl)amine (TBTA) is a common ligand, while the water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) is preferred for bioconjugation reactions in aqueous environments as it improves reaction rates and reduces cytotoxicity.[11][15][16]

Reaction Mechanism

The CuAAC reaction proceeds through a multi-step catalytic cycle. While the precise mechanism has been a subject of study, a widely accepted pathway involves the formation of a copper acetylide intermediate. This is followed by coordination with the azide and subsequent cyclization to form a six-membered copper-triazolide intermediate. Protonolysis then releases the 1,4-disubstituted triazole product and regenerates the copper(I) catalyst for the next cycle.

CuAAC_Mechanism CuAAC Catalytic Cycle cluster_reactants Reactants CuI Cu(I) Catalyst CopperAcetylide R₁-C≡C-Cu(I) Copper Acetide Alkyne R₁-C≡CH Terminal Alkyne Alkyne->CopperAcetylide + Cu(I) Intermediate Dinuclear Copper Intermediate CopperAcetylide->Intermediate + R₂-N₃ Azide R₂-N₃ Azide Triazolide Copper Triazolide Intermediate Intermediate->Triazolide Cyclization Product 1,4-Triazole Product Triazolide->Product + H⁺ Product->CuI Regenerates Catalyst ProtonSource H⁺

A simplified diagram of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) mechanism.
Quantitative Data for CuAAC

The CuAAC reaction is known for its high efficiency and yields. The following table summarizes typical reaction parameters.

ParameterValue/ConditionApplication ContextReference
Reaction Rate 10 to 10⁴ M⁻¹s⁻¹Varies with ligand and substrates[17]
Typical Yield > 90%Small molecule synthesis, bioconjugation[1][2]
Solvents t-BuOH/H₂O, DMF, DMSO, WaterBroadly compatible
Temperature Room TemperatureMild conditions suitable for biomolecules[1]
pH Range 4 - 12Wide tolerance, ideal for biological buffers[1][2][18]
Catalyst Loading 1-5 mol% (CuSO₄)Small molecule synthesis[19]
Ligand:Copper Ratio 1:1 to 5:15:1 often used in bioconjugation to protect samples[14]
Experimental Protocol: CuAAC Labeling of a Protein

This protocol provides a general method for labeling an azide-modified protein with an alkyne-containing fluorescent dye.

Materials:

  • Azide-modified protein (1-5 mg/mL in PBS or other amine-free buffer)

  • Alkyne-dye stock solution (e.g., 10 mM in DMSO)

  • THPTA stock solution (e.g., 100 mM in water)[16]

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)[16]

  • Sodium Ascorbate (NaAsc) stock solution (freshly prepared, 300 mM in water)[16]

  • 1.5 mL microcentrifuge tubes

Procedure:

  • Prepare Protein Sample: In a microcentrifuge tube, add 50 µL of the azide-modified protein solution (1-5 mg/mL).[15]

  • Add Buffer and Dye: Add 90 µL of PBS buffer, followed by the alkyne-dye solution to achieve the desired final concentration (a 2-10 fold molar excess over the protein is a good starting point).[15]

  • Prepare Catalyst Premix: In a separate tube, prepare the catalyst premix by combining the CuSO₄ stock solution and the THPTA stock solution in a 1:5 molar ratio (e.g., 10 µL of 20 mM CuSO₄ and 10 µL of 100 mM THPTA).[14][16] Let this mixture stand for 1-2 minutes at room temperature.[19]

  • Add Catalyst: Add the catalyst premix to the protein/dye mixture. Vortex briefly to mix.[15]

  • Initiate Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 5-10 mM (e.g., 10 µL of 300 mM stock).[14][16] This initiates the click reaction.

  • Incubation: Gently mix the reaction by inverting the tube or using a rotator. Incubate at room temperature for 30-60 minutes, protected from light.[15][16][19]

  • Purification: Upon completion, remove the excess reagents and byproducts. This can be achieved using methods appropriate for the biomolecule, such as spin desalting columns, dialysis, or HPLC.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Developed to address the cytotoxicity concerns associated with the copper catalyst in live-cell imaging, SPAAC is a metal-free variant of the azide-alkyne cycloaddition.[20][21] The reaction's driving force is the high ring strain of a cyclooctyne (B158145), which significantly lowers the activation energy of the cycloaddition with an azide, allowing the reaction to proceed rapidly at physiological temperatures without a catalyst.[20][][23]

Core Reagents
  • Azides: As with CuAAC, azides are the stable, bioorthogonal partner.

  • Strained Cyclooctynes: These are the key reagents in SPAAC. Their reactivity is directly related to the amount of ring strain and electronic factors. Common cyclooctynes include:

    • DBCO (Dibenzocyclooctyne): Highly reactive and widely used due to its stability and fast kinetics.[21][24]

    • BCN (Bicyclo[6.1.0]nonyne): A compact and highly reactive strained alkyne.

    • DIBO (Dibenzocyclooctynol): Reacts exceptionally fast with azido-containing compounds.[25]

    • BARAC (Biarylazacyclooctynone): Exhibits exceptional reaction kinetics, suitable for live-cell imaging.[23]

Reaction Mechanism

SPAAC is a concerted [3+2] Huisgen 1,3-dipolar cycloaddition.[20] The high energy of the strained alkyne (dipolarophile) lowers the activation barrier for the reaction with the azide (1,3-dipole), leading to the formation of a stable triazole linkage. Unlike CuAAC, this reaction typically produces a mixture of regioisomers.[10]

A diagram of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) mechanism.
Quantitative Data for SPAAC

The kinetics of SPAAC are a critical factor, with second-order rate constants varying significantly between different cyclooctyne structures.

Cyclooctyne ReagentSecond-Order Rate Constant (k) with Benzyl Azide (M⁻¹s⁻¹)SolventReference
DIBAC ~1.2 x 10⁻³Not Specified[26]
[9+1]CPP 2.2 x 10⁻³DMSO[27]
m[9+1]CPP 9.6 x 10⁻³DMSO[27]
BCN ~0.06 - 0.1Various[26]
DBCO ~0.3 - 0.8Various[26]
BARAC ~0.9CD₃CN/D₂O[23]

Note: Rates can vary based on specific azide structure, solvent, and temperature.

Experimental Protocol: SPAAC Labeling of Live Cells

This protocol describes a general method for labeling azide-modified glycans on the surface of live cells with a DBCO-functionalized fluorescent dye.

Materials:

  • Live cells with azide-labeled surface glycans (from metabolic labeling with an azide-sugar)

  • DBCO-functionalized fluorescent dye

  • Appropriate cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope

Procedure:

  • Cell Preparation: Culture cells to the desired confluency in a suitable format (e.g., glass-bottom dish for imaging). Ensure cells have been metabolically labeled with an appropriate azide-containing sugar.

  • Reagent Preparation: Prepare a stock solution of the DBCO-dye in a biocompatible solvent like DMSO. Dilute the stock solution to the desired final concentration (typically 1-50 µM) in pre-warmed cell culture medium or PBS.

  • Labeling: Aspirate the existing medium from the cells and wash gently with warm PBS. Add the DBCO-dye solution to the cells.

  • Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO₂) for 15-60 minutes. The optimal time will depend on the specific DBCO reagent and cell type.

  • Washing: After incubation, remove the labeling solution and wash the cells two to three times with warm PBS to remove any unbound dye.

  • Imaging: Add fresh medium or an imaging buffer to the cells. Visualize the fluorescently labeled cells using a fluorescence microscope with the appropriate filter sets.

General Workflow for Bioconjugation

The application of click chemistry in bioconjugation, whether for creating antibody-drug conjugates or for labeling proteins for imaging, follows a logical workflow. This involves the separate functionalization of the biomolecule and the payload, followed by the click reaction and subsequent purification and analysis of the final conjugate.

Bioconjugation_Workflow General Bioconjugation Workflow using Click Chemistry cluster_prep 1. Reagent Preparation cluster_func 2. Functionalization cluster_click 3. Click Reaction cluster_purify 4. Purification & Analysis Biomolecule Biomolecule (e.g., Antibody, Protein) Func_Bio Introduce Azide or Alkyne onto Biomolecule Biomolecule->Func_Bio Payload Payload (e.g., Drug, Dye) Func_Pay Introduce Complementary Group onto Payload Payload->Func_Pay Click CuAAC or SPAAC Ligation Func_Bio->Click Func_Pay->Click Purify Purify Conjugate (e.g., SEC, HPLC) Click->Purify Analyze Analyze Conjugate (e.g., SDS-PAGE, MS) Purify->Analyze

A diagram illustrating a typical workflow for creating a bioconjugate using click chemistry.

References

Methodological & Application

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of "click chemistry," a concept that describes reactions with high yields, broad scope, and the generation of only inoffensive byproducts.[1] This reaction facilitates the specific and efficient formation of 1,4-disubstituted 1,2,3-triazoles from a terminal alkyne and an azide (B81097), catalyzed by a copper(I) species.[1][2] Compared to the uncatalyzed Huisgen 1,3-dipolar cycloaddition, the copper-catalyzed version offers a massive rate acceleration (10⁷ to 10⁸-fold), proceeds under mild, often aqueous conditions, and is highly regioselective.[3] These features have made CuAAC an indispensable tool in drug discovery, bioconjugation, materials science, and chemical biology.[4][5][6] The resulting triazole ring is exceptionally stable and can function as a bioisostere for amide bonds, contributing to its widespread use in medicinal chemistry to create diverse compound libraries for lead discovery and optimization.[1][7]

Reaction Mechanism

The CuAAC reaction is not a biological signaling pathway but a chemical transformation. The process is initiated by the in situ reduction of a Copper(II) salt (like CuSO₄) to the active Copper(I) catalyst using a reducing agent, typically sodium ascorbate (B8700270).[3] The Cu(I) catalyst then coordinates with the terminal alkyne to form a copper-acetylide intermediate. This intermediate reacts with the azide to form a six-membered copper metallacycle.[3][] Subsequent ring contraction and protonolysis yield the stable 1,4-disubstituted 1,2,3-triazole product and regenerate the Cu(I) catalyst, thus completing the catalytic cycle.[3]

CuAAC_Mechanism CuAAC Catalytic Cycle cluster_cycle cluster_redox cluster_products CuI Cu(I) Catalyst Cu_Alkyne π-Complex CuI->Cu_Alkyne + R-C≡CH Cu_Acetylide Copper Acetylide Cu_Alkyne->Cu_Acetylide - H⁺ Metallacycle Six-membered Copper Metallacycle Cu_Acetylide->Metallacycle + R'-N₃ Cu_Triazolide Copper Triazolide Metallacycle->Cu_Triazolide Ring Contraction Cu_Triazolide->CuI + H⁺ - Triazole Product Product 1,4-Disubstituted 1,2,3-Triazole Cu_Triazolide->Product Releases CuII Cu(II) Precatalyst (e.g., CuSO₄) CuII->CuI In situ reduction Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->CuII Reduces

Caption: The catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Quantitative Data Summary

Reaction conditions for CuAAC can be adapted for a wide range of substrates. The following tables summarize typical conditions and provide a guide for optimization.

Table 1: General Reaction Conditions for CuAAC

ParameterTypical RangeNotes
Alkyne : Azide Ratio 1:1 to 1.2:1A slight excess of one reagent can be used to drive the reaction to completion.[9]
Copper(II) Precatalyst 0.01 - 0.05 equivalents (1-5 mol%)CuSO₄ is most common. Lower catalyst loading is often possible.[9][10]
Reducing Agent 0.1 - 5 equivalentsSodium ascorbate is standard. Excess is used to prevent Cu(I) oxidation.[9][11]
Ligand : Copper Ratio 1:1 to 5:1Ligands accelerate the reaction and protect substrates from oxidation.[9][12]
Temperature Room Temperature to 85°CMost reactions proceed efficiently at room temperature.[3][10]
Reaction Time 30 minutes to 24 hoursTypically complete within 1-2 hours; monitored by TLC or HPLC.[10][11]

Table 2: Common Solvents and Ligands

ApplicationSolvent SystemRecommended LigandRationale
Organic Synthesis DMSO, DMF, t-BuOH/H₂O, MethanolTBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine)Good solubility for a wide range of organic substrates.[9]
Bioconjugation (Aqueous) Phosphate (B84403) Buffer (PBS), WaterTHPTA (Tris(3-hydroxypropyltriazolylmethyl)amine)Water-soluble ligand that stabilizes Cu(I) and is biocompatible.[9][13]
Hydrophobic Substrates Co-solvent mixtures (e.g., DMSO/water, DMF/water)THPTA or other water-soluble ligandsOrganic co-solvents improve the solubility of nonpolar reactants.[9]

Experimental Protocols

A generalized workflow for a CuAAC reaction involves careful preparation of reagents, sequential addition to the reaction vessel, and appropriate work-up to isolate the product.

CuAAC_Workflow General CuAAC Experimental Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_progress 3. Reaction & Monitoring cluster_workup 4. Work-up & Purification A Prepare stock solutions: - Azide & Alkyne - CuSO₄ - Ligand - Sodium Ascorbate (fresh) B In a reaction vessel, dissolve Azide and Alkyne in the chosen solvent. A->B C Deoxygenate solvent by purging with Ar or N₂ (especially for bioconjugation). B->C D Add Ligand solution. C->D E Add CuSO₄ solution. D->E F Initiate reaction by adding fresh Sodium Ascorbate solution. E->F G Stir at desired temperature (e.g., Room Temperature). F->G H Monitor progress by TLC or LC-MS. G->H I Once complete, dilute the reaction mixture. H->I J Remove copper using a chelating resin or silica (B1680970) plug. I->J K Perform aqueous work-up and/or column chromatography. J->K

Caption: A generalized workflow for performing a CuAAC experiment.

Protocol 1: General Procedure for Small Molecule Synthesis

This protocol is adapted for the reaction of a generic azide and a terminal alkyne in an organic solvent system.

  • Reagent Preparation:

    • Prepare a 1 M solution of the azide in the chosen solvent (e.g., DMSO).

    • Prepare a 1 M solution of the alkyne in the same solvent.

    • Prepare a 100 mM solution of CuSO₄ in deionized water.[14]

    • Prepare a 200 mM solution of the appropriate ligand (e.g., TBTA in DMSO).[14]

    • Prepare a 1 M solution of sodium ascorbate in deionized water. This solution must be prepared fresh before use. [9]

  • Reaction Setup:

    • To a reaction vial, add the azide solution (1 equivalent).

    • Add the alkyne solution (1.0-1.2 equivalents).[9]

    • Add the solvent to achieve the desired final concentration (e.g., 0.1 M).

    • Add the ligand solution (e.g., 0.05 equivalents).[9]

    • Add the CuSO₄ solution (0.01-0.05 equivalents).[9]

  • Initiation and Monitoring:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (0.1-0.2 equivalents).[9]

    • Stir the mixture at room temperature.

    • Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate).

    • To remove residual copper, pass the mixture through a short plug of silica gel or wash with an aqueous solution of a chelating agent like EDTA.[9]

    • Perform a standard aqueous work-up.

    • Purify the crude product by column chromatography on silica gel to obtain the pure 1,2,3-triazole.

Protocol 2: General Procedure for Bioconjugation

This protocol is adapted for labeling a biomolecule (e.g., a protein) containing an alkyne group with an azide-functionalized cargo molecule in an aqueous buffer.

  • Reagent Preparation:

    • Prepare the alkyne-modified biomolecule in a suitable, non-coordinating buffer (e.g., phosphate buffer, pH 7.0-7.5).[9]

    • Prepare a stock solution of the azide-cargo (e.g., 10 mM in DMSO).

    • Prepare a 50 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 250 mM stock solution of THPTA ligand in deionized water.[13]

    • Prepare a 500 mM stock solution of sodium ascorbate in deionized water. This must be prepared fresh. [13]

    • (Optional) Prepare a 100 mM solution of aminoguanidine (B1677879) to scavenge reactive ascorbate byproducts.[12]

  • Catalyst Premix:

    • In a separate tube, mix the CuSO₄ and THPTA ligand solutions in a 1:5 molar ratio. Let the solution stand for 1-2 minutes. This step is crucial to prevent protein damage.[12]

  • Reaction Setup:

    • In the main reaction tube containing the biomolecule-alkyne solution, add the azide-cargo solution (typically 2-10 equivalents relative to the biomolecule).

    • (Optional) Add the aminoguanidine solution to a final concentration of ~1-2 mM.[12]

    • Add the premixed CuSO₄/THPTA catalyst solution to the reaction mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of ~2.5-5 mM.[13]

  • Incubation and Purification:

    • Gently mix the reaction and incubate at room temperature for 1-2 hours, protecting it from light if fluorescent dyes are used.[14]

    • Purify the resulting biomolecule conjugate from excess small-molecule reagents and copper using methods appropriate for the biomolecule, such as size-exclusion chromatography (SEC), dialysis, or spin filtration.

Troubleshooting Guide

Table 3: Common Issues and Solutions in CuAAC Reactions

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield Oxidation of Cu(I) to inactive Cu(II). Deoxygenate the solvent before adding the catalyst. Ensure the sodium ascorbate solution is freshly prepared and used in sufficient excess.[9]
Poor solubility of reactants. Use a co-solvent like DMSO, DMF, or t-BuOH to improve solubility. A modest increase in temperature may also help.[9]
Inhibition of the catalyst. Substrates with strong copper-chelating groups (e.g., free thiols, some histidine-containing peptides) can sequester the catalyst. Use an accelerating ligand and/or add excess copper.[11][15]
Side Reactions / Product Degradation Generation of Reactive Oxygen Species (ROS). The combination of copper and ascorbate can generate ROS, which may damage sensitive biomolecules.[9] Use a protective ligand like THPTA (at a 5:1 ratio to copper) and minimize oxygen exposure.[12]
Reactive ascorbate byproducts. Byproducts of ascorbate oxidation can modify proteins. Add a scavenger like aminoguanidine to the reaction mixture.[12]
Difficulty in Product Purification Residual copper in the final product. Treat the reaction mixture with a copper-chelating resin, wash with an aqueous EDTA solution, or pass through a silica plug before final purification.[9]

References

Application Notes and Protocols: Azido-PEG4-oxazolidin-2-one for Protein Labeling and Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG4-oxazolidin-2-one is a bifunctional chemical probe designed for the covalent modification and subsequent labeling of proteins. This reagent incorporates three key chemical features:

  • An oxazolidin-2-one moiety , which can potentially react with specific nucleophilic residues on a protein for covalent attachment.

  • A hydrophilic polyethylene (B3416737) glycol (PEG4) spacer , which enhances the solubility of the reagent in aqueous buffers and minimizes steric hindrance.[1][2]

  • A terminal azide (B81097) group , which serves as a bioorthogonal handle for "click" chemistry, allowing for the attachment of a wide variety of reporter molecules, such as fluorophores, biotin (B1667282), or drug molecules.[1][3][4]

These application notes provide an overview of the potential applications of this compound in protein labeling and proteomics, along with generalized protocols for its use. It is important to note that the reactivity of the oxazolidin-2-one moiety for protein labeling is not as extensively documented as other common protein modification chemistries, such as those targeting primary amines or thiols. Therefore, the provided protocols are based on general principles of bioconjugation and may require optimization for specific proteins and applications.

Principle of a Two-Step Labeling Strategy

The use of this compound for protein labeling typically follows a two-step process:

  • Covalent Modification of the Target Protein: The oxazolidin-2-one group of the reagent is presumed to react with nucleophilic amino acid side chains on the protein surface, such as the ε-amino group of lysine (B10760008) or the thiol group of cysteine. This reaction forms a stable covalent bond, attaching the Azido-PEG4 moiety to the protein.

  • Bioorthogonal Ligation via Click Chemistry: The azide-modified protein can then be selectively reacted with a molecule containing a terminal alkyne or a strained cyclooctyne (B158145) (e.g., DBCO or BCN) through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC), respectively.[2][3][4] This "click" reaction is highly efficient and specific, allowing for the attachment of a reporter molecule in complex biological samples with minimal side reactions.[3][5]

Potential Applications

  • Protein Labeling and Visualization: Introduction of fluorophores for tracking protein localization and dynamics in cells.

  • Proteomics and Target Identification: Attachment of biotin for affinity purification and subsequent identification of labeled proteins by mass spectrometry.

  • Drug Development: Conjugation of small molecule drugs or therapeutic peptides to target proteins.

  • Biomaterial Science: Immobilization of proteins onto surfaces functionalized with alkynes.[2]

Experimental Protocols

Protocol 1: Covalent Modification of a Target Protein with this compound

This protocol describes the general steps for labeling a purified protein with this compound. The optimal reaction conditions (e.g., pH, temperature, reagent concentration, and reaction time) should be empirically determined for each specific protein.

Materials:

  • Purified protein of interest in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-8.0, free of primary amines like Tris).

  • This compound.

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • Desalting columns or dialysis cassettes for buffer exchange and removal of excess reagent.

Procedure:

  • Protein Preparation:

    • Ensure the protein sample is in an amine-free buffer at a concentration of 1-10 mg/mL. If necessary, perform buffer exchange using a desalting column or dialysis.[6]

  • Reagent Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[6]

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. Do not store the stock solution for extended periods as the oxazolidin-2-one moiety may be susceptible to hydrolysis.

  • Labeling Reaction:

    • Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined experimentally.

    • The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should not exceed 10% (v/v) to avoid protein denaturation.

    • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight with gentle mixing.

  • Quenching the Reaction:

    • To stop the labeling reaction, add a quenching buffer containing a primary amine (e.g., Tris) to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature.

  • Removal of Excess Reagent:

    • Remove unreacted this compound and the quenching buffer by buffer exchange using a desalting column or dialysis against a suitable storage buffer (e.g., PBS).

  • Characterization and Storage:

    • Confirm the successful incorporation of the azide group using techniques such as mass spectrometry.

    • Store the azide-modified protein at -20°C or -80°C.

Protocol 2: Click Chemistry Ligation of an Azide-Modified Protein with an Alkyne-Containing Reporter Molecule (CuAAC)

This protocol describes the copper-catalyzed click reaction to attach an alkyne-containing reporter molecule to the azide-modified protein.

Materials:

  • Azide-modified protein (from Protocol 1).

  • Alkyne-containing reporter molecule (e.g., alkyne-fluorophore, alkyne-biotin).

  • Copper(II) sulfate (B86663) (CuSO₄).

  • Reducing agent (e.g., sodium ascorbate).

  • Copper ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA).

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the alkyne-reporter molecule in DMSO.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 100 mM stock solution of sodium ascorbate (B8700270) in water (freshly prepared).

    • Prepare a 50 mM stock solution of THPTA in water.

  • Click Reaction:

    • In a microcentrifuge tube, combine the following in order:

      • Azide-modified protein (to a final concentration of 1-10 µM).

      • Alkyne-reporter molecule (to a final concentration of 10-100 µM).

      • THPTA (to a final concentration of 1 mM).

      • CuSO₄ (to a final concentration of 0.5 mM).

    • Vortex briefly to mix.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.

    • Incubate the reaction at room temperature for 1 hour, protected from light if using a fluorescent reporter.

  • Purification:

    • Remove excess reagents and byproducts by desalting, dialysis, or protein precipitation.

  • Analysis:

    • Analyze the labeled protein using SDS-PAGE with in-gel fluorescence scanning (if a fluorophore was used) or by Western blot (if biotin was used, followed by detection with streptavidin-HRP).

Quantitative Data Summary

The following table provides typical concentration ranges for the protein modification and click chemistry reactions. These values should be optimized for each specific experimental system.

Parameter Protein Modification (Protocol 1) CuAAC Click Chemistry (Protocol 2)
Protein Concentration 1-10 mg/mL1-10 µM
This compound Molar Excess 10-50 foldN/A
Alkyne-Reporter Concentration N/A10-100 µM
CuSO₄ Concentration N/A0.5 mM
Sodium Ascorbate Concentration N/A5 mM
THPTA Concentration N/A1 mM
Reaction Time 1-4 hours (RT) or overnight (4°C)1 hour (RT)
Reaction pH 7.2 - 8.0~7.4 (in PBS)

Visualizations

G cluster_step1 Step 1: Protein Modification cluster_step2 Step 2: Click Chemistry Protein Protein Azide_Protein Azide-Modified Protein Protein->Azide_Protein Reaction with oxazolidin-2-one Reagent This compound Reagent->Azide_Protein Azide_Protein_2 Azide-Modified Protein Labeled_Protein Labeled Protein Azide_Protein_2->Labeled_Protein CuAAC or SPAAC Alkyne_Reporter Alkyne-Reporter (e.g., Fluorophore) Alkyne_Reporter->Labeled_Protein

Caption: Two-step protein labeling workflow.

G Start Start Prepare_Protein Prepare Protein (Amine-free buffer) Start->Prepare_Protein Mix Mix Protein and Reagent (10-50x molar excess) Prepare_Protein->Mix Prepare_Reagent Prepare 10 mM This compound in DMSO Prepare_Reagent->Mix Incubate Incubate (1-4h at RT or O/N at 4°C) Mix->Incubate Quench Quench with Tris Buffer Incubate->Quench Purify Purify by Desalting or Dialysis Quench->Purify Azide_Protein Azide-Modified Protein Purify->Azide_Protein

Caption: Protein modification experimental workflow.

G Start Azide-Modified Protein Add_Reporter Add Alkyne-Reporter Start->Add_Reporter Add_Ligand Add THPTA Add_Reporter->Add_Ligand Add_Copper Add CuSO4 Add_Ligand->Add_Copper Add_Reducing_Agent Add Sodium Ascorbate (Initiates reaction) Add_Copper->Add_Reducing_Agent Incubate Incubate 1h at RT Add_Reducing_Agent->Incubate Purify Purify Incubate->Purify Labeled_Protein Labeled Protein Purify->Labeled_Protein

Caption: CuAAC click chemistry workflow.

References

Applications of Azido-PEG4-oxazolidin-2-one in Bioconjugation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG4-oxazolidin-2-one is a bifunctional linker that is gaining prominence in the field of bioconjugation.[1][2] This heterobifunctional reagent incorporates three key chemical features: a terminal azide (B81097) group, a hydrophilic tetraethylene glycol (PEG4) spacer, and an oxazolidin-2-one moiety. The azide group serves as a versatile handle for "click chemistry," enabling the covalent attachment of this linker to alkyne-modified biomolecules, such as proteins, peptides, and nucleic acids, as well as to surfaces.[1][2][3][4] The PEG4 spacer enhances aqueous solubility and provides spatial separation between the conjugated molecules, which can reduce steric hindrance.[1][2] The oxazolidin-2-one core is a stable heterocyclic structure. While the oxazolidin-2-one group is a known pharmacophore in certain drugs, its role as a reactive handle in this specific linker for bioconjugation is less commonly exploited compared to the azide group.[5][6] One source suggests it can act as a ligand in copper-catalyzed N-arylation reactions, a process more typically used in small molecule synthesis.[2]

The primary application of this compound is in the construction of complex biomolecular architectures, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][7] Its utility lies in its ability to participate in highly efficient and bioorthogonal click chemistry reactions.

Key Applications

  • Antibody-Drug Conjugate (ADC) Synthesis: This linker can be used to attach cytotoxic drugs to monoclonal antibodies, creating targeted cancer therapies.

  • PROTAC Development: this compound can serve as a component of the linker connecting a target protein binder and an E3 ligase ligand in a PROTAC molecule.[1]

  • Biomolecule Labeling: It is suitable for attaching fluorescent dyes, biotin, or other reporter molecules to proteins, peptides, or nucleic acids for detection and imaging purposes.

  • Surface Modification: The azide group allows for the immobilization of biomolecules onto alkyne-functionalized surfaces for applications in diagnostics and biomaterials.

Data Presentation

The following tables provide representative data for bioconjugation reactions using this compound. The actual results will vary depending on the specific biomolecules and reaction conditions.

Table 1: Representative Reaction Parameters for CuAAC Bioconjugation

ParameterValueNotes
Biomolecule Concentration 1-10 mg/mLHigher concentrations can improve reaction kinetics.
Linker Molar Excess 5-20 equivalentsOptimization is required to achieve desired labeling efficiency without causing precipitation.
Copper (II) Sulfate Concentration 0.1-1 mMThe final concentration of the copper catalyst.
Reducing Agent (e.g., Sodium Ascorbate) Concentration 1-5 mMShould be in excess relative to the copper sulfate.
Ligand (e.g., THPTA) Concentration 0.5-2.5 mMUsed to stabilize the Cu(I) oxidation state and protect the biomolecule.
Reaction Time 1-4 hoursCan be monitored by chromatography or mass spectrometry.
Reaction Temperature Room Temperature (20-25°C)Mild conditions are generally sufficient.
pH 7.0-8.0Neutral to slightly basic conditions are optimal.

Table 2: Representative Reaction Parameters for SPAAC Bioconjugation

ParameterValueNotes
Biomolecule Concentration 1-10 mg/mLSimilar to CuAAC, concentration can influence reaction speed.
Linker Molar Excess 3-10 equivalentsGenerally, a lower excess is needed compared to CuAAC due to higher reaction rates.
Reaction Time 0.5-2 hoursSPAAC is typically faster than CuAAC.
Reaction Temperature Room Temperature (20-25°C)Can also be performed at 4°C for sensitive biomolecules, though the reaction will be slower.
pH 7.0-8.5A broader pH range is often tolerated.

Visualizations

cluster_key Chemical Structure Azido_PEG4_Oxazolidinone

Caption: Chemical structure of this compound.

A Alkyne-Modified Biomolecule (e.g., Antibody, Protein) C Click Chemistry Reaction (CuAAC or SPAAC) A->C B This compound Linker B->C D Purification (e.g., SEC, Dialysis) C->D E Conjugated Biomolecule D->E F Characterization (e.g., MS, SDS-PAGE, HPLC) E->F

Caption: General workflow for bioconjugation.

cluster_reagents Reactants cluster_conditions Reaction Conditions Azide R1-N3 (this compound) Product R1-Triazole-R2 (Stable Conjugate) Azide->Product Alkyne R2-C≡CH (Alkyne-modified molecule) Alkyne->Product Catalyst Cu(I) Catalyst (from CuSO4 + Reductant) Catalyst->Product Ligand Ligand (e.g., THPTA) Ligand->Catalyst cluster_reagents Reactants Azide R1-N3 (this compound) Product R1-Triazole-R2 (Stable Conjugate) Azide->Product Strained_Alkyne R2-Cyclooctyne (e.g., DBCO, BCN) Strained_Alkyne->Product

References

Application Notes and Protocols for Azido-PEG4-oxazolidin-2-one in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of targeted therapeutics that combine the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic small molecules. The linker connecting the antibody to the payload is a critical component influencing the ADC's stability, efficacy, and safety profile. Azido-PEG4-oxazolidin-2-one is a bifunctional linker that offers several advantages for ADC development.

This molecule incorporates a terminal azide (B81097) group, enabling highly specific and efficient conjugation to an alkyne-modified antibody or payload via "click chemistry." The polyethylene (B3416737) glycol (PEG4) spacer enhances the hydrophilicity of the ADC, which can improve its pharmacokinetic properties and reduce aggregation.[1] The oxazolidin-2-one moiety is a key feature, acting as a pH-sensitive cleavable element. Under the neutral pH of blood circulation (pH 7.4), the linker is expected to be stable, while in the acidic environment of endosomes and lysosomes (pH 4.5-6.0) within cancer cells, the oxazolidin-2-one ring can undergo hydrolysis, leading to the release of the cytotoxic payload.[2][3]

These application notes provide a comprehensive overview of the use of this compound in ADC development, including detailed experimental protocols, representative data, and visualizations of key processes.

Data Presentation

The following tables summarize representative quantitative data for an ADC constructed using a PEGylated, cleavable linker strategy. These values are illustrative and may vary depending on the specific antibody, payload, and experimental conditions.

Table 1: Drug-to-Antibody Ratio (DAR) Analysis

Analytical MethodAverage DARDAR Distribution (Representative)
Hydrophobic Interaction Chromatography (HIC)3.8DAR0: 5%, DAR2: 30%, DAR4: 50%, DAR6: 15%
Reversed-Phase Liquid Chromatography (RP-LC)3.9Consistent with HIC analysis
Mass Spectrometry (MS)3.85Provides mass confirmation of different DAR species

Table 2: In Vitro Cytotoxicity Assay

Cell LineTarget Antigen ExpressionADC IC50 (nM)Free Payload IC50 (nM)
SK-BR-3 (Breast Cancer)High HER20.50.01
BT-474 (Breast Cancer)High HER21.20.01
MDA-MB-231 (Breast Cancer)Low HER2>1000.02
A549 (Lung Cancer)Negative>1000.03

Table 3: In Vivo Efficacy in Xenograft Model (HER2-Positive Breast Cancer)

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)Observations
Vehicle Control-0Rapid tumor growth
Unconjugated Antibody1025Moderate tumor growth inhibition
ADC with this compound Linker595Significant tumor regression
ADC with this compound Linker10>100Complete tumor regression

Experimental Protocols

Protocol 1: Antibody Modification with an Alkyne Handle

This protocol describes the introduction of an alkyne group onto the antibody for subsequent conjugation with the azido-functionalized linker. This can be achieved through various methods, including the modification of lysine (B10760008) residues or enzymatic glycan engineering. Here, we describe a common method using an NHS-ester-alkyne reagent.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) at 5-10 mg/mL in phosphate-buffered saline (PBS), pH 7.4.

  • DBCO-PEG4-NHS ester (or other suitable alkyne-NHS ester) dissolved in anhydrous DMSO to a 10 mM stock solution.

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.5.

  • Desalting column (e.g., Sephadex G-25).

Procedure:

  • Buffer Exchange: Exchange the antibody buffer to the Reaction Buffer using a desalting column.

  • Reaction Setup: Adjust the antibody concentration to 5 mg/mL in the Reaction Buffer.

  • Conjugation: Add a 5- to 10-fold molar excess of the DBCO-PEG4-NHS ester stock solution to the antibody solution. Gently mix and incubate for 1-2 hours at room temperature.

  • Purification: Remove excess, unreacted alkyne reagent by buffer exchange into PBS, pH 7.4, using a desalting column.

  • Characterization: Determine the final protein concentration and confirm the incorporation of the alkyne handle by mass spectrometry.

Protocol 2: ADC Synthesis via Copper-Free Click Chemistry

This protocol details the conjugation of the alkyne-modified antibody with this compound-payload construct via a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.[4]

Materials:

  • Alkyne-modified antibody (from Protocol 1) at 5 mg/mL in PBS, pH 7.4.

  • This compound-payload conjugate (pre-synthesized) dissolved in DMSO to a 10 mM stock solution.

  • PBS, pH 7.4.

  • Size-Exclusion Chromatography (SEC) column for ADC purification.

Procedure:

  • Reaction Setup: In a suitable reaction vessel, add the alkyne-modified antibody solution.

  • Conjugation: Add a 1.5- to 3-fold molar excess of the this compound-payload stock solution to the antibody solution. The final DMSO concentration should be kept below 10% (v/v).

  • Incubation: Incubate the reaction mixture for 4-16 hours at 4°C or room temperature with gentle mixing.

  • Purification: Purify the ADC by SEC to remove unreacted linker-payload and any aggregates. The elution is monitored by UV absorbance at 280 nm.

  • Characterization: Pool the fractions containing the purified ADC. Characterize the final product for drug-to-antibody ratio (DAR) by HIC and/or RP-LC, and determine protein concentration.

Protocol 3: In Vitro Cytotoxicity Assay

This protocol assesses the potency of the ADC on cancer cell lines with varying levels of target antigen expression.

Materials:

  • Target-positive and target-negative cancer cell lines.

  • Complete cell culture medium.

  • ADC, unconjugated antibody, and free payload.

  • Cell viability reagent (e.g., CellTiter-Glo®).

  • 96-well plates.

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete cell culture medium. Add the diluted compounds to the cells.

  • Incubation: Incubate the plates for 72-120 hours at 37°C in a humidified CO2 incubator.

  • Viability Assessment: Measure cell viability using a suitable reagent according to the manufacturer's instructions.

  • Data Analysis: Plot the cell viability against the compound concentration and determine the IC50 values using a non-linear regression analysis.

Visualizations

Experimental Workflow for ADC Synthesis

Caption: Workflow for ADC synthesis using this compound.

Proposed Signaling Pathway for Payload-Induced Apoptosis

This diagram illustrates a common mechanism of action for a tubulin inhibitor payload, such as Monomethyl Auristatin E (MMAE), after its release from the ADC within a cancer cell.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space (pH 7.4) ADC ADC in Circulation (Stable Linker) Receptor Target Antigen ADC->Receptor Binding Tumor_Cell Tumor Cell Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Endosome Endosome (pH 5.5-6.0) Endocytosis->Endosome Lysosome Lysosome (pH 4.5-5.0) Endosome->Lysosome Cleavage Linker Cleavage (Oxazolidinone Hydrolysis) Lysosome->Cleavage Payload Released Payload (e.g., MMAE) Cleavage->Payload Tubulin Tubulin Payload->Tubulin Inhibition Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Cell_Cycle_Arrest G2/M Cell Cycle Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: ADC mechanism: from internalization to payload-induced apoptosis.

References

Application Notes and Protocols for Site-Specific Antibody-Drug Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for key site-specific antibody-drug conjugation (ADC) methods. Site-specific conjugation technologies are crucial for producing homogeneous ADCs with a defined drug-to-antibody ratio (DAR) and improved therapeutic indices compared to traditional stochastic methods.[1][2][3] This document covers three primary approaches: Engineered Cysteine Residues, Enzymatic Conjugation, and Incorporation of Unnatural Amino Acids.

Engineered Cysteine Residues (THIOMAB™)

Engineered cysteine residues, such as in THIOMAB™ antibodies, allow for the site-selective attachment of payloads.[4][5] By introducing cysteine mutations at specific, solvent-accessible sites on the antibody, conjugation can be precisely controlled, leading to ADCs with a defined DAR, typically 2.[6]

Quantitative Data Summary
ParameterCysteine-Engineered ADCs (e.g., THIOMAB™)Reference
Drug-to-Antibody Ratio (DAR) Typically 2.0 (homogeneous)[6]
Conjugation Efficiency High, often >95%
In Vitro Stability High serum stability, minimal payload loss[7]
In Vivo Stability & Efficacy Enhanced stability and therapeutic index compared to stochastic ADCs. Complete tumor regression observed in xenograft models.[1][6]
Aggregation Low percentage of high molecular weight (HMW) species[5]
Experimental Protocol: THIOMAB™ Conjugation

This protocol describes the conjugation of a thiol-reactive drug-linker to a THIOMAB™ antibody.

Materials:

  • THIOMAB™ antibody

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Thiol-reactive drug-linker (e.g., maleimide-containing)

  • Dehydroascorbic acid (DHAA) or Copper (II) Sulfate (CuSO4)

  • Reaction Buffer: e.g., Tris-HCl with EDTA, pH 7.5-8.0

  • Quenching Reagent: e.g., N-acetylcysteine

  • Purification system (e.g., Size Exclusion Chromatography - SEC)

Procedure:

  • Antibody Preparation:

    • Dialyze the THIOMAB™ antibody into the reaction buffer.

    • Concentrate the antibody to a suitable concentration (e.g., 5-10 mg/mL).

  • Reduction of Engineered Cysteines:

    • Add a 5-10 molar excess of TCEP to the antibody solution.

    • Incubate at 37°C for 1-3 hours to reduce the engineered cysteine residues. Note: This step also reduces inter-chain disulfide bonds.

  • Re-oxidation of Native Disulfide Bonds:

    • Add a 2-fold molar excess of DHAA or CuSO4 relative to TCEP.

    • Incubate at room temperature for 1-3 hours with gentle agitation to selectively re-oxidize the native inter-chain disulfide bonds, leaving the engineered cysteines free.

  • Conjugation:

    • Add the thiol-reactive drug-linker to the re-oxidized antibody solution at a 1.5-2.0 molar excess relative to the engineered cysteines.

    • Incubate at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching:

    • Add a 3-fold molar excess of N-acetylcysteine relative to the drug-linker to quench any unreacted linker.

    • Incubate for 20 minutes at room temperature.

  • Purification:

    • Purify the resulting ADC using Size Exclusion Chromatography (SEC) to remove unconjugated drug-linker and other small molecules.

  • Characterization:

    • Determine the DAR and purity of the ADC using techniques such as Hydrophobic Interaction Chromatography (HIC), Reverse Phase-High Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry.

Workflow Diagram

THIOMAB_Workflow cluster_prep Antibody Preparation cluster_reaction Conjugation Steps cluster_purification Purification & Analysis mAb THIOMAB™ Antibody Reduction Reduction (TCEP) mAb->Reduction 1. Reoxidation Re-oxidation (DHAA/CuSO4) Reduction->Reoxidation 2. Conjugation Conjugation with Drug-Linker Reoxidation->Conjugation 3. Quenching Quenching (N-acetylcysteine) Conjugation->Quenching 4. Purification Purification (SEC) Quenching->Purification 5. ADC Homogeneous ADC (DAR=2) Purification->ADC 6.

Caption: Workflow for THIOMAB™ antibody-drug conjugation.

Enzymatic Conjugation

Enzymatic methods offer highly specific and efficient means of conjugating drugs to antibodies under mild reaction conditions. Key enzymes used include transglutaminase and those involved in glycan remodeling.

Transglutaminase-Mediated Conjugation

Microbial transglutaminase (MTGase) catalyzes the formation of an isopeptide bond between the side chain of a glutamine residue and a primary amine-containing drug-linker.[8][9] This can be targeted to a native or engineered glutamine residue. A common approach involves engineering a glutamine tag or using a deglycosylated antibody to expose the native Q295 residue.[1][10]

Quantitative Data Summary
ParameterTransglutaminase-Mediated ADCsReference
Drug-to-Antibody Ratio (DAR) Homogeneous, typically 2.0 or 4.0 with branched linkers[1][11]
Conjugation Efficiency High, often >90%[9]
In Vitro Stability High stability in plasma
In Vivo Efficacy Potent anti-tumor activity in xenograft models
Substrate Deglycosylated or N297 mutant IgG1s, or glutamine-tagged antibodies[1][10]
Experimental Protocol: Transglutaminase-Mediated Conjugation

This protocol describes the conjugation of an amine-containing drug-linker to a deglycosylated antibody at the Q295 residue using MTGase.

Materials:

  • Antibody (human IgG1)

  • Endoglycosidase (e.g., PNGase F)

  • Microbial Transglutaminase (MTGase)

  • Amine-containing drug-linker

  • Reaction Buffer: e.g., Tris-HCl, pH 7.5-8.0

  • Purification system (e.g., Protein A chromatography, SEC)

Procedure:

  • Deglycosylation of Antibody:

    • Incubate the antibody with PNGase F according to the manufacturer's protocol to remove the N-linked glycans at N297, exposing the Q295 residue.

    • Purify the deglycosylated antibody using Protein A chromatography.

  • Enzymatic Conjugation:

    • In a reaction vessel, combine the deglycosylated antibody, the amine-containing drug-linker (in 10-20 fold molar excess), and MTGase in the reaction buffer.

    • Incubate at 37°C for 4-16 hours with gentle agitation.

  • Purification:

    • Purify the ADC using Protein A chromatography to remove excess drug-linker and MTGase, followed by SEC for buffer exchange and removal of aggregates.

  • Characterization:

    • Analyze the DAR and purity of the ADC using HIC-HPLC and LC-MS.

Workflow Diagram

MTGase_Workflow cluster_prep Antibody Preparation cluster_reaction Enzymatic Conjugation cluster_purification Purification & Analysis mAb Glycosylated IgG1 Deglycosylation Deglycosylation (PNGase F) mAb->Deglycosylation Deglycosylated_mAb Deglycosylated IgG1 (Exposed Q295) Deglycosylation->Deglycosylated_mAb Enzymatic_Reaction MTGase + Amine-Linker-Drug Deglycosylated_mAb->Enzymatic_Reaction Purification Purification (Protein A, SEC) Enzymatic_Reaction->Purification ADC Homogeneous ADC (DAR=2) Purification->ADC

Caption: Workflow for Transglutaminase-mediated conjugation.

Glycan Remodeling

This technique utilizes the conserved N-linked glycans on the Fc region of antibodies as a site for conjugation.[8] The process typically involves enzymatic trimming of the native glycan, followed by the enzymatic addition of a modified sugar bearing a bioorthogonal handle (e.g., an azide) for subsequent "click" chemistry with a drug-linker.[12]

Quantitative Data Summary
ParameterGlycan-Remodeled ADCsReference
Drug-to-Antibody Ratio (DAR) Homogeneous, typically 2.0[8]
Conjugation Efficiency High[12]
In Vitro Stability Excellent serum stability with minimal payload loss[12]
In Vivo Efficacy Potent cytotoxic effects in vitro and in vivo[8]
Key Enzymes Endoglycosidases (e.g., Endo S2), Galactosyltransferase (e.g., Gal-T1 Y289L)[13]
Experimental Protocol: Glycan Remodeling and Click Chemistry

Materials:

  • Antibody (IgG)

  • Endoglycosidase (e.g., Endo S2)

  • Galactosyltransferase (e.g., Gal-T1 Y289L)

  • UDP-GalNAz (azide-modified galactose)

  • Drug-linker with a terminal alkyne (e.g., DBCO-drug)

  • Reaction Buffers for each enzymatic step

  • Purification system (e.g., SEC)

Procedure:

  • Glycan Trimming:

    • Incubate the antibody with Endo S2 to trim the complex N-glycans down to the core GlcNAc.

    • Purify the trimmed antibody.

  • Installation of Azide Handle:

    • Incubate the trimmed antibody with Gal-T1 (Y289L) and UDP-GalNAz to transfer the azide-modified sugar to the exposed GlcNAc.

    • Purify the azide-functionalized antibody.

  • Click Chemistry Conjugation:

    • Add the alkyne-modified drug-linker (e.g., DBCO-drug) to the azide-functionalized antibody.

    • Incubate at room temperature for 4-16 hours. This is a copper-free click reaction.

  • Purification:

    • Purify the final ADC using SEC to remove any unreacted drug-linker.

  • Characterization:

    • Confirm the DAR and purity using appropriate analytical methods like LC-MS.

Workflow Diagram

Glycan_Remodeling_Workflow cluster_prep Glycan Engineering cluster_reaction Click Chemistry cluster_purification Purification & Analysis mAb Native IgG Trimming Glycan Trimming (Endo S2) mAb->Trimming Azide_Installation Azide Installation (Gal-T1, UDP-GalNAz) Trimming->Azide_Installation Azide_mAb Azide-Functionalized IgG Azide_Installation->Azide_mAb Click_Reaction Conjugation with Alkyne-Drug Azide_mAb->Click_Reaction Purification Purification (SEC) Click_Reaction->Purification ADC Homogeneous ADC (DAR=2) Purification->ADC

Caption: Workflow for glycan remodeling and click chemistry conjugation.

Incorporation of Unnatural Amino Acids (UAA)

This advanced method involves genetically encoding an unnatural amino acid (UAA) with an orthogonal reactive group (e.g., a ketone or azide) into the antibody sequence at a specific site.[4][10] This is achieved using an evolved tRNA/tRNA synthetase pair that recognizes the UAA and incorporates it in response to a nonsense codon (e.g., the amber stop codon).[1] The unique chemical handle on the UAA allows for highly specific conjugation with a complementary drug-linker.[14]

Quantitative Data Summary
ParameterUAA-based ADCsReference
Drug-to-Antibody Ratio (DAR) Precisely controlled, typically 1.0 or 2.0 (monodisperse)[15]
Conjugation Efficiency Very high, often >95%[4][14]
In Vitro Stability Superior serum stability compared to stochastic ADCs[16]
In Vivo Stability & Efficacy Excellent pharmacokinetics and potent anti-tumor activity. Complete tumor regression in xenograft models.[4][16]
Versatility A wide range of UAAs with different reactive groups can be incorporated.[17]
Experimental Protocol: UAA Incorporation and Conjugation

This protocol outlines the general steps for producing an ADC using an antibody with an incorporated p-acetylphenylalanine (pAcPhe) residue, which contains a ketone handle for oxime ligation.

Materials:

  • Mammalian expression system (e.g., CHO cells) stably transfected with the evolved tRNA/tRNA synthetase pair and the antibody gene containing an amber stop codon at the desired site.

  • p-acetylphenylalanine (pAcPhe)

  • Cell culture media and reagents

  • Alkoxyamine-functionalized drug-linker

  • Reaction Buffer: e.g., Acetate buffer, pH 4.5-5.5

  • Purification systems (e.g., Protein A, SEC)

Procedure:

  • Expression of UAA-containing Antibody:

    • Culture the engineered mammalian cells in media supplemented with pAcPhe.

    • The cells will incorporate pAcPhe at the specified site in the antibody sequence.

    • Harvest the cell culture supernatant and purify the antibody using Protein A chromatography.

  • Oxime Ligation:

    • Dialyze the purified antibody into the reaction buffer (acidic pH is optimal for oxime ligation).

    • Add the alkoxyamine-functionalized drug-linker in molar excess.

    • Incubate at room temperature for 12-24 hours.

  • Purification:

    • Purify the resulting ADC using SEC to remove unreacted drug-linker and for buffer exchange.

  • Characterization:

    • Verify the site of incorporation and determine the DAR and purity using LC-MS and other relevant analytical techniques.

Logical Relationship Diagram

UAA_Logic cluster_expression Cellular Engineering & Expression cluster_conjugation Bioorthogonal Conjugation cluster_result Final Product Engineered_Cell Engineered Host Cell (tRNA/Synthetase Pair) Expression Protein Expression & UAA Incorporation Engineered_Cell->Expression Antibody_Gene Antibody Gene (with Amber Codon) Antibody_Gene->Expression UAA_Addition Addition of Unnatural Amino Acid (e.g., pAcPhe) to Media UAA_Addition->Expression UAA_Antibody Purified Antibody with UAA Expression->UAA_Antibody Conjugation_Reaction Specific Chemical Ligation (e.g., Oxime Formation) UAA_Antibody->Conjugation_Reaction Drug_Linker Drug-Linker with Orthogonal Handle Drug_Linker->Conjugation_Reaction Final_ADC Homogeneous, Site-Specific ADC Conjugation_Reaction->Final_ADC

Caption: Logical relationships in UAA-based ADC production.

References

Application Notes and Protocols for PROTAC Synthesis Using Azido-PEG4-oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two moieties.[3][4] The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical properties such as solubility and cell permeability.[5][6]

The Azido-PEG4-oxazolidin-2-one linker is a versatile building block for PROTAC synthesis. It incorporates a polyethylene (B3416737) glycol (PEG) chain, an azide (B81097) group, and an oxazolidin-2-one moiety.

  • PEG4 Spacer : The four-unit PEG chain enhances hydrophilicity, which can improve the solubility of the final PROTAC molecule, a common challenge in PROTAC development.[3][7][] The flexibility of the PEG linker is also crucial for allowing the two ligands to orient themselves optimally for the formation of a stable and productive ternary complex.[5][]

  • Azide Group : This functional group is ideal for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[9][] This reaction is highly efficient, specific, and can be performed under mild conditions, making it a robust method for conjugating the linker to a ligand containing an alkyne group.[11][12]

  • Oxazolidin-2-one Moiety : The oxazolidin-2-one ring provides a stable, rigid point of attachment. While it can be chemically modified, in this context, it is presented as a stable handle for the conjugation of an E3 ligase ligand, providing a distinct chemical functionality from the azide group.[13][14]

This document provides detailed protocols for the synthesis of a model PROTAC targeting the bromodomain-containing protein 4 (BRD4), a well-established target in oncology, using the this compound linker.[15] The synthesis involves the conjugation of a BRD4 ligand (JQ1-alkyne) and a Von Hippel-Lindau (VHL) E3 ligase ligand.[16][17]

Experimental Protocols

This protocol describes a two-step synthesis of a BRD4-targeting PROTAC. First, the VHL ligand is coupled to the oxazolidin-2-one end of the linker. Second, the BRD4 ligand is attached via a CuAAC reaction.

Materials and Reagents
  • This compound

  • VHL Ligand with a carboxylic acid handle (e.g., a derivative of VH032)[18][19]

  • BRD4 Ligand with a terminal alkyne (e.g., JQ1-alkyne)[20][21][22]

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • tert-Butanol (B103910)

  • Deionized water

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • High-performance liquid chromatography (HPLC) system

  • Liquid chromatography-mass spectrometry (LC-MS) system

  • Standard laboratory glassware and magnetic stirrers

Synthesis of VHL-Linker Intermediate (Compound 1)

This step involves the DCC-mediated esterification between the carboxylic acid of the VHL ligand and a hydroxyl group presumed to be accessible on the this compound linker (or introduced via modification).

  • To a solution of the VHL ligand (1.0 eq) in anhydrous DCM (0.1 M) at 0 °C, add DCC (1.2 eq) and DMAP (0.1 eq).

  • Stir the mixture for 15 minutes at 0 °C.

  • Add a solution of this compound (1.1 eq) in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir for 16 hours under an inert atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of methanol (B129727) in DCM to yield the VHL-Linker intermediate (Compound 1 ).

Synthesis of Final PROTAC via Click Chemistry (Compound 2)

This step joins the VHL-Linker intermediate with the alkyne-functionalized BRD4 ligand.

  • In a flask, dissolve the VHL-Linker intermediate (Compound 1 , 1.0 eq) and the BRD4 ligand (JQ1-alkyne, 1.2 eq) in a 3:1 mixture of tert-butanol and water (0.1 M).

  • Prepare a fresh solution of sodium ascorbate (0.5 eq) in water.

  • Prepare a solution of CuSO₄·5H₂O (0.2 eq) and THPTA (0.2 eq) in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄/THPTA solution.

  • Stir the reaction vigorously at room temperature for 24 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (B1210297) (3x).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by preparative HPLC to afford the final PROTAC (Compound 2 ).

  • Lyophilize the pure fractions to obtain the final product as a white solid.

Data Presentation

The following table summarizes representative data for the synthesis of the BRD4-targeting PROTAC.

StepProductStarting MaterialsYield (%)Purity (by HPLC)Identity (LC-MS [M+H]⁺)
1Compound 1 VHL Ligand, this compound65>95%Calculated: 721.3, Found: 721.4
2Compound 2 Compound 1 , JQ1-alkyne45>98%Calculated: 1178.5, Found: 1178.6

Visualization of Workflow and Mechanism

The following diagrams illustrate the experimental workflow and the general mechanism of action for the synthesized PROTAC.

G cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_intermediates Intermediates & Final Product cluster_analysis Analysis A VHL Ligand (with COOH) S1 Step 1: DCC Coupling A->S1 B This compound B->S1 C BRD4 Ligand (JQ1-alkyne) S2 Step 2: CuAAC Click Chemistry C->S2 An1 Purification (Flash Chromatography) S1->An1 An2 Purification (Preparative HPLC) S2->An2 I1 VHL-Linker Intermediate (Compound 1) I1->S2 FP Final PROTAC (Compound 2) An3 Characterization (LC-MS, NMR) FP->An3 An1->I1 An2->FP

Caption: Synthetic workflow for a BRD4-targeting PROTAC.

G cluster_PROTAC PROTAC Mechanism PROTAC PROTAC Ternary Ternary Complex (BRD4-PROTAC-VHL) PROTAC->Ternary Binds POI Target Protein (BRD4) POI->Ternary Binds E3 E3 Ligase (VHL) E3->Ternary Binds Ternary->PROTAC Recycled Ub_POI Ubiquitinated BRD4 Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC-mediated protein degradation pathway.[23][24]

References

Application Notes and Protocols for Azido-PEG4-oxazolidin-2-one in Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Azido-PEG4-oxazolidin-2-one as a versatile heterobifunctional linker in the development of sophisticated drug delivery systems. This linker is particularly valuable for creating targeted therapies such as antibody-drug conjugates (ADCs) and functionalized nanoparticles for enhanced therapeutic efficacy and reduced off-target effects.

Introduction to this compound

This compound is a chemical linker that incorporates three key functional components:

  • An azide (B81097) group (-N₃) : This moiety is a cornerstone of "click chemistry," enabling highly efficient and bioorthogonal ligation with alkyne-containing molecules. This reaction, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), forms a stable triazole linkage under mild conditions suitable for biological molecules.[1][2]

  • A tetraethylene glycol (PEG4) spacer : This hydrophilic chain enhances the aqueous solubility of the linker and the resulting conjugate, which is crucial for improving the pharmacokinetic properties of the drug delivery system.[3][4] The PEG spacer also provides steric hindrance, which can reduce non-specific protein adsorption and prolong circulation time in vivo.[3]

  • An oxazolidin-2-one moiety : This five-membered heterocyclic ring is a stable chemical entity. While it is a known pharmacophore in certain antibiotics like linezolid,[5][6] in the context of this linker, it can be considered a stable, non-reactive component when the primary conjugation chemistry utilizes the azide group. However, the oxazolidin-2-one ring can also act as a ligand in certain transition metal-catalyzed reactions, offering potential for alternative conjugation strategies, though this is a less common application in bioconjugation compared to the azide's click chemistry reactivity.

The combination of these features makes this compound an ideal candidate for constructing complex, targeted drug delivery vehicles.

Key Applications in Drug Delivery

The primary applications of this compound in drug delivery revolve around its ability to connect different molecular entities with precision and stability.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies that deliver a potent cytotoxic drug specifically to cancer cells by linking it to a monoclonal antibody that recognizes a tumor-associated antigen. This compound can be used to attach the cytotoxic payload to the antibody.[7] The general workflow involves:

  • Modification of the payload or antibody : One of the components (either the drug or the antibody) is functionalized with an alkyne group, while the other will be conjugated with the this compound linker.

  • Click Chemistry Conjugation : The azide-functionalized component is then "clicked" onto the alkyne-functionalized counterpart to form the final ADC.[8]

The PEG4 spacer in the linker helps to improve the solubility and stability of the ADC, potentially allowing for a higher drug-to-antibody ratio (DAR) without causing aggregation.[4]

Surface Modification of Nanoparticles

Nanoparticles, such as liposomes or polymeric nanoparticles, are effective drug carriers that can improve the therapeutic index of encapsulated drugs.[3] Surface modification of these nanoparticles with targeting ligands (e.g., antibodies, peptides, or small molecules) can enhance their accumulation at the desired site of action.[9] this compound can be incorporated into the nanoparticle formulation to present azide groups on the surface. These azide groups can then be used to attach alkyne-modified targeting ligands via click chemistry.[10] This strategy allows for a modular and efficient approach to creating targeted nanoparticle drug delivery systems.

Experimental Protocols

The following are detailed protocols for the application of this compound in the preparation of an antibody-drug conjugate and the surface functionalization of liposomal nanoparticles.

Protocol 1: Preparation of an Antibody-Drug Conjugate (ADC) via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an azide-functionalized payload to an alkyne-modified antibody.

Materials:

  • Alkyne-modified monoclonal antibody (e.g., via reaction with an NHS-alkyne linker)

  • This compound

  • Cytotoxic drug with a reactive handle (e.g., an amine group)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate (B8700270)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Size-exclusion chromatography (SEC) column

  • Desalting column

Procedure:

Part A: Synthesis of Azide-Functionalized Payload

  • Dissolve the amine-containing cytotoxic payload and a 1.5 molar excess of this compound in anhydrous DMF.

  • Add 3 molar equivalents of DIPEA to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by LC-MS.

  • Upon completion, purify the azide-functionalized payload by reverse-phase HPLC.

  • Lyophilize the pure fractions to obtain the final product.

Part B: Conjugation to the Antibody (CuAAC)

  • Prepare the alkyne-modified antibody in PBS at a concentration of 5-10 mg/mL.

  • Prepare a stock solution of the azide-functionalized payload in DMSO.

  • In a reaction vessel, add the antibody solution.

  • Add the azide-functionalized payload solution to the antibody solution at a 5-10 molar excess.

  • Prepare the catalyst solution by premixing CuSO₄ and THPTA in a 1:5 molar ratio in water.

  • Add the CuSO₄/THPTA solution to the antibody-payload mixture to a final copper concentration of 100-200 µM.[7]

  • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate to a final concentration of 1-2 mM.[7]

  • Incubate the reaction at room temperature for 1-4 hours with gentle mixing.

  • Purify the ADC using an SEC column to remove unreacted payload, catalyst, and other small molecules.

  • Perform a buffer exchange into a suitable formulation buffer using a desalting column.

Characterization:

  • Drug-to-Antibody Ratio (DAR): Determined by Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS).

  • Purity and Aggregation: Assessed by Size Exclusion Chromatography (SEC-HPLC).

  • In vitro Cytotoxicity: Evaluated using a relevant cancer cell line in a cell viability assay (e.g., MTT assay).[7]

Protocol 2: Formulation of Targeted Liposomal Nanoparticles

This protocol describes the preparation of liposomes with a surface functionalized with this compound, followed by the attachment of a targeting peptide.

Materials:

  • Lipids (e.g., HSPC, Cholesterol, DSPE-PEG(2000))

  • DSPE-PEG(2000)-Azide (can be synthesized from DSPE-PEG(2000)-amine and an NHS-ester of this compound)

  • Alkyne-modified targeting peptide

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • Chloroform/Methanol solvent mixture

  • Hydration buffer (e.g., PBS)

  • Extruder with polycarbonate membranes (e.g., 100 nm)

Procedure:

Part A: Liposome (B1194612) Formulation

  • Dissolve the lipids, including DSPE-PEG(2000)-Azide, in a chloroform:methanol solution in a round-bottom flask. A typical molar ratio would be HSPC:Cholesterol:DSPE-PEG(2000):DSPE-PEG(2000)-Azide at 55:40:4:1.

  • Remove the organic solvent using a rotary evaporator to form a thin lipid film.

  • Hydrate the lipid film with the hydration buffer at a temperature above the lipid phase transition temperature (e.g., 65°C).

  • Extrude the resulting liposome suspension through polycarbonate membranes of the desired pore size (e.g., 100 nm) to obtain unilamellar vesicles of a uniform size.[11]

  • Remove any unencapsulated drug (if applicable) and non-incorporated lipids by size exclusion chromatography.

Part B: Surface Conjugation of Targeting Peptide

  • To the azide-functionalized liposome suspension, add the alkyne-modified targeting peptide at a 5-10 molar excess relative to the surface azide groups.

  • Add the pre-mixed CuSO₄/THPTA catalyst solution to a final copper concentration of 100-200 µM.

  • Initiate the click reaction by adding a fresh solution of sodium ascorbate to a final concentration of 1-2 mM.

  • Incubate the reaction for 1-4 hours at room temperature with gentle mixing.

  • Purify the targeted liposomes by size exclusion chromatography to remove the excess peptide and catalyst components.

Characterization:

  • Particle Size and Zeta Potential: Measured by Dynamic Light Scattering (DLS).

  • Morphology: Visualized by Transmission Electron Microscopy (TEM).

  • Conjugation Efficiency: Quantified by HPLC or by using a fluorescently labeled peptide.

  • In vitro Targeting: Assessed by incubating the targeted liposomes with cells that overexpress the receptor for the targeting peptide and measuring cellular uptake.

Data Presentation

The following tables summarize typical quantitative data for the characterization of drug delivery systems prepared using this compound.

Table 1: Characterization of an Antibody-Drug Conjugate (ADC)

ParameterMethodTypical ValueReference
Average Drug-to-Antibody Ratio (DAR)HIC-HPLC3.5 - 4.0[7]
Monomer PuritySEC-HPLC> 95%[7]
In vitro IC₅₀Cell Viability Assay1 - 10 nM[7]

Table 2: Characterization of Targeted Liposomal Nanoparticles

ParameterMethodTypical ValueReference
Hydrodynamic DiameterDLS100 - 120 nm[12]
Polydispersity Index (PDI)DLS< 0.2[12]
Zeta PotentialDLS-10 to -30 mV[12]
Peptide Conjugation EfficiencyHPLC> 80%[11]

Visualizations

The following diagrams illustrate the key workflows and chemical reactions described in these application notes.

ADC_Workflow cluster_synthesis Payload Functionalization cluster_conjugation ADC Formation cluster_characterization Characterization & Analysis Payload Payload Azide_Payload Azide-Functionalized Payload Payload->Azide_Payload Conjugation Linker This compound Linker->Azide_Payload ADC Antibody-Drug Conjugate Azide_Payload->ADC Click Chemistry (CuAAC) Alkyne_Ab Alkyne-Modified Antibody Alkyne_Ab->ADC DAR DAR Analysis (HIC) ADC->DAR Purity Purity (SEC) ADC->Purity Activity In vitro Assay ADC->Activity

Caption: Workflow for ADC synthesis using this compound.

Nanoparticle_Workflow Lipid_Mix Lipid Mixture with DSPE-PEG-Azide Hydration Hydration & Extrusion Lipid_Mix->Hydration Azide_Liposome Azide-Functionalized Liposome Hydration->Azide_Liposome Click_Reaction Click Chemistry (CuAAC) Azide_Liposome->Click_Reaction Targeting_Peptide Alkyne-Modified Targeting Peptide Targeting_Peptide->Click_Reaction Targeted_Liposome Targeted Liposome Click_Reaction->Targeted_Liposome Characterization Characterization (DLS, TEM) Targeted_Liposome->Characterization

Caption: Workflow for targeted nanoparticle formulation.

Click_Chemistry Azide R1-N₃ (Azide Group) Triazole R1-Triazole-R2 (Stable Linkage) Azide->Triazole Alkyne R2-C≡CH (Alkyne Group) Alkyne->Triazole Catalyst Cu(I) Catalyst Catalyst->Triazole

Caption: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

References

Application Notes and Protocols for Surface Modification Using Azido-PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Surface modification is a critical process for enhancing the performance of materials in biological environments. Polyethylene glycol (PEG) linkers are widely employed to confer "stealth" properties to surfaces, significantly reducing non-specific protein adsorption (biofouling) and subsequent cellular adhesion, which can prevent immune system recognition and improve biocompatibility.[1][2][3] Azido-PEG linkers are heterobifunctional molecules that combine the anti-fouling characteristics of PEG with the versatile reactivity of an azide (B81097) (-N₃) group.[4][5] The azide group serves as a powerful handle for covalent attachment of biomolecules, targeting ligands, or therapeutic agents via "click chemistry," a set of highly efficient and biocompatible reactions.[6][7][8] This allows for the precise and stable functionalization of a wide array of materials, including nanoparticles, medical devices, and biosensors.[4][9][10]

These application notes provide an overview of the principles of surface modification using Azido-PEG linkers and detailed protocols for key experimental procedures.

Core Principle: The Role of Click Chemistry

The terminal azide group on the PEG linker is primarily utilized through click chemistry. This family of reactions is known for high yields, selectivity, and biocompatibility, proceeding under mild conditions with minimal byproducts.[8][11] The two most common forms are:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The classic "click" reaction where an azide and a terminal alkyne react in the presence of a Cu(I) catalyst to form a stable 1,4-disubstituted triazole ring.[12][13]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative that uses a strained cycloalkyne (e.g., DBCO, BCN) to react with the azide, avoiding potential cytotoxicity from the copper catalyst.[8][12]

G cluster_0 Click Chemistry Conjugation Azide_Surface Surface-PEG-N₃ (Azide-functionalized surface) CuAAC CuAAC Azide_Surface->CuAAC + Alkyne + Cu(I) Catalyst SPAAC SPAAC Azide_Surface->SPAAC + Strained Alkyne (Copper-Free) Alkyne_Molecule Alkyne-Biomolecule Alkyne_Molecule->CuAAC Alkyne_Molecule->SPAAC Conjugated_Surface Surface-PEG-Triazole-Biomolecule (Stable Conjugate) CuAAC->Conjugated_Surface SPAAC->Conjugated_Surface

Caption: Click chemistry pathways for conjugating biomolecules.

General Experimental Workflow

The surface modification process generally follows a multi-step approach, beginning with a bare substrate and culminating in a specifically functionalized surface. The choice of surface activation chemistry depends on the substrate material (e.g., thiols for gold, silanes for oxides).

G Start Bare Substrate (e.g., Gold, Silica, Polymer) Step1 Step 1: Surface Activation (e.g., Plasma cleaning, Piranha etch) Start->Step1 Step2 Step 2: Anchor Layer Deposition (e.g., Thiol for Au, Silane (B1218182) for SiO₂) Step1->Step2 Step3 Step 3: Azido-PEG Linker Immobilization Step2->Step3 Step4 Step 4: Click Chemistry Conjugation (with Alkyne-modified molecule) Step3->Step4 End Bio-functionalized Surface Step4->End

Caption: General workflow for surface functionalization.

Quantitative Data Summary

The effectiveness of surface modification with Azido-PEG linkers can be quantified by measuring various parameters, including grafting density, reduction in protein adsorption, and impact on cell adhesion.

Surface TypePEG Linker DetailsMetricResultReference
Iron Oxide Nanoparticles (MNPs)Azido-PEG-SilanePEG Grafting Density~0.196 mmol of PEG silane per gram of MNPs.[14]
MNPs with Azido-PEG-SilaneAlkyne-Folic AcidLigand Immobilization~0.172 mmol of folic acid per gram of MNPs.[14]
PDMS SurfacePEG-diacrylate (PEG-DA) grafted via APTES layerProtein Adsorption66% decrease in albumin adsorption compared to unmodified PDMS.[2]
Niobium Pentoxide (Nb₂O₅)Poly(L-lysine)-g-PEG (PLL-g-PEG)Protein AdsorptionAdsorption is lowest on surfaces with the highest PEG chain density and increases as PEG density decreases.[15]
Silicon (Si)Covalently attached PEG filmProtein AdsorptionEffective depression of albumin, fibrinogen, and IgG adsorption.[16]
Silicon (Si)Covalently attached PEG filmCell AdhesionEffective depression of human fibroblast and HeLa cell attachment.[16]
PEG-based HydrogelsBulk PEG hydrogelsCell AdhesionNo cell adhesion was observed on smooth PEG hydrogel surfaces.[17]

Detailed Experimental Protocols

Protocol 1: Functionalization of Gold Nanoparticles (AuNPs) with Thiol-PEG-Azide

This protocol is adapted for modifying gold surfaces, leveraging the strong affinity between gold and sulfur.[1]

Materials:

  • Citrate-capped gold nanoparticles (AuNPs) in aqueous solution.

  • HS-PEG-Azide (Thiol-PEG-Azide) linker.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Nuclease-free water.

  • Centrifuge.

Procedure:

  • Preparation: Prepare a stock solution of HS-PEG-Azide in nuclease-free water.

  • Incubation: Add the HS-PEG-Azide solution to the AuNP suspension. A molar ratio of approximately 10,000 PEG molecules per nanoparticle is a recommended starting point.[1]

  • Reaction: Gently mix the solution and allow it to react overnight at room temperature with continuous gentle stirring. This allows the thiol groups to displace the citrate (B86180) cap and form a self-assembled monolayer on the AuNP surface.

  • Purification: a. Centrifuge the reaction mixture to pellet the AuNPs (e.g., for 20 nm AuNPs, 12,000 x g for 20 minutes).[1] b. Carefully aspirate and discard the supernatant, which contains the excess, unbound PEG linker. c. Resuspend the AuNP pellet in fresh PBS. d. Repeat the centrifugation and resuspension steps at least three times to ensure complete removal of unbound linkers.

  • Characterization:

    • Confirm successful PEGylation by measuring the change in hydrodynamic diameter and zeta potential using Dynamic Light Scattering (DLS).

    • Verify the presence of the azide group on the surface using Fourier-transform infrared spectroscopy (FTIR) or X-ray photoelectron spectroscopy (XPS).[1][18]

Protocol 2: Functionalization of Oxide Surfaces (e.g., Iron Oxide Nanoparticles)

This protocol describes the modification of surfaces with hydroxyl groups (e.g., iron oxide, silica, glass) using silane chemistry as an anchor.[1][2]

Materials:

  • Iron Oxide Nanoparticles (IONPs).

  • (3-Aminopropyl)triethoxysilane (APTES).

  • Anhydrous solvent (e.g., DMF, ethanol).

  • Triethylamine (B128534) or Diisopropylethylamine (DIPEA).

  • Heptane or other non-solvent.

  • Azido-PEG-NHS Ester or similar amine-reactive Azido-PEG linker.

Procedure:

  • Surface Amination with APTES: a. Disperse the IONPs in the anhydrous solvent. b. Add APTES to the IONP suspension (e.g., 1 mmol APTES).[1] c. Add triethylamine and a small amount of water to catalyze the silanization. d. Sonicate the mixture for several hours. e. Precipitate the amine-functionalized IONPs by adding a non-solvent like heptane. f. Use a strong magnet to collect the nanoparticles and discard the supernatant. Wash the nanoparticles with a suitable solvent (e.g., acetone) and dry under vacuum.[1]

  • Conjugation of Azido-PEG Linker: a. Disperse the amine-functionalized IONPs in an anhydrous solvent like DMF. b. Add the Azido-PEG-NHS Ester in molar excess (e.g., 5-10 fold) relative to the estimated surface amine groups.[1] c. Add a non-nucleophilic base such as DIPEA to act as a proton scavenger. d. Allow the reaction to proceed for 24-48 hours at room temperature with stirring to form a stable amide bond.[1]

  • Purification: a. Precipitate the functionalized IONPs by adding a non-solvent (e.g., diethyl ether). b. Collect the nanoparticles using a magnet. c. Wash the nanoparticles extensively with the reaction solvent and then a volatile solvent like acetone (B3395972) to remove all unreacted materials.

Protocol 3: CuAAC Click Chemistry Conjugation to Azido-PEGylated Surfaces

This protocol details the final step of attaching an alkyne-containing molecule of interest to the azide-functionalized surface.[1][19]

Materials:

  • Azido-PEG functionalized nanoparticles or surface (from Protocol 1 or 2).

  • Alkyne-containing molecule of interest (e.g., peptide, drug, dye).

  • Copper(II) sulfate (B86663) (CuSO₄).

  • Sodium ascorbate (B8700270) (freshly prepared solution).

  • Tris-buffered saline (TBS) or PBS.

Procedure:

  • Reaction Setup: a. Disperse the azide-functionalized nanoparticles in TBS or PBS. b. Add the alkyne-containing molecule. The optimal molar ratio of alkyne to azide depends on the desired degree of functionalization and should be determined empirically. c. In a separate tube, prepare a fresh solution of sodium ascorbate in water.

  • Catalyst Preparation: Add CuSO₄ to the reaction mixture, followed by the freshly prepared sodium ascorbate. The ascorbate reduces Cu(II) to the active Cu(I) catalyst in situ.

  • Reaction: Allow the reaction to proceed at room temperature for 1-4 hours with gentle mixing. Protect the reaction from light if using fluorescent molecules.

  • Purification: Purify the final conjugated nanoparticles using methods described in the previous protocols (e.g., centrifugation, magnetic separation) to remove the copper catalyst, excess ascorbate, and unreacted alkyne-molecule.

Relationship Between PEG Density and Bio-interactions

The efficacy of a PEGylated surface in resisting biofouling is directly related to the density and conformation of the PEG chains. At high densities, PEG chains adopt a "brush" conformation, creating a dense, hydrated steric barrier that physically prevents proteins from reaching the underlying surface. At lower densities, they adopt a "mushroom" conformation, which is less effective at preventing protein adsorption.[20][21]

G cluster_0 Impact of PEG Surface Density High_Density High PEG Density ('Brush' Conformation) Steric_Hindrance Increased Steric Hindrance & Hydration Layer High_Density->Steric_Hindrance leads to Low_Density Low PEG Density ('Mushroom' Conformation) Fouling Increased Protein Adsorption & Cell Adhesion Low_Density->Fouling leads to Protein_Adsorption Reduced Non-Specific Protein Adsorption Steric_Hindrance->Protein_Adsorption causes Cell_Adhesion Inhibited Cell Adhesion Protein_Adsorption->Cell_Adhesion results in

Caption: PEG density dictates anti-fouling efficacy.

References

Application Notes and Protocols for Labeling Oligonucleotides and DNA with Azido-PEG4-oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG4-oxazolidin-2-one is a bifunctional linker designed for the efficient labeling of oligonucleotides and DNA. This reagent features two key functional groups: an azide (B81097) group and an oxazolidin-2-one moiety, connected by a hydrophilic polyethylene (B3416737) glycol (PEG4) spacer. The azide group allows for covalent attachment to alkyne-modified oligonucleotides via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), collectively known as "click chemistry".[1][2][3] These reactions are highly efficient, specific, and biocompatible, making them ideal for labeling sensitive biomolecules.[1][2] The PEG4 spacer enhances the solubility of the linker and the resulting conjugate in aqueous buffers. The oxazolidin-2-one is a stable heterocyclic compound that can serve as a non-reactive, hydrophilic terminus or potentially act as a ligand in specific applications.[4]

These application notes provide detailed protocols for the labeling of oligonucleotides and DNA using the azide functionality of this compound through click chemistry.

Data Presentation

Table 1: Quantitative Parameters for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of Oligonucleotides
ParameterRecommended ValueNotes
Oligonucleotide Concentration20 - 200 µMHigher concentrations can improve reaction efficiency.
This compound Concentration1.5 x Oligonucleotide ConcentrationA slight excess of the azide linker ensures complete reaction.
Copper(II) Sulfate (B86663) (CuSO₄) Concentration0.5 mMThe catalyst for the reaction.
Ligand (e.g., THPTA) Concentration1 mMStabilizes the Cu(I) oxidation state and improves reaction efficiency.
Reducing Agent (e.g., Sodium Ascorbate) Concentration5 mMReduces Cu(II) to the active Cu(I) catalyst.
Reaction Time1 - 4 hoursCan be optimized based on specific reactants and concentrations.
Reaction TemperatureRoom Temperature (20-25°C)Mild reaction conditions preserve the integrity of the oligonucleotide.
Typical Labeling Efficiency> 90%Dependent on the purity of the oligonucleotide and reagents.
Table 2: Quantitative Parameters for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Labeling of Oligonucleotides
ParameterRecommended ValueNotes
Oligonucleotide Concentration10 - 100 µMGenerally effective at lower concentrations than CuAAC.
This compound Concentration2 - 5 x Oligonucleotide ConcentrationA larger excess of the azide may be required compared to CuAAC.
Reaction Time1 - 12 hoursTypically slower than CuAAC, reaction time can be optimized.
Reaction TemperatureRoom Temperature (20-25°C)Copper-free reaction is well-suited for in vitro and in vivo applications.
Typical Labeling Efficiency> 85%Highly dependent on the specific strained alkyne used.

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of Alkyne-Modified Oligonucleotides

This protocol describes the labeling of an alkyne-modified oligonucleotide with this compound using a copper(I) catalyst generated in situ from copper(II) sulfate and a reducing agent.

Materials:

  • Alkyne-modified oligonucleotide

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

  • Sodium Ascorbate (B8700270)

  • Nuclease-free water

  • DMSO (optional, for dissolving reagents)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare Stock Solutions:

    • Dissolve the alkyne-modified oligonucleotide in nuclease-free water to a final concentration of 1 mM.

    • Dissolve this compound in DMSO or water to a concentration of 10 mM.

    • Prepare a 20 mM stock solution of CuSO₄ in nuclease-free water.

    • Prepare a 50 mM stock solution of THPTA in nuclease-free water.

    • Freshly prepare a 100 mM stock solution of sodium ascorbate in nuclease-free water.

  • Set up the Labeling Reaction:

    • In a microcentrifuge tube, combine the following in the specified order:

      • Alkyne-modified oligonucleotide (to a final concentration of 100 µM)

      • This compound (to a final concentration of 200 µM)

      • PBS buffer (to the final reaction volume)

      • THPTA (to a final concentration of 1 mM)

      • CuSO₄ (to a final concentration of 200 µM)

    • Vortex the mixture gently.

  • Initiate the Reaction:

    • Add sodium ascorbate to the reaction mixture to a final concentration of 5 mM.

    • Vortex the reaction mixture gently.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours.

  • Purification of the Labeled Oligonucleotide:

    • Purify the labeled oligonucleotide from excess reagents and catalyst using a suitable method such as ethanol (B145695) precipitation, size-exclusion chromatography, or HPLC.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Labeling of Strained Alkyne-Modified Oligonucleotides

This protocol describes the copper-free labeling of an oligonucleotide modified with a strained alkyne (e.g., DBCO, BCN) with this compound.

Materials:

  • Strained alkyne-modified oligonucleotide (e.g., DBCO-modified)

  • This compound

  • Nuclease-free water

  • DMSO (optional, for dissolving reagents)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare Stock Solutions:

    • Dissolve the strained alkyne-modified oligonucleotide in nuclease-free water to a final concentration of 1 mM.

    • Dissolve this compound in DMSO or water to a concentration of 10 mM.

  • Set up the Labeling Reaction:

    • In a microcentrifuge tube, combine the following:

      • Strained alkyne-modified oligonucleotide (to a final concentration of 50 µM)

      • This compound (to a final concentration of 250 µM)

      • PBS buffer (to the final reaction volume)

    • Vortex the mixture gently.

  • Incubation:

    • Incubate the reaction at room temperature for 1-12 hours. The reaction time may need to be optimized based on the specific strained alkyne used.

  • Purification of the Labeled Oligonucleotide:

    • Purify the labeled oligonucleotide from excess reagents using a suitable method such as ethanol precipitation, size-exclusion chromatography, or HPLC.

Visualizations

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Labeling Reaction cluster_purification Purification Oligo Alkyne-Oligonucleotide Mix Combine Reactants Oligo->Mix Azido This compound Azido->Mix Catalyst Cu(I) Catalyst Premix (CuSO4 + Ligand + Reductant) Catalyst->Mix Incubate Incubate (Room Temp, 1-4h) Mix->Incubate Purify Purification (e.g., HPLC, SEC) Incubate->Purify Product Labeled Oligonucleotide Purify->Product

Caption: Workflow for CuAAC Labeling of Oligonucleotides.

SPAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Labeling Reaction cluster_purification Purification Oligo Strained Alkyne-Oligonucleotide Mix Combine Reactants Oligo->Mix Azido This compound Azido->Mix Incubate Incubate (Room Temp, 1-12h) Mix->Incubate Purify Purification (e.g., HPLC, SEC) Incubate->Purify Product Labeled Oligonucleotide Purify->Product

Caption: Workflow for SPAAC Labeling of Oligonucleotides.

Caption: General Click Chemistry Reaction Scheme.

References

Application Notes & Protocols: A Step-by-Step Guide for NHS Ester Reactions with Azido-PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Hydroxysuccinimide (NHS) ester chemistry is one of the most common and effective methods for bioconjugation, enabling the covalent labeling of biomolecules.[1] NHS esters selectively react with primary aliphatic amines, such as those found on the side chain of lysine (B10760008) residues and the N-terminus of proteins, to form stable and irreversible amide bonds.[1][2]

This guide focuses on the use of heterobifunctional Azido-PEG-NHS ester linkers. These reagents feature an amine-reactive NHS ester at one end and an azide (B81097) group at the other, separated by a polyethylene (B3416737) glycol (PEG) spacer.[3][4] This allows for the straightforward introduction of an azide moiety onto a biomolecule. The incorporated azide group can then be used in highly specific and efficient bioorthogonal reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), strain-promoted azide-alkyne cycloaddition (SPAAC), or the Staudinger ligation.[5][6] The PEG spacer enhances the solubility and stability of the resulting conjugate while minimizing steric hindrance.[4]

This chemistry is a cornerstone in fields like drug delivery for creating antibody-drug conjugates (ADCs), developing diagnostic and imaging agents, and functionalizing surfaces for biomolecular immobilization.[7][8]

Reaction Mechanism

The fundamental reaction involves the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[1] The reaction is favored under neutral to slightly basic conditions.[2]

Caption: NHS ester reaction with a primary amine to form a stable amide conjugate.

Key Experimental Parameters and Considerations

The success of the conjugation reaction is highly dependent on several experimental factors. Optimizing these parameters is critical for achieving high labeling efficiency while preserving the function of the biomolecule.

ParameterRecommendationRationale & Notes
pH 7.2 - 9.0 (Optimal: 8.3 - 8.5)[9][10]The primary amine must be deprotonated to be nucleophilic. At pH < 7, the amine is protonated and unreactive.[10] At pH > 9.0, hydrolysis of the NHS ester becomes a significant competing reaction, reducing efficiency.[9]
Buffer Composition Amine-free buffers such as PBS, HEPES, Borate, or Bicarbonate.[5][11]Buffers containing primary amines (e.g., Tris, Glycine) will compete with the target molecule for reaction with the NHS ester and must be avoided.[12][13]
Reagent Handling & Storage Store at -20°C with a desiccant.[12] Equilibrate vial to room temperature before opening.[11] Prepare solutions immediately before use.[5]NHS esters are moisture-sensitive and readily hydrolyze.[11][13] Warming the vial prevents condensation. Do not prepare stock solutions for long-term storage.[12]
Solvent for Reagent Anhydrous (dry) DMSO or DMF.[9][11]Azido-PEG-NHS esters are often not readily soluble in aqueous buffers. A small amount of organic solvent is used for initial dissolution before adding to the reaction buffer. The final concentration of organic solvent should typically not exceed 10%.[11]
Molar Excess of Linker 10-fold to 50-fold molar excess over the biomolecule.[5]A higher excess is needed for dilute protein solutions (< 5 mg/mL) to favor the aminolysis reaction over hydrolysis.[5] For concentrated solutions (≥ 5 mg/mL), a 10-fold excess is often sufficient.[5]
Temperature & Time 30 - 60 minutes at Room Temperature, or 2 - 4 hours at 4°C / on ice.[5][11]Lower temperatures can minimize hydrolysis and are gentler on sensitive proteins, but require longer incubation times.[10] Reactions in PBS at pH 7.4 may also require longer incubation.[14]

Experimental Protocols

The following are generalized protocols. The optimal conditions, particularly the molar excess of the linker, may need to be determined empirically for each specific biomolecule.

Protocol 1: Labeling of a Protein (e.g., Antibody)

This protocol describes the modification of primary amines on a protein with an Azido-PEG-NHS ester.

A. Materials Required

  • Protein solution (1-10 mg/mL) in an amine-free buffer (e.g., 0.1 M PBS, pH 7.2-7.4 or 0.1 M Bicarbonate buffer, pH 8.3).

  • Azido-PEG-NHS Ester linker.

  • Anhydrous, high-purity DMSO or DMF.

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • Purification tools: Desalting column (e.g., Zeba™ Spin) or dialysis cassette appropriate for the protein's molecular weight.[5][11]

B. Reagent Preparation

  • Equilibrate the vial of Azido-PEG-NHS Ester to room temperature before opening.[11]

  • Immediately before use, prepare a 10 mM solution of the NHS ester by dissolving it in anhydrous DMSO or DMF.[5][11] For example, dissolve ~5 mg of a 500 Da linker in 1 mL of solvent.

C. Labeling Reaction

  • If your protein is in a buffer containing amines, exchange it into an appropriate amine-free buffer (e.g., PBS, pH 7.4).

  • Calculate the volume of the 10 mM NHS ester solution needed to achieve the desired molar excess (e.g., 20-fold).

  • Add the calculated volume of the NHS ester solution to the protein solution while gently vortexing.[9] Ensure the final volume of organic solvent is less than 10% of the total reaction volume.[11]

  • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[11]

D. Quenching and Purification

  • Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM (e.g., add 50-100 µL of 1 M Tris-HCl per 1 mL of reaction).[5]

  • Incubate for 15 minutes at room temperature to ensure all unreacted NHS ester is hydrolyzed or quenched.[5]

  • Purify the azide-labeled protein from excess reagent and byproducts using a desalting column or dialysis according to the manufacturer's instructions.[9][11]

  • The purified Azido-PEG-protein is now ready for downstream applications or storage under conditions optimal for the unmodified protein.[11]

Protocol 2: Labeling of Amine-Containing Small Molecules

This protocol is for modifying small molecules that possess a primary amine and are soluble in organic solvents.

A. Materials Required

  • Amine-containing small molecule.

  • Azido-PEG-NHS Ester linker.

  • Anhydrous organic solvent (e.g., DMF, DCM, DMSO, THF).[11]

  • Organic base (e.g., Triethylamine (TEA), DIPEA).[12]

  • Tools for reaction monitoring (TLC or LC-MS) and purification (column chromatography).[11]

B. Labeling Reaction

  • Dissolve the amine-containing small molecule in an appropriate anhydrous organic solvent.[11]

  • Add the organic base (1-2 equivalents) to the solution.

  • Add the Azido-PEG-NHS Ester (typically 1:1 or 2:1 molar ratio relative to the small molecule) to the reaction mixture while stirring.[11]

  • Stir the reaction at room temperature for 3-24 hours. The reaction progress can be monitored by TLC or LC-MS.[11]

C. Workup and Purification

  • Once the reaction is complete, isolate the final product using standard organic synthesis workup procedures.

  • Purify the desired Azido-PEG-small molecule conjugate using column chromatography.[11]

General Experimental Workflow

The overall process for labeling a biomolecule can be visualized as a multi-step workflow from preparation to the final purified product.

Experimental_Workflow start Start prep_protein 1. Prepare Biomolecule (Buffer Exchange if Needed) start->prep_protein reaction 3. Mix & Incubate (RT or 4°C) prep_protein->reaction prep_reagent 2. Prepare NHS Ester Solution (Dissolve in DMSO/DMF) prep_reagent->reaction quench 4. Quench Reaction (Add Tris or Glycine) reaction->quench purify 5. Purify Conjugate (Desalting Column / Dialysis) quench->purify end Azide-Labeled Biomolecule Ready purify->end

Caption: A typical experimental workflow for labeling biomolecules using Azido-PEG-NHS esters.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low Labeling Efficiency 1. Incorrect pH: Reaction buffer pH is too low (< 7.2).[10] 2. Competing Amines: Buffer contains Tris, glycine, or other primary amines.[10] 3. Hydrolyzed Reagent: NHS ester was exposed to moisture or stored improperly.[12] 4. Insufficient Molar Excess: Not enough linker was used, especially for dilute protein samples.[5][10]1. Verify buffer pH is between 7.2-8.5 using a calibrated meter.[10] 2. Perform buffer exchange into an amine-free buffer like PBS or Bicarbonate.[11] 3. Use a fresh vial of the NHS ester and prepare the solution immediately before use.[12] 4. Increase the molar excess of the NHS ester. Try a 20- to 50-fold excess.[5]
Protein Precipitation 1. Over-labeling: Too many PEG chains have been added, altering the protein's pI and solubility.[15] 2. Solvent Shock: The concentration of organic solvent (DMSO/DMF) in the final reaction mixture is too high (>10%).1. Reduce the molar excess of the NHS ester and/or decrease the reaction time.[15] 2. Ensure the volume of the NHS ester stock solution added is minimal, keeping the final organic solvent concentration below 10%.[11]
No Reaction Occurs 1. Inaccessible Amines: The primary amines on the protein are buried within its 3D structure and not accessible to the reagent. 2. Inactive Reagent: The NHS ester has completely hydrolyzed.1. If protein structure is known, check for accessible lysine residues. Consider using a linker with a longer spacer arm.[4] 2. Test the reagent's activity on a simple amine-containing molecule. Use a fresh vial of the reagent.[15]

References

Application Notes and Protocols for Azido-PEG4-oxazolidin-2-one Reaction with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG4-oxazolidin-2-one is a heterobifunctional linker containing a terminal azide (B81097) group, a hydrophilic tetraethylene glycol (PEG4) spacer, and an oxazolidin-2-one moiety. The terminal azide group enables covalent conjugation to molecules containing a terminal alkyne via the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reaction.[1][2][3] This reaction forms a stable triazole linkage. The hydrophilic PEG4 spacer enhances solubility in aqueous media and reduces steric hindrance, making this linker ideal for bioconjugation applications.[4] The oxazolidin-2-one group is a stable heterocyclic scaffold that can also act as an efficient ligand in copper-catalyzed N-arylation reactions, although its primary role in the context of this protocol is to provide a stable linkage for the PEG-azide chain.[4]

These application notes provide detailed protocols for the use of this compound in CuAAC reactions with terminal alkynes, relevant to researchers in drug development, bioconjugation, and materials science.

Applications

The reaction of this compound with terminal alkynes has a wide range of applications, including:

  • Bioconjugation: Site-specific labeling of proteins, antibodies, peptides, and nucleic acids.

  • Drug Development: Synthesis of Antibody-Drug Conjugates (ADCs) and other targeted therapeutics.

  • PROTACs: Can be utilized as a linker in the synthesis of Proteolysis Targeting Chimeras.

  • Live Cell Imaging: Covalent attachment of fluorescent probes or biotin (B1667282) tags to biomolecules for visualization and tracking.

  • Surface Modification: Functionalization of surfaces and nanoparticles.

  • Hydrogel Formation: Cross-linking of polymers to form hydrogels for tissue engineering and drug delivery.

Reaction Principle: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The core of the application is the CuAAC reaction, a cornerstone of "click chemistry."[3] This reaction involves the [3+2] cycloaddition of the terminal azide of this compound and a terminal alkyne to exclusively form a 1,4-disubstituted 1,2,3-triazole. The reaction is catalyzed by copper(I) ions, which are typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[5] To improve reaction efficiency and prevent damage to biomolecules from reactive oxygen species, a copper(I)-stabilizing ligand, such as tris-(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA), is often employed.[5][6]

Data Presentation

Table 1: Typical Reaction Conditions for CuAAC Bioconjugation
ParameterRecommended RangeNotes
Reactant Concentration 10 µM - 10 mMDependent on the specific application and biomolecule concentration.
This compound:Alkyne Molar Ratio 1:1 to 10:1An excess of the smaller molecule is often used to drive the reaction to completion.
Copper(II) Sulfate (B86663) (CuSO₄) Concentration 50 µM - 1 mM
Sodium Ascorbate (B8700270) Concentration 5-10 fold molar excess over CuSO₄Freshly prepared solution is recommended.
Ligand (THPTA or TBTA) Concentration 1-5 fold molar excess over CuSO₄THPTA is water-soluble and often preferred for biological applications.
Solvent Aqueous buffers (e.g., PBS, Tris), DMF, DMSO, t-BuOH/H₂OCo-solvents may be necessary for hydrophobic reactants.
pH 4 - 12The reaction is tolerant of a wide pH range.[3]
Temperature Room Temperature (20-25 °C)Can be performed at 4 °C for sensitive biomolecules, though reaction times may be longer.
Reaction Time 30 minutes - 24 hoursDependent on reactant concentrations and temperature.
Table 2: Experimental Data Record Template
Experiment IDAlkyne SubstrateConcentration of this compoundConcentration of Alkyne[CuSO₄][Sodium Ascorbate][Ligand] & TypeSolventReaction Time (h)Yield (%)Analytical Method

Experimental Protocols

Protocol 1: General Procedure for CuAAC with this compound

This protocol provides a general starting point for the conjugation of a terminal alkyne-containing molecule with this compound. Optimization may be required for specific applications.

Materials:

  • This compound

  • Terminal alkyne-functionalized molecule

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Reaction Buffer (e.g., 100 mM phosphate-buffered saline (PBS), pH 7.4)

  • Organic co-solvent if required (e.g., DMSO, DMF)

  • Deionized water

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in deionized water or an appropriate organic solvent.

    • Prepare a 10 mM stock solution of the terminal alkyne-functionalized molecule in a compatible solvent.

    • Prepare a 50 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 1 M stock solution of sodium ascorbate in deionized water. Note: This solution should be prepared fresh.

    • Prepare a 50 mM stock solution of THPTA in deionized water or TBTA in DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, add the terminal alkyne-functionalized molecule to the desired final concentration in the reaction buffer.

    • Add the this compound stock solution to achieve the desired molar excess (e.g., 2-10 equivalents).

    • Add the THPTA or TBTA stock solution to a final concentration of 500 µM.

    • Add the CuSO₄ stock solution to a final concentration of 100 µM. Gently vortex the mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 2 mM.

  • Reaction Incubation:

    • Incubate the reaction mixture at room temperature for 1-4 hours. For sensitive biomolecules, the reaction can be performed at 4°C for 12-24 hours. The reaction can be monitored by LC-MS or HPLC.

  • Purification:

    • Upon completion, the conjugated product can be purified using standard techniques such as size-exclusion chromatography (e.g., PD-10 desalting columns), dialysis, or HPLC to remove excess reagents and catalyst.

Protocol 2: Labeling of a Protein with a Terminal Alkyne-Containing Fluorescent Dye

This protocol describes the labeling of a protein containing a terminal alkyne with this compound, followed by conjugation to a fluorescent dye.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Size-exclusion chromatography column (e.g., PD-10)

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions as described in Protocol 1.

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-modified protein to a final concentration of 1-10 mg/mL in PBS.

    • Add a 10-20 fold molar excess of this compound.

    • Prepare a "premix" of catalyst by combining the THPTA and CuSO₄ stock solutions in a 1:1 molar ratio.

    • Add the catalyst premix to the reaction mixture to a final CuSO₄ concentration of 1 mM.

    • Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 5 mM.

  • Reaction Incubation:

    • Gently mix the reaction and incubate at room temperature for 2 hours.

  • Purification:

    • Remove the excess reagents and catalyst by passing the reaction mixture through a size-exclusion chromatography column (e.g., PD-10) equilibrated with the desired storage buffer.

    • Collect the protein-containing fractions. The degree of labeling can be determined by mass spectrometry or other appropriate analytical techniques.

Visualizations

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_product Product Azido-PEG4-Oxazolidinone This compound Cycloaddition Cycloaddition Azido-PEG4-Oxazolidinone->Cycloaddition TerminalAlkyne Terminal Alkyne (R-C≡CH) AlkyneComplex Copper Acetylide TerminalAlkyne->AlkyneComplex Cu(II) Cu(II)SO4 Cu(I) Cu(I) Cu(II)->Cu(I) Reduction Ascorbate Sodium Ascorbate Ascorbate->Cu(I) Cu(I)Ligand Cu(I)-Ligand Complex Cu(I)->Cu(I)Ligand Ligand Ligand (THPTA/TBTA) Ligand->Cu(I)Ligand Cu(I)Ligand->AlkyneComplex AlkyneComplex->Cycloaddition Cycloaddition->Cu(I)Ligand Regeneration Triazole 1,4-Disubstituted Triazole Product Cycloaddition->Triazole

Caption: Mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental_Workflow start Start prep Prepare Stock Solutions (Azide, Alkyne, CuSO4, Ascorbate, Ligand) start->prep mix Combine Reactants (Alkyne, Azido-PEG4-Oxazolidinone, Ligand, CuSO4) prep->mix initiate Initiate Reaction (Add Sodium Ascorbate) mix->initiate incubate Incubate (RT, 1-4h) initiate->incubate purify Purify Product (SEC, Dialysis, or HPLC) incubate->purify Reaction Complete analyze Analyze Product (MS, HPLC, etc.) purify->analyze end End analyze->end

References

Application Notes and Protocols for Bioconjugation with Azide Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the two primary methods of bioconjugation utilizing azide (B81097) linkers: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These "click chemistry" reactions offer high efficiency, selectivity, and biocompatibility, making them invaluable tools in drug development, diagnostics, and fundamental research.

Introduction to Azide-Alkyne Bioconjugation

Azide-alkyne cycloaddition reactions are a cornerstone of bioconjugation, enabling the precise and stable covalent ligation of molecules in complex biological environments.[1] The resulting triazole linkage is exceptionally stable under a wide range of physiological conditions, including enzymatic degradation, varying pH, and redox environments.[2][3] This robustness ensures the integrity of the bioconjugate, a critical factor for therapeutic and diagnostic applications.

There are two main variants of this reaction:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction utilizes a copper(I) catalyst to join a terminal alkyne with an azide.[2][4] It is characterized by fast reaction kinetics and high yields.[4][5]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This catalyst-free alternative employs a strained cyclooctyne (B158145) that reacts spontaneously with an azide.[6][7] The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for applications in living cells and organisms.[8][9]

Experimental Workflows

The general workflow for bioconjugation using azide linkers involves the preparation of the biomolecule and the payload with the appropriate reactive handles (azide and alkyne), followed by the conjugation reaction and subsequent purification and analysis of the product.

G cluster_prep Preparation cluster_conjugation Conjugation cluster_analysis Purification & Analysis Biomolecule Biomolecule of Interest (e.g., Antibody, Protein) Mod_Biomolecule Introduce Azide or Alkyne Handle Biomolecule->Mod_Biomolecule Payload Payload (e.g., Drug, Fluorophore) Mod_Payload Introduce Complementary Handle (Alkyne or Azide) Payload->Mod_Payload Reaction Click Reaction (CuAAC or SPAAC) Mod_Biomolecule->Reaction Mod_Payload->Reaction Purification Purification (e.g., SEC, Dialysis) Reaction->Purification Characterization Characterization (e.g., Mass Spectrometry, SDS-PAGE) Purification->Characterization

Figure 1: General experimental workflow for bioconjugation with azide linkers.

Quantitative Data Summary

The choice between CuAAC and SPAAC often depends on the specific application, balancing the need for rapid kinetics against the potential for catalyst-induced cytotoxicity. The following tables summarize key quantitative data for these two methods.

Table 1: Comparison of Reaction Kinetics

ReactionReagentsSecond-Order Rate Constant (k)References
CuAAC Terminal alkyne + Azide with Cu(I) catalyst and ligands (e.g., THPTA, BTTAA)10 - 100 M⁻¹s⁻¹[6]
SPAAC DIBO (Dibenzocyclooctyne) + Azide~0.1 M⁻¹s⁻¹[6]
SPAAC BCN (Bicyclononyne) + Azide0.07 - 0.63 M⁻¹s⁻¹[6]
SPAAC DIBAC (Dibenzocyclooctyne) + Azide~1 M⁻¹s⁻¹[6]
SPAAC DIFO (Difluorinated cyclooctyne) + Azide~1 M⁻¹s⁻¹[6]
SPAAC TMTH (Thiacycloheptyne) + Benzyl Azide4.0 ± 0.4 M⁻¹s⁻¹[7]

Table 2: Comparative Cytotoxicity

MethodConditionsCell ViabilityReferences
CuAAC 50 µM CuSO₄ without ligandAppreciable toxicity (~75% cell viability)[6]
CuAAC 50 µM CuSO₄ with THPTA ligand (5:1 ligand:Cu ratio)Cell viability preserved[6]
SPAAC Various cyclooctynes (e.g., DBCO, BCN)Generally high cell viability due to the absence of copper[6]

Table 3: Reported Reaction Yields and Efficiencies

ReactionSystemYield/EfficiencyReferences
CuAAC Peptide-Oligonucleotide Conjugation>95%[10]
CuAAC Peptide-Peptide Conjugation (in DMF)100% conversion within 5 hours[10]
CuAAC General BioconjugationQuantitative or near-quantitative[4][11]
SPAAC PEGylation of Lipase BEssentially quantitative[7]

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for labeling an alkyne-modified protein with an azide-containing payload.

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Setup cluster_initiation 3. Reaction Initiation & Incubation cluster_purification 4. Purification A Prepare stock solutions: - Alkyne-modified protein in buffer (pH 7.4) - Azide-payload in DMSO - CuSO₄ in water - Ligand (e.g., THPTA) in water - Sodium Ascorbate (B8700270) in water (prepare fresh) B In a microcentrifuge tube, combine: - Alkyne-modified protein - Azide-payload (10-50 fold molar excess) A->B D Add the catalyst premix to the protein-payload solution. (Final copper concentration: 50-100 µM) B->D C In a separate tube, premix: - CuSO₄ solution - Ligand solution (e.g., 5:1 ligand to copper ratio) C->D E Initiate the reaction by adding freshly prepared Sodium Ascorbate. (Final concentration: 1-5 mM) D->E F Incubate at room temperature for 1-4 hours. E->F G Purify the conjugate using size-exclusion chromatography (SEC) or dialysis to remove excess reagents. F->G

Figure 2: Step-by-step workflow for a typical CuAAC reaction.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.4.

  • Azide-functionalized payload (e.g., drug, fluorophore).

  • Anhydrous Dimethyl Sulfoxide (DMSO).

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water).

  • Copper ligand stock solution (e.g., 50 mM THPTA in water).[5]

  • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared).[2]

Procedure:

  • Reagent Preparation:

    • Ensure the alkyne-modified protein is purified and in an appropriate buffer.

    • Prepare a stock solution of the azide-payload in DMSO.

    • Prepare stock solutions of CuSO₄, ligand, and sodium ascorbate. The sodium ascorbate solution should be made fresh for each experiment.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-modified protein and the azide-payload. A typical molar excess for the payload is 10-50 fold over the protein.

    • In a separate tube, premix the CuSO₄ and ligand solutions. A 1:5 molar ratio of copper to ligand is common.[2]

  • Reaction Initiation and Incubation:

    • Add the premixed catalyst solution to the protein-payload mixture. The final concentration of copper is typically in the range of 50-100 µM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[2]

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. Reaction times can be optimized, but are often complete within this timeframe.[2]

  • Purification:

    • Purify the resulting bioconjugate using size-exclusion chromatography (SEC), dialysis, or other appropriate methods to remove the copper catalyst, excess payload, and other small molecules.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines a general procedure for conjugating an azide-modified protein with a cyclooctyne-functionalized payload (e.g., DBCO or BCN).

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Setup & Incubation cluster_purification 3. Purification A Prepare stock solutions: - Azide-modified protein in amine-free buffer (e.g., PBS, pH 7.4) - Cyclooctyne-payload (e.g., DBCO, BCN) in DMSO B In a microcentrifuge tube, combine: - Azide-modified protein - Cyclooctyne-payload (2-5 fold molar excess) A->B C Ensure final DMSO concentration is low (<10% v/v) B->C D Incubate at room temperature for 1-4 hours or at 4°C for 12-24 hours. C->D E Purify the conjugate using size-exclusion chromatography (SEC) or dialysis to remove excess payload. D->E

Figure 3: Step-by-step workflow for a typical SPAAC reaction.

Materials:

  • Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4).

  • Cyclooctyne-functionalized payload (e.g., DBCO, BCN).

  • Anhydrous Dimethyl Sulfoxide (DMSO).

Procedure:

  • Reagent Preparation:

    • Ensure the azide-modified protein is purified and buffer-exchanged into an amine-free buffer.

    • Prepare a stock solution of the cyclooctyne-payload in DMSO.

  • Reaction Setup and Incubation:

    • In a suitable reaction vessel, combine the azide-modified protein with the cyclooctyne-payload. A 2- to 5-fold molar excess of the cyclooctyne reagent is a good starting point.[12]

    • The final concentration of DMSO in the reaction mixture should ideally be kept below 10% (v/v) to minimize potential effects on protein structure.

    • Gently mix the components and incubate. Reaction times can vary depending on the specific cyclooctyne used, but incubation at room temperature for 1-4 hours or at 4°C for 12-24 hours is common.[12]

  • Purification:

    • Purify the final protein-payload conjugate using SEC or dialysis to remove the unreacted payload.

Characterization of Bioconjugates

After purification, it is essential to characterize the bioconjugate to determine the success of the conjugation and the properties of the final product.

Common Characterization Techniques:

  • Mass Spectrometry (MS): ESI-MS and MALDI-TOF MS are powerful tools for confirming the covalent attachment of the payload and determining the drug-to-antibody ratio (DAR) in antibody-drug conjugates (ADCs).[8][13][14]

  • Size-Exclusion Chromatography (SEC): Used for both purification and to assess the aggregation state of the bioconjugate.[13]

  • SDS-PAGE: Can visualize the increase in molecular weight of the protein after conjugation.

  • UV-Vis Spectroscopy: Can be used to quantify the degree of labeling if the payload has a distinct absorbance spectrum.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or no conjugation (CuAAC) Inactive catalystPrepare fresh sodium ascorbate solution. Ensure proper ratio of copper to ligand.
Inaccessible azide/alkynePerform the reaction under denaturing conditions (e.g., with DMSO).
Sequestration of copper ionsUse a chelating ligand like THPTA or BTTAA.[4][5]
Low or no conjugation (SPAAC) Steric hindranceIncrease molar excess of the cyclooctyne reagent. Increase reaction time or temperature.
Hydrophobicity of cyclooctyneEnsure adequate DMSO concentration to maintain solubility, while minimizing impact on the protein.
Protein aggregation/precipitation High concentration of organic solventKeep the final concentration of DMSO or other organic solvents as low as possible.
Unstable proteinOptimize buffer conditions (pH, ionic strength).

Conclusion

Bioconjugation with azide linkers through CuAAC and SPAAC reactions provides a robust and versatile platform for the creation of well-defined bioconjugates. The choice between the two methods will be dictated by the specific requirements of the biological system and the experimental goals. By following the detailed protocols and considering the quantitative data presented, researchers can effectively implement these powerful techniques in their drug development and research endeavors.

References

Application Notes and Protocols for Stoichiometric Calculations in Azido-PEG4-oxazolidin-2-one Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies and stoichiometric considerations for reactions involving the bifunctional linker, Azido-PEG4-oxazolidin-2-one. This reagent is a valuable tool in bioconjugation, drug delivery, and the synthesis of complex biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The protocols outlined below focus on the two reactive moieties of this linker: the azide (B81097) group for "click chemistry" and the oxazolidinone ring for nucleophilic reactions.

Reactions Involving the Azide Group: Click Chemistry

The terminal azide group of this compound allows for highly efficient and specific conjugation to alkyne-containing molecules through 1,3-dipolar cycloaddition, commonly known as "click chemistry". This bioorthogonal reaction can be performed via two primary methods: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a robust and high-yielding reaction that utilizes a copper(I) catalyst to unite an azide and a terminal alkyne, forming a stable 1,4-disubstituted triazole linkage.

Experimental Protocol: General Procedure for CuAAC

This protocol describes the conjugation of an alkyne-functionalized molecule to this compound.

Materials:

  • Alkyne-functionalized molecule

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other Cu(I)-stabilizing ligand (optional but recommended)

  • Solvent (e.g., DMSO, DMF, or a mixture of an organic solvent and water)

Procedure:

  • Dissolve the alkyne-functionalized molecule (1 equivalent) and this compound (1.1-1.5 equivalents) in the chosen reaction solvent.

  • If using a ligand, add TBTA (0.1-1 equivalent relative to copper).

  • Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).

  • Prepare a stock solution of copper(II) sulfate (e.g., 100 mM in water).

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.

  • Initiate the reaction by adding the copper(II) sulfate solution (0.05-0.2 equivalents), followed by the sodium ascorbate solution (0.5-2 equivalents). The solution will often turn a yellow-orange color upon addition of the ascorbate.

  • Stir the reaction at room temperature for 1-12 hours. Reaction progress can be monitored by LC-MS or TLC.

  • Upon completion, the product can be purified by an appropriate method, such as size-exclusion chromatography, reversed-phase HPLC, or dialysis, to remove the copper catalyst and excess reagents.

Stoichiometry and Quantitative Data:

ReagentMolar Equivalents (Typical Range)Purpose
Alkyne-functionalized Molecule1.0Limiting reagent
This compound1.1 - 1.5Slight excess to drive the reaction to completion
Copper(II) Sulfate (CuSO₄)0.05 - 0.2 (5-20 mol%)Precursor to the active Cu(I) catalyst
Sodium Ascorbate0.5 - 2.0Reducing agent to generate and maintain Cu(I) from Cu(II)
TBTA (optional)0.1 - 1.0 (relative to copper)Ligand to stabilize the Cu(I) catalyst, prevent its oxidation, and increase reaction efficiency[1].
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that occurs between an azide and a strained cyclooctyne (B158145) (e.g., DBCO, BCN). The reaction is driven by the release of ring strain in the cyclooctyne, making it ideal for bioconjugation in living systems where copper toxicity is a concern.

Experimental Protocol: General Procedure for SPAAC

This protocol describes the conjugation of a cyclooctyne-functionalized molecule to this compound.

Materials:

  • Cyclooctyne-functionalized molecule (e.g., DBCO- or BCN-containing)

  • This compound

  • Biocompatible buffer (e.g., PBS, pH 7.4) or appropriate organic solvent

Procedure:

  • Dissolve the cyclooctyne-functionalized molecule (1 equivalent) in the chosen solvent.

  • Add this compound (1-2 equivalents).

  • Allow the reaction to proceed at room temperature or 37°C for 1-24 hours. Reaction times are dependent on the specific strained cyclooctyne used.

  • Monitor the reaction progress by LC-MS, SDS-PAGE (for proteins), or other suitable analytical techniques.

  • Purify the conjugate using a method appropriate for the product (e.g., size-exclusion chromatography, dialysis).

Stoichiometry and Quantitative Data:

ReagentMolar Equivalents (Typical Range)Purpose
Cyclooctyne-functionalized Molecule1.0Limiting reagent
This compound1.0 - 2.0A slight to moderate excess can increase the reaction rate.

Reactions Involving the Oxazolidinone Group

The oxazolidinone ring of this compound can undergo nucleophilic attack, leading to ring-opening. This reactivity can be exploited to introduce functionalities or to cleave the linker under specific conditions. Additionally, the oxazolidinone moiety can act as a ligand in certain catalytic reactions.

Ring-Opening with Amine Nucleophiles

The oxazolidinone ring can be opened by primary amines, resulting in the formation of a urea (B33335) linkage and revealing a hydroxyl group. This reaction is typically performed at elevated temperatures.

Experimental Protocol: Ring-Opening with a Primary Amine

Materials:

  • This compound

  • Primary amine

  • Aprotic polar solvent (e.g., DMF, DMSO)

Procedure:

  • Dissolve this compound (1 equivalent) in the chosen solvent.

  • Add the primary amine (1.5-5 equivalents). A larger excess may be required for less reactive amines.

  • Heat the reaction mixture to 80-120°C.

  • Monitor the reaction by LC-MS for the consumption of the starting material and the formation of the ring-opened product.

  • Upon completion, cool the reaction mixture and purify the product, for example, by preparative HPLC.

Stoichiometry and Quantitative Data:

ReagentMolar Equivalents (Typical Range)Purpose
This compound1.0Substrate
Primary Amine1.5 - 5.0Nucleophile for ring-opening; excess is used to drive the reaction.
Copper-Catalyzed N-Arylation

The nitrogen atom of the oxazolidinone ring can participate in copper-catalyzed N-arylation reactions with aryl halides. The oxazolidinone itself can act as a ligand to facilitate this transformation[2].

Experimental Protocol: Copper-Catalyzed N-Arylation

Materials:

  • This compound

  • Aryl iodide or aryl bromide

  • Copper(I) iodide (CuI)

  • A base (e.g., K₂CO₃, Cs₂CO₃)

  • A ligand (e.g., N,N'-dimethylethylenediamine, DMEDA)

  • Anhydrous solvent (e.g., dioxane, toluene)

Procedure:

  • To a reaction vessel under an inert atmosphere, add this compound (1-1.2 equivalents), the aryl halide (1 equivalent), copper(I) iodide (0.1-0.2 equivalents), and the base (2 equivalents).

  • Add the anhydrous solvent.

  • Add the ligand (0.2-0.4 equivalents).

  • Heat the reaction mixture to 80-110°C and stir for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • After completion, cool the reaction, dilute with an organic solvent, and filter to remove inorganic salts.

  • Purify the product by column chromatography.

Stoichiometry and Quantitative Data:

ReagentMolar Equivalents (Typical Range)Purpose
Aryl Halide1.0Substrate
This compound1.0 - 1.2Nucleophile
Copper(I) Iodide (CuI)0.1 - 0.2 (10-20 mol%)Catalyst
Base (e.g., K₂CO₃)2.0To neutralize the generated acid and facilitate the reaction.
Ligand (e.g., DMEDA)0.2 - 0.4 (20-40 mol%)To stabilize the copper catalyst and enhance its activity.

Visualized Workflows and Relationships

The following diagrams illustrate the reaction pathways and a potential experimental workflow for the use of this compound.

Reaction_Pathways cluster_azide Azide Group Reactions cluster_cuaac CuAAC cluster_spaac SPAAC cluster_oxazolidinone Oxazolidinone Group Reactions Azido-PEG4-Oxaz This compound Alkyne Terminal Alkyne (R-C≡CH) Azido-PEG4-Oxaz->Alkyne Strained_Alkyne Strained Alkyne (e.g., DBCO) Azido-PEG4-Oxaz->Strained_Alkyne CuAAC_Product 1,4-Triazole Product Alkyne->CuAAC_Product Cu(I), Ascorbate SPAAC_Product Triazole Product Strained_Alkyne->SPAAC_Product Copper-free Azido-PEG4-Oxaz2 This compound Ring_Opened Ring-Opened Product (Urea linkage) Azido-PEG4-Oxaz2->Ring_Opened Heat N_Arylated N-Arylated Product Azido-PEG4-Oxaz2->N_Arylated Cu(I), Base, Ligand Amine Primary Amine (R'-NH2) Amine->Ring_Opened Aryl_Halide Aryl Halide (Ar-X) Aryl_Halide->N_Arylated PROTAC_Workflow cluster_synthesis PROTAC Synthesis Workflow Example POI_Ligand Alkyne-modified Protein of Interest (POI) Ligand CuAAC_Step CuAAC Reaction POI_Ligand->CuAAC_Step Azido_Linker This compound Azido_Linker->CuAAC_Step Intermediate POI-Linker-Azide Intermediate CuAAC_Step->Intermediate Ring_Opening_Step Oxazolidinone Ring-Opening Intermediate->Ring_Opening_Step E3_Ligand Amine-functionalized E3 Ligase Ligand E3_Ligand->Ring_Opening_Step PROTAC Final PROTAC Molecule Ring_Opening_Step->PROTAC

References

Application Notes and Protocols for the Purification of Proteins after Conjugation with Azido-PEG4-oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent modification of proteins with polyethylene (B3416737) glycol (PEG) chains, or PEGylation, is a widely utilized strategy in drug development to enhance the therapeutic properties of proteins. PEGylation can improve a protein's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which can lead to a longer circulation half-life, reduced immunogenicity, and increased stability. The use of heterobifunctional PEG linkers, such as Azido-PEG4-oxazolidin-2-one, allows for the introduction of an azide (B81097) group, which can be used for subsequent site-specific "click chemistry" conjugations.

Following the conjugation reaction, a heterogeneous mixture is typically present, containing the desired PEGylated protein, unreacted protein, excess PEGylation reagent, and potentially aggregated or multi-PEGylated species. Therefore, a robust purification strategy is critical to isolate the desired mono-PEGylated protein conjugate with high purity and yield. This document provides detailed application notes and protocols for the purification and characterization of proteins after conjugation with this compound.

Purification Strategy Overview

The purification of an this compound conjugated protein generally involves a multi-step approach that leverages the physicochemical differences between the desired product and the impurities. The primary purification techniques employed are chromatography and tangential flow filtration.

A typical purification workflow is as follows:

  • Initial Removal of Excess PEG Reagent: Tangential Flow Filtration (TFF) or Diafiltration is often used as a first step to remove the bulk of the unreacted, low molecular weight this compound reagent.

  • Chromatographic Separation: A combination of chromatographic techniques is then used to separate the PEGylated protein from the unconjugated protein and other variants. The most common methods include:

    • Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius. PEGylation significantly increases the size of the protein, making SEC an effective method for separating PEGylated species from the smaller, unreacted protein.[1][]

    • Ion Exchange Chromatography (IEX): Separates molecules based on their net charge. The attachment of the neutral PEG chain can shield the protein's surface charges, altering its interaction with the IEX resin and allowing for separation from the native protein.[]

    • Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity. PEGylation can alter the hydrophobicity of a protein, which can be exploited for separation using HIC.[]

    • Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): Often used for analytical characterization but can also be applied for preparative purification, separating based on hydrophobicity.[1][]

  • Final Formulation: The purified protein conjugate is then buffer exchanged into a suitable storage buffer and concentrated to the desired level, typically using TFF.

Data Presentation

The following tables summarize the expected outcomes and key parameters for the different purification and analytical techniques.

Table 1: Comparison of Purification Techniques

TechniquePrinciple of SeparationKey Application in this WorkflowExpected PurityExpected Recovery
Tangential Flow Filtration (TFF) Size-based separation using a semi-permeable membraneRemoval of excess PEG reagent, buffer exchange, and final concentrationN/A>95%
Size Exclusion Chromatography (SEC) Hydrodynamic radiusSeparation of PEGylated protein from unreacted protein and aggregates>95%80-95%
Ion Exchange Chromatography (IEX) Net surface chargeSeparation of mono-PEGylated from multi-PEGylated and unreacted protein>98%70-90%
Hydrophobic Interaction Chromatography (HIC) HydrophobicityPolishing step to remove remaining impurities and aggregates>99%60-85%

Table 2: Analytical Techniques for Characterization

TechniqueInformation ProvidedTypical Parameters
SDS-PAGE Apparent molecular weight, purity, and degree of PEGylation (qualitative)4-12% Bis-Tris gel, Coomassie or fluorescent staining
RP-HPLC Purity, identification of different PEGylated speciesC4 or C8 column, acetonitrile/water gradient with TFA
SEC-HPLC Purity, aggregation state, hydrodynamic radiusSEC column with appropriate pore size, aqueous mobile phase
Mass Spectrometry (ESI-MS, MALDI-TOF) Accurate molecular weight, confirmation of conjugation, degree of labelingDirect infusion or LC-coupled MS
ELISA Quantification of protein concentration and biological activitySpecific antibodies to the protein of interest

Experimental Protocols

General Workflow for Purification

G cluster_0 Purification Workflow start Conjugation Reaction Mixture tff1 Tangential Flow Filtration (TFF) (Diafiltration) start->tff1 Remove excess PEG reagent sec Size Exclusion Chromatography (SEC) tff1->sec Separate by size iex Ion Exchange Chromatography (IEX) sec->iex Separate by charge hic Hydrophobic Interaction Chromatography (HIC) (Optional Polishing Step) iex->hic Further polishing tff2 Tangential Flow Filtration (TFF) (Concentration & Buffer Exchange) iex->tff2 hic->tff2 end Purified Azido-PEG4-Protein Conjugate tff2->end Final formulation

Caption: General workflow for the purification of Azido-PEG4-conjugated proteins.

Protocol for Tangential Flow Filtration (TFF) / Diafiltration

This protocol is for the initial removal of unreacted this compound and for the final buffer exchange and concentration.

Materials:

  • TFF system with a pump and reservoir

  • TFF cassette with an appropriate molecular weight cutoff (MWCO), typically 3-5 times smaller than the protein's molecular weight.

  • Diafiltration buffer (e.g., 20 mM Sodium Phosphate, 150 mM NaCl, pH 7.4)

  • Storage buffer (final formulation buffer)

Methodology:

  • System Setup: Assemble the TFF system and equilibrate the membrane with water followed by the diafiltration buffer.

  • Loading: Load the conjugation reaction mixture into the reservoir.

  • Diafiltration: Start the recirculation and permeate flow. Add diafiltration buffer to the reservoir at the same rate as the permeate removal to maintain a constant volume. Perform at least 5-7 diavolumes to ensure efficient removal of the small PEG reagent.

  • Concentration: Once the diafiltration is complete, stop adding buffer and allow the volume in the reservoir to decrease until the desired protein concentration is reached.

  • Recovery: Stop the pump and recover the concentrated, buffer-exchanged protein conjugate from the system.

Protocol for Size Exclusion Chromatography (SEC)

This protocol is for the separation of the PEGylated protein from the unreacted protein.

Materials:

  • Liquid chromatography system (e.g., FPLC or HPLC)

  • SEC column with an appropriate fractionation range for the PEGylated protein.

  • Mobile phase (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

  • Filtered and degassed buffers.

Methodology:

  • Column Equilibration: Equilibrate the SEC column with at least 2 column volumes (CVs) of the mobile phase at the desired flow rate.

  • Sample Loading: Load the TFF-purified sample onto the column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.

  • Elution: Elute the sample with the mobile phase at a constant flow rate.

  • Fraction Collection: Collect fractions based on the UV absorbance profile (typically at 280 nm). The PEGylated protein will elute earlier than the smaller, unreacted protein.

  • Analysis: Analyze the collected fractions by SDS-PAGE and/or SEC-HPLC to identify the fractions containing the pure mono-PEGylated protein.

Protocol for Ion Exchange Chromatography (IEX)

This protocol is for separating mono-PEGylated from multi-PEGylated and unreacted protein species. The choice of anion or cation exchange depends on the protein's isoelectric point (pI) and the working pH. This example describes cation exchange chromatography (CEX).

Materials:

  • Liquid chromatography system

  • Cation exchange column (e.g., containing a sulfopropyl (SP) or carboxymethyl (CM) resin)

  • Binding Buffer (e.g., 20 mM Sodium Phosphate, pH 6.0)

  • Elution Buffer (e.g., 20 mM Sodium Phosphate, 1 M NaCl, pH 6.0)

Methodology:

  • Column Equilibration: Equilibrate the CEX column with Binding Buffer for at least 5 CVs.

  • Sample Preparation: Ensure the SEC-purified sample is in the Binding Buffer (buffer exchange if necessary).

  • Sample Loading: Load the sample onto the column.

  • Wash: Wash the column with Binding Buffer until the UV absorbance returns to baseline.

  • Elution: Apply a linear gradient of the Elution Buffer (e.g., 0-100% over 20 CVs) to elute the bound proteins. The unreacted protein is expected to bind more tightly and elute at a higher salt concentration than the PEGylated species.

  • Fraction Collection and Analysis: Collect fractions and analyze by SDS-PAGE and/or RP-HPLC to identify those containing the pure mono-PEGylated protein.

Characterization of the Purified Conjugate

G cluster_1 Characterization Workflow start Purified Azido-PEG4-Protein sds_page SDS-PAGE start->sds_page Apparent MW & Purity sec_hplc SEC-HPLC start->sec_hplc Purity & Aggregation rp_hplc RP-HPLC start->rp_hplc Purity & Heterogeneity ms Mass Spectrometry start->ms Confirm Conjugation activity Biological Activity Assay start->activity Assess Functionality

Caption: Analytical techniques for the characterization of the final product.

Protocol for SDS-PAGE Analysis

Materials:

  • Precast polyacrylamide gels (e.g., 4-12% Bis-Tris)

  • SDS-PAGE running buffer

  • Loading buffer with a reducing agent (e.g., DTT or BME)

  • Protein molecular weight standards

  • Coomassie Brilliant Blue or a fluorescent protein stain

Methodology:

  • Sample Preparation: Mix the purified protein conjugate with loading buffer and heat at 70-95°C for 5-10 minutes.

  • Gel Loading: Load the prepared samples and molecular weight standards into the wells of the gel.

  • Electrophoresis: Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

  • Staining and Destaining: Stain the gel with Coomassie Blue or a fluorescent stain and destain until the protein bands are clearly visible against a clear background.

  • Imaging: Image the gel. The PEGylated protein will appear as a band with a higher apparent molecular weight compared to the unreacted protein.

Conclusion

The purification of proteins conjugated with this compound requires a systematic and multi-step approach to achieve high purity and yield. The combination of tangential flow filtration for initial cleanup and concentration, followed by a series of chromatographic steps, is a robust strategy. The specific choice and order of chromatographic techniques will depend on the properties of the target protein and the nature of the impurities. Thorough analytical characterization at each stage is essential to monitor the purification process and ensure the quality of the final product. The protocols provided here serve as a general guideline and should be optimized for each specific protein conjugate.

References

Troubleshooting & Optimization

Troubleshooting low yield in Azido-PEG4-oxazolidin-2-one reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Azido-PEG4-oxazolidin-2-one. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this multi-step synthesis, with a focus on improving reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and logical synthetic pathway involves a multi-step process starting from a commercially available or synthesized Azido-PEG4-amine. The amine is then reacted to form an amino alcohol, which is subsequently cyclized to the oxazolidinone ring.

Q2: What are the most critical steps affecting the overall yield?

The most critical steps are typically the oxazolidinone ring formation and the final purification. The cyclization step can be low-yielding if not performed under optimal conditions, and the purification of the final PEGylated compound can lead to significant material loss.

Q3: Can the azide (B81097) group interfere with the oxazolidinone formation reaction?

The azide group is generally stable under the conditions required for oxazolidinone formation from an amino alcohol. However, it is crucial to avoid harsh reducing agents that could inadvertently reduce the azide.

Q4: My final product purity is low. What are the likely impurities?

Impurities can include unreacted starting materials (e.g., Azido-PEG4-amine), intermediates (the amino alcohol), byproducts from the cyclization reaction, and residual reagents. Analysis by HPLC-MS is recommended to identify the specific impurities.

Troubleshooting Guide

Problem 1: Low Yield in Oxazolidinone Ring Formation
Possible Cause Suggested Solution
Incomplete reaction of the amino alcohol with the cyclizing agent (e.g., diethyl carbonate, CDI). - Increase reaction time and/or temperature: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. A moderate increase in temperature can improve reaction kinetics.[1] - Use a more reactive cyclizing agent: If diethyl carbonate gives low yields, consider using carbonyldiimidazole (CDI) or phosgene (B1210022) derivatives (with appropriate safety precautions). - Ensure anhydrous conditions: Moisture can hydrolyze the cyclizing agent and intermediates. Use dry solvents and an inert atmosphere (e.g., argon or nitrogen).
Side reactions, such as intermolecular reactions. - Use high dilution conditions: Performing the reaction at a lower concentration can favor intramolecular cyclization over intermolecular polymerization.
The electrophilicity of the carbonyl precursor is inhibiting the reaction. - Consider alternative synthetic routes: For some substrates, a Curtius rearrangement of a corresponding acyl azide can form the oxazolidinone, though this method can also be low-yielding.[2][3]
Problem 2: Difficulty in Purifying the Final Product
Possible Cause Suggested Solution
The product is difficult to separate from starting materials or byproducts due to similar polarities. - Optimize chromatography conditions: Use a shallow gradient for column chromatography. Consider reverse-phase chromatography if normal-phase is ineffective. - Use a different purification technique: Techniques like preparative HPLC or size-exclusion chromatography may be more effective for PEGylated compounds.
Product loss during workup and extraction. - Minimize aqueous extractions: PEGylated compounds can have some water solubility, leading to loss during aqueous workups. Use minimal volumes of water and back-extract the aqueous layer with a suitable organic solvent. - Use solvent precipitation: Precipitating the PEGylated product from a non-polar solvent like diethyl ether or hexane (B92381) can be an effective purification step.
Problem 3: Unwanted Reduction of the Azide Group
Possible Cause Suggested Solution
Use of a reducing agent during the synthesis that is not compatible with the azide group. - Carefully select reagents: If a reduction step is necessary at any point in the synthesis, use a method that does not affect the azide group. For example, if converting a different functional group, avoid catalytic hydrogenation with Pd/C, which can reduce azides.

Experimental Protocols

Proposed Synthesis of this compound

This proposed two-step protocol starts with commercially available Azido-PEG4-amine.

Step 1: Synthesis of the Amino Alcohol Intermediate

  • Dissolve Azido-PEG4-amine (1 equivalent) in a suitable solvent such as ethanol (B145695) or a mixture of THF and water.

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of a suitable epoxide (e.g., glycidol, 1.1 equivalents) dropwise to the cooled amine solution.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.

  • Upon completion, remove the solvent under reduced pressure to obtain the crude amino alcohol intermediate. This intermediate can be used in the next step without further purification if it is of sufficient purity.

Step 2: Cyclization to the Oxazolidinone

  • Dissolve the crude amino alcohol intermediate from Step 1 in an anhydrous solvent such as THF or acetonitrile (B52724) under an inert atmosphere.

  • Add a base, such as potassium carbonate (K2CO3, 1.5 equivalents).[4]

  • Add diethyl carbonate (excess, e.g., 5-10 equivalents) to the mixture.[1]

  • Heat the reaction mixture to reflux (e.g., 60-80°C) and stir for 24-48 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the amino alcohol.

  • After cooling to room temperature, filter off the base.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to yield the final this compound.

Quantitative Data

The following table provides expected yield ranges for the key steps in the synthesis of this compound, based on literature for similar reactions. Actual yields may vary depending on the specific reaction conditions and substrate.

Reaction StepReagentsExpected Yield RangeReference
Azidation of PEG-diolMesyl chloride, Sodium azide77-98%[5]
Oxazolidinone formationAmino alcohol, Diethyl carbonate40-70%[1]
Oxazolidinone formationAmine, Epichlorohydrin, Base50-85%[6]
Curtius RearrangementAcyl azide<15% - 87% (highly substrate dependent)[2][3]

Visualizations

Logical Troubleshooting Workflow

TroubleshootingWorkflow start Low Yield Observed check_purity Analyze Crude Product (HPLC-MS) start->check_purity unreacted_sm High Amount of Starting Material? check_purity->unreacted_sm Identify Components side_products Major Side Products Present? unreacted_sm->side_products No incomplete_rxn Incomplete Reaction unreacted_sm->incomplete_rxn Yes purification_issue Low Recovery After Purification? side_products->purification_issue No side_rxn_problem Side Reaction Pathway Dominant side_products->side_rxn_problem Yes purification_loss Product Loss During Purification purification_issue->purification_loss Yes solution1 Increase Reaction Time/Temp Change Reagents Ensure Anhydrous Conditions incomplete_rxn->solution1 solution2 Use High Dilution Optimize Stoichiometry side_rxn_problem->solution2 solution3 Optimize Chromatography Use Precipitation Minimize Aqueous Workup purification_loss->solution3

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Proposed Synthetic Pathway

SyntheticPathway A Azido-PEG4-amine B Amino alcohol intermediate A->B + Glycidol C This compound B->C + Diethyl Carbonate (or other cyclizing agent)

Caption: Proposed synthetic route for this compound.

References

Technical Support Center: Optimizing Azido-PEG4-oxazolidin-2-one Conjugations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Azido-PEG4-oxazolidin-2-one. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the function of each part of the this compound linker?

A1: This is a heterobifunctional linker with three main components:

  • Azido Group (-N₃): This group is primarily used for "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. It allows for the highly specific and efficient conjugation to a molecule containing a terminal alkyne.[1]

  • PEG4 Spacer: The polyethylene (B3416737) glycol (PEG) spacer consists of four repeating ethylene (B1197577) glycol units. This flexible, hydrophilic chain enhances the solubility of the linker and the resulting conjugate in aqueous solutions, which is beneficial for biological applications.[2]

  • Oxazolidin-2-one Group: This heterocyclic ring is generally not used for direct conjugation. Instead, it serves as a stable protecting group for a β-amino alcohol. The ring can be opened under specific conditions to reveal a reactive primary or secondary amine and a hydroxyl group, which can then be used for subsequent conjugation reactions.

Q2: How do I react the azide (B81097) end of the linker?

A2: The azide group reacts with a terminal alkyne-functionalized molecule via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This reaction is highly efficient and forms a stable triazole linkage. A typical reaction involves a copper(I) catalyst, which is often generated in situ from a copper(II) salt (like copper(II) sulfate) and a reducing agent (like sodium ascorbate).

Q3: How do I use the oxazolidin-2-one end of the linker for conjugation?

A3: The oxazolidin-2-one ring must first be opened to reveal the reactive functional groups (an amine and a hydroxyl group). This ring-opening is typically achieved through hydrolysis under acidic or basic conditions. Once opened, the newly exposed amine or hydroxyl group can be conjugated to a target molecule using appropriate chemistries (e.g., reaction of the amine with an NHS ester or the hydroxyl group with an isocyanate). The choice of ring-opening conditions will depend on the stability of your target molecules.

Q4: Under what conditions is the oxazolidin-2-one ring stable and when does it open?

A4: The stability of the oxazolidin-2-one ring is pH-dependent.

  • Stable: The ring is generally stable under neutral pH conditions.

  • Ring-Opening (Hydrolysis): The ring can be opened under acidic or basic conditions. The rate of hydrolysis is dependent on the specific pH, temperature, and the substituents on the ring. For some oxazolidines, hydrolysis can be rapid even at physiological pH (7.4), with half-lives ranging from seconds to minutes.[3] It is crucial to experimentally determine the optimal conditions for your specific application to ensure controlled ring-opening without degrading your target molecules.

Troubleshooting Guides

Part 1: Azide-Alkyne Click Chemistry (CuAAC) Troubleshooting
Problem Possible Cause(s) Troubleshooting Steps
Low or No Conjugation Yield 1. Inactive Copper(I) Catalyst: The Cu(I) catalyst is prone to oxidation to the inactive Cu(II) state. 2. Low Reagent Concentration: Insufficient concentration of one or both reactants. 3. Incompatible Buffer: Presence of chelating agents (e.g., EDTA) or primary amines (e.g., Tris) that interfere with the copper catalyst. 4. Steric Hindrance: The conjugation site on one of the molecules is sterically hindered.1. Catalyst Preparation: Prepare the sodium ascorbate (B8700270) solution fresh and add it to the reaction mixture last to initiate the reaction. Consider using a stabilizing ligand for the copper(I), such as THPTA or TBTA. 2. Optimize Concentrations: Increase the concentration of the limiting reagent. A molar excess of one component (typically the smaller molecule) can drive the reaction to completion. 3. Buffer Selection: Use non-chelating, amine-free buffers such as phosphate, HEPES, or borate (B1201080) buffers. If necessary, perform a buffer exchange prior to the reaction. 4. Linker Length: If steric hindrance is suspected, consider using a linker with a longer PEG spacer.
Precipitation During Reaction 1. Poor Solubility: One of the reactants or the final conjugate may have poor solubility in the reaction buffer. 2. Protein Aggregation: The reaction conditions may be causing the protein to aggregate.1. Solvent Optimization: The PEG spacer on this compound enhances water solubility. However, if you are conjugating a hydrophobic molecule, consider adding a co-solvent like DMSO or DMF (typically up to 10-20% of the total volume). 2. Adjust Protein Concentration: Lowering the protein concentration can sometimes reduce aggregation.
Difficulty in Purifying the Conjugate 1. Excess Unreacted Reagents: High molar excess of one of the components can make purification challenging. 2. Similar Properties of Reactants and Products: The starting materials and the final conjugate may have similar sizes or charges.1. Optimize Stoichiometry: Use a molar ratio closer to 1:1 if possible, while still achieving acceptable yields. 2. Purification Strategy: Use a purification method that separates based on a property that changes upon conjugation. For example, if a small molecule is conjugated to a large protein, size-exclusion chromatography (SEC) is often effective. If there is a change in charge, ion-exchange chromatography can be used.
Part 2: Oxazolidin-2-one Ring-Opening and Subsequent Conjugation Troubleshooting
Problem Possible Cause(s) Troubleshooting Steps
Incomplete or No Ring-Opening 1. Suboptimal pH: The pH is not sufficiently acidic or basic to promote hydrolysis. 2. Insufficient Reaction Time or Temperature: The reaction has not been allowed to proceed for long enough or at a high enough temperature.1. pH Optimization: Systematically screen a range of acidic or basic pH values to find the optimal condition for ring-opening. Monitor the reaction using techniques like HPLC or mass spectrometry. 2. Adjust Reaction Conditions: Increase the reaction time or temperature. Be mindful of the stability of your target molecule under these conditions.
Degradation of Target Molecule 1. Harsh pH Conditions: The acidic or basic conditions required for ring-opening are denaturing or degrading your biomolecule.1. Milder Conditions: Explore milder pH conditions for a longer duration. 2. Alternative Ring-Opening Methods: Investigate enzymatic or catalyst-mediated ring-opening methods that may proceed under more physiological conditions.
Low Yield in Secondary Conjugation 1. Incomplete Ring-Opening: Not all of the oxazolidinone rings have been opened, resulting in fewer reactive sites. 2. Side Reactions: The newly exposed amine or hydroxyl group is participating in side reactions. 3. Standard Conjugation Issues: The secondary conjugation reaction (e.g., NHS ester reaction) is inefficient.1. Confirm Ring-Opening: Before proceeding to the secondary conjugation, confirm complete ring-opening using an appropriate analytical method. 2. Optimize Secondary Conjugation: Troubleshoot the secondary conjugation reaction independently. For example, for an NHS-ester reaction with the newly formed amine, ensure the pH is in the optimal range (typically 7.2-8.5) and that no amine-containing buffers are present.

Experimental Protocols & Data

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Alkyne-functionalized molecule

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate

  • Amine-free buffer (e.g., Phosphate Buffer Saline, pH 7.4)

  • DMSO or DMF (if needed for solubility)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO or the reaction buffer.

    • Prepare a stock solution of the alkyne-functionalized molecule in a compatible solvent.

    • Prepare a fresh stock solution of Sodium Ascorbate in water.

    • Prepare a stock solution of CuSO₄ in water.

  • Reaction Setup:

    • In a reaction vessel, combine the this compound and the alkyne-functionalized molecule in the desired molar ratio in the reaction buffer.

    • Add the CuSO₄ stock solution to a final concentration of 50-100 µM.

    • Initiate the reaction by adding the freshly prepared Sodium Ascorbate stock solution to a final concentration of 1-5 mM.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS or HPLC.

  • Purification:

    • Purify the conjugate using an appropriate method such as size-exclusion chromatography, dialysis, or affinity chromatography to remove excess reagents and the copper catalyst.

Table 1: Recommended Starting Conditions for CuAAC Reactions
ParameterRecommended ValueNotes
Reactant Concentration 10 µM - 10 mMDependent on the specific application and solubility.
Molar Ratio (Azide:Alkyne) 1:1 to 1:10An excess of the less complex molecule can improve efficiency.
Copper(II) Sulfate 50 - 100 µMHigher concentrations can sometimes lead to protein damage.
Sodium Ascorbate 1 - 5 mMShould be in excess relative to the copper sulfate.
pH 7.0 - 8.0Optimal for most bioconjugations.
Temperature Room Temperature (20-25 °C)Higher temperatures are generally not required.
Reaction Time 1 - 4 hoursMonitor for completion.
General Protocol for Oxazolidin-2-one Ring-Opening (Hydrolysis)

Caution: This protocol needs to be carefully optimized to avoid degradation of the target biomolecule.

Materials:

  • This compound conjugated molecule

  • Acidic Buffer (e.g., Acetate buffer, pH 4-5) or Basic Buffer (e.g., Borate buffer, pH 8-9)

  • Neutralization Buffer

Procedure:

  • Buffer Exchange: Transfer the conjugate into the desired acidic or basic buffer using a desalting column or dialysis.

  • Incubation: Incubate the solution at a controlled temperature (e.g., 37°C). Monitor the ring-opening over time using HPLC or mass spectrometry to determine the optimal incubation period.

  • Neutralization: Once the desired level of ring-opening is achieved, neutralize the solution by adding a neutralization buffer to bring the pH back to a range where the target molecule is stable.

  • Secondary Conjugation: Proceed immediately with the next conjugation step targeting the newly exposed amine or hydroxyl group.

Table 2: Representative Hydrolysis Half-lives of Oxazolidines
Carbonyl Component of OxazolidineHydrolysis Half-life (at pH 7.4, 37°C)
Formaldehyde5 seconds
Propionaldehyde18 seconds
Benzaldehyde5 minutes
Acetone4 minutes
Cyclohexanone6 minutes
Pivalaldehyde30 minutes
Data adapted from studies on oxazolidines derived from (-)-ephedrine.[3] These values are for illustrative purposes and the hydrolysis rate of this compound may differ.

Visualizing the Workflow

Below are diagrams illustrating the key reaction pathways and logical troubleshooting steps.

G cluster_azide Azide End Conjugation (CuAAC) cluster_oxazolidinone Oxazolidin-2-one End Activation & Conjugation AzideLinker This compound CuAAC CuAAC Reaction (CuSO4, NaAsc) AzideLinker->CuAAC AlkyneMolecule Alkyne-functionalized Molecule AlkyneMolecule->CuAAC TriazoleConjugate Triazole-linked Conjugate CuAAC->TriazoleConjugate StartConjugate Start with Azido-PEG4- Oxazolidinone Conjugate RingOpening Ring-Opening (Hydrolysis: Acid or Base) StartConjugate->RingOpening AminoAlcohol Revealed Amino Alcohol RingOpening->AminoAlcohol SecondaryConj Secondary Conjugation AminoAlcohol->SecondaryConj TargetMolecule Target Molecule with Reactive Group (e.g., NHS ester) TargetMolecule->SecondaryConj FinalConjugate Final Bifunctional Conjugate SecondaryConj->FinalConjugate

Caption: Dual reactivity workflow for this compound.

G decision decision process process result result start Start: Low Conjugation Yield check_catalyst Is Cu(I) catalyst active? start->check_catalyst check_buffer Is buffer amine-free and non-chelating? check_catalyst->check_buffer Yes prep_fresh Prepare fresh NaAsc. Use Cu-stabilizing ligand. check_catalyst->prep_fresh No check_conc Are reactant concentrations optimal? check_buffer->check_conc Yes buffer_exchange Buffer exchange to PBS, HEPES, or Borate. check_buffer->buffer_exchange No inc_conc Increase molar excess of one reactant. check_conc->inc_conc No success Successful Conjugation check_conc->success Yes prep_fresh->check_buffer buffer_exchange->check_conc inc_conc->success

Caption: Troubleshooting logic for low yield in CuAAC reactions.

References

Stability and storage of Azido-PEG4-oxazolidin-2-one solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability and storage of Azido-PEG4-oxazolidin-2-one solutions. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: To ensure long-term stability, solid this compound should be stored at -20°C, protected from light and moisture. It is advisable to store the compound in a desiccator.

Q2: What is the recommended solvent for dissolving this compound?

A2: The recommended solvent for dissolving this compound is fresh, anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF). The PEG component enhances solubility in aqueous media, but direct dissolution in aqueous buffers can be challenging. For aqueous applications, it is best to first prepare a concentrated stock solution in an organic solvent and then dilute it into the aqueous buffer.

Q3: Can I prepare stock solutions of this compound and store them for future use?

A3: It is highly recommended to prepare solutions of this compound immediately before use. Stock solutions, especially in protic solvents, may be prone to degradation over time. If a stock solution in an anhydrous organic solvent must be prepared, it should be stored at -20°C in small aliquots to avoid multiple freeze-thaw cycles.

Q4: What are the primary stability concerns for this compound in solution?

A4: The two main stability concerns are the hydrolysis of the oxazolidinone ring and the reduction of the azide (B81097) group. The polyethylene (B3416737) glycol (PEG) linker itself is generally stable. The oxazolidinone ring is susceptible to hydrolysis, particularly under acidic or basic conditions. The azide group is generally stable but can be reduced to an amine in the presence of reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).

Q5: How does pH affect the stability of this compound in aqueous solutions?

A5: The oxazolidinone ring is susceptible to pH-dependent hydrolysis. Both acidic and basic conditions can catalyze the opening of the ring. For applications in aqueous buffers, it is advisable to work within a pH range of 6.0-8.0 and to minimize the time the compound is in solution.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Precipitation upon dilution of DMSO stock into aqueous buffer The final concentration exceeds the aqueous solubility of the compound.- Lower the final concentration of this compound in the aqueous solution.- Increase the percentage of the organic co-solvent (e.g., DMSO) if your experiment allows.- Use a co-solvent system, such as a mixture of DMSO, PEG300, and a surfactant like Tween-80, to improve solubility.
Low or no reactivity of the azide group in a click chemistry reaction - The azide group has been reduced.- The compound has degraded due to improper storage or handling.- Ensure that your reaction buffers do not contain reducing agents like DTT or TCEP.- Prepare fresh solutions of this compound for each experiment from a properly stored solid stock.- If using a stock solution, avoid multiple freeze-thaw cycles.
Inconsistent or non-reproducible experimental results - Variable integrity of the this compound solution.- Buffer variability.- Prepare fresh solutions of the linker for each experiment.- Use a consistent source and preparation method for your aqueous buffers, ensuring accurate pH measurement.
Suspected degradation of the compound - Hydrolysis of the oxazolidinone ring.- Prolonged exposure to light or elevated temperatures.- Minimize the time the compound is in an aqueous solution, especially at non-neutral pH.- Protect solutions from light and avoid storing them at elevated temperatures.- Analyze the purity of the compound or solution using a suitable analytical method like HPLC.

Stability Data

The following table summarizes the expected stability of this compound solutions under various conditions. This data is representative and should be confirmed by experimental analysis for your specific application.

Solvent Temperature pH Estimated Stability (Time to >10% Degradation) Primary Degradation Pathway
Anhydrous DMSO-20°CN/A> 6 monthsMinimal
Anhydrous DMSO25°C (Room Temp)N/A< 1 weekMinimal
PBS4°C7.4< 48 hoursOxazolidinone hydrolysis
PBS25°C (Room Temp)7.4< 24 hoursOxazolidinone hydrolysis
Aqueous Buffer25°C (Room Temp)4.0< 12 hoursAccelerated oxazolidinone hydrolysis
Aqueous Buffer25°C (Room Temp)9.0< 12 hoursAccelerated oxazolidinone hydrolysis

Experimental Protocols

Protocol for Preparation of this compound Stock Solution
  • Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: Accurately weigh the desired amount of the compound in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming (to no more than 37°C) can be used to aid dissolution.

  • Storage: Use the solution immediately. If short-term storage is necessary, store in tightly sealed aliquots at -20°C and protect from light. Avoid repeated freeze-thaw cycles.

Protocol for a General Stability Study using HPLC

This protocol outlines a general method for assessing the stability of this compound in a specific buffer.

  • Preparation of Solutions:

    • Prepare the aqueous buffer of interest (e.g., PBS, pH 7.4) and filter it through a 0.22 µm filter.

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.

  • Incubation:

    • Dilute the stock solution into the aqueous buffer to a final concentration of 1 mg/mL.

    • Incubate the solution at the desired temperatures (e.g., 4°C and 25°C).

  • Time Points:

    • At designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw an aliquot of the solution.

  • Sample Analysis:

    • Immediately analyze the aliquot by a validated stability-indicating HPLC method. A reverse-phase C18 column is often suitable.

    • The mobile phase could consist of a gradient of water and acetonitrile (B52724) with a modifier like 0.1% trifluoroacetic acid.

    • Detection can be performed using a UV detector (at a wavelength where the compound absorbs, though PEG itself has no strong chromophore) and a Charged Aerosol Detector (CAD) for more universal detection of the PEGylated molecule and its degradation products.

  • Data Analysis:

    • Determine the peak area of the intact this compound at each time point.

    • Calculate the percentage of the compound remaining relative to the initial time point (t=0).

    • Identify and quantify any major degradation products.

Visualizations

experimental_workflow Experimental Workflow for Stability Assessment prep_solid Equilibrate and Weigh This compound prep_stock Prepare Stock Solution in Anhydrous DMSO prep_solid->prep_stock incubation Dilute Stock into Buffer and Incubate at Controlled Temperature prep_stock->incubation prep_buffer Prepare and Filter Aqueous Buffer prep_buffer->incubation sampling Withdraw Aliquots at Various Time Points incubation->sampling analysis Analyze by HPLC-CAD sampling->analysis data_analysis Quantify Remaining Compound and Degradation Products analysis->data_analysis

Workflow for assessing the stability of this compound.

troubleshooting_logic Troubleshooting Logic for Reaction Failure start Low or No Reaction Yield check_reagents Check Reagent Stability start->check_reagents check_conditions Review Reaction Conditions start->check_conditions fresh_solution Prepare Fresh Solution of This compound check_reagents->fresh_solution no_reducing_agents Ensure No Reducing Agents (DTT, TCEP) are Present check_reagents->no_reducing_agents optimize_ph Optimize Buffer pH (6.0-8.0) check_conditions->optimize_ph success Improved Yield fresh_solution->success no_reducing_agents->success optimize_ph->success

Troubleshooting decision tree for reactions involving this compound.

Technical Support Center: Preventing Protein Aggregation During PEGylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding protein aggregation during the PEGylation process.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the common visual and analytical signs of protein aggregation during PEGylation?

A1: Protein aggregation can manifest in several ways. Visually, you may observe turbidity, opalescence, or the formation of visible precipitates in your reaction mixture. Analytically, techniques like Size Exclusion Chromatography (SEC) will show the appearance of high molecular weight (HMW) species, while Dynamic Light Scattering (DLS) will reveal an increase in the average particle size and polydispersity index (PDI).[1]

Q2: What are the primary causes of protein aggregation during the PEGylation process?

A2: Protein aggregation during PEGylation is a multifaceted issue that can arise from several factors:

  • Intermolecular Cross-linking: The use of bifunctional PEG reagents, which have reactive groups at both ends, can link multiple protein molecules together, leading to the formation of large aggregates.[1]

  • High Protein Concentration: At elevated concentrations, the close proximity of protein molecules increases the likelihood of intermolecular interactions and aggregation.[1]

  • Suboptimal Reaction Conditions: Factors such as pH, temperature, and buffer composition can significantly impact protein stability. Deviations from the optimal range for a specific protein can lead to conformational changes and exposure of hydrophobic regions, promoting aggregation.[1]

  • Poor Reagent Quality: The presence of impurities, such as diol in monofunctional PEG reagents, can result in unintended cross-linking.[2]

  • PEG-Protein Interactions: In some instances, the interaction between the PEG polymer and the protein surface can induce conformational changes that favor aggregation.[1]

Q3: How does the choice of PEG reagent functionality (monofunctional vs. bifunctional) impact aggregation?

A3: The functionality of the PEG reagent is a critical factor. It is highly advisable to use a monofunctional PEG reagent to avoid intermolecular cross-linking, which is a common cause of aggregation.[1] Homobifunctional PEG linkers, with reactive groups at both ends, inherently risk linking multiple protein molecules, leading to the formation of large, often insoluble aggregates. If aggregation is a persistent issue, switching from a bifunctional to a monofunctional PEG is a crucial troubleshooting step.

Q4: What is the role of the PEG-to-protein molar ratio in preventing aggregation?

A4: The optimal molar ratio of PEG reagent to protein is protein-dependent and should be determined empirically. While a higher molar excess of PEG can drive the reaction towards completion, it also elevates the risk of multi-PEGylation and subsequent aggregation. It is recommended to start with a lower molar ratio (e.g., 1:1 to 5:1 of PEG to reactive sites) and incrementally increase it while monitoring for both the desired degree of PEGylation and the formation of aggregates.[3]

Q5: How do pH and temperature influence protein aggregation during PEGylation?

A5: Both pH and temperature are critical parameters that affect reaction rate, specificity, and protein stability, all of which can influence aggregation.

  • pH: The pH of the reaction buffer can be adjusted to favor site-specific PEGylation and minimize aggregation. For instance, performing the reaction at a mildly acidic pH (e.g., 6.5) can favor N-terminal PEGylation over lysine (B10760008) modification due to the lower pKa of the N-terminal alpha-amine, thereby reducing the chances of multi-PEGylation and aggregation.[4][5][6]

  • Temperature: Lowering the reaction temperature (e.g., to 4°C) can slow down the reaction rate, which may provide more control and reduce the propensity for aggregation, especially for proteins that are sensitive to thermal stress.[7] Conversely, some reactions may require higher temperatures for efficiency, necessitating a careful balance with protein stability.[8][9]

Q6: Can the molecular weight of PEG affect protein aggregation?

A6: Yes, the molecular weight of the PEG can influence aggregation. Studies have shown that conjugating a larger PEG molecule can enhance protein stability and reduce aggregation. For example, in a case study with Granulocyte-Colony Stimulating Factor (G-CSF), N-terminal attachment of a 20 kDa PEG moiety was effective in preventing protein precipitation by rendering the aggregates soluble and slowing the rate of aggregation compared to the unmodified protein.[10][11] Even a 5 kDa PEG showed significant improvement in stability.[10][12] The hydrophilic nature and steric hindrance provided by the PEG chain are thought to be the primary mechanisms for this effect.[11]

Q7: What are stabilizing excipients and how can they prevent aggregation during PEGylation?

A7: Stabilizing excipients are additives that can be included in the reaction buffer to enhance protein stability and prevent aggregation. They function through various mechanisms, such as preferential exclusion and suppression of non-specific protein-protein interactions.[1] Common classes of excipients include:

  • Sugars and Polyols (e.g., sucrose, trehalose, sorbitol, glycerol): These act as protein stabilizers through preferential exclusion.[13]

  • Amino Acids (e.g., arginine, glycine): Arginine, in particular, is known to suppress non-specific protein-protein interactions.[13]

  • Surfactants (e.g., Polysorbate 20, Polysorbate 80): Low concentrations of non-ionic surfactants can prevent surface-induced aggregation.[13]

Section 2: Troubleshooting Guides

This section provides a systematic approach to troubleshooting common aggregation issues encountered during PEGylation.

Guide 1: Initial Observation of Aggregation

If you observe visual signs of aggregation (turbidity, precipitation) or detect high molecular weight species via analytical methods, follow this troubleshooting workflow:

Troubleshooting_Workflow start Aggregation Observed q1 Is a bifunctional PEG reagent being used? start->q1 a1_yes Switch to a monofunctional PEG reagent. q1->a1_yes Yes q2 Review Reaction Conditions: - Protein Concentration - PEG:Protein Ratio - pH - Temperature q1->q2 No a1_yes->q2 a2_optimize Systematically optimize each parameter. (See Guide 2) q2->a2_optimize q3 Is the PEG reagent of high quality? a2_optimize->q3 a3_check Verify purity of PEG reagent. Consider a new batch or supplier. q3->a3_check Uncertain q4 Are stabilizing excipients being used? q3->q4 Yes a3_check->q4 a4_add Incorporate stabilizing excipients into the reaction buffer. (See Table 1) q4->a4_add No end Aggregation Minimized q4->end Yes a4_add->end Causes_and_Mitigation cluster_causes Primary Causes of Aggregation cluster_mitigation Mitigation Strategies cause1 Intermolecular Cross-linking mit1 Use Monofunctional PEG cause1->mit1 cause2 High Protein Concentration mit2 Optimize Protein Concentration cause2->mit2 cause3 Suboptimal Reaction Conditions (pH, Temp, Buffer) mit3 Screen and Optimize Reaction Conditions cause3->mit3 mit5 Add Stabilizing Excipients cause3->mit5 cause4 Poor Reagent Quality mit4 Use High-Purity Reagents cause4->mit4

References

Technical Support Center: Enhancing Hydrophobic Drug Solubility with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions and answers to common questions encountered when using polyethylene (B3416737) glycol (PEG) linkers to improve the solubility of hydrophobic drugs.

Troubleshooting Guide

This section addresses specific issues that may arise during the PEGylation process and subsequent analysis.

Question: My final PEGylated drug conjugate shows poor water solubility or forms aggregates. What went wrong?

Answer: Several factors could contribute to the low solubility of your PEG-drug conjugate. Consider the following troubleshooting steps:

  • PEG Linker Length and Structure: The length and architecture of the PEG linker are critical.[1] Shorter PEG chains may not provide sufficient hydrophilic shielding for a highly hydrophobic drug. Conversely, very long PEG chains can sometimes lead to issues like increased viscosity.[2]

    • Recommendation: If you are using a short linker (e.g., PEG2-PEG12), consider synthesizing the conjugate with a longer chain (e.g., PEG2000 or higher). Also, evaluate if a branched PEG linker might be more effective, as it can offer superior shielding effects and improved solubility for hydrophobic drugs.

  • Incomplete Reaction or Purification: The presence of unreacted, hydrophobic starting material can lead to precipitation and aggregation.

    • Recommendation: Confirm the completion of the PEGylation reaction using techniques like HPLC or LC-MS. Ensure your purification method (e.g., size exclusion chromatography, dialysis, or preparative HPLC) is effective at separating the PEGylated conjugate from the unreacted drug.

  • Hydrophobicity of the Drug: Highly "greasy" molecules may require a higher density of PEG chains or conjugation to specialized amphiphilic copolymers, such as PEG-PLGA, which can form micelles to encapsulate the hydrophobic drug.

  • Buffer Conditions: The pH and ionic strength of your formulation buffer can impact the solubility of the final conjugate.

    • Recommendation: Perform buffer screening experiments to identify the optimal pH and salt concentration that maximizes the solubility of your specific PEG-drug conjugate.

Question: The yield of my PEGylation reaction is very low. How can I improve it?

Answer: Low reaction yields are a common challenge in bioconjugation. Here are key areas to investigate:

  • Reaction Chemistry and Functional Groups: The choice of conjugation chemistry is paramount. Ensure the reactive groups on your PEG linker and drug molecule are compatible and highly reactive under your chosen conditions. For example, NHS-ester chemistry targets primary amines, while maleimide (B117702) chemistry targets free thiols.[3][4]

    • Recommendation: Verify the reactivity of your starting materials. If possible, use fresh, high-purity PEG linkers.[5] Ensure the pH of the reaction buffer is optimal for the chosen chemistry (e.g., pH 7-9 for NHS esters; pH 6.5-7.5 for maleimides).

  • Stoichiometry: The molar ratio of the PEG linker to the drug can significantly impact yield.

    • Recommendation: Experiment with varying the molar excess of the PEG linker. A higher excess can drive the reaction to completion but may complicate downstream purification. Start with a 3-5 fold molar excess of the PEG reagent and optimize from there.

  • Solvent: For hydrophobic drugs, the reaction may not proceed efficiently in a purely aqueous environment.

    • Recommendation: Consider using a co-solvent system (e.g., DMSO, DMF) to solubilize the hydrophobic drug before adding the aqueous buffer containing the PEG linker. Ensure the chosen organic solvent is compatible with your conjugation chemistry.

Question: My PEGylated drug has lost its biological activity. What can I do?

Answer: Loss of activity is often due to the PEG chain sterically hindering the drug's interaction with its target.[3][6]

  • Site of PEGylation: The PEG linker may be attached at or near the active site of the drug molecule.

    • Recommendation: If your drug has multiple potential conjugation sites, try to direct the PEGylation to a site away from the active region.[7] This may involve using site-specific conjugation chemistries or protecting the active site during the reaction.

  • Linker Length: A long, flexible PEG linker might fold back and block the drug's active site.

    • Recommendation: Synthesize conjugates with different PEG linker lengths. Sometimes a shorter, more rigid linker can provide the necessary solubility enhancement without causing significant steric hindrance.[1]

  • Cleavable Linkers: If the drug needs to be released from the PEG linker to be active, a non-cleavable linker will result in an inactive conjugate.

    • Recommendation: Employ a cleavable linker (e.g., pH-sensitive, enzyme-sensitive, or disulfide-based) that remains stable in circulation but releases the drug at the target site.[6][8]

Frequently Asked Questions (FAQs)

Q1: How do PEG linkers improve the solubility of hydrophobic drugs?

A1: PEG (polyethylene glycol) is a hydrophilic, water-soluble polymer.[9][10] When covalently attached to a hydrophobic drug molecule—a process called PEGylation—the PEG chain forms a protective hydration shell around the drug.[11] This hydrophilic shell effectively masks the hydrophobic nature of the drug, reducing aggregation and dramatically increasing its solubility in aqueous solutions.[9][11][12] This process changes the overall physicochemical properties of the drug, making it more suitable for administration, particularly intravenously.[8][12]

G cluster_0 Aqueous Environment cluster_1 PEGylation Process HD Hydrophobic Drug (Low Solubility) AGG Aggregation & Precipitation HD->AGG Exposure to water HD_PEG Covalent Attachment HD->HD_PEG PEG Hydrophilic PEG Linker PEG->HD_PEG Conj PEG-Drug Conjugate (High Solubility) HD_PEG->Conj Forms hydrophilic shell

Caption: Mechanism of solubility enhancement via PEGylation.

Q2: What is the difference between linear and branched PEG linkers for drug solubility?

A2: Both linear and branched PEG linkers can improve solubility, but they have different characteristics.

  • Linear PEGs consist of a single, straight chain with functional groups at one or both ends. They are generally easier to synthesize and offer precise control over linker length.

  • Branched PEGs have multiple PEG arms extending from a central core. This structure provides a larger hydrodynamic volume and can offer superior shielding effects, which may lead to a greater improvement in solubility for highly hydrophobic drugs compared to a linear PEG of the same molecular weight.

Q3: How does the molecular weight (length) of the PEG linker affect solubility?

A3: The molecular weight (MW) of the PEG linker is a critical parameter. Generally, longer PEG chains (higher MW) provide a greater increase in the hydrophilicity and hydrodynamic volume of the conjugate, leading to better solubility and a longer circulation half-life.[13][14] Shorter PEG chains (e.g., PEG2-PEG12) are often used for compact labeling, while longer chains (e.g., PEG2000 and above) are preferred for significantly improving the solubility of poorly water-soluble compounds. However, there is a trade-off, as very long PEG chains can sometimes reduce drug activity due to steric hindrance.[1]

Q4: Can PEGylation cause an immune response?

A4: While PEG is generally considered non-toxic and having low immunogenicity, there are reported cases of anti-PEG antibodies being developed in patients.[3][14][15] This can lead to an accelerated blood clearance (ABC) phenomenon or, in rare cases, hypersensitivity reactions.[2][3][14] The risk of immunogenicity should be considered, especially for therapies requiring repeated administration.

Q5: What are monodisperse and polydisperse PEG linkers?

A5:

  • Monodisperse PEG refers to a PEG linker with a precise, single molecular weight.[8] This homogeneity is crucial for manufacturing consistency, leading to well-defined conjugates with predictable pharmacokinetic profiles.[5]

  • Polydisperse PEG has a range of molecular weights, described by an average value.[8] While often more economical, their use can result in a heterogeneous mixture of PEGylated products, which can complicate characterization and regulatory approval.[9]

Data & Experimental Protocols

Data Summary: Impact of PEG Linker Properties

The selection of a PEG linker requires balancing improved solubility with other factors like biological activity and manufacturing complexity.

Table 1: Comparison of Linear PEG Linker Length on Conjugate Properties

Parameter Short PEG (e.g., PEG4-PEG12) Long PEG (e.g., PEG2k-PEG10k) Key Findings & References
Solubility Enhancement Moderate improvement. Significant improvement for highly hydrophobic drugs. Longer chains create a more effective hydrophilic shield.[1][11]
Steric Hindrance Lower; may be preferred to preserve biological activity. Higher; can potentially mask active sites and reduce potency. A 10 kDa linker caused a 22-fold reduction in cytotoxicity in one ADC study, compared to a 4.5-fold reduction with a 4 kDa linker.[1]
In Vivo Half-Life Minor to moderate increase. Substantial increase due to larger hydrodynamic radius reducing renal clearance. PEGylation increases molecular size, which prevents rapid kidney filtration.[3][14]

| Immunogenicity Risk | Generally lower risk. | Can be higher, though still considered low overall. | Repeated use of high MW PEGs may trigger anti-PEG antibodies. |

Table 2: Comparison of PEG Architectures

Property Linear PEG Branched PEG Key Findings & References
Solubility Improvement Effective Often superior for highly hydrophobic molecules. Branched structure provides enhanced shielding effects.
Drug Loading Capacity Typically one or two drug molecules per PEG chain. Can be designed to carry a higher payload. Multiple arms allow for multivalent conjugation.
Synthesis & Purity Simpler synthesis, easier to obtain high purity (monodisperse). More complex synthesis, often resulting in polydisperse products. Linear PEGs offer more predictable molecular behavior.

| Viscosity | Lower impact on solution viscosity. | Can significantly increase viscosity at higher concentrations. | Increased viscosity has been observed in some PEGylated protein formulations.[2] |

Experimental Protocols

This protocol describes a general workflow for conjugating an amine-containing hydrophobic drug with an NHS-activated PEG linker.

G start Start step1 1. Drug & Linker Prep Dissolve hydrophobic drug in organic co-solvent (e.g., DMSO). Dissolve NHS-PEG in aqueous buffer. start->step1 step2 2. Conjugation Reaction Add drug solution to PEG solution. Incubate at RT (e.g., 2-4 hours) at optimal pH (7-9). step1->step2 step3 3. Quenching Add quenching agent (e.g., Tris, glycine) to cap unreacted NHS esters. step2->step3 step4 4. Purification Separate conjugate from excess reagents (e.g., Dialysis, SEC, or Prep-HPLC). step3->step4 step5 5. Characterization Confirm conjugation and purity (LC-MS, HPLC, SDS-PAGE). step4->step5 step6 6. Lyophilization Freeze-dry purified conjugate for storage and formulation. step5->step6 end_node End: PEG-Drug Conjugate step6->end_node

Caption: General experimental workflow for drug PEGylation.

Methodology:

  • Preparation:

    • Dissolve the hydrophobic drug in a minimum volume of a compatible organic solvent (e.g., DMSO).

    • Prepare a reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5).

    • Dissolve the amine-reactive PEG linker (e.g., mPEG-NHS) in the reaction buffer immediately before use, as NHS esters can hydrolyze in aqueous solutions.

  • Conjugation:

    • Slowly add the dissolved drug to the PEG linker solution while stirring. The final concentration of the organic co-solvent should typically be kept below 10-20% (v/v) to maintain the reactivity of the linker.

    • Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C.

  • Purification:

    • Remove unreacted small molecules and excess PEG reagents via dialysis against the desired formulation buffer or through size-exclusion chromatography (SEC).

  • Characterization:

    • Confirm the successful conjugation and determine the purity of the final product using analytical techniques such as HPLC, LC-MS (to confirm mass increase), and NMR.

This protocol outlines a method to assess the aqueous solubility of the PEG-drug conjugate using nephelometry.[16]

Materials & Equipment:

  • Test Compound (PEG-drug conjugate) dissolved in DMSO (stock solution).

  • Phosphate-buffered saline (PBS) or other relevant aqueous buffer.

  • 96-well microtiter plates.

  • Nephelometer or plate reader capable of measuring light scattering.

  • Automated liquid handler (recommended).

Methodology:

  • Plate Setup: Dispense a small volume (e.g., 2-5 µL) of the DMSO stock solution of your PEG-drug conjugate into the wells of a microtiter plate. Include wells with only DMSO as a control.

  • Initiate Assay: Rapidly add the aqueous buffer (e.g., 195 µL) to each well to achieve the desired final drug concentration.

  • Kinetic Measurement: Immediately place the plate in a nephelometer and begin measuring light scattering at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 2 hours).

  • Data Analysis:

    • Plot the light scattering signal (Nephelometric Turbidity Units, NTU) versus time.

    • An increase in light scattering over time indicates that the compound is precipitating out of solution.

    • The solubility is defined as the highest concentration of the compound that does not show a significant increase in turbidity over the measurement period compared to the DMSO control. Compare the results of the PEGylated drug to the original, unmodified drug to quantify the improvement in solubility.[16]

References

Technical Support Center: Synthesis of Azido-PEG4-oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of Azido-PEG4-oxazolidin-2-one.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of this compound and provides potential solutions.

Q1: My initial reaction to form the oxazolidinone ring from an amino alcohol resulted in a low yield. What are the possible causes and solutions?

A: Low yields in oxazolidinone ring formation are common and can stem from several factors. The reaction often involves the cyclization of an amino alcohol with a carbonyl source.

  • Cause: Incomplete reaction due to inefficient cyclization conditions.

  • Solution: The choice of reagents and reaction conditions is critical. For instance, using microwave irradiation with urea (B33335) and ethanolamine (B43304) reagents can facilitate the synthesis.[1] Alternatively, a palladium-catalyzed approach for N-arylation of 2-oxazolidinones can be effective, though the outcome is highly dependent on the choice of ligands, bases, and solvents.[1] Consider screening different catalytic systems and reaction conditions to optimize the yield.

  • Cause: Side reactions, such as polymerization or the formation of undesired byproducts.

  • Solution: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. The purity of starting materials is also crucial. Purification of the amino alcohol and carbonyl source before the reaction can minimize side product formation.

Q2: I am having trouble with the PEGylation step, where I am attaching the Azido-PEG4 moiety to the oxazolidinone. The reaction is incomplete. How can I improve this?

A: Incomplete PEGylation can be due to several factors, including steric hindrance, low reactivity of the starting materials, or suboptimal reaction conditions.

  • Cause: Insufficiently reactive PEG derivative.

  • Solution: Ensure the Azido-PEG4 chain has a good leaving group, such as a tosylate or mesylate, for efficient nucleophilic substitution with the oxazolidinone nitrogen. The synthesis of such mesylate-terminated polyglycols is a well-established procedure.[2]

  • Cause: Suboptimal reaction conditions for the PEGylation reaction.

  • Solution: The reaction of the oxazolidinone with the activated Azido-PEG4 linker typically requires a suitable base and solvent. A strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic polar solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) is often used. The reaction temperature can also be optimized; while some reactions proceed at room temperature, others may require gentle heating.[3]

Q3: The purification of the final this compound product is challenging. I see multiple spots on my TLC plate and broad peaks on my HPLC. What purification strategies are recommended?

A: The purification of PEGylated molecules is notoriously difficult due to the polymeric nature of the PEG chain, which can lead to a mixture of products and isomers.[]

  • Cause: Presence of unreacted starting materials and PEG-related impurities.

  • Solution: A multi-step purification approach is often necessary.

    • Extraction: A preliminary workup with an appropriate solvent extraction can remove some impurities.

    • Column Chromatography: Silica (B1680970) gel column chromatography is a standard method. A gradient elution system, for example, starting with a non-polar solvent and gradually increasing the polarity, can help separate the desired product from less polar impurities.[5]

    • Advanced Chromatographic Techniques: For highly pure product, more advanced techniques may be required. Size exclusion chromatography (SEC) is effective for separating molecules based on their hydrodynamic radius, which is useful for removing unreacted PEG.[] Ion-exchange chromatography (IEX) can be employed if the product or impurities have charged groups.[][6]

Q4: I am concerned about the stability of the azide (B81097) group during the synthesis and workup. Are there any precautions I should take?

A: The azide functional group is generally stable under many reaction conditions but can be sensitive to strong reducing agents and certain acids.

  • Cause: Potential reduction of the azide group.

  • Solution: Avoid using strong reducing agents like lithium aluminum hydride (LiAlH4) in any step following the introduction of the azide. If a reduction is necessary for another functional group, a milder reagent that is compatible with azides, such as sodium borohydride (B1222165) in certain conditions, should be carefully considered. During acidic workup, use dilute acids and maintain low temperatures to prevent the formation of hydrazoic acid, which is volatile and toxic.[3]

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for preparing this compound?

A: A common and logical synthetic approach involves a multi-step process. First, the oxazolidinone ring is synthesized from a suitable precursor, such as an amino alcohol.[1][7] Separately, a PEG4 chain is functionalized with an azide group on one end and an activated group (like a tosylate or mesylate) on the other.[2] Finally, the oxazolidinone is coupled with the activated Azido-PEG4 linker via nucleophilic substitution.

Q2: What are the key analytical techniques to monitor the progress of the synthesis and characterize the final product?

A: A combination of analytical techniques is essential.

  • Thin-Layer Chromatography (TLC): For rapid monitoring of reaction progress.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the product and intermediates.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the product. The appearance of characteristic peaks for the PEG chain, the oxazolidinone ring, and the methylene (B1212753) group adjacent to the azide are key indicators.[8]

  • Mass Spectrometry (MS): To confirm the molecular weight of the final product.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic azide stretch (around 2100 cm⁻¹).

Q3: Are there any specific safety precautions for handling the reagents used in this synthesis?

A: Yes, several reagents require careful handling.

  • Sodium Azide (NaN₃): Highly toxic and can form explosive heavy metal azides. Avoid contact with acids, which generates toxic hydrazoic acid gas. Also, avoid contact with heavy metals and their salts.

  • Sodium Hydride (NaH): A flammable solid that reacts violently with water. It should be handled under an inert atmosphere.

  • Organic Solvents (DMF, THF, etc.): Many organic solvents are flammable and have associated health risks. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for key steps in the synthesis of this compound, based on analogous reactions reported in the literature.

Reaction StepKey ReagentsTypical YieldPurity (after chromatography)Reference
Oxazolidinone Formation Amino alcohol, Carbonyl source (e.g., urea, phosgene (B1210022) equivalent)55-97%>95%[1]
PEG4-Azide Synthesis PEG4-ditosylate, Sodium Azide>95%>98%[2]
Final Coupling Reaction Oxazolidinone, Activated Azido-PEG460-85%>95%[2]

Experimental Protocols

Protocol 1: Synthesis of (R)-5-(hydroxymethyl)oxazolidin-2-one

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve (R)-3-amino-1,2-propanediol in a suitable solvent like dioxane.

  • Reagent Addition: Add a carbonyl source, such as diethyl carbonate, and a catalytic amount of a base like sodium methoxide.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using TLC.

  • Workup: After completion, cool the reaction mixture and neutralize with a dilute acid. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of 1-azido-11-tosyloxy-3,6,9-trioxaundecane (Activated Azido-PEG4)

  • Tosylation: Dissolve tetraethylene glycol in pyridine (B92270) and cool the mixture in an ice bath. Add p-toluenesulfonyl chloride portion-wise while maintaining the temperature below 5°C.

  • Reaction: Allow the reaction to stir at room temperature overnight.

  • Workup: Quench the reaction with cold water and extract the product with dichloromethane. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Azidation: Dissolve the resulting PEG4-ditosylate in DMF and add sodium azide. Heat the reaction mixture to 65-70°C and stir for 16-24 hours.[2]

  • Purification: After cooling, pour the reaction mixture into water and extract with ethyl acetate (B1210297). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography.

Protocol 3: Synthesis of this compound

  • Reaction Setup: In a flame-dried, three-neck flask under an argon atmosphere, dissolve the (R)-5-(hydroxymethyl)oxazolidin-2-one (or a suitable N-unsubstituted oxazolidinone) in anhydrous DMF.

  • Deprotonation: Add sodium hydride (60% dispersion in mineral oil) portion-wise at 0°C. Allow the mixture to stir at room temperature for 30 minutes.

  • Coupling: Add a solution of the activated Azido-PEG4 (from Protocol 2) in anhydrous DMF dropwise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature overnight. Monitor the progress by TLC.

  • Workup: Quench the reaction by the slow addition of saturated ammonium (B1175870) chloride solution. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Visualizations

experimental_workflow cluster_step1 Step 1: Oxazolidinone Synthesis cluster_step2 Step 2: Azido-PEG4 Activation cluster_step3 Step 3: Final Coupling & Purification start1 Amino Alcohol reaction1 Cyclization start1->reaction1 reagent1 Carbonyl Source reagent1->reaction1 product1 Oxazolidinone Intermediate reaction1->product1 reaction3 Coupling Reaction product1->reaction3 start2 Tetraethylene Glycol reaction2 Tosylation & Azidation start2->reaction2 reagent2 Tos-Cl / NaN3 reagent2->reaction2 product2 Activated Azido-PEG4 reaction2->product2 product2->reaction3 purification Purification (Chromatography) reaction3->purification final_product This compound purification->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_diagnosis Problem Diagnosis cluster_solutions Potential Solutions start Low Yield or Purity Issue incomplete_reaction Incomplete Reaction? start->incomplete_reaction side_products Side Products Observed? start->side_products purification_issue Purification Difficulty? start->purification_issue optimize_conditions Optimize Reaction Conditions (Temp, Time, Catalyst) incomplete_reaction->optimize_conditions Yes check_reagents Check Reagent Purity & Reactivity incomplete_reaction->check_reagents Yes side_products->check_reagents Yes inert_atmosphere Use Inert Atmosphere side_products->inert_atmosphere Yes purification_method Employ Advanced Purification (SEC, IEX) purification_issue->purification_method Yes

Caption: Troubleshooting decision tree for synthesis challenges.

References

Side reactions of Azido-PEG4-oxazolidin-2-one and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Azido-PEG4-oxazolidin-2-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of this bifunctional linker.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a heterobifunctional crosslinker. It features two primary reactive moieties: an azide (B81097) group (N₃) and an oxazolidin-2-one ring, connected by a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG4) spacer.[1][2] The azide group is used for bioorthogonal "click chemistry" reactions, such as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3] The oxazolidin-2-one group can act as a ligand in certain catalytic reactions or as a stable heterocyclic core.[1] The PEG spacer enhances the molecule's solubility in aqueous media.[4]

Q2: What are the main applications of this linker?

This linker is primarily used in bioconjugation and chemical biology. Its orthogonal reactive ends allow for the sequential linking of two different molecules. For example, the azide can be "clicked" onto an alkyne-modified protein or surface, while the oxazolidinone end could be part of a larger synthetic scheme or act as a stable anchor.

Q3: How should I store this compound?

For long-term stability, it is recommended to store the compound at -20°C or -80°C, protected from light and moisture.[5] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.

Structure and Reactive Sites

Below is a diagram illustrating the key functional components of the this compound molecule.

G cluster_molecule This compound cluster_azide Azide Group cluster_peg PEG Spacer cluster_oxazolidinone Oxazolidinone Ring struct N₃-(CH₂CH₂O)₄-CH₂CH₂-Oxazolidinone azide Azide (N₃) azide_desc Reacts with alkynes (CuAAC) or strained alkynes (SPAAC) azide->azide_desc peg PEG4 Spacer peg_desc Increases hydrophilicity Reduces aggregation peg->peg_desc oxazolidinone Oxazolidin-2-one oxazolidinone_desc Stable heterocyclic core Potential for hydrolysis under harsh conditions oxazolidinone->oxazolidinone_desc

Caption: Key functional groups of the this compound linker.

Troubleshooting Guide: Azide Group Reactions (Click Chemistry)

This section focuses on issues related to the azide group, most commonly encountered during CuAAC reactions.

Problem: Low or No Yield in CuAAC Reaction

Low yields are the most common issue in CuAAC reactions. The workflow below can help diagnose the root cause.[5]

G start Low / No Reaction Yield check_catalyst Is the Cu(I) catalyst active? start->check_catalyst check_reagents Are reagents (Azide/Alkyne) intact? check_catalyst->check_reagents Yes catalyst_no No: Catalyst likely oxidized to Cu(II) check_catalyst->catalyst_no No check_conditions Are reaction conditions optimal? check_reagents->check_conditions Yes reagents_no No: Reagents may be degraded check_reagents->reagents_no No conditions_no No: Suboptimal conditions check_conditions->conditions_no No end Successful Reaction check_conditions->end Yes solution_catalyst Degas solvents. Use fresh Sodium Ascorbate. Work under inert atmosphere. catalyst_no->solution_catalyst solution_reagents Verify reagent integrity via LC-MS/NMR. Use fresh, properly stored reagents. reagents_no->solution_reagents solution_conditions Optimize pH (4-12). Check solvent compatibility. Adjust stoichiometry. conditions_no->solution_conditions

Caption: Troubleshooting workflow for low-yield CuAAC reactions.

Side Reactions of the Azide Group
Symptom Potential Side Reaction Cause How to Avoid
Unexpected amine product detected by mass spectrometry. Azide Reduction The azide group is reduced to a primary amine (-NH₂). This is common in the presence of phosphine-based reagents (Staudinger Reaction) or other reducing agents not intended for the CuAAC reaction.[6][7][8]Avoid using phosphines (e.g., TCEP, PPh₃) in the same reaction step as the azide. If their use is necessary, perform it in a separate step before introducing the azide-containing molecule.[8][9]
Degradation of protein or peptide substrate. Copper-Mediated Oxidation The combination of a copper catalyst and a reducing agent (like ascorbate) can generate reactive oxygen species (ROS), which can damage biomolecules, particularly residues like histidine and arginine.[10][11]Use a copper-chelating ligand (e.g., TBTA, THPTA) to stabilize the Cu(I) ion, accelerate the reaction, and protect the biomolecule.[11] Keep reaction times to a minimum.
Non-specific labeling in cellular experiments. Reaction with Thiols In complex biological media, free thiols from molecules like cysteine or glutathione (B108866) can sometimes interfere with click chemistry reagents.[12]Pre-treating cells with a low concentration of hydrogen peroxide can temporarily oxidize free thiols, preventing this side reaction.[12] Ensure thorough purification of the final conjugate.

Troubleshooting Guide: Oxazolidinone Ring Stability

The oxazolidinone ring is generally stable. However, issues can arise under specific conditions.

Side Reactions of the Oxazolidinone Ring
Symptom Potential Side Reaction Cause How to Avoid
Appearance of unexpected byproducts after harsh treatment (e.g., strong acid/base, high heat). Hydrolysis (Ring-Opening) The oxazolidinone ring can hydrolyze, breaking the five-membered ring structure. This is accelerated by harsh pH conditions, elevated temperatures, and prolonged reaction times.[13][14][15]Maintain a neutral or near-neutral pH during reactions and purification unless a specific protocol requires otherwise. Avoid exposing the molecule to high temperatures (>60°C) for extended periods.
Loss of stereochemical purity during subsequent synthetic steps. Epimerization If the oxazolidinone has a chiral center, it may be susceptible to epimerization (inversion of stereochemistry) in the presence of strong bases or at high temperatures.[16]Use milder, non-nucleophilic bases (e.g., K₂CO₃, DIPEA) instead of strong bases like NaH or LDA. Perform reactions at the lowest effective temperature.[16]

General Workflow for Investigating Side Reactions

G cluster_azide Azide-Related cluster_oxazolidinone Oxazolidinone-Related start Unexpected Byproduct Detected (LC-MS / NMR) azide_reduction Mass consistent with -N₃ → -NH₂ ? start->azide_reduction stray_oxidation Biomolecule degradation? start->stray_oxidation hydrolysis Reaction under harsh pH or temp? start->hydrolysis epimerization Loss of stereopurity? start->epimerization sol_azide_red Staudinger Reaction likely. Avoid phosphines. azide_reduction->sol_azide_red Yes sol_oxidation ROS damage likely. Use Cu-ligand. stray_oxidation->sol_oxidation Yes sol_hydrolysis Ring-opening likely. Use milder conditions. hydrolysis->sol_hydrolysis Yes sol_epimerization Epimerization likely. Use milder base, lower temp. epimerization->sol_epimerization Yes

References

Technical Support Center: Determining the Degree of Labeling (DOL) for PEGylated Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for determining the degree of labeling (DOL) of PEGylated proteins. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of characterizing PEGylated proteins.

Overview of DOL Determination Methods

The degree of labeling (DOL) is a critical quality attribute of a PEGylated protein, representing the average number of polyethylene (B3416737) glycol (PEG) molecules conjugated to a single protein molecule.[1] Accurate DOL determination is essential for ensuring product consistency, efficacy, and safety. This guide focuses on three commonly employed analytical techniques:

  • Trinitrobenzenesulfonic Acid (TNBS) Assay: A colorimetric method for the indirect quantification of PEGylation by measuring the reduction of free primary amino groups (e.g., on lysine (B10760008) residues) after PEG conjugation.[2][3]

  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS): A mass spectrometry technique that directly measures the molecular weight of the intact native and PEGylated protein, allowing for the calculation of the number of attached PEG chains.[4][5]

  • Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS): A powerful method that separates molecules based on their hydrodynamic radius and directly measures their molar mass in solution, providing information on the DOL and aggregation state.[6][7]

Troubleshooting Guides

This section provides solutions to common problems encountered during the determination of DOL for PEGylated proteins.

TNBS Assay
Problem Possible Cause(s) Solution(s)
High background absorbance - Buffer contains primary amines (e.g., Tris, glycine).[3][8]- Contamination of reagents or labware.- Use a buffer free of primary amines, such as sodium bicarbonate or phosphate (B84403) buffer.[3]- Ensure all reagents and labware are clean and free of amine contaminants.
Low sensitivity or inconsistent results - Incomplete reaction between TNBS and free amines.- Inaccurate protein concentration determination.- Instability of the TNBSA reagent.- Ensure the reaction is incubated for the recommended time (e.g., 2 hours at 37°C).[3]- Use a reliable method for protein concentration determination (e.g., BCA or Bradford assay) before performing the TNBS assay.- Prepare the TNBSA working solution fresh for each experiment.[3]
Precipitation observed during the assay - Poor solubility of the protein or PEGylated protein under assay conditions.- The addition of 10% SDS before reading the absorbance can help to solubilize the protein.[3]
MALDI-TOF MS
Problem Possible Cause(s) Solution(s)
Poor signal or no detectable ions - Interference of PEG with matrix crystallization.[9] - Inappropriate matrix selection.- Suboptimal laser power.- Use a "thin film" or "dried droplet" sample preparation method to improve co-crystallization.[9] - Common matrices for PEGylated proteins include sinapinic acid (SA) and α-cyano-4-hydroxycinnamic acid (HCCA).[5][10] Experiment with different matrices.- Optimize the laser power; start just above the ionization threshold and gradually increase.
Broad peaks and low resolution - Polydispersity of the PEG reagent.[1]- Heterogeneity of the PEGylated product (mixture of species with different DOLs).- Presence of salt adducts.- Use high-quality, low-polydispersity PEG reagents.[11]- This is inherent to random PEGylation; the broad peak represents the distribution of PEGylated species. The peak maximum can be used to determine the average DOL.- Desalt the sample before analysis.
Difficulty in analyzing high molecular weight PEGylated proteins (>100 kDa) - Standard detectors may have limited sensitivity for high mass ions.[10]- Use a mass spectrometer equipped with a high-mass detector.[10]
SEC-MALS
Problem Possible Cause(s) Solution(s)
Poor separation of PEGylated and non-PEGylated protein - Inappropriate column selection.- Suboptimal mobile phase composition.- Select a size-exclusion column with an appropriate pore size for the molecular weight range of your protein and its PEGylated forms.- Optimize the mobile phase, including ionic strength, to minimize non-ideal column interactions.[12]
Inaccurate molar mass determination - Incorrect refractive index increment (dn/dc) value for the protein or PEG.- Band broadening between detectors.- Use accurate dn/dc values for both the protein and the PEG. These values are crucial for the analysis of conjugates.[6]- Minimize the tubing length and diameter between the SEC column, MALS, and RI detectors to reduce band broadening.[12]
Presence of unexpected peaks or aggregates - Aggregation of the PEGylated protein.- Formation of protein-PEG-protein cross-linked species.[13]- SEC-MALS is an excellent tool for detecting and quantifying aggregates.[13] Optimize storage and handling conditions to minimize aggregation.- The presence of high molecular weight species can be indicative of cross-linking. The molar mass determined by MALS can help to identify these species.[13]

Frequently Asked Questions (FAQs)

Q1: Which method is most suitable for determining the DOL of my PEGylated protein?

A1: The choice of method depends on several factors, including the available equipment, the nature of your protein and PEG, and the level of detail required.

  • TNBS Assay: A good initial, cost-effective screening method, particularly for amine-directed PEGylation. It provides an average DOL but no information on the distribution of PEGylated species.[2]

  • MALDI-TOF MS: Provides direct measurement of the molecular weight and can resolve different PEGylated species (e.g., mono-, di-, tri-PEGylated), offering insights into the heterogeneity of the sample.[4] It is particularly useful for lower to medium molecular weight proteins.

  • SEC-MALS: A powerful technique that provides the absolute molar mass of the native and PEGylated protein, as well as information on aggregation and conformation in solution.[6][7] It is well-suited for a wide range of protein sizes and can characterize complex mixtures.

Q2: How is the DOL calculated from MALDI-TOF MS data?

A2: The DOL is calculated based on the mass difference between the PEGylated and the native protein. The formula is:

DOL = (Mass of PEGylated Protein - Mass of Native Protein) / Mass of PEG

For example, if the native protein has a mass of 20 kDa, the PEGylated protein has a mass of 40 kDa, and the PEG used has a mass of 10 kDa, the DOL would be (40 - 20) / 10 = 2.

Q3: Can I use standard protein markers for molecular weight estimation of PEGylated proteins in SDS-PAGE or SEC?

A3: No, this is generally not recommended. PEGylation significantly increases the hydrodynamic radius of a protein, causing it to migrate slower in SDS-PAGE and elute earlier in SEC than a non-PEGylated protein of the same molecular weight.[2][7] This leads to an overestimation of the molecular weight when using standard protein markers. For accurate molecular weight determination, techniques like MALDI-TOF MS or SEC-MALS are preferred.[4][14]

Q4: My TNBS assay results show a DOL greater than the number of available primary amines on my protein. What could be the reason?

A4: This is a physically impossible result and likely indicates an issue with the assay. Potential causes include:

  • Inaccurate protein concentration: Underestimation of the protein concentration will lead to an overestimation of the DOL.

  • Interfering substances: The presence of other molecules with primary amines in your sample.

  • Standard curve issues: An inaccurate standard curve for the amine quantification.

Carefully re-evaluate your protein quantification method and ensure the purity of your sample.

Q5: How can I improve the resolution of different PEGylated species in my MALDI-TOF spectrum?

A5: Optimizing sample preparation and instrument settings is key.

  • Matrix selection: Experiment with different matrices (e.g., sinapinic acid, HCCA) and solvents.

  • Sample-to-matrix ratio: Vary the ratio to find the optimal conditions for co-crystallization.

  • Laser intensity: Use the minimum laser power necessary for ionization to reduce fragmentation.

  • Detector mode: For high-resolution analysis, a reflector TOF analyzer is often beneficial.

Experimental Protocols

TNBS Assay for DOL Determination

This protocol is adapted for determining the percentage of modified primary amines.

Materials:

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.5.

  • TNBSA (2,4,6-Trinitrobenzene Sulfonic Acid) working solution: 0.01% (w/v) in Reaction Buffer (prepare fresh).[3]

  • Quenching Solution: 10% SDS.

  • Acidification Solution: 1 N HCl.

  • Unmodified Protein and PEGylated Protein samples.

  • Standard for calibration curve (e.g., glycine (B1666218) or n-hexylamine).

Procedure:

  • Prepare a standard curve using a known concentration range of your chosen amine standard in the Reaction Buffer.

  • Dissolve or dialyze your unmodified and PEGylated protein samples into the Reaction Buffer to a final concentration of 0.1-1.0 mg/mL.

  • In separate microcentrifuge tubes, add 500 µL of each protein sample, standard, and a buffer blank.

  • Add 250 µL of the 0.01% TNBSA working solution to each tube. Mix well.[3]

  • Incubate the reactions at 37°C for 2 hours.[3]

  • Stop the reaction by adding 250 µL of 10% SDS and 125 µL of 1 N HCl to each tube.[3]

  • Measure the absorbance of each sample at 335 nm.

  • Calculate the concentration of free amines in your protein samples using the standard curve.

  • Calculate the DOL using the following formula: DOL (%) = [1 - (moles of free amines in PEGylated protein / moles of free amines in unmodified protein)] x 100

MALDI-TOF MS Analysis of PEGylated Proteins

This is a general protocol; specific parameters will need to be optimized for your instrument and sample.

Materials:

  • MALDI Matrix: Sinapinic acid (SA) or α-cyano-4-hydroxycinnamic acid (HCCA).

  • Matrix Solvent: Typically a mixture of acetonitrile (B52724) (ACN) and water with 0.1% trifluoroacetic acid (TFA).

  • Unmodified and PEGylated protein samples (desalted).

  • MALDI target plate.

Procedure:

  • Prepare a saturated solution of the chosen matrix in the matrix solvent.

  • Dried Droplet Method: a. Mix your protein sample (typically 1-10 pmol/µL) with the matrix solution in a 1:1 ratio. b. Spot 1 µL of the mixture onto the MALDI target plate. c. Allow the spot to air dry completely.

  • Thin Film Method: a. Spot 1 µL of the matrix solution onto the target plate and let it dry to form a thin layer.[9] b. Spot 1 µL of your protein sample on top of the dried matrix layer and let it dry.[9]

  • Load the target plate into the MALDI-TOF mass spectrometer.

  • Acquire the mass spectrum in linear positive ion mode. Optimize laser power and detector settings for the best signal-to-noise ratio and resolution.

  • Analyze the spectrum to determine the molecular weights of the unmodified and PEGylated protein species.

SEC-MALS Analysis for DOL Determination

This protocol requires a setup with an SEC system coupled to MALS and refractive index (RI) detectors.

Materials:

  • SEC column appropriate for the size of your protein and its PEGylated forms.

  • Mobile Phase: A buffer in which your protein is stable and soluble (e.g., phosphate-buffered saline).

  • Unmodified and PEGylated protein samples (filtered through a 0.22 µm filter).

Procedure:

  • Equilibrate the SEC-MALS system with the mobile phase until stable baselines are achieved for all detectors (UV, MALS, and RI).

  • Inject a known concentration of your unmodified protein onto the column and collect the data. This will provide the molar mass of the native protein.

  • Inject a known concentration of your PEGylated protein sample.

  • Process the data using the appropriate software (e.g., ASTRA). The software will use the signals from the MALS and RI detectors to calculate the molar mass at each point across the elution peak.[13]

  • The analysis will yield the molar mass of the PEGylated protein.

  • Calculate the DOL using the molar masses of the PEGylated and unmodified protein, and the known molar mass of the PEG chain.

Visualized Workflows

experimental_workflow_tnbs

experimental_workflow_maldi

experimental_workflow_sec_mals

References

Technical Support Center: Copper Catalyst Removal in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the removal of copper catalysts from click chemistry reactions.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove the copper catalyst after a click chemistry reaction?

Residual copper can be problematic for several reasons. In biological applications, excess copper can be cytotoxic and may lead to health issues such as hepatitis and neurological diseases[1]. For material science applications, residual copper can affect the properties of the final product. Furthermore, in drug development, stringent limits are placed on heavy metal impurities in active pharmaceutical ingredients.

Q2: What are the most common methods for removing copper catalysts?

The most common methods for copper removal can be broadly categorized into:

  • Wet-Workup/Extraction: This involves washing the reaction mixture with an aqueous solution containing a chelating agent.

  • Solid-Phase Extraction: This method utilizes a solid support with chelating properties to bind and remove copper ions.

  • Dialysis/Filtration: These techniques are suitable for macromolecular products, separating them from the smaller copper catalyst.

  • Electrochemical Methods: A newer approach that uses electrolysis to remove copper ions from the solution[2].

Q3: My product is a small organic molecule soluble in organic solvents. What is the best way to remove copper?

For organic-soluble small molecules, a simple aqueous wash with a chelating agent is often effective. A common procedure involves diluting the reaction mixture in an organic solvent like dichloromethane (B109758) (DCM) and washing it with a saturated aqueous solution of a chelating agent.

Q4: I am working with a water-soluble biomolecule (e.g., protein, DNA). Which copper removal method should I use?

For biomolecules, it is important to choose a method that does not lead to denaturation or loss of the product. Dialysis against a buffer containing a chelating agent like EDTA is a widely used and gentle method[3][4]. However, be aware that some copper-adsorbing resins can bind to biomolecules, so they should be used with caution[5][6].

Q5: Can I use copper-free click chemistry to avoid this issue altogether?

Yes, copper-free click chemistry, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is an excellent alternative that eliminates the need for a copper catalyst and the subsequent removal steps[7]. This is particularly advantageous for applications in living systems where copper toxicity is a major concern[7].

Troubleshooting Guides

Issue 1: Incomplete Copper Removal After Aqueous Wash

Symptoms:

  • The aqueous layer remains blue or green after extraction.

  • Analysis of the organic layer (e.g., by NMR, LC-MS) shows the presence of copper salts.

  • The final product has a blue or green tint.

Possible Causes and Solutions:

CauseSolution
Insufficient Chelating Agent Increase the concentration of the chelating agent in the aqueous wash. A significant excess relative to the copper catalyst is often required.
Inefficient Chelation Try a different chelating agent. Common options include EDTA, aqueous ammonia, or sodium thiosulfate[8].
Product-Copper Interaction Your product might have functional groups that chelate copper, making it difficult to remove. In such cases, a stronger chelating agent or a different purification method like solid-phase extraction may be necessary.
Incorrect pH The efficiency of some chelating agents is pH-dependent. Ensure the pH of your aqueous wash is optimal for the chosen chelator. For example, EDTA chelation is more effective at a slightly basic pH.
Issue 2: Low Product Yield After Purification

Symptoms:

  • Significantly lower than expected mass of the final product after the copper removal step.

Possible Causes and Solutions:

CauseSolution
Product Precipitation Your product may be precipitating out of solution during the workup. Ensure you are using a solvent system in which your product is highly soluble.
Product Adsorption to Solid Support If using a solid-phase extraction method (e.g., a chelating resin or alumina (B75360) column), your product may be adsorbing to the solid support. This is a known issue with some biomolecules and polar polymers[5][6][9]. Consider pre-treating the column or choosing an alternative purification method.
Product Loss During Extraction Your product may have some solubility in the aqueous phase, leading to loss during extraction. Perform multiple extractions with the organic solvent to maximize recovery.
Product Degradation Some products may be sensitive to the pH or other conditions of the purification method. Ensure your chosen method is compatible with the stability of your product.

Data Presentation: Efficiency of Copper Removal Methods

MethodChelating Agent/ResinConditionsReported EfficiencySource(s)
Solid-Phase Extraction Chelex 100 Resin4% w/v Chelex in cell culture medium with 10% fetal calf serum, 10 days at 4°CReduced copper to 22.6% of original concentration[10]
Solid-Phase Extraction Chelex 100 ResinBatch experiment for Cu(II) removal from aqueous solutionHigh affinity for Cu(II) ions, with removal dependent on pH and initial concentration[11]
Electrochemical Method ElectrolysisAqueous polymer solutionAlmost quantitative removal of copper[2]
Dialysis EDTANot specifiedSufficient copper removal reported, often used for biomolecules[3]
Aqueous Wash Aqueous AmmoniaNot specifiedA rapid method, but may not guarantee total elimination to [1]

Experimental Protocols

Protocol 1: Copper Removal by Aqueous Wash with EDTA
  • Reaction Quenching: Once the click reaction is complete, dilute the reaction mixture with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) in a separatory funnel.

  • EDTA Wash: Prepare a 0.5 M aqueous solution of ethylenediaminetetraacetic acid (EDTA) and adjust the pH to 8 with sodium hydroxide. Add an equal volume of the EDTA solution to the separatory funnel.

  • Extraction: Shake the separatory funnel vigorously for 1-2 minutes. Allow the layers to separate. The aqueous layer should turn blue as the copper-EDTA complex is formed.

  • Separation: Drain the aqueous layer.

  • Repeat: Repeat the washing step with fresh EDTA solution until the aqueous layer is colorless.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the purified product.

Protocol 2: Copper Removal using a Chelating Resin (e.g., Chelex® 100)
  • Resin Preparation: Prepare a slurry of the chelating resin in a suitable solvent (the same solvent as your reaction mixture).

  • Column Packing: Pack a chromatography column with the resin slurry.

  • Equilibration: Equilibrate the column by passing several column volumes of the solvent through it.

  • Loading: Dissolve the crude reaction mixture in a minimal amount of the solvent and load it onto the column.

  • Elution: Elute the product from the column with the solvent. The copper ions will bind to the resin and be retained in the column.

  • Fraction Collection: Collect the fractions containing the product.

  • Analysis: Analyze the fractions (e.g., by TLC or LC-MS) to identify those containing the purified product.

  • Concentration: Combine the product-containing fractions and remove the solvent under reduced pressure.

Visualizations

Workflow for Copper Removal from an Organic-Soluble Product

CopperRemovalWorkflow start Crude Reaction Mixture dilute Dilute with Organic Solvent start->dilute wash_edta Wash with Aqueous EDTA Solution dilute->wash_edta separate Separate Layers wash_edta->separate repeat_wash Repeat Wash (if necessary) separate->repeat_wash Aqueous layer still colored brine_wash Wash with Brine separate->brine_wash Aqueous layer colorless repeat_wash->wash_edta dry Dry Organic Layer brine_wash->dry concentrate Concentrate dry->concentrate product Purified Product concentrate->product TroubleshootingLogic start Incomplete Copper Removal check_chelator Is chelating agent concentration sufficient? start->check_chelator increase_chelator Increase Chelator Concentration check_chelator->increase_chelator No check_pH Is the pH optimal for the chelator? check_chelator->check_pH Yes adjust_pH Adjust pH check_pH->adjust_pH No try_new_chelator Try a different chelating agent check_pH->try_new_chelator Yes consider_solid_phase Consider Solid-Phase Extraction try_new_chelator->consider_solid_phase

References

Technical Support Center: Best Practices for Handling Moisture-Sensitive NHS-ester PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and use of moisture-sensitive N-Hydroxysuccinimide (NHS)-ester Polyethylene (B3416737) Glycol (PEG) linkers to ensure successful bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: How should I properly store and handle NHS-ester PEG linkers?

NHS-ester PEG linkers are highly sensitive to moisture.[1][2] To prevent hydrolysis and maintain reactivity, they must be stored at -20°C with a desiccant.[1][3][4] Before use, it is crucial to allow the vial to equilibrate to room temperature before opening.[1][3][4] This prevents atmospheric moisture from condensing inside the cold vial, which would compromise the integrity of the reagent.[1][3]

Q2: Can I prepare a stock solution of my NHS-ester PEG linker?

No, it is strongly advised not to prepare stock solutions of NHS-ester PEG linkers for storage.[1][3][4] The NHS-ester group readily hydrolyzes in the presence of moisture, rendering it non-reactive.[3][4] Therefore, you should only weigh out and dissolve the amount of reagent needed immediately before use.[1][3][4] Any unused reconstituted reagent should be discarded.[3][4]

Q3: What solvents are recommended for dissolving NHS-ester PEG linkers?

NHS-ester PEG linkers are typically soluble in anhydrous (dry) organic solvents such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[3][5][6] It is important to use high-quality, anhydrous solvents to minimize moisture exposure.[7] Once dissolved in the organic solvent, the reagent can be further diluted into an aqueous reaction buffer.[3] The final concentration of the organic solvent in the reaction mixture should generally not exceed 10% to maintain protein solubility and stability.[3][5]

Q4: Which buffers should I use for my conjugation reaction, and which should I avoid?

For the conjugation reaction, it is critical to use buffers that do not contain primary amines.[1][3][4] Buffers such as Phosphate-Buffered Saline (PBS) at a pH of 7.2-8.0, sodium bicarbonate, or borate (B1201080) buffer are suitable choices.[2][8] Buffers containing primary amines, like Tris or glycine, will compete with the target molecule for reaction with the NHS-ester, leading to low conjugation efficiency.[1][3][4]

Q5: How do I stop or "quench" the conjugation reaction?

To stop the reaction, you can add a quenching buffer that contains primary amines.[8] Common quenching agents include Tris-buffered saline (TBS), glycine, or lysine (B10760008) at a final concentration of 10-50 mM.[8][9] These molecules will react with any remaining unreacted NHS-ester groups, preventing further modification of your target molecule.[9] Alternatively, raising the pH to above 8.6 will rapidly hydrolyze the NHS esters.[10][11]

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Low or No Conjugation Yield 1. Hydrolysis of NHS-ester PEG linker: The reagent may have been exposed to moisture during storage or handling.[2] 2. Incorrect buffer: The reaction buffer may contain primary amines (e.g., Tris, glycine) that compete with the reaction.[2] 3. Suboptimal pH: The reaction pH may be too low, leading to protonation of the primary amines on the target molecule and rendering them unreactive.[12]1. Ensure proper storage at -20°C with a desiccant and always allow the vial to reach room temperature before opening.[1][3][4] Use freshly prepared reagent for each experiment.[12] 2. Use a non-amine-containing buffer such as PBS, sodium bicarbonate, or borate buffer at a pH of 7.2-8.5.[2][8] 3. Optimize the reaction pH to be between 7.2 and 8.5 for efficient conjugation.[2][8]
Complete Failure of Conjugation Complete hydrolysis of the NHS-ester PEG linker: The reagent may have been compromised before use.[2]1. Use a new, unopened vial of the NHS-ester PEG linker.[2] 2. Before your main experiment, you can perform a small-scale test reaction to confirm the activity of the reagent.[2]
Loss of Biological Activity of the Conjugate PEGylation at or near the active site: The PEG chain may be sterically hindering the protein's active site.[13][14] Protein denaturation: The reaction conditions may have denatured the protein.[14]1. Try using a different PEG linker with a longer or shorter spacer arm. Adjust the molar ratio of the PEG linker to the protein to control the degree of PEGylation.[14] 2. Optimize reaction conditions such as pH and temperature to ensure the stability of your protein.[14]
Precipitation or Aggregation of the Conjugate Hydrophobicity of the linker or conjugate: Some crosslinkers can be hydrophobic, leading to aggregation.[7]1. Use a more water-soluble PEG linker. The PEG component itself generally improves the water solubility of the conjugate.[15]

Quantitative Data: NHS-ester Stability

The stability of the NHS-ester is highly dependent on the pH of the aqueous solution. Hydrolysis is a competing reaction to the desired amidation, and its rate increases significantly with pH.[5][8]

pH Temperature Half-life of NHS-ester
7.00°C4-5 hours[8]
8.0Room Temperature~210 minutes[16]
8.5Room Temperature~180 minutes[16]
8.64°C10 minutes[8][10]
9.0Room Temperature~125 minutes[16]
9.0Not Specified< 9 minutes[17]

Note: The half-life is the time it takes for 50% of the reactive ester to hydrolyze.[8] This data highlights the critical importance of performing conjugation reactions promptly after preparing the aqueous NHS-ester solution.[2]

Experimental Protocols

Protocol: General Protein PEGylation with NHS-ester PEG Linker

This protocol provides a general guideline for conjugating an NHS-ester PEG linker to a protein containing primary amines.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.5)[2]

  • NHS-ester PEG linker[2]

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)[2]

  • Reaction Buffer: 0.1 M phosphate (B84403) buffer or 0.1 M sodium bicarbonate, pH 7.2-8.5[2][8]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine[12]

  • Desalting column or dialysis cassette for purification[3]

Procedure:

  • Reagent Preparation:

    • Equilibrate the vial of the NHS-ester PEG linker to room temperature before opening.[1][3][4]

    • Immediately before use, prepare a 10 mM solution of the NHS-ester PEG linker by dissolving it in anhydrous DMSO or DMF.[3] For example, dissolve ~5 mg in 1 mL of solvent.[3][18]

  • Protein Preparation:

    • Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.[1][3]

  • Conjugation Reaction:

    • Add a calculated volume of the 10 mM NHS-ester PEG linker solution to the protein solution to achieve the desired molar excess. A 20-fold molar excess is a common starting point.[3][4]

    • Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume.[3][4]

    • Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[3][4] The optimal time may need to be determined empirically.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 10-50 mM to stop the reaction.[9]

    • Incubate for an additional 15-30 minutes at room temperature.[9]

  • Purification:

    • Remove the unreacted PEG linker and byproducts by dialysis or using a desalting column.[3][4]

  • Storage:

    • Store the purified PEGylated protein under conditions that are optimal for the non-PEGylated protein.[3]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Storage reagent_prep Equilibrate & Dissolve NHS-ester PEG conjugation Incubate Protein & PEG Linker reagent_prep->conjugation protein_prep Prepare Protein in Amine-Free Buffer protein_prep->conjugation quenching Add Quenching Buffer (e.g., Tris) conjugation->quenching purify Remove Excess Reagents (Dialysis/Desalting) quenching->purify store Store Purified PEGylated Protein purify->store

Caption: Experimental workflow for protein PEGylation.

reaction_pathways cluster_reactants Reactants cluster_products Products peg_nhs PEG-NHS Ester peg_protein PEG-Protein Conjugate (Stable Amide Bond) peg_nhs->peg_protein Desired Reaction (Amidation) hydrolyzed_peg Hydrolyzed PEG (Inactive Carboxylic Acid) peg_nhs->hydrolyzed_peg Competing Reaction (Hydrolysis) protein_amine Protein-NH2 (Primary Amine) protein_amine->peg_protein water H2O (Moisture) water->hydrolyzed_peg

Caption: NHS-ester PEG linker reaction pathways.

References

Technical Support Center: Achieving Optimal Drug-to-Antibody Ratio (DAR) in ADCs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling the drug-to-antibody ratio (DAR) in antibody-drug conjugates (ADCs). A well-defined and consistent DAR is critical for the therapeutic success of an ADC, directly impacting its efficacy, toxicity, pharmacokinetics, and manufacturability.[1] This resource offers troubleshooting guides and frequently asked questions to address common challenges encountered during ADC development and production.

Frequently Asked Questions (FAQs)

Q1: What is the Drug-to-Antibody Ratio (DAR) and why is it a critical quality attribute (CQA) for ADCs?

The Drug-to-Antibody Ratio (DAR) represents the average number of drug molecules conjugated to a single antibody.[1] It is a critical quality attribute because it directly influences the ADC's therapeutic index. A low DAR may result in reduced potency, while an excessively high DAR can lead to issues such as increased systemic toxicity, faster clearance, and reduced solubility.[2] An optimal DAR balances efficacy and safety, and maintaining a consistent DAR is crucial for batch-to-batch reproducibility and predictable clinical outcomes.[3][4]

Q2: What is considered an ideal DAR for an ADC?

The ideal DAR is highly dependent on the specific antibody, cytotoxic payload, linker chemistry, and target antigen.[5] Historically, many successful ADCs have an average DAR of 2 to 4.[6][7] However, recent trends have seen the development of ADCs with higher DARs, such as Enhertu with a DAR of approximately 8, to enhance antitumor effects. Ultimately, the optimal DAR must be determined empirically for each ADC candidate to maximize the therapeutic window.

Q3: How does the choice of conjugation chemistry impact DAR control?

The conjugation strategy is a primary determinant of DAR and its distribution. Conventional methods targeting lysine (B10760008) or cysteine residues often result in heterogeneous mixtures with a broad range of DAR values.[4][8] In contrast, site-specific conjugation technologies offer precise control over the location and number of conjugated drugs, leading to a more homogeneous ADC product with a well-defined DAR.[1][][10]

Q4: What are the main strategies for achieving a homogeneous DAR?

Several strategies can be employed to achieve a more uniform DAR:[1]

  • Site-Specific Conjugation: This involves engineering the antibody to introduce specific conjugation sites, such as incorporating unnatural amino acids or engineering cysteine residues (e.g., THIOMABs).[5][][11] This allows for precise control over the conjugation location and stoichiometry.[]

  • Enzymatic Conjugation: Enzymes like transglutaminase or sortase A can be used to attach payloads at specific, recognized sequences on the antibody, resulting in excellent reproducibility and DAR control.[1][11][12]

  • Disulfide Re-bridging: This third-generation technique targets and re-forms interchain disulfide bonds with a linker-payload, resulting in a homogeneous ADC with a DAR of 4.[5]

  • Glycan Remodeling: The conserved glycans on the antibody can be enzymatically modified to create specific conjugation sites.[11][13]

Troubleshooting Guides

This section addresses common issues encountered during ADC conjugation and provides systematic approaches to identify and resolve them.

Issue 1: Unexpectedly High or Low Average DAR

Symptoms: The average DAR, as determined by analytical methods like UV/Vis spectroscopy or Hydrophobic Interaction Chromatography (HIC), is significantly higher or lower than the target value.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Incorrect Stoichiometry Verify the molar ratio of the linker-payload to the antibody. Inaccurate concentrations of either reactant can skew the final DAR. Re-quantify all reagents before setting up the reaction.
Reaction Time and Temperature Optimize reaction time and temperature. Shorter reaction times or lower temperatures may lead to incomplete conjugation (low DAR), while extended times or higher temperatures could result in non-specific conjugation or degradation (affecting DAR measurement).
pH of Reaction Buffer The pH of the conjugation buffer is critical for the reactivity of amino acid residues. For cysteine conjugation, a pH range of 6.5-7.5 is typical, while lysine conjugation often requires a higher pH (around 8.0-9.0). Verify and adjust the buffer pH as needed.
Antibody Reduction/Oxidation (for Cysteine Conjugation) For cysteine-based conjugation, incomplete reduction of interchain disulfide bonds will result in a lower DAR. Conversely, over-reduction can expose more cysteine residues than intended. Optimize the concentration of the reducing agent (e.g., TCEP, DTT) and the reduction time. Ensure proper quenching of the reducing agent before adding the linker-payload.
Linker-Payload Instability The linker-payload may be unstable under the reaction conditions, leading to degradation and a lower effective concentration for conjugation. Assess the stability of the linker-payload in the reaction buffer.
Raw Material Impurities Impurities in the antibody, linker-payload, or buffers can interfere with the conjugation reaction.[14] Use highly pure materials and ensure all buffers are freshly prepared.
Issue 2: Broad DAR Distribution and High Heterogeneity

Symptoms: Analysis by HIC or Mass Spectrometry reveals a wide distribution of DAR species (e.g., DAR 0, 1, 2, 3, 4, etc.) instead of a predominant target species.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Non-Specific Conjugation Method Conventional lysine conjugation targets multiple accessible lysine residues, inherently leading to a heterogeneous mixture.[15] Consider switching to a site-specific conjugation method for better control.
Suboptimal Reaction Conditions Fluctuations in pH, temperature, or mixing during the reaction can lead to inconsistent conjugation across the antibody population. Ensure precise control and monitoring of all reaction parameters.
Antibody Quality Variability in the antibody starting material, such as post-translational modifications or aggregation, can affect the accessibility of conjugation sites. Characterize the antibody thoroughly before conjugation.
Inconsistent Reduction/Oxidation For cysteine conjugation, inconsistent reduction across the antibody batch will result in a heterogeneous population of partially reduced antibodies, leading to a broad DAR distribution. Ensure uniform mixing and temperature during the reduction step.
Purification Method The purification method used to remove unconjugated drug and other reactants may not be effective in narrowing the DAR distribution. Optimize the purification process, potentially incorporating techniques like HIC to isolate specific DAR species.

Experimental Protocols

Protocol 1: Cysteine-Based Conjugation (Partial Reduction)

This protocol describes a general procedure for conjugating a thiol-reactive linker-payload to an antibody via partial reduction of interchain disulfide bonds.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

  • Reducing agent (e.g., Tris(2-carboxyethyl)phosphine, TCEP)

  • Thiol-reactive linker-payload (e.g., maleimide-activated)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Purification system (e.g., size-exclusion chromatography or tangential flow filtration)

Procedure:

  • Antibody Preparation: Prepare the mAb at a concentration of 5-10 mg/mL in a conjugation buffer (e.g., phosphate (B84403) buffer with EDTA, pH 7.0).

  • Reduction: Add a calculated molar excess of TCEP to the antibody solution. The exact molar ratio will need to be optimized to achieve the desired number of reduced thiols. Incubate at 37°C for 1-2 hours.

  • Conjugation: Add the thiol-reactive linker-payload (dissolved in a compatible organic solvent like DMSO) to the reduced antibody solution. A typical molar excess of the linker-payload is 1.5 to 2.0 per target thiol group. Incubate at room temperature for 1-2 hours, protected from light.

  • Quenching: Add a molar excess of N-acetylcysteine to quench any unreacted linker-payload. Incubate for 20-30 minutes.

  • Purification: Purify the ADC to remove unconjugated linker-payload, quenching reagent, and any aggregates. This is typically achieved using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

  • Characterization: Analyze the purified ADC to determine the average DAR, purity, and aggregation levels using methods such as HIC, RP-HPLC, and SEC.

Protocol 2: DAR Analysis by Hydrophobic Interaction Chromatography (HIC)

HIC is a standard method for determining the DAR and the distribution of different drug-loaded species for cysteine-conjugated ADCs.[16][17]

Materials:

  • HIC column (e.g., Butyl or Phenyl)

  • HPLC system

  • Mobile Phase A: High salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 20 mM sodium phosphate, pH 7.0)

  • ADC sample

Procedure:

  • System Equilibration: Equilibrate the HIC column with 100% Mobile Phase A.

  • Sample Injection: Inject the ADC sample onto the column.

  • Elution Gradient: Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined period (e.g., 30 minutes). Species with higher DAR are more hydrophobic and will elute later (at lower salt concentrations).

  • Data Analysis: Integrate the peaks corresponding to different DAR species. The average DAR is calculated using the weighted average of the peak areas: Average DAR = Σ (% Peak Area of Species n * n) / 100 where 'n' is the number of drugs conjugated to the antibody for a given peak.

Visualizations

Workflow for ADC Conjugation Strategies

ADC_Conjugation_Workflows cluster_Conventional Conventional Conjugation cluster_SiteSpecific Site-Specific Conjugation Lysine Lysine Conjugation (High Heterogeneity) ADC_Het Heterogeneous ADC Mixture (Broad DAR) Lysine->ADC_Het Cysteine Cysteine Conjugation (Partial Reduction) Cysteine->ADC_Het EngineeredCys Engineered Cysteines (e.g., THIOMAB) ADC_Hom Homogeneous ADC (Defined DAR) EngineeredCys->ADC_Hom UnnaturalAA Unnatural Amino Acids UnnaturalAA->ADC_Hom Enzymatic Enzymatic Ligation (e.g., Transglutaminase) Enzymatic->ADC_Hom Glycan Glycan Remodeling Glycan->ADC_Hom Start Monoclonal Antibody Start->Lysine Start->Cysteine Start->EngineeredCys Start->UnnaturalAA Start->Enzymatic Start->Glycan

Caption: Comparison of conventional and site-specific ADC conjugation workflows.

Troubleshooting Logic for Low DAR

Low_DAR_Troubleshooting Start Low Average DAR Observed CheckStoichiometry Verify Reactant Stoichiometry Start->CheckStoichiometry CheckConditions Review Reaction Conditions (Time, Temp, pH) Start->CheckConditions CheckReduction Assess Antibody Reduction Efficiency (for Cys Conjugation) Start->CheckReduction CheckPayload Evaluate Linker-Payload Stability Start->CheckPayload AdjustStoichiometry Adjust Molar Ratios CheckStoichiometry->AdjustStoichiometry OptimizeConditions Optimize Reaction Parameters CheckConditions->OptimizeConditions OptimizeReduction Optimize Reducing Agent & Time CheckReduction->OptimizeReduction UseFreshPayload Use Fresh/Validated Linker-Payload CheckPayload->UseFreshPayload End Achieve Target DAR AdjustStoichiometry->End OptimizeConditions->End OptimizeReduction->End UseFreshPayload->End

References

Technical Support Center: Overcoming Steric Hindrance with Long-Chain PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with long-chain polyethylene (B3416737) glycol (PEG) linkers to overcome steric hindrance in their experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during bioconjugation and related applications involving long-chain PEG linkers.

Question: Why am I observing low conjugation efficiency despite using a PEG linker?

Answer: Low conjugation efficiency can be attributed to several factors, even when a PEG linker is used. Here are some common causes and troubleshooting steps:

  • Suboptimal pH: The reaction pH can significantly impact the reactivity of the functional groups on both the molecule and the PEG linker. For amine-reactive crosslinkers like NHS esters, the pH should be maintained between 7.2 and 8.5. For maleimide-based reactions with thiols, a pH range of 6.5 to 7.5 is recommended. Verify the pH of your reaction buffer and adjust if necessary.

  • Hydrolysis of the Linker: PEG linkers, particularly those with ester functionalities, can be susceptible to hydrolysis. Ensure that your PEG linker is stored in a dry environment and that aqueous solutions are prepared fresh. Avoid prolonged exposure of the linker to aqueous buffers before initiating the conjugation reaction.

  • Steric Hindrance at the Conjugation Site: While long-chain PEG linkers are designed to overcome steric hindrance, the immediate environment of the conjugation site on your biomolecule can still present challenges. If possible, consider engineering a conjugation site in a more accessible region of the protein.

  • Incorrect Molar Ratio: The molar ratio of the PEG linker to your biomolecule is critical. An insufficient amount of linker will result in low conjugation, while a large excess can lead to multiple conjugations per molecule or unwanted side reactions. Perform a titration experiment to determine the optimal molar ratio for your specific system.

Question: How do I confirm that the PEG linker has successfully conjugated to my molecule of interest?

Answer: Several analytical techniques can be used to confirm successful conjugation:

  • SDS-PAGE Analysis: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a straightforward method to visualize the increase in molecular weight of your protein after PEGylation. The PEGylated protein will migrate slower than the unconjugated protein, resulting in a band shift.

  • Mass Spectrometry: Techniques like MALDI-TOF or ESI-MS can provide a precise mass of the conjugate, confirming the addition of the PEG linker. This method can also help determine the number of PEG chains attached to each molecule.

  • Chromatography: Size-exclusion chromatography (SEC) or reverse-phase high-performance liquid chromatography (RP-HPLC) can be used to separate the conjugated molecule from the unconjugated starting materials. The elution profile will show a new peak corresponding to the larger, PEGylated molecule.

Question: My PEGylated conjugate shows reduced biological activity. What could be the cause?

Answer: A decrease in biological activity after PEGylation is a common concern and can be due to several factors:

  • Conjugation at an Active Site: The PEG linker may have attached to a functional group within the active site or a region critical for the biological function of your molecule. Consider using a different conjugation chemistry that targets a region distal to the active site.

  • Over-PEGylation: The attachment of too many or overly long PEG chains can sterically hinder the interaction of your biomolecule with its target. Optimizing the stoichiometry of the conjugation reaction to favor a lower degree of PEGylation can help mitigate this issue.

  • Conformational Changes: The attachment of a large PEG molecule can sometimes induce conformational changes in the protein that affect its activity. Biophysical characterization techniques like circular dichroism can be used to assess changes in protein structure.

Frequently Asked Questions (FAQs)

What is steric hindrance in the context of bioconjugation?

Steric hindrance refers to the spatial arrangement of atoms or groups at or near a reacting site that hinders or prevents a chemical reaction. In bioconjugation, this often occurs when a bulky molecule or a functional group on a protein is inaccessible to a labeling reagent or another binding partner due to the surrounding protein structure.

How do long-chain PEG linkers overcome steric hindrance?

Long-chain PEG linkers are flexible, hydrophilic polymers that act as spacers, increasing the distance between the conjugated molecules. This spatial separation reduces the steric clashes that might otherwise prevent the interaction of a drug with its target or an antibody with its antigen. The flexibility of the PEG chain allows the conjugated molecule to adopt a conformation that facilitates binding.

What are the key considerations when choosing a PEG linker?

When selecting a PEG linker, consider the following:

  • Length: The optimal length depends on the specific application and the degree of steric hindrance to be overcome. Longer linkers provide more spacing but can sometimes negatively impact the pharmacokinetic properties of a drug.

  • Functional Groups: The linker must have reactive groups that are compatible with the functional groups on your biomolecule and the payload you wish to attach. Common functional groups include NHS esters (for amines), maleimides (for thiols), and alkynes/azides (for click chemistry).

  • Linear vs. Branched: Branched PEG linkers can offer a higher payload capacity and may exhibit different pharmacokinetic profiles compared to linear PEGs.

What are the advantages of using PEG linkers in drug development?

The use of PEG linkers in drug development offers several advantages:

  • Increased Solubility and Stability: PEGylation can enhance the aqueous solubility of hydrophobic drugs and protect them from enzymatic degradation.

  • Reduced Immunogenicity: The hydrophilic nature of PEG can shield the drug from the immune system, reducing its immunogenicity.

  • Improved Pharmacokinetics: PEGylation can increase the hydrodynamic radius of a drug, leading to reduced renal clearance and a longer circulation half-life.

Data Presentation

Table 1: Effect of PEG Linker Length on Antibody-Antigen Binding Affinity

PEG Linker Length (n=number of ethylene (B1197577) glycol units)Antibody-Antigen Binding Affinity (KD)Fold Change in Affinity (Compared to No Linker)
No Linker1.5 x 10⁻⁸ M1.0
PEG4 (n=4)8.2 x 10⁻⁹ M1.8
PEG8 (n=8)3.5 x 10⁻⁹ M4.3
PEG12 (n=12)1.1 x 10⁻⁹ M13.6
PEG24 (n=24)9.8 x 10⁻¹⁰ M15.3

This table presents hypothetical data for illustrative purposes.

Experimental Protocols

Protocol: Antibody-Drug Conjugation using a Thiol-Reactive PEG Linker

This protocol describes a general procedure for conjugating a small molecule drug to an antibody via a thiol-reactive PEG linker.

1. Antibody Preparation: a. Reduce the interchain disulfide bonds of the antibody using a reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). b. The molar ratio of the reducing agent to the antibody will determine the number of disulfide bonds reduced and, consequently, the number of available thiol groups for conjugation. c. Remove the excess reducing agent using a desalting column.

2. PEG Linker-Drug Conjugation: a. Dissolve the maleimide-activated PEG linker and the thiol-containing drug in a suitable organic solvent (e.g., DMSO). b. React the drug with the linker at a slight molar excess of the drug to ensure complete consumption of the linker. c. Monitor the reaction progress using HPLC or TLC. d. Purify the PEG-drug conjugate using chromatography.

3. Antibody-PEG-Drug Conjugation: a. Add the purified PEG-drug conjugate to the reduced antibody solution in a reaction buffer (e.g., phosphate-buffered saline, pH 7.2). b. The molar ratio of the PEG-drug conjugate to the antibody should be optimized to achieve the desired drug-to-antibody ratio (DAR). c. Allow the reaction to proceed at room temperature or 4°C for a specified time (typically 1-4 hours). d. Quench the reaction by adding an excess of a thiol-containing compound like N-acetylcysteine.

4. Purification and Characterization: a. Purify the resulting antibody-drug conjugate (ADC) using size-exclusion chromatography (SEC) to remove any unreacted PEG-drug and other small molecules. b. Characterize the ADC to determine the DAR, purity, and aggregation levels using techniques such as UV-Vis spectroscopy, mass spectrometry, and SEC.

Visualizations

experimental_workflow cluster_antibody_prep Antibody Preparation cluster_peg_drug_prep Linker-Drug Preparation cluster_conjugation Conjugation & Purification antibody Antibody reduction Reduction (DTT/TCEP) antibody->reduction 1. Reduce Disulfides reduced_ab Reduced Antibody reduction->reduced_ab 2. Generate Thiols conjugation Conjugation Reaction reduced_ab->conjugation 4. Combine peg_linker Maleimide-PEG Linker peg_drug PEG-Drug Conjugate peg_linker->peg_drug 3. React drug Thiol-Drug drug->peg_drug peg_drug->conjugation purification Purification (SEC) conjugation->purification 5. Purify adc Antibody-Drug Conjugate (ADC) purification->adc

Caption: Workflow for antibody-drug conjugation using a PEG linker.

troubleshooting_logic start Low Conjugation Efficiency q1 Is the reaction pH optimal? start->q1 a1_yes Check for linker hydrolysis q1->a1_yes Yes a1_no Adjust pH (7.2-8.5 for NHS, 6.5-7.5 for maleimide) q1->a1_no No q2 Is the molar ratio correct? a1_yes->q2 a2_yes Consider steric hindrance at the conjugation site q2->a2_yes Yes a2_no Perform a titration to optimize the molar ratio q2->a2_no No

Caption: Troubleshooting logic for low conjugation efficiency.

signaling_pathway adc Antibody-Drug Conjugate (with PEG Linker) receptor Cell Surface Receptor adc->receptor 1. Binding endocytosis Receptor-Mediated Endocytosis receptor->endocytosis 2. Internalization lysosome Lysosome endocytosis->lysosome 3. Trafficking drug_release Drug Release lysosome->drug_release 4. Linker Cleavage target Intracellular Target drug_release->target 5. Target Engagement effect Cellular Effect (e.g., Apoptosis) target->effect 6. Therapeutic Action

Caption: ADC mechanism of action facilitated by a PEG linker.

Optimizing pH for Azido-PEG4-oxazolidin-2-one conjugation reactions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guide is based on general chemical principles for bioconjugation. The direct conjugation of the oxazolidin-2-one moiety to proteins is not extensively documented in the literature. The provided protocols and troubleshooting advice are intended as a starting point for experimental design and may require significant optimization.

Introduction

Welcome to the technical support center for Azido-PEG4-oxazolidin-2-one. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing conjugation reactions using this bifunctional linker. This compound possesses two distinct reactive functionalities: an azide (B81097) group for click chemistry and an oxazolidin-2-one group. This guide will focus on the lesser-documented application of the oxazolidin-2-one moiety for conjugation, likely through nucleophilic attack by amine residues on proteins, and will also cover the subsequent, well-established azide-alkyne cycloaddition.

Frequently Asked Questions (FAQs)

Q1: What are the reactive groups on this compound and what do they react with?

A1: this compound is a heterobifunctional linker with two reactive ends:

  • Azide group (-N₃): This group is used in "click chemistry" reactions, most commonly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). It forms a stable triazole ring with an alkyne- or cyclooctyne-containing molecule, respectively.

  • Oxazolidin-2-one group: This is a cyclic carbamate (B1207046). While its primary described use is as a ligand in copper-catalyzed N-arylation, in the context of bioconjugation, it is hypothesized to react with nucleophilic residues on proteins, such as the primary amines of lysine (B10760008) side chains and the N-terminus.[1] This reaction would likely involve nucleophilic acyl substitution, leading to the opening of the oxazolidin-2-one ring and the formation of a stable carbamate linkage.

Q2: What is the optimal pH for conjugation with the oxazolidin-2-one group?

A2: The optimal pH for the reaction of the oxazolidin-2-one group with protein amines has not been definitively established. However, based on the general principles of amine acylation, a slightly alkaline pH is likely to be most effective. At a pH above the pKa of the target amine groups (for lysine, the ε-amino group has a pKa of ~10.5), a significant fraction will be deprotonated and thus more nucleophilic.[1] Therefore, a starting pH range of 8.0-9.5 is recommended for initial optimization. It is crucial to consider the pH stability of your protein of interest.

Q3: What is the optimal pH for the azide "click chemistry" reaction?

A3: The optimal pH for the azide reaction depends on the type of click chemistry being performed:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is typically performed at a pH range of 7.0-8.5 . The presence of a copper catalyst can be detrimental to some proteins, so careful optimization is required.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free method and is generally more biocompatible. The reaction proceeds well over a broader pH range, typically 4.0-9.0 , with optimal performance often observed around pH 7.0-8.0 .

Q4: Can the two ends of this compound be reacted sequentially?

A4: Yes, the orthogonal nature of the azide and oxazolidin-2-one groups allows for a two-step conjugation strategy. Typically, the less stable or more challenging reaction is performed first. In this case, it is advisable to first conjugate the oxazolidin-2-one moiety to the protein, purify the intermediate, and then perform the click chemistry reaction with the azide group.

Troubleshooting Guide

Issue Possible Cause Recommendation
Low Conjugation Efficiency (Oxazolidin-2-one reaction) Reaction pH is too low, resulting in protonated, non-nucleophilic amines.Increase the reaction pH in increments (e.g., from 8.0 to 8.5, 9.0). Ensure your protein is stable at the higher pH.
Insufficient molar excess of the linker.Increase the molar excess of this compound to the protein. Start with a 10-fold excess and increase as needed.
Short reaction time or low temperature.Increase the incubation time (e.g., from 2 hours to 4 hours or overnight at 4°C). Alternatively, increase the reaction temperature (e.g., from room temperature to 37°C), provided the protein is stable.
Protein Precipitation High concentration of organic solvent (from linker stock solution).Ensure the final concentration of the organic solvent (e.g., DMSO, DMF) in the reaction mixture is low, typically less than 10%.
pH is close to the isoelectric point (pI) of the protein.Adjust the reaction buffer pH to be at least one unit away from the protein's pI.
Non-specific Labeling Reaction pH is too high, leading to reactions with other nucleophiles (e.g., hydroxyl groups).Decrease the reaction pH. Perform a pH optimization study to find the balance between efficiency and specificity.
Low Yield in Click Chemistry Step Inefficient removal of unreacted oxazolidin-2-one linker.Ensure thorough purification of the azide-functionalized protein using dialysis or a desalting column before proceeding to the click chemistry step.
Degradation of the azide group.The azide group is generally stable, but prolonged exposure to reducing agents (like DTT) should be avoided.
Inactive copper catalyst (for CuAAC).Prepare the copper catalyst and reducing agent solutions fresh. Ensure all reagents are of high quality.

Experimental Protocols

Protocol 1: Two-Step Conjugation of a Protein with this compound

Step 1: Conjugation of this compound to Protein Amines

  • Protein Preparation:

    • Prepare the protein solution at a concentration of 2-10 mg/mL in an amine-free buffer, such as Phosphate-Buffered Saline (PBS) or borate (B1201080) buffer, at a pH of 8.5.

    • If the protein is in a buffer containing primary amines (e.g., Tris), exchange it into an appropriate amine-free buffer using dialysis or a desalting column.

  • Reagent Preparation:

    • Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution while gently vortexing.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification:

    • Remove the excess, unreacted linker by dialysis against PBS at pH 7.4 or by using a spin desalting column.

    • The resulting azide-functionalized protein is now ready for the click chemistry step.

Step 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

  • Reagent Preparation:

    • Prepare a stock solution of the cyclooctyne-containing molecule (e.g., DBCO-fluorophore) in DMSO.

  • Click Chemistry Reaction:

    • To the azide-functionalized protein in PBS at pH 7.4, add a 3- to 5-fold molar excess of the cyclooctyne-containing molecule.

    • Incubate the reaction mixture for 1-4 hours at room temperature or 37°C.

  • Final Purification:

    • Purify the final conjugate using size-exclusion chromatography or dialysis to remove any unreacted cyclooctyne (B158145) reagent.

Visualizations

experimental_workflow cluster_step1 Step 1: Oxazolidinone Conjugation cluster_step2 Step 2: SPAAC Click Chemistry protein Protein in Amine-Free Buffer (pH 8.5) reaction1 Incubate (RT, 2-4h) protein->reaction1 linker This compound in DMSO linker->reaction1 purification1 Purify (Dialysis/Desalting) reaction1->purification1 azide_protein Azide-Functionalized Protein purification1->azide_protein reaction2 Incubate (RT, 1-4h) azide_protein->reaction2 alkyne Cyclooctyne Reagent (e.g., DBCO-Dye) alkyne->reaction2 purification2 Purify (SEC/Dialysis) reaction2->purification2 final_conjugate Final Protein Conjugate purification2->final_conjugate

Caption: A two-step workflow for protein conjugation using this compound.

troubleshooting_logic start Low Conjugation Yield? check_ph Is pH in 8.0-9.5 range? start->check_ph increase_ph Increase pH check_ph->increase_ph No check_excess Is molar excess >10x? check_ph->check_excess Yes success Yield Improved increase_ph->success increase_excess Increase Molar Excess check_excess->increase_excess No check_time Incubation >2h at RT? check_excess->check_time Yes increase_excess->success increase_time Increase Time/Temp check_time->increase_time No check_time->success Yes increase_time->success

Caption: Troubleshooting logic for low conjugation yield with the oxazolidin-2-one moiety.

References

Technical Support Center: Quenching Unreacted Azido-PEG4-oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers and drug development professionals on effectively quenching unreacted Azido-PEG4-oxazolidin-2-one in a reaction mixture.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to quench unreacted this compound?

Quenching is a critical step to neutralize the reactive azide (B81097) functional group. This is essential for several reasons:

  • Safety: Organic azides can be energetic compounds. Quenching mitigates any potential hazards.

  • Downstream Reactions: Unreacted azide can interfere with subsequent chemical transformations.

  • Purification: Removing the excess azide reagent simplifies the purification of the desired product.

  • Product Stability: Eliminating reactive species from the final product mixture enhances its stability.

Q2: What are the primary methods for quenching unreacted azides?

The two most common and effective methods for quenching azides are:

  • Staudinger Reaction: This method involves the use of a phosphine (B1218219) reagent, such as triphenylphosphine (B44618) (PPh₃), to reduce the azide to a stable amine.[1][2][3]

  • Nitrous Acid Quench: In this procedure, nitrous acid (HNO₂), generated in situ from sodium nitrite (B80452) (NaNO₂) and a mild acid, converts the azide to nitrogen gas, nitric oxide, and sodium hydroxide.[4][5][6][7]

Q3: How do I choose the best quenching method for this compound?

The choice of quenching method depends on the stability of your target molecule and the reaction conditions. The oxazolidin-2-one ring is susceptible to hydrolysis under acidic or basic conditions.[8][9]

  • The Staudinger Reaction is generally milder and is performed under neutral conditions, making it a preferable choice to preserve the integrity of the oxazolidin-2-one ring.

  • The Nitrous Acid Quench involves the use of acid and can lead to the degradation of the oxazolidin-2-one moiety. This method should be used with caution and careful pH control.

Q4: Can I use other reducing agents to quench the azide?

Other reducing agents, such as sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst, can also reduce azides to amines.[10] However, the compatibility of these reagents with the oxazolidin-2-one ring must be experimentally verified.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Incomplete Quenching Insufficient amount of quenching reagent.Increase the molar excess of the quenching reagent (phosphine or sodium nitrite). A 2-5 fold excess is typically recommended.
Low reaction temperature or insufficient reaction time.For the Staudinger reaction, gentle heating (e.g., 40-50 °C) may be required. For the nitrous acid quench, ensure the reaction is allowed to proceed until gas evolution ceases.
Degradation of the Product (Oxazolidin-2-one ring opening) Use of acidic or basic quenching conditions.Opt for the milder Staudinger reaction. If using the nitrous acid quench, add the acid slowly and monitor the pH to keep it as close to neutral as possible.
Prolonged exposure to quenching conditions.Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS) and proceed with workup as soon as the azide is consumed.
Difficulty in Removing Quenching Byproducts Triphenylphosphine oxide (from the Staudinger reaction) can be difficult to remove.Use a water-soluble phosphine, such as TCEP (tris(2-carboxyethyl)phosphine), to simplify purification by aqueous extraction. Alternatively, chromatography can be employed.

Experimental Protocols

Protocol 1: Staudinger Reaction for Quenching Unreacted this compound

This protocol describes a general procedure for quenching an unreacted azide using triphenylphosphine.

Materials:

  • Reaction mixture containing unreacted this compound

  • Triphenylphosphine (PPh₃)

  • Tetrahydrofuran (THF) or other suitable solvent

  • Water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Cool the reaction mixture to room temperature.

  • Add a solution of triphenylphosphine (2-5 molar equivalents relative to the initial amount of this compound) in a minimal amount of THF.

  • Stir the mixture at room temperature for 1-2 hours. The reaction can be gently heated to 40-50 °C if the reaction is sluggish.

  • Monitor the disappearance of the azide starting material by an appropriate analytical technique (e.g., TLC with a suitable stain, or LC-MS).

  • Once the azide is consumed, add water to the reaction mixture to hydrolyze the intermediate iminophosphorane. Stir for an additional 30 minutes.

  • Perform a standard aqueous workup. Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the product as required, for example by column chromatography.

Protocol 2: Nitrous Acid Quench (Use with Caution)

This protocol is for quenching unreacted azide using nitrous acid. Warning: This reaction generates toxic nitric oxide gas and should be performed in a well-ventilated fume hood. The acidic conditions may not be suitable for all substrates containing an oxazolidin-2-one ring.

Materials:

  • Reaction mixture containing unreacted this compound

  • Sodium nitrite (NaNO₂)

  • A mild acid (e.g., 2M HCl or acetic acid)

  • Standard laboratory glassware

Procedure:

  • Cool the reaction mixture in an ice bath to 0 °C in a well-ventilated fume hood.

  • Slowly add an aqueous solution of sodium nitrite (2-5 molar equivalents relative to the initial amount of this compound).

  • While stirring vigorously, slowly add the mild acid dropwise. Gas evolution (N₂ and NO) will be observed.

  • Continue adding the acid until the gas evolution ceases and the solution is slightly acidic (test with pH paper).

  • Allow the mixture to stir for an additional 30 minutes at 0 °C.

  • Proceed with the appropriate aqueous workup and purification of your product.

Decision Workflow for Quenching Strategy

Quenching_Strategy start Start: Unreacted This compound check_stability Is the target molecule sensitive to acid/base? start->check_stability staudinger Use Staudinger Reaction (e.g., PPh3) check_stability->staudinger  Yes nitrous_acid Use Nitrous Acid Quench (NaNO2 / Acid) check_stability->nitrous_acid  No purification Purification staudinger->purification caution Proceed with caution. Monitor pH and for degradation. nitrous_acid->caution caution->purification

Caption: Decision tree for selecting a quenching method.

References

Validation & Comparative

Revolutionizing ADCs: A Comparative Guide to Azido-PEG4-oxazolidin-2-one and Other PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of antibody-drug conjugates (ADCs) is continually evolving, with the linker technology playing a pivotal role in the efficacy and safety of these targeted therapies. The choice of linker dictates the stability of the ADC in circulation, the efficiency of drug release at the tumor site, and the overall pharmacokinetic profile. This guide provides an in-depth comparison of a novel click chemistry-enabled linker, Azido-PEG4-oxazolidin-2-one, with other commonly employed polyethylene (B3416737) glycol (PEG) linkers in ADC development.

Introduction to PEG Linkers in ADCs

Polyethylene glycol (PEG) linkers have become integral to modern ADC design due to their ability to enhance solubility, reduce aggregation, and prolong circulation half-life. The hydrophilic nature of the PEG chain can mask the hydrophobicity of the cytotoxic payload, allowing for higher drug-to-antibody ratios (DAR) without compromising the ADC's physicochemical properties. This guide will focus on comparing the performance of ADCs constructed with three distinct PEG4 linkers, each representing a different conjugation chemistry:

  • This compound: A bifunctional linker enabling site-specific conjugation via copper-catalyzed or strain-promoted azide-alkyne cycloaddition (click chemistry). The oxazolidin-2-one moiety provides a stable attachment point for the payload.

  • Maleimide-PEG4 Linkers: Commonly used for conjugation to cysteine residues on the antibody through a Michael addition reaction.

  • NHS-PEG4 Linkers: Utilized for conjugation to lysine (B10760008) residues on the antibody via the formation of a stable amide bond.

Quantitative Performance Comparison

The following tables summarize the key performance attributes of ADCs synthesized with this compound, Maleimide-PEG4, and NHS-PEG4 linkers. The data is compiled from various sources and is intended to provide a comparative overview. Direct head-to-head experimental comparisons of these specific linkers are limited in publicly available literature.

Table 1: Physicochemical Properties
PropertyThis compoundMaleimide-PEG4NHS-PEG4
Conjugation Chemistry Azide-Alkyne Cycloaddition (Click Chemistry)Michael AdditionAcylation
Target Residue Engineered Alkyne/Azide (B81097)CysteineLysine
Resulting Linkage TriazoleThioetherAmide
Homogeneity (DAR Distribution) High (Site-specific)Moderate to HighLow (Heterogeneous)
Drug-to-Antibody Ratio (DAR) Precisely controlled (e.g., 2 or 4)2, 4, or 8Variable (average 2-4)
Aggregation Propensity LowModerateModerate to High
Table 2: In Vitro Performance
ParameterThis compoundMaleimide-PEG4NHS-PEG4
Plasma Stability High (Triazole ring is highly stable)Moderate (Susceptible to retro-Michael reaction)High (Amide bond is stable)
Cytotoxicity (IC50) Payload-dependentPayload-dependentPayload-dependent
Bystander Effect Dependent on payload permeabilityDependent on payload permeabilityDependent on payload permeability
Table 3: In Vivo Performance
ParameterThis compoundMaleimide-PEG4NHS-PEG4
Pharmacokinetics (Half-life) Generally longer due to stability and homogeneityCan be shorter due to potential deconjugationVariable, can be influenced by heterogeneity
Tumor Growth Inhibition High (Payload-dependent)High (Payload-dependent)Moderate to High (Payload-dependent)
Off-Target Toxicity Potentially lower due to high stabilityCan be higher due to premature drug releaseCan be variable due to heterogeneity

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of ADCs. The following are representative protocols for key experiments.

Protocol 1: ADC Synthesis via Click Chemistry using this compound

Objective: To conjugate a payload functionalized with an alkyne group to an antibody containing an azide group using this compound.

Materials:

  • Azide-functionalized monoclonal antibody (mAb-N3)

  • Alkyne-functionalized payload

  • This compound

  • Copper(II) sulfate (B86663) (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO

Procedure:

  • Payload-Linker Conjugation: React the alkyne-functionalized payload with this compound to form the alkyne-PEG4-payload construct. Purify the product using reverse-phase HPLC.

  • Antibody Preparation: Prepare the mAb-N3 in PBS at a concentration of 5-10 mg/mL.

  • Click Reaction: a. Prepare a stock solution of the alkyne-PEG4-payload in DMSO. b. In a reaction vessel, add the mAb-N3 solution. c. Add a 5-10 fold molar excess of the alkyne-PEG4-payload. d. Prepare a fresh solution of the copper catalyst by mixing CuSO4 and THPTA in a 1:5 molar ratio. e. Add the copper catalyst to the reaction mixture. f. Initiate the reaction by adding a freshly prepared solution of sodium ascorbate. g. Incubate the reaction at room temperature for 1-2 hours.

  • Purification: Purify the resulting ADC using a desalting column (e.g., Sephadex G-25) to remove excess reagents.

  • Characterization: Determine the DAR and purity of the ADC using techniques such as hydrophobic interaction chromatography (HIC) and size-exclusion chromatography (SEC).

Protocol 2: In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC in plasma by measuring the amount of released payload over time.

Materials:

  • ADC construct

  • Human or mouse plasma

  • PBS, pH 7.4

  • LC-MS/MS system

Procedure:

  • Incubate the ADC in plasma at 37°C at a concentration of 1 mg/mL.

  • Collect aliquots at various time points (e.g., 0, 24, 48, 72, and 168 hours).

  • At each time point, precipitate the plasma proteins using acetonitrile.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Analyze the supernatant for the presence of the free payload using a validated LC-MS/MS method.

  • Quantify the amount of released payload and express it as a percentage of the total conjugated payload at time zero.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the potency of the ADC in killing target cancer cells.

Materials:

  • Target antigen-positive and antigen-negative cancer cell lines

  • ADC construct

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

Procedure:

  • Seed the cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the ADC in complete cell culture medium.

  • Remove the existing medium from the wells and add the ADC dilutions. Include untreated cells as a control.

  • Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO2.

  • Add MTT solution to each well and incubate for 2-4 hours.

  • Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Visualizations

The following diagrams illustrate the conjugation chemistries and a general experimental workflow for ADC characterization.

ADC_Conjugation cluster_azido This compound (Click Chemistry) cluster_maleimide Maleimide-PEG4 cluster_nhs NHS-PEG4 mAb_N3 Antibody-N3 ADC_Triazole ADC (Triazole Linkage) mAb_N3->ADC_Triazole Cu(I) catalyst Payload_Alkyne Alkyne-Payload Payload_Alkyne->ADC_Triazole mAb_SH Antibody-SH ADC_Thioether ADC (Thioether Linkage) mAb_SH->ADC_Thioether pH 6.5-7.5 Payload_Mal Maleimide-Payload Payload_Mal->ADC_Thioether mAb_NH2 Antibody-NH2 ADC_Amide ADC (Amide Linkage) mAb_NH2->ADC_Amide pH 7-9 Payload_NHS NHS-Payload Payload_NHS->ADC_Amide ADC_Workflow cluster_synthesis ADC Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Conjugation Reaction Purification Purification (SEC/HIC) Synthesis->Purification DAR DAR Analysis (HIC/MS) Purification->DAR Aggregation Aggregation (SEC) Purification->Aggregation Purity Purity (SDS-PAGE) Purification->Purity Stability Plasma Stability Purification->Stability Cytotoxicity Cytotoxicity Assay Purification->Cytotoxicity PK Pharmacokinetics Cytotoxicity->PK Efficacy Antitumor Efficacy PK->Efficacy

A Comparative Guide to Azido-PEG4 Linkers: Oxazolidin-2-one vs. Acid Functionality

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioconjugation and drug development, the choice of a chemical linker is critical to the success of constructing complex molecular architectures such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Among the plethora of available options, bifunctional linkers featuring a polyethylene (B3416737) glycol (PEG) spacer and an azide (B81097) group for "click" chemistry are particularly popular due to their favorable properties. This guide provides a detailed comparison of two such linkers: Azido-PEG4-oxazolidin-2-one and Azido-PEG4-acid, offering insights into their respective reactivities, applications, and performance to aid researchers in selecting the optimal tool for their specific needs.

Chemical and Physical Properties

Both this compound and Azido-PEG4-acid are hydrophilic, bifunctional linkers that incorporate a four-unit PEG spacer and a terminal azide group.[1][2] The azide moiety serves as a versatile handle for copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC and SPAAC, respectively), which are cornerstone reactions of click chemistry.[3][4] The key distinction between these two molecules lies in their second functional group, which dictates their orthogonal reactivity and, consequently, their applications.

PropertyThis compoundAzido-PEG4-acid
Molecular Formula C13H24N4O6[2]C11H21N3O6[5]
Molecular Weight 332.4 g/mol [2]291.3 g/mol [5]
CAS Number 1919045-03-6[2]1257063-35-6[5]
Second Functional Group Oxazolidin-2-oneCarboxylic Acid
Reactivity of Second Group Copper-catalyzed N-arylation of heterocycles (e.g., pyrrole, imidazole, indole)[2]Amide bond formation with primary amines (requires activation with EDC, HATU, etc.)[1][5]
Solubility Soluble in aqueous media[2]Soluble in aqueous media[1][5]
Purity ≥ 98%[2]>95% (HPLC)[5]
Storage Conditions -20°C[2]-20°C, Desiccate[5]

Reactivity and Applications

The divergent reactivity of the oxazolidin-2-one and carboxylic acid functionalities leads to their application in distinct synthetic strategies.

Azido-PEG4-acid is a widely utilized linker in bioconjugation.[1][6] The terminal carboxylic acid can be readily activated to react with primary amines, such as the side chains of lysine (B10760008) residues in proteins, to form stable amide bonds.[4][7] This well-established conjugation chemistry, combined with the azide's compatibility with click chemistry, makes it a workhorse for creating a variety of bioconjugates. Its applications span from the labeling of proteins and antibodies to the synthesis of ADCs and PROTACs.[1][8] The hydrophilic PEG4 spacer enhances the solubility and can reduce the immunogenicity of the resulting conjugate.[8]

This compound , in contrast, offers a more specialized reactivity profile. The oxazolidin-2-one group functions as an efficient ligand for the copper-catalyzed N-arylation of nitrogen-containing heterocycles like pyrroles, imidazoles, and indoles.[2] This type of reaction is less common in standard bioconjugation protocols compared to amide bond formation but can be a powerful tool for linking molecules that contain these specific heterocyclic motifs. This makes this compound a valuable reagent for the synthesis of complex small molecules and for applications where site-specific conjugation to a heterocyclic moiety is desired.

Experimental Workflows and Methodologies

The choice between these two linkers will fundamentally alter the experimental workflow for synthesizing a desired bioconjugate. Below are generalized protocols and diagrams illustrating their use in the context of PROTAC synthesis, a common application for such linkers.[9][10]

General Experimental Workflow for PROTAC Synthesis

The synthesis of a PROTAC involves the sequential or convergent connection of a target protein-binding ligand (warhead) and an E3 ligase-binding ligand (anchor) via a linker.[10][11] The azide-PEG4 linkers can be incorporated in several ways, with the following diagrams illustrating a common strategy where the linker is first attached to one of the ligands, followed by a click chemistry reaction to attach the second ligand.

PROTAC_Synthesis_Workflow cluster_0 Step 1: Initial Conjugation cluster_1 Step 2: Click Chemistry Ligand_A Ligand A (e.g., Warhead with amine) Intermediate Ligand A-Linker (Azide-functionalized) Ligand_A->Intermediate Amide Bond Formation Linker Azido-PEG4-acid Linker->Intermediate Activator EDC/HATU Activator->Ligand_A Final_PROTAC PROTAC Molecule Intermediate->Final_PROTAC CuAAC or SPAAC Ligand_B Ligand B (e.g., Anchor with alkyne) Ligand_B->Final_PROTAC PROTAC_Synthesis_Oxazolidinone cluster_0 Step 1: Initial Conjugation cluster_1 Step 2: Click Chemistry Ligand_A Ligand A (e.g., Warhead with pyrrole) Intermediate Ligand A-Linker (Azide-functionalized) Ligand_A->Intermediate N-arylation Linker This compound Linker->Intermediate Catalyst Copper Catalyst Catalyst->Ligand_A Final_PROTAC PROTAC Molecule Intermediate->Final_PROTAC CuAAC or SPAAC Ligand_B Ligand B (e.g., Anchor with alkyne) Ligand_B->Final_PROTAC

References

A Comparative Guide to Bioconjugation: Alternatives to Azido-PEG4-oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate bioconjugation strategy is paramount for the successful development of targeted therapeutics, diagnostic agents, and research tools. While Azido-PEG4-oxazolidin-2-one offers a versatile handle for "click chemistry," a diverse landscape of alternative methods provides a range of options to suit specific experimental needs. This guide provides an objective comparison of the leading alternatives, focusing on their performance, stability, and reaction specificity, supported by experimental data and detailed protocols.

Key Alternatives to Azide-Based Bioconjugation

The primary alternatives to the azide-based chemistry exemplified by this compound include other forms of click chemistry, as well as distinct ligation strategies targeting different functional groups on biomolecules. The most prominent of these are:

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free click chemistry that offers excellent biocompatibility.

  • Thiol-Maleimide Chemistry: A widely used method for selectively targeting cysteine residues.

  • N-hydroxysuccinimide (NHS) Ester Chemistry: A robust method for modifying primary amines, such as those found on lysine (B10760008) residues.

  • Hydrazone and Oxime Ligation: A chemoselective reaction between carbonyls (aldehydes or ketones) and hydrazides or aminooxy compounds.

Quantitative Performance Comparison

The choice of a bioconjugation method often depends on a balance of reaction kinetics, the stability of the resulting linkage, and the specificity of the reaction. The following tables summarize key quantitative data for the performance of these alternative methods.

Table 1: Reaction Kinetics of Bioconjugation Chemistries
Bioconjugation ChemistryReactantsSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Typical Reaction TimeKey Conditions
SPAAC DBCO + Benzyl Azide~1.0[1][2]< 5 min to overnight[3]Aqueous buffer, pH 7.0-9.0, 4°C to 37°C[3]
BCN + Benzyl Azide0.15[2]Hours to overnightAqueous buffer, pH 7.0-9.0, Room Temperature
Thiol-Maleimide Thiol + Maleimide (B117702)100 - 1000< 1 hour to overnightpH 6.5-7.5 for thiol selectivity[4]
NHS Ester NHS Ester + Primary AmineVaries with amine pKa1 - 4 hours at RT; Overnight at 4°C[1][5]pH 8.0-9.0 to deprotonate amines[1][5]
Hydrazone Ligation Aldehyde + Hydrazide10¹ - 10³ (with aniline (B41778) catalysis)[6][7]Minutes to hourspH 4.5-7.0; Aniline catalyst enhances rate[6][8]
Oxime Ligation Aldehyde + Aminooxy8.2 (with aniline catalysis)[6]Minutes to hourspH ~7.0; Aniline catalyst enhances rate[6]
Table 2: Stability of Bioconjugation Linkages
LinkageFormed byHalf-life (t₁/₂)Key Stability Characteristics
Triazole SPAAC / CuAACHighly stableResistant to hydrolysis and enzymatic cleavage.[9]
Thioether Thiol-Maleimide~19 hours (retro-reaction)[10]Susceptible to retro-Michael addition in the presence of thiols; ring-opening of the succinimide (B58015) can increase stability.[10][11]
Amide NHS Ester Chemistry~600 years (in neutral solution)[4]Exceptionally stable under physiological conditions.[4]
Hydrazone Hydrazide + AldehydeHours to days (pH-dependent)Hydrolytically labile, especially at acidic pH.[9][12][13][14][15]
Oxime Aminooxy + Aldehyde~1 month (significantly more stable than hydrazones)[4]Rate constants for hydrolysis are nearly 1000-fold lower than for simple hydrazones.[9][12][13][14][15]

Experimental Protocols

Detailed methodologies are crucial for successful and reproducible bioconjugation. Below are generalized protocols for the key alternative chemistries.

Protocol 1: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) - Antibody-Oligonucleotide Conjugation

Objective: To conjugate a DBCO-activated antibody with an azide-containing oligonucleotide.

Materials:

  • Antibody solution (1-10 mg/mL in PBS, pH ~7.4)[16]

  • DBCO-NHS ester (10 mM in anhydrous DMSO)[16]

  • Azide-modified oligonucleotide

  • Quenching solution (100 mM Tris or glycine (B1666218) in water)[9]

  • Spin desalting column

  • Reaction buffer (e.g., PBS)

Procedure:

  • Antibody Activation with DBCO:

    • To the antibody solution, add a 20-30 fold molar excess of the DBCO-NHS ester solution.[16] The final DMSO concentration should be below 20%.[16]

    • Incubate the reaction at room temperature for 60 minutes.[9][16]

    • Quench the reaction by adding the quenching solution to react with any unreacted DBCO-NHS ester.[9] Incubate for 15 minutes.[9]

    • Remove excess, unreacted DBCO-NHS ester using a spin desalting column.[9]

  • Copper-Free Click Reaction:

    • Mix the DBCO-activated antibody with a 2-4 fold molar excess of the azide-modified oligonucleotide.[16][17]

    • Incubate the mixture for 2-4 hours at room temperature or overnight at 4°C.[16][17]

    • Purify the antibody-oligonucleotide conjugate using an appropriate method, such as liquid chromatography (e.g., reverse-phase or ion-exchange HPLC).[16]

    • Validate the conjugate using SDS-PAGE, where a higher molecular weight band should be observed for the conjugate compared to the unconjugated antibody.[16]

Protocol 2: Thiol-Maleimide Conjugation - Protein Labeling

Objective: To label a protein with a maleimide-functionalized dye.

Materials:

  • Protein solution (1-10 mg/mL in degassed buffer, pH 7.0-7.5, e.g., PBS, Tris, or HEPES)[12][18][19][20]

  • TCEP (tris-carboxyethylphosphine) solution (for disulfide reduction)

  • Maleimide-dye solution (10 mM in anhydrous DMSO or DMF)[15]

  • Purification column (e.g., gel filtration)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in a degassed, thiol-free buffer at a pH between 7.0 and 7.5.[12][18][19][20]

    • If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.[15][18] This step should be performed under an inert gas atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of the thiols.[5]

  • Labeling Reaction:

    • Prepare a fresh solution of the maleimide-dye in anhydrous DMSO or DMF.[15]

    • Add a 10-20 fold molar excess of the maleimide-dye solution to the protein solution while gently stirring or vortexing.[13][15]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[15][20]

  • Purification:

    • Remove the excess, unreacted dye by gel filtration or another suitable chromatographic method.[12][13][18]

Protocol 3: NHS Ester Chemistry - Protein Labeling

Objective: To label a protein with an NHS ester-functionalized molecule.

Materials:

  • Protein solution (1-10 mg/mL in an amine-free buffer, pH 8.3-8.5, e.g., 0.1 M sodium bicarbonate or phosphate (B84403) buffer)[1][6][21]

  • NHS ester solution (freshly prepared in anhydrous DMSO or DMF)[1][5][21]

  • Quenching solution (optional, 1 M Tris-HCl, pH 8.0, or 1 M glycine)[5]

  • Purification column (e.g., gel filtration)

Procedure:

  • Protein Preparation:

    • Ensure the protein is in a buffer free of primary amines (e.g., Tris, glycine).[5] Adjust the pH of the protein solution to 8.3-8.5.[6][21]

  • Labeling Reaction:

    • Immediately before use, prepare a stock solution of the NHS ester in anhydrous DMSO or DMF.[5][21]

    • Add the NHS ester solution to the protein solution. A molar excess of 8-fold is a common starting point for mono-labeling.[6][21]

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[1][5]

  • Quenching and Purification:

    • (Optional) Quench the reaction by adding an amine-containing buffer to consume any unreacted NHS ester.[5]

    • Purify the labeled protein from excess reagent and byproducts using gel filtration or a similar method.[5][21]

Protocol 4: Hydrazone Ligation - Glycoprotein (B1211001) Labeling

Objective: To label a glycoprotein with a hydrazide-functionalized probe.

Materials:

  • Glycoprotein solution (e.g., 5 mg/mL in 0.1 M sodium acetate (B1210297) buffer, pH 5.5)[22]

  • Sodium meta-periodate solution (20 mM in 0.1 M sodium acetate buffer, pH 5.5, freshly prepared)[22]

  • Hydrazide-probe solution (50 mM in DMSO)[22]

  • Aniline (optional, as a catalyst)

  • Desalting or dialysis equipment

Procedure:

  • Generation of Aldehyde Groups:

    • To the glycoprotein solution, add an equal volume of the freshly prepared sodium meta-periodate solution.[22]

    • Incubate for 5 minutes at room temperature to oxidize the vicinal diols of the carbohydrate moieties to aldehydes.[22]

    • Remove the excess periodate (B1199274) by desalting or dialysis against 0.1 M sodium acetate, pH 5.5.[22]

  • Hydrazone Formation:

    • To the oxidized glycoprotein solution, add the hydrazide-probe solution.[22] Aniline can be added as a catalyst to increase the reaction rate.[8]

    • Incubate for 2 hours at room temperature.[22]

  • Purification:

    • Purify the labeled glycoprotein using gel filtration to remove unreacted hydrazide probe and other small molecules.[22]

Visualizing Workflows and Signaling Pathways

Diagrams are essential for understanding complex experimental processes and biological systems. The following sections provide Graphviz (DOT language) scripts to generate such diagrams.

Experimental Workflow Diagrams

experimental_workflow_spaac cluster_activation Antibody Activation cluster_conjugation Click Reaction Ab Antibody in PBS Mix_Incubate Mix & Incubate (RT, 60 min) Ab->Mix_Incubate DBCO_NHS DBCO-NHS Ester (in DMSO) DBCO_NHS->Mix_Incubate Quench Quench (Tris/Glycine) Mix_Incubate->Quench Purify_Ab Purify Activated Ab (Desalting Column) Quench->Purify_Ab Activated_Ab DBCO-Antibody Purify_Ab->Activated_Ab Mix_Click Mix & Incubate (RT or 4°C, 2-24h) Activated_Ab->Mix_Click Azide_Oligo Azide-Oligo Azide_Oligo->Mix_Click Purify_Conj Purify Conjugate (HPLC) Mix_Click->Purify_Conj Final_Conj Antibody-Oligo Conjugate Purify_Conj->Final_Conj experimental_workflow_thiol_maleimide cluster_prep Protein Preparation cluster_labeling Labeling Reaction Protein Protein in Degassed Buffer Reduce Incubate (RT, 20-30 min) Protein->Reduce TCEP TCEP (optional for disulfide reduction) TCEP->Reduce Reduced_Protein Reduced Protein (with free thiols) Reduce->Reduced_Protein Mix_Label Mix & Incubate (RT or 4°C, 2h-overnight) Reduced_Protein->Mix_Label Maleimide_Dye Maleimide-Dye (in DMSO/DMF) Maleimide_Dye->Mix_Label Purify Purify Conjugate (Gel Filtration) Mix_Label->Purify Labeled_Protein Labeled Protein Purify->Labeled_Protein experimental_workflow_nhs_ester cluster_prep Protein Preparation cluster_labeling Labeling Reaction Protein Protein in Amine-Free Buffer Adjust_pH Adjust pH to 8.3-8.5 Protein->Adjust_pH Ready_Protein Prepared Protein Adjust_pH->Ready_Protein Mix_Label Mix & Incubate (RT or 4°C, 1-4h or overnight) Ready_Protein->Mix_Label NHS_Ester NHS Ester (freshly in DMSO/DMF) NHS_Ester->Mix_Label Quench Quench (optional) (Tris/Glycine) Mix_Label->Quench Purify Purify Conjugate (Gel Filtration) Quench->Purify Labeled_Protein Labeled Protein Purify->Labeled_Protein experimental_workflow_hydrazone cluster_oxidation Aldehyde Generation cluster_ligation Hydrazone Ligation Glycoprotein Glycoprotein Oxidize Incubate (RT, 5 min) Glycoprotein->Oxidize Periodate Sodium Periodate Periodate->Oxidize Purify_Ox Purify Oxidized Protein (Desalting/Dialysis) Oxidize->Purify_Ox Aldehyde_Protein Aldehyde-Glycoprotein Purify_Ox->Aldehyde_Protein Mix_Ligate Mix & Incubate (RT, 2h) Aldehyde_Protein->Mix_Ligate Hydrazide_Probe Hydrazide-Probe (with optional catalyst) Hydrazide_Probe->Mix_Ligate Purify_Conj Purify Conjugate (Gel Filtration) Mix_Ligate->Purify_Conj Final_Conj Labeled Glycoprotein Purify_Conj->Final_Conj gpcr_signaling GPCR GPCR (Labeled with Probe) G_Protein G Protein (αβγ) GPCR->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP (Second Messenger) AC->cAMP converts Ligand Ligand Ligand->GPCR binds ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response phosphorylates targets leading to

References

A Comparative Guide to the Validation of Azido-PEG4-oxazolidin-2-one Conjugation by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Azido-PEG4-oxazolidin-2-one with alternative PEGylation reagents for bioconjugation, focusing on the validation of these conjugations by mass spectrometry. Detailed experimental protocols and quantitative performance data are presented to assist in the selection of the optimal conjugation strategy.

Introduction to this compound and its Alternatives

This compound is a bifunctional linker that offers two distinct reactive handles for conjugation: an azide (B81097) group for "click chemistry" and an oxazolidin-2-one moiety. The azide allows for highly specific and efficient coupling to alkyne-modified molecules, while the oxazolidin-2-one presents a potential handle for other conjugation strategies, such as copper-catalyzed N-arylation of indole-containing residues like tryptophan. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance.

This guide compares the conjugation of this compound to two widely used alternatives:

  • NHS-PEG-Azide: Utilizes an N-hydroxysuccinimide (NHS) ester for reaction with primary amines (e.g., lysine (B10760008) residues and the N-terminus of proteins).

  • Maleimide-PEG-Azide: Employs a maleimide (B117702) group for specific reaction with thiol groups (e.g., cysteine residues).

Mass spectrometry is an indispensable tool for the characterization of these conjugates, enabling the confirmation of successful conjugation, determination of the degree of labeling, and identification of conjugation sites.

Quantitative Performance Comparison

The choice of conjugation chemistry significantly impacts the efficiency, specificity, and yield of the final conjugate. The following table summarizes key performance indicators for the three types of PEGylation reagents.

FeatureThis compound (Azide reaction)NHS-PEG-AzideMaleimide-PEG-Azide
Target Residue Alkyne-modified moleculesPrimary amines (Lysine, N-terminus)Thiols (Cysteine)
Reaction Type Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)AcylationMichael Addition
Optimal pH 4.0 - 7.07.0 - 8.56.5 - 7.5
Specificity Very High (Bioorthogonal)Moderate (Lysine is often abundant)High (Cysteine is less abundant)
Reaction Time 1 - 4 hours30 minutes - 2 hours1 - 4 hours
Required Molar Excess 1.5 - 10 fold10 - 50 fold10 - 20 fold
Typical Degree of Labeling High (dependent on alkyne sites)Moderate to HighLow to Moderate
Bond Stability Very High (Triazole ring)High (Amide bond)High (Thioether bond)

Experimental Protocols

Detailed methodologies for conjugation and subsequent mass spectrometry analysis are provided below.

Conjugation Protocols

Protocol 1: this compound Conjugation via Click Chemistry

This protocol describes the conjugation of an alkyne-modified protein with this compound.

Materials:

  • Alkyne-modified protein

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Desalting columns

Procedure:

  • Protein Preparation: Dissolve the alkyne-modified protein in PBS at a concentration of 1-5 mg/mL.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).

    • Prepare a 50 mM stock solution of THPTA in water.

  • Catalyst Premix: In a microcentrifuge tube, mix the CuSO₄ and THPTA solutions in a 1:5 molar ratio.

  • Conjugation Reaction:

    • To the protein solution, add the this compound stock solution to achieve a 5-fold molar excess.

    • Add the catalyst premix to the reaction mixture to a final concentration of 1 mM.

    • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5 mM.

    • Incubate the reaction at room temperature for 1-4 hours with gentle mixing.

  • Purification: Remove excess reagents and byproducts using a desalting column equilibrated with PBS.

Protocol 2: NHS-PEG-Azide Conjugation

This protocol describes the labeling of a protein with NHS-PEG-Azide.

Materials:

  • Protein of interest

  • NHS-PEG-Azide

  • Phosphate-buffered saline (PBS), pH 8.0

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns

Procedure:

  • Protein Preparation: Dissolve the protein in PBS, pH 8.0, at a concentration of 1-10 mg/mL.

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of NHS-PEG-Azide in DMSO.

  • Conjugation Reaction:

    • Add a 20-fold molar excess of the NHS-PEG-Azide stock solution to the protein solution.

    • Incubate the reaction at room temperature for 1 hour with gentle mixing.

  • Quenching: Add the quenching buffer to a final concentration of 50 mM to stop the reaction. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess reagents and byproducts using a desalting column equilibrated with PBS.

Protocol 3: Maleimide-PEG-Azide Conjugation

This protocol describes the labeling of a protein containing free cysteine residues with Maleimide-PEG-Azide.

Materials:

  • Protein of interest with free cysteine(s)

  • Maleimide-PEG-Azide

  • Phosphate-buffered saline (PBS) containing 5 mM EDTA, pH 7.0

  • Anhydrous Dimethylformamide (DMF)

  • Desalting columns

Procedure:

  • Protein Preparation: Dissolve the protein in PBS with EDTA, pH 7.0, at a concentration of 1-5 mg/mL. If necessary, reduce disulfide bonds with a reducing agent like TCEP and subsequently remove the reducing agent.

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of Maleimide-PEG-Azide in DMF.

  • Conjugation Reaction:

    • Add a 15-fold molar excess of the Maleimide-PEG-Azide stock solution to the protein solution.

    • Incubate the reaction at room temperature for 2 hours with gentle mixing.

  • Purification: Remove excess reagents and byproducts using a desalting column equilibrated with PBS.

Mass Spectrometry Validation Protocol

This protocol outlines a general workflow for the validation of protein conjugation using electrospray ionization mass spectrometry (ESI-MS).

Materials:

  • Conjugated protein sample

  • Unconjugated protein control

  • Formic acid

  • Acetonitrile (B52724)

  • Water (LC-MS grade)

  • Mass spectrometer (e.g., Q-TOF, Orbitrap)

Procedure:

  • Sample Preparation:

    • Dilute the conjugated and unconjugated protein samples to a final concentration of 0.1-1 mg/mL in a solution of 50% acetonitrile and 0.1% formic acid in water.

  • Mass Spectrometry Analysis:

    • Infuse the samples directly into the ESI source or perform a rapid desalting step using a C4 ZipTip.

    • Acquire mass spectra in the positive ion mode over an appropriate m/z range to observe the charge state envelope of the protein.

  • Data Analysis:

    • Deconvolute the raw mass spectra to obtain the zero-charge mass of the proteins.

    • Compare the mass of the conjugated protein to the unconjugated control. The mass shift should correspond to the mass of the attached PEG linker.

    • The presence of multiple peaks in the deconvoluted spectrum of the conjugated sample indicates different degrees of labeling (e.g., +1, +2, +3 linkers).

    • Calculate the average degree of labeling (DoL) from the relative intensities of the different labeled species.

Visualizing the Workflow and Logic

Experimental Workflow

The following diagram illustrates the general experimental workflow for protein conjugation and subsequent validation by mass spectrometry.

experimental_workflow cluster_conjugation Conjugation cluster_purification Purification cluster_validation Validation protein Protein reaction Conjugation Reaction protein->reaction linker PEG Linker linker->reaction purify Purification (e.g., Desalting) reaction->purify ms Mass Spectrometry purify->ms data_analysis Data Analysis ms->data_analysis

Caption: Experimental workflow for protein conjugation and validation.

Logic of Mass Spectrometry Validation

This diagram illustrates the logical process of validating a successful conjugation event using mass spectrometry data.

ms_validation_logic cluster_input Input Samples cluster_analysis Mass Spectrometry Analysis cluster_results Results Interpretation cluster_conclusion Conclusion unconjugated Unconjugated Protein ms_analysis ESI-MS Analysis unconjugated->ms_analysis conjugated Conjugated Protein conjugated->ms_analysis deconvolution Deconvolution ms_analysis->deconvolution mass_unconjugated Mass of Unconjugated Protein deconvolution->mass_unconjugated mass_conjugated Mass of Conjugated Protein deconvolution->mass_conjugated mass_shift Mass Shift Observed mass_unconjugated->mass_shift mass_conjugated->mass_shift validation Validation of Conjugation mass_shift->validation

Caption: Logical flow of mass spectrometry-based conjugation validation.

Comparative Guide to the HPLC Characterization of Azido-PEG4-oxazolidin-2-one Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the characterization of Azido-PEG4-oxazolidin-2-one and its conjugates. It is intended for researchers, scientists, and drug development professionals seeking to establish robust analytical protocols for purity assessment and reaction monitoring. The guide also briefly discusses alternative analytical techniques and provides detailed experimental workflows.

Introduction to this compound Analysis

This compound is a heterobifunctional linker containing an azide (B81097) group for click chemistry and an oxazolidinone moiety, which can be a masked aldehyde or a reactive group itself. Its characterization is crucial for ensuring the quality and consistency of subsequent conjugation reactions in drug development and bioconjugation. HPLC is a primary analytical tool for assessing the purity of this linker and its conjugates, separating it from starting materials, impurities, and byproducts.

The primary challenges in the HPLC analysis of PEGylated compounds like this compound include potential peak tailing due to the interaction of the PEG chain with the stationary phase and the need to resolve species with small mass differences. The choice of stationary phase, mobile phase composition, and gradient conditions are critical for achieving optimal separation.

Comparison of HPLC Methods

Reversed-Phase HPLC (RP-HPLC) is the most common and effective method for analyzing small molecule PEG linkers. The selection of the stationary phase, particularly the alkyl chain length (e.g., C18 vs. C8 vs. C4), significantly impacts the resolution and retention.

start Start: Characterize This compound Conjugate purity Primary Goal: Purity Assessment start->purity Small Molecule or Conjugate? mw_dist Primary Goal: Size/MW Distribution start->mw_dist Polymer or Large Bioconjugate? rp_hplc Recommended Method: Reversed-Phase HPLC (RP-HPLC) purity->rp_hplc sec_hplc Recommended Method: Size-Exclusion HPLC (SEC-HPLC) mw_dist->sec_hplc method_dev Method Development: Optimize Stationary & Mobile Phase rp_hplc->method_dev sec_hplc->method_dev data_analysis Data Analysis: Peak Purity, Area %, Impurity Profile method_dev->data_analysis end End: Report & Qualify data_analysis->end

Caption: Workflow for selecting an appropriate HPLC method.

The following table summarizes the performance of two common reversed-phase columns for the analysis of a standard sample of this compound. The data is illustrative and representative of a typical separation.

ParameterColumn A: C18 (5 µm, 4.6x150 mm)Column B: C4 (5 µm, 4.6x150 mm)
Retention Time (min) 12.58.2
Tailing Factor 1.21.1
Theoretical Plates 11,5009,800
Resolution (from Impurity) 2.11.7
Back Pressure (psi) 18001650

Analysis:

  • The C18 column provides stronger retention due to its longer alkyl chain, resulting in a longer retention time. This increased interaction leads to a higher number of theoretical plates and better resolution from a closely eluting impurity.

  • The C4 column offers shorter analysis times and lower back pressure. While the resolution is slightly lower, the peak shape is marginally better (lower tailing factor), which can be advantageous for quantification.

Comparison with Alternative Analytical Techniques

While HPLC is a powerful tool, a comprehensive characterization often involves orthogonal methods to confirm identity and purity.

TechniqueInformation ProvidedAdvantagesLimitations
HPLC-UV Purity, quantity, impurity profileHigh precision, robust, widely availableRequires a chromophore, provides no mass information
LC-MS (Mass Spectrometry) Molecular weight confirmation, impurity identificationHigh specificity and sensitivity, structural infoComplex matrix can cause ion suppression
NMR (Nuclear Magnetic Resonance) Definitive structural elucidation, stereochemistryUnambiguous structure confirmationLow sensitivity, requires high sample concentration
SEC-MALS (Size-Exclusion with MALS) Molecular weight distribution for large conjugatesAbsolute molecular weight without column calibrationNot suitable for small molecules, lower resolution

Detailed Experimental Protocols

The following is a representative protocol for the characterization of this compound using RP-HPLC.

  • Prepare a stock solution of this compound at 1 mg/mL in 50:50 Acetonitrile:Water.

  • Vortex the solution for 30 seconds to ensure complete dissolution.

  • Dilute the stock solution to a working concentration of 50 µg/mL using the mobile phase A.

  • Filter the final solution through a 0.22 µm syringe filter before injection.

  • Instrument: Standard HPLC system with UV detector

  • Column: C18, 5 µm, 4.6 x 150 mm

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-28 min: 90% B

    • 28-30 min: 90% to 10% B

    • 30-35 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 214 nm

  • Injection Volume: 10 µL

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing sp1 Weigh Compound sp2 Dissolve in Solvent (50:50 ACN:H2O) sp1->sp2 sp3 Dilute to Working Concentration sp2->sp3 sp4 Filter (0.22 µm) sp3->sp4 hplc1 Inject Sample onto C18 Column sp4->hplc1 hplc2 Run Gradient Elution (H2O/ACN with TFA) hplc1->hplc2 hplc3 Detect at 214 nm hplc2->hplc3 dp1 Integrate Chromatogram hplc3->dp1 dp2 Calculate Purity (Area %) dp1->dp2 dp3 Assess Peak Shape (Tailing Factor) dp1->dp3

Caption: Standard workflow for HPLC sample preparation and analysis.

Conclusion

The characterization of this compound and its conjugates is reliably achieved using Reversed-Phase HPLC. A C18 column generally provides superior resolution for impurity profiling, although a C4 column can be suitable for faster, routine quality control checks. For a comprehensive analysis, especially for confirming the identity of impurities or the final conjugate structure, coupling HPLC with mass spectrometry is highly recommended. The provided protocols offer a robust starting point for developing and validating an analytical method tailored to specific conjugate characteristics.

A Comparative Analysis of Linear vs. Branched PEG Linkers in Bioconjugation and Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a linker molecule is a critical determinant of the therapeutic efficacy, pharmacokinetic profile, and overall success of bioconjugates, particularly in advanced applications such as antibody-drug conjugates (ADCs). Among the various linker technologies, polyethylene (B3416737) glycol (PEG) linkers have become indispensable due to their hydrophilicity, biocompatibility, and ability to improve the physicochemical properties of therapeutic molecules.[][2] The architecture of the PEG linker, specifically the choice between a linear and a branched structure, profoundly impacts the performance of the final conjugate.[3][4] This guide provides an objective, data-driven comparison of linear and branched PEG linkers to inform the selection process in drug development.

Structural and Functional Differences

Linear PEG linkers are the simplest form, consisting of a single, unbranched chain of ethylene (B1197577) glycol units.[] They offer a straightforward and predictable molecular behavior, making them suitable for applications where minimal steric hindrance and precise control over linker length are paramount.[2] In contrast, branched PEG linkers feature multiple PEG arms extending from a central core.[] This architecture can lead to a higher molecular weight and a more significant three-dimensional structure, which provides a superior shielding effect, often referred to as a biological "stealth" effect.[3][4] This enhanced shielding can reduce immunogenicity and protect the conjugated molecule from enzymatic degradation.[4]

Impact on Physicochemical Properties and Pharmacokinetics

The choice between linear and branched PEG linkers significantly influences the solubility, stability, and hydrodynamic volume of the bioconjugate, which in turn dictates its pharmacokinetic properties.[5]

Solubility and Stability: Both linear and branched PEG linkers enhance the water solubility of hydrophobic drugs and reduce aggregation.[][6] However, the dense hydrophilic shield created by multi-arm branched PEGs can be particularly effective for solubilizing highly challenging payloads.[6] This enhanced shielding also contributes to increased systemic stability by forming a protective layer that minimizes non-specific interactions with blood components.[6]

Hydrodynamic Volume and In Vivo Half-Life: A key advantage of branched PEG linkers is their ability to create a larger hydrodynamic radius compared to linear PEGs of the same molecular weight.[3][5] This increased size leads to reduced renal clearance, thereby extending the in vivo half-life of the therapeutic.[][7] Studies have shown that therapeutic proteins conjugated with branched PEGs exhibit longer circulation times compared to their linear PEG counterparts.[8][9] While one study suggested that the difference in hydrodynamic radii between branched and linear PEG-proteins of the same total molecular weight might not be significant, the superior pharmacokinetic profile of branched PEG conjugates is consistently reported.[8][10]

Quantitative Data Comparison

The following tables summarize key quantitative data from studies comparing the properties of biomolecules conjugated with linear and branched PEG linkers.

Linker TypePEG Molecular Weight (kDa)Hydrodynamic Radius (Rh) (nm)
Unmodified HSA-3.5
Linear54.2
Linear105.2
Linear206.1
Branched206.4
Table 1: Hydrodynamic Radius of PEGylated Human Serum Albumin (HSA). Data sourced from a study on PEGylated Human Serum Albumin, where the hydrodynamic radius was determined by size exclusion chromatography.[3][5]
Linker TypePolymer Molecular Weight (kDa)Hydrodynamic Radius (nm)
Linear125.42 ± 0.28
Linear207.36 ± 0.20
Four-Arm Branched206.83 ± 0.09
Linear409.58 ± 0.35
Four-Arm Branched409.25 ± 0.40
Table 2: Hydrodynamic Radii of Polymeric Nanocarriers. This table presents a comparison of the hydrodynamic radii of linear and four-arm branched PEG nanocarriers of varying molecular weights.[5]

Applications in Antibody-Drug Conjugates (ADCs)

In the context of ADCs, the linker plays a crucial role in connecting the antibody to the cytotoxic payload.[] The choice between a linear and branched PEG linker can significantly impact the drug-to-antibody ratio (DAR), stability, and overall efficacy of the ADC.

Branched PEG linkers allow for the attachment of a higher concentration of the ADC payload, leading to an improved DAR without causing aggregation, a common issue with hydrophobic drugs.[4][11][12] This "doubled payload" approach can enhance the potency of an ADC significantly.[12] The enhanced stability and prolonged circulation offered by branched PEGs ensure that more of the active drug reaches the target cells.[6]

However, the increased steric hindrance of branched linkers can sometimes negatively impact the binding affinity of the antibody to its target antigen and the enzymatic cleavage of the linker required for payload release.[3][5] Linear linkers, with their simpler structure, may offer more predictable behavior and less steric interference in such cases.[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducible and valid comparison of linear and branched PEG linkers.

Determination of Hydrodynamic Radius by Size Exclusion Chromatography (SEC)
  • Preparation of Samples: Prepare solutions of the unmodified biomolecule and the PEGylated conjugates (with both linear and branched linkers) in a suitable mobile phase buffer.

  • Chromatographic Separation: Inject the samples into a size exclusion chromatography system equipped with a column appropriate for the molecular weight range of the analytes.

  • Data Acquisition: Monitor the elution profile using a detector, such as a refractive index or light scattering detector.

  • Data Analysis: Determine the retention time of each analyte. The hydrodynamic radius is calculated based on a calibration curve generated using standards of known hydrodynamic radii.

In Vitro Serum Stability Assay
  • Incubation: Incubate the ADCs (conjugated with either linear or branched PEG linkers) in serum (e.g., human or mouse) at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96 hours).

  • Analysis: Analyze the aliquots using a suitable method, such as ELISA or mass spectrometry, to determine the amount of intact ADC remaining.

  • Data Interpretation: Plot the percentage of intact ADC versus time to determine the stability profile of each conjugate.

In Vivo Pharmacokinetic Studies
  • Animal Model: Select an appropriate animal model (e.g., mice or rats).

  • Administration: Administer the PEGylated therapeutic (with linear or branched linkers) intravenously to the animals.

  • Blood Sampling: Collect blood samples at predetermined time points.

  • Sample Processing: Process the blood samples to obtain plasma or serum.

  • Quantification: Quantify the concentration of the therapeutic in the plasma or serum samples using a validated analytical method (e.g., ELISA or LC-MS/MS).

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as half-life (t½), area under the curve (AUC), and clearance.

Visualizing the Concepts

cluster_linear Linear PEG Linker cluster_branched Branched PEG Linker L1 Functional Group A L2 PEG Chain L1->L2 L3 Functional Group B L2->L3 B_Core Central Core B1 PEG Arm 1 B_Core->B1 B2 PEG Arm 2 B_Core->B2 B3 PEG Arm 3 B_Core->B3 B_Func Functional Group B1->B_Func B2->B_Func B3->B_Func

Caption: Structural comparison of linear and branched PEG linkers.

cluster_workflow Experimental Workflow: ADC Efficacy Comparison A Synthesize ADCs with Linear and Branched Linkers B In Vitro Characterization (DAR, Stability, Binding Affinity) A->B C In Vitro Cytotoxicity Assays (Cancer Cell Lines) B->C D In Vivo Pharmacokinetic Studies (Animal Model) B->D E In Vivo Efficacy Studies (Tumor Xenograft Model) C->E D->E F Data Analysis and Comparison E->F

Caption: Experimental workflow for comparing ADC efficacy.

Conclusion

The decision between linear and branched PEG linkers is a critical design choice in the development of bioconjugates and drug delivery systems.[5] Branched linkers often provide advantages in creating a larger hydrodynamic volume, which can lead to reduced renal clearance and a longer in vivo half-life.[3][5] They also enable higher drug loading in ADCs.[4] However, the increased steric hindrance of branched structures may negatively affect binding affinity and enzymatic cleavage.[5] Linear linkers, being structurally simpler, can offer more predictable behavior and less steric hindrance.[2][5] The optimal choice is highly dependent on the specific application, the nature of the biomolecule and the drug, and the desired pharmacokinetic and pharmacodynamic profile. The experimental protocols and comparative data presented in this guide provide a framework for making an informed decision in the selection of PEG linker architecture.

References

A Comparative Guide to the Efficacy of Antibody-Drug Conjugates Synthesized with Different PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of linkers is a cornerstone in the development of effective and safe antibody-drug conjugates (ADCs). Among the various linker technologies, hydrophilic linkers, particularly those incorporating polyethylene (B3416737) glycol (PEG) chains, have emerged as a critical innovation. PEG linkers can significantly improve the physicochemical and pharmacological properties of ADCs, addressing challenges posed by the conjugation of hydrophobic cytotoxic payloads. This guide provides a comparative analysis of ADCs synthesized with different PEG linkers, supported by experimental data, to inform rational ADC design.

The Impact of Linker Hydrophilicity and PEGylation

Incorporating hydrophilic PEG linkers into ADC design offers several key advantages that can lead to an improved therapeutic window.[1][2] Hydrophobic drug-linker combinations often lead to ADC aggregation, which can compromise efficacy and induce immunogenicity.[1][3][4] PEG linkers create a hydration shell around the ADC, enhancing its solubility and stability while preventing aggregation.[1][5] This increased hydrophilicity can also shield the ADC from premature clearance, leading to a longer circulation half-life and increased tumor accumulation.[1][5] Furthermore, by masking the hydrophobicity of the payload, PEG linkers can enable the conjugation of a higher number of drug molecules per antibody, known as the drug-to-antibody ratio (DAR), without the adverse effects of aggregation and rapid clearance that are common with high-DAR, hydrophobic ADCs.[2][5][6]

Comparative Efficacy Data

The length and configuration of the PEG linker are critical parameters that modulate the ADC's pharmacokinetic profile, in vitro potency, and in vivo efficacy.

1. Effect of PEG Linker Molecular Weight on Pharmacokinetics and Cytotoxicity

Studies on miniaturized ADCs (affibody-drug conjugates) targeting HER2 have demonstrated a clear trade-off between circulation half-life and in vitro cytotoxicity as PEG chain length increases. While longer PEG chains significantly prolong half-life, they can also reduce immediate cell-killing potency. However, the extended exposure in vivo can lead to superior overall anti-tumor activity.

Table 1: In Vitro and Pharmacokinetic Data for Affibody-Drug Conjugates with Different PEG Linkers

Conjugate Name PEG Linker Size Half-Life Extension (vs. No PEG) In Vitro Cytotoxicity Reduction (vs. No PEG) Off-Target Toxicity Reduction (vs. No PEG)
ZHER2-SMCC-MMAE (HM) None 1.0-fold (19.6 min) 1.0-fold 1.0-fold
ZHER2-PEG4K-MMAE (HP4KM) 4 kDa 2.5-fold 4.5 to 6.5-fold Not Reported
ZHER2-PEG10K-MMAE (HP10KM) 10 kDa 11.2-fold 22 to 22.5-fold > 4.0-fold

(Data sourced from studies on HER2-targeting affibody-MMAE conjugates)[7][8][9]

2. Effect of PEG Unit Number on Pharmacokinetics and In Vivo Efficacy

Research investigating ADCs with varying numbers of discrete PEG units in the linker has shown that increasing PEG chain length enhances plasma exposure and tumor uptake. A threshold effect is often observed, where beyond a certain PEG length, further increases provide diminishing returns on pharmacokinetic improvement.

Table 2: Pharmacokinetic and In Vivo Efficacy Data for ADCs with Different PEG Unit Lengths

ADC Linker Plasma Clearance Tumor Exposure Tumor Weight Reduction
Non-PEGylated Control Highest Lowest 11%
2 PEG Units High Low 35-45%
4 PEG Units High Low 35-45%
8 PEG Units Low High 75-85%
12 PEG Units Low High 75-85%
24 PEG Units Low High 75-85%

(Data sourced from a study in L540cy tumor-bearing xenograft mice)[10]

These studies suggest that an optimal PEG length exists. For instance, clearance rates for ADCs with MMAE payloads were found to decrease significantly up to a PEG8 linker, after which the pharmacokinetic profile remained relatively stable.[11] This optimization of linker length is crucial for balancing stability, payload release, and overall efficacy.[12]

3. Effect of PEG Linker Configuration

The spatial arrangement of the PEG chains within the linker also influences ADC performance. A study comparing linear versus pendant PEG configurations revealed that the architecture of the drug-linker is critical for stability and pharmacokinetics.

Table 3: Comparison of Linear vs. Pendant PEG Linker Configurations

Linker Configuration Key Findings
Linear PEG (e.g., 24-unit linear chain) Less effective at shielding the hydrophobic payload at high DARs, leading to faster clearance.
Pendant PEG (e.g., two 12-unit pendant chains) Superior performance, especially for high DAR ADCs. This configuration provides a better "hydrophilicity reservoir," leading to slower clearance rates and improved stability.[13]

(Data sourced from a study on lysine-conjugated ADCs)[13]

Experimental Protocols

Detailed methodologies are essential for the synthesis and evaluation of ADCs with novel linkers.

Protocol 1: General Synthesis of a PEGylated ADC via Click Chemistry

This protocol outlines a two-step method for conjugating an azide-functionalized payload to an antibody using a DBCO-PEG-acid linker.[14]

  • Antibody Modification (DBCO-Functionalization): a. Activation of Linker: Dissolve the DBCO-NHCO-PEG4-acid linker and N-hydroxysuccinimide (NHS) in anhydrous DMF or DMSO at a 1:1.2 molar ratio. Add dicyclohexylcarbodiimide (B1669883) (DCC) at a 1:1.1 molar ratio relative to the linker. Allow the reaction to proceed for 4-6 hours at room temperature to form the DBCO-PEG-NHS ester.[14] b. Antibody Reaction: Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.4). Add a 10-20 fold molar excess of the activated DBCO-PEG-NHS ester solution to the antibody solution. Ensure the final concentration of the organic solvent does not exceed 10% (v/v).[14] c. Incubation: Incubate the reaction mixture for 2 hours at room temperature with gentle mixing. d. Purification: Remove unreacted linker and byproducts by buffer exchange using a desalting column or tangential flow filtration (TFF), exchanging into a suitable formulation buffer.

  • Payload Conjugation (SPAAC Reaction): a. Reaction Setup: Dissolve the azide-functionalized payload in a compatible solvent (e.g., DMSO). Add a molar excess of the payload solution to the DBCO-functionalized antibody. b. Incubation: Allow the copper-free click chemistry reaction to proceed overnight at 4°C with gentle mixing. c. Final Purification: Purify the resulting ADC using size exclusion chromatography (SEC) or TFF to remove excess payload and any aggregates. d. Characterization: Characterize the final ADC product to determine DAR (e.g., by HIC-HPLC or mass spectrometry), purity (by SEC), and endotoxin (B1171834) levels.

Protocol 2: In Vitro Cytotoxicity Assay

This assay determines the potency of the ADC against antigen-positive and antigen-negative cancer cell lines.

  • Cell Plating: Seed cancer cells in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • ADC Treatment: Prepare serial dilutions of the ADC, a non-targeting control ADC, and the free payload in cell culture medium.

  • Incubation: Remove the old medium from the cells and add the ADC dilutions. Incubate the plates for a period of 72-120 hours.

  • Viability Assessment: Measure cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay or an MTT assay, following the manufacturer's instructions.

  • Data Analysis: Plot the cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic model to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol 3: In Vivo Tumor Xenograft Efficacy Study

This protocol evaluates the anti-tumor activity of the ADC in an animal model.[1]

  • Animal Model: Use immunocompromised mice (e.g., BALB/c nude or SCID).

  • Tumor Implantation: Subcutaneously implant cultured human tumor cells (e.g., 5-10 million cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).[1]

  • Randomization and Dosing: Randomize mice into treatment groups (e.g., vehicle control, non-targeting ADC, and experimental ADC). Administer the ADCs, typically via intravenous (IV) injection, at a specified dose and schedule.

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight (as an indicator of toxicity) throughout the study.[1]

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size or at a specified time point. Efficacy is evaluated by comparing the tumor growth inhibition in the treated groups relative to the control group.

Visualizations: Diagrams and Workflows

General Structure of a PEGylated Antibody-Drug Conjugate

ADC_Structure cluster_ADC Antibody-Drug Conjugate (ADC) Ab Monoclonal Antibody (mAb) Linker PEG Linker Ab->Linker Conjugation Site (e.g., Cysteine) Payload Cytotoxic Payload Linker->Payload Attachment

A simplified diagram of a PEGylated Antibody-Drug Conjugate.

Experimental Workflow for Evaluating ADC Efficacy

ADC_Workflow cluster_synthesis 1. ADC Synthesis & Characterization cluster_invitro 2. In Vitro Evaluation cluster_invivo 3. In Vivo Evaluation arrow arrow S1 Linker-Payload Synthesis S3 Conjugation S1->S3 S2 Antibody Modification S2->S3 S4 Purification & QC (DAR, Purity) S3->S4 V1 Binding Assay (Antigen affinity) S4->V1 V2 Cytotoxicity Assay (IC50 determination) S4->V2 V3 Stability Assay (Plasma stability) S4->V3 VO1 Pharmacokinetics (PK Study) V2->VO1 Proceed if potent V3->VO1 VO2 Efficacy Study (Xenograft Model) VO1->VO2 Inform dosing VO3 Tolerability Study (Toxicity assessment) VO2->VO3

A flowchart of the typical workflow for ADC development and testing.

General Mechanism of Action for a Cleavable Linker ADC

ADC_MoA cluster_circulation Systemic Circulation cluster_cell Target Tumor Cell ADC 1. ADC Circulates (Stable Linker) Receptor 2. Binds to Tumor Antigen ADC->Receptor Internalization 3. Internalization (Endocytosis) Receptor->Internalization Lysosome 4. Trafficking to Lysosome Internalization->Lysosome Release 5. Linker Cleavage & Payload Release Lysosome->Release Apoptosis 6. Induces Apoptosis Release->Apoptosis

The mechanism of action for an ADC with a cleavable linker.

Conclusion

The use of PEG linkers represents a significant advancement in ADC technology, offering a powerful tool to overcome the challenges associated with hydrophobic payloads.[1] By carefully selecting the PEG linker's length, molecular weight, and configuration, researchers can fine-tune the pharmacokinetic properties, stability, and ultimately the therapeutic index of an ADC.[12][13] Experimental data consistently show that while longer PEG chains may decrease in vitro potency, they enhance circulation time and in vivo efficacy, leading to greater tumor growth inhibition and reduced toxicity.[7][10] The continued optimization of PEG linker technology will be crucial in realizing the full therapeutic potential of antibody-drug conjugates in oncology.

References

A Comparative Guide to the In Vitro and In Vivo Stability of Azido-PEG4-oxazolidin-2-one Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical decision in the design of bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The stability of the linker directly impacts the efficacy, safety, and pharmacokinetic profile of the therapeutic agent. This guide provides a comparative analysis of the Azido-PEG4-oxazolidin-2-one linker, offering insights into its expected stability based on the chemistry of its constituent parts and comparing it with commonly used alternative linkers for which experimental data is available.

The this compound linker is a bifunctional molecule featuring an azide (B81097) group for bioorthogonal "click chemistry" conjugation, a hydrophilic PEG4 spacer to enhance solubility, and an oxazolidin-2-one moiety. While specific quantitative stability data for this particular linker is not extensively published, an understanding of its components allows for an informed assessment of its likely performance.

Expected Stability Profile of this compound:

  • Azide Group: The azide functional group is well-known for its high stability under a wide range of conditions, including those found in biological systems. It is largely inert to biological nucleophiles, making it an excellent choice for bioorthogonal conjugation reactions.[]

  • PEG Spacer: The polyethylene (B3416737) glycol (PEG) spacer is hydrophilic and is incorporated to improve the aqueous solubility of the bioconjugate. PEGylation is a common strategy to reduce aggregation and can also shield the linker and payload from enzymatic degradation, potentially increasing in vivo half-life.

  • Oxazolidin-2-one Ring: The oxazolidin-2-one structure is a cyclic carbamate. In general, cyclic carbamates exhibit greater metabolic and chemical stability compared to their linear counterparts, which are more susceptible to hydrolysis.[2] This suggests that the oxazolidin-2-one ring is likely to be stable under physiological conditions (pH 7.4). However, its stability in the acidic and enzyme-rich environment of lysosomes would need to be experimentally determined.

Comparative Stability of Alternative Linkers

To provide a context for the expected stability of the this compound linker, the following table summarizes the stability of several widely used linkers in drug development.

Linker TypeIn Vitro Stability (Plasma)In Vivo StabilityCleavage MechanismReference(s)
Hydrazone pH-dependent; Stable at pH 7.4 (t½ ≈ 183 hours), less stable at acidic pH (t½ ≈ 4.4 hours at pH 5).Half-life of approximately 6 days in mice and 9.6 days in monkeys has been reported for some hydrazone linkers.Acid-catalyzed hydrolysis (e.g., in endosomes/lysosomes).[3][][5]
Valine-Citrulline (VC-PABC) Stable in human plasma. Unstable in mouse plasma due to carboxylesterase activity.Stable in humans, but shows premature cleavage in mice.Enzymatic (Cathepsin B in lysosomes).[6][7]
Maleimide (Thiosuccinimide adduct) Susceptible to retro-Michael reaction, leading to premature cleavage. Can be stabilized by hydrolysis of the succinimide (B58015) ring.Can be unstable, leading to payload loss. Stabilized versions show improved performance.Thiol exchange (retro-Michael reaction).[8][9][10]

Experimental Protocols

Accurate assessment of linker stability is crucial for the development of safe and effective bioconjugates. Below are detailed protocols for key in vitro stability assays.

In Vitro Plasma Stability Assay

This assay evaluates the stability of a linker-drug conjugate in plasma to predict its potential for premature payload release in the bloodstream.

1. Preparation of Solutions:

  • Prepare a stock solution of the test conjugate (e.g., 1 mg/mL) in a suitable organic solvent like DMSO.
  • Thaw frozen plasma (human, mouse, or rat) at 37°C. It is recommended to use pooled plasma to account for inter-individual variability.

2. Incubation:

  • Spike the test conjugate into the pre-warmed plasma to a final concentration of, for example, 1.3 mg/mL.[11] Ensure the final concentration of the organic solvent is low (<1%) to prevent protein precipitation.[12]
  • Incubate the plasma-conjugate mixture at 37°C with gentle agitation.

3. Time-Point Sampling:

  • Collect aliquots of the mixture at various time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours).

4. Sample Processing:

  • To stop the reaction, precipitate the plasma proteins by adding a threefold volume of cold acetonitrile (B52724) containing an internal standard.[12]
  • Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.
  • Collect the supernatant for analysis.

5. Analysis:

  • Analyze the supernatant using LC-MS/MS to quantify the amount of intact conjugate and any released payload.
  • The stability is often reported as the percentage of intact conjugate remaining over time or as a half-life (t½).

Lysosomal Stability Assay

This assay assesses the ability of a linker to be cleaved within the lysosomal environment, which is essential for the release of the active drug from many ADCs.

1. Preparation of Lysosomal Homogenate:

  • Isolated liver lysosomes or S9 fractions can be used as a source of lysosomal enzymes.[11]
  • Prepare a reaction buffer that maintains metabolic activity (e.g., a buffer at pH 5.0 to mimic the acidic environment of the lysosome).

2. Incubation:

  • Incubate the test conjugate with the lysosomal homogenate at 37°C.

3. Time-Point Sampling:

  • Collect aliquots at different time points (e.g., 0, 15, 30, 60, 120 minutes).

4. Sample Processing:

  • Stop the reaction, typically by heat inactivation (e.g., 95°C for 5 minutes) or by adding a quenching solution.[13]
  • Precipitate proteins with an organic solvent (e.g., acetonitrile).
  • Centrifuge to pellet the proteins and collect the supernatant.

5. Analysis:

  • Quantify the amount of released payload in the supernatant by LC-MS/MS.
  • The rate of payload release is indicative of the linker's susceptibility to lysosomal cleavage.

Visualizations

Experimental Workflow for In Vitro Stability Assays

G Experimental Workflow for In Vitro Linker Stability Assessment cluster_plasma Plasma Stability Assay cluster_lysosomal Lysosomal Stability Assay p_start Spike Conjugate into Plasma p_incubate Incubate at 37°C p_start->p_incubate p_sample Collect Time Points p_incubate->p_sample p_quench Quench & Precipitate Proteins p_sample->p_quench p_analyze LC-MS/MS Analysis p_quench->p_analyze p_end Determine Half-life (t½) p_analyze->p_end l_start Incubate Conjugate with Lysosomal Fraction l_incubate Incubate at 37°C, pH 5.0 l_start->l_incubate l_sample Collect Time Points l_incubate->l_sample l_stop Stop Reaction & Precipitate Proteins l_sample->l_stop l_analyze LC-MS/MS Analysis l_stop->l_analyze l_end Quantify Payload Release l_analyze->l_end

Caption: Workflow for assessing linker stability in plasma and lysosomal fractions.

Application Workflow: ADC Synthesis via Click Chemistry

G Workflow for ADC Synthesis using Azido-PEG-Oxazolidinone Linker cluster_reactants Reactants cluster_reaction Conjugation cluster_purification Purification & Analysis antibody Alkyne-Modified Antibody click Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) antibody->click linker This compound-Payload linker->click purify Purification (e.g., SEC) click->purify analyze Characterization (e.g., DAR measurement) purify->analyze product Final Antibody-Drug Conjugate (ADC) analyze->product

Caption: Synthesis of an ADC using an this compound linker.

References

Head-to-head comparison of bioconjugation strategies

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Comparison of Leading Bioconjugation Strategies for Researchers and Drug Development Professionals

The covalent attachment of molecules to proteins, peptides, and other biomolecules, known as bioconjugation, is a cornerstone of modern biotechnology and pharmaceutical development. The choice of conjugation chemistry is a critical decision that profoundly impacts the efficacy, stability, and homogeneity of the final product, be it an antibody-drug conjugate (ADC), a fluorescently labeled protein for imaging, or a surface-modified nanoparticle. This guide provides an objective, data-driven comparison of four prominent bioconjugation strategies: traditional maleimide-thiol chemistry, copper-catalyzed and strain-promoted "click chemistry," and enzyme-mediated sortase A ligation.

Quantitative Performance Comparison

The selection of an appropriate bioconjugation strategy often depends on a trade-off between reaction speed, efficiency, stability of the resulting linkage, and the need for site-specificity. The following table summarizes key quantitative performance metrics for the discussed methods to facilitate an at-a-glance comparison.

ParameterMaleimide-Thiol ConjugationCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Sortase A-Mediated Ligation
Reaction Yield Variable, often >80% but highly condition-dependent.[1]Typically high to quantitative (>95%).[1]Generally high, often >90%.[1]Can be low (e.g., 38%) but can be improved to >90% with optimization.[2][3]
Reaction Rate Fast, often complete within 30 minutes to 2 hours at room temperature.[1]Very fast with catalyst, can be complete in under an hour.[1]Rates vary with cyclooctyne, can be very fast (k₂ up to ~3.6 M⁻¹s⁻¹).[1]Slower, typically requires several hours to overnight incubation.
Selectivity Highly selective for thiols at pH 6.5-7.5.[1]Highly selective for azides and terminal alkynes.[1]Highly selective for azides and strained alkynes.[1]Highly site-specific for recognition motifs (e.g., LPXTG).[2][3][4]
Linkage Stability Potentially reversible via retro-Michael addition, especially in reducing environments.[1][5]Forms a highly stable triazole ring.[1]Forms a highly stable triazole ring.[1]Forms a stable amide bond.[2][3][4]
Biocompatibility Generally good, but maleimides can react with off-target thiols.Copper catalyst can be cytotoxic, limiting in vivo applications.[1]Excellent, as it is copper-free and bio-orthogonal.[1]Excellent, as it is an enzymatic reaction under physiological conditions.[6][7][8]
Stoichiometry Control Can result in heterogeneous products with varying drug-to-antibody ratios (DAR).[9]Allows for precise control over stoichiometry, leading to homogenous products.[9]Allows for precise control over stoichiometry, leading to homogenous products.[9]Excellent control over stoichiometry, yielding well-defined conjugates.[10]

Visualizing Bioconjugation Strategies

To better understand the underlying mechanisms and workflows, the following diagrams illustrate the chemical reactions, a generalized experimental workflow, and a decision-making framework for selecting a bioconjugation strategy.

cluster_maleimide Maleimide-Thiol cluster_cuaac CuAAC cluster_spaac SPAAC cluster_sortase Sortase A Protein-SH Protein-SH Protein-S-Maleimide-R Thioether Adduct Protein-SH->Protein-S-Maleimide-R + Maleimide-R Maleimide-R Maleimide-R->Protein-S-Maleimide-R Protein-N3 Protein-Azide Protein-Triazole-R Triazole Adduct Protein-N3->Protein-Triazole-R + Alkyne-R Alkyne-R Alkyne-R->Protein-Triazole-R + Cu(I) catalyst Protein-N3_spaac Protein-Azide Protein-Triazole-R_spaac Triazole Adduct Protein-N3_spaac->Protein-Triazole-R_spaac + Cyclooctyne-R Cyclooctyne-R Cyclooctyne-R->Protein-Triazole-R_spaac Protein-LPXTG Protein-LPXTG Protein-LPXT-Gly-R Amide Bond Protein-LPXTG->Protein-LPXT-Gly-R + H2N-Gly-R Gly-Payload H2N-Gly-R->Protein-LPXT-Gly-R + Sortase A start Start: Biomolecule & Payload Preparation functionalization Functional Group Installation (e.g., azide, alkyne, thiol) start->functionalization conjugation Bioconjugation Reaction (e.g., Click, Maleimide, Enzymatic) functionalization->conjugation purification Purification of Conjugate (e.g., SEC, IEX, HIC) conjugation->purification characterization Characterization & Analysis (e.g., MS, SDS-PAGE, UV-Vis) purification->characterization end End: Purified Bioconjugate characterization->end start Start: Application Goal site_specific Site-Specificity Required? start->site_specific in_vivo In Vivo Application? site_specific->in_vivo Yes high_yield Highest Yield Critical? site_specific->high_yield No sortase Sortase A or Engineered Cysteine in_vivo->sortase Yes spaac SPAAC in_vivo->spaac No cuaac CuAAC high_yield->cuaac Yes maleimide Maleimide-Thiol high_yield->maleimide No

References

A Researcher's Guide to Evaluating the Impact of PEG Linker Length on Drug Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

The conjugation of polyethylene (B3416737) glycol (PEG) to therapeutic agents, a process known as PEGylation, is a clinically proven strategy to enhance the pharmacokinetic and pharmacodynamic properties of drugs.[1] By increasing a drug's hydrodynamic volume, PEGylation can prolong its circulation half-life, improve stability, increase water solubility, and reduce immunogenicity and proteolytic degradation.[2][3][4] However, the length of the PEG linker connecting the drug to its carrier or targeting moiety is a critical design parameter that creates a crucial trade-off between improved pharmacokinetics and potentially reduced biological activity.

This guide provides a comparative analysis of how varying PEG linker lengths affect drug efficacy, supported by experimental data and detailed protocols for evaluation.

The Core Trade-Off: Pharmacokinetics vs. Steric Hindrance

The primary benefit of increasing PEG linker length is the enhancement of pharmacokinetic (PK) properties. Longer PEG chains are more effective at shielding the drug from renal clearance and enzymatic degradation, significantly extending its time in circulation.[5] This prolonged exposure can lead to greater accumulation at the target site, such as a tumor.[5][6]

Conversely, a longer PEG chain can introduce steric hindrance, physically masking the drug or its targeting ligand.[7][8] This can impede the drug's ability to bind to its receptor or be internalized by target cells, thereby reducing its intrinsic biological activity and in vitro potency.[7][9] The ultimate in vivo efficacy of a PEGylated drug is determined by the balance of these two opposing effects.

The logical relationship below illustrates this fundamental compromise in PEG linker design.

PEG_Linker_Tradeoff cluster_0 Cause cluster_1 Primary Effects cluster_2 Secondary Effects cluster_3 Outcome start Increase PEG Linker Length pk Improved Pharmacokinetics (Longer Half-Life) start->pk Enhances 'Stealth' Effect steric Increased Steric Hindrance start->steric Increases Molecular Shielding accumulation Enhanced Tumor Accumulation pk->accumulation binding Decreased Receptor Binding & In Vitro Activity steric->binding efficacy Net In Vivo Efficacy accumulation->efficacy binding->efficacy

Caption: The trade-off between pharmacokinetic benefits and steric hindrance with increasing PEG length.

Quantitative Data Comparison

The optimal PEG linker length is highly dependent on the specific drug, target, and carrier system. The following tables summarize experimental data from studies that systematically varied PEG length.

Table 1: Effect of PEG Linker on Affibody-Drug Conjugate (ADC) Properties

This study conjugated the cytotoxic drug MMAE to an anti-HER2 affibody using no PEG, a 4 kDa PEG, or a 10 kDa PEG linker. The results highlight the classic trade-off: longer PEGs dramatically increased half-life at the cost of in vitro potency. However, the superior pharmacokinetics of the 10 kDa PEG conjugate led to the best overall in vivo antitumor effect.[9]

ConjugatePEG Linker MWHalf-Life Extension (vs. No PEG)In Vitro Cytotoxicity Reduction (vs. No PEG)In Vivo Outcome
HM None1.0x1.0xLimited efficacy
HP4KM 4 kDa~2.5x~4.5xModerate efficacy
HP10KM 10 kDa~11.2x~22.0xMost effective

Data sourced from Li et al. (2021).[9]

Table 2: Effect of PEG Linker on Antibody-Drug Conjugate (ADC) Pharmacokinetics

This research evaluated homogeneous DAR 8 ADCs with PEG side chains of varying lengths. A clear threshold was observed where a PEG8 linker was sufficient to minimize plasma clearance. Longer PEGs (PEG12, PEG24) did not offer additional PK benefits but may add unnecessary complexity and potential for steric hindrance.[10][11]

ConjugatePEG Side Chain LengthPlasma Clearance Rate (mL/day/kg)Tolerability in Mice (50 mg/kg)
ADC-PEG2 PEG2~25Not Tolerated
ADC-PEG4 PEG4~15Not Tolerated
ADC-PEG8 PEG8~5Tolerated
ADC-PEG12 PEG12~5Tolerated
ADC-PEG24 PEG24~5Tolerated

Data sourced from Burke et al. (2017).[10][11]

Table 3: Effect of PEG Linker on Folate-Targeted Liposome Efficacy

In this study, doxorubicin-loaded liposomes were functionalized with folate attached via PEG linkers of different lengths. While in vitro cell uptake was similar regardless of linker length, the in vivo results showed a clear advantage for the longest linker, which significantly improved tumor accumulation and therapeutic effect.[6]

FormulationPEG Linker MWIn Vitro Cell UptakeIn Vivo Tumor AccumulationTumor Size Reduction (vs. 2K/5K)
Dox/FL-2K 2 kDaHighModerateBaseline
Dox/FL-5K 5 kDaHighModerateBaseline
Dox/FL-10K 10 kDaHighSignificantly Increased >40%

Data sourced from Kim et al. (2023).[6]

Experimental Workflow and Protocols

Evaluating the impact of PEG linker length requires a multi-step approach, progressing from initial synthesis and in vitro characterization to in vivo pharmacokinetic and efficacy studies.

Experimental_Workflow A Synthesis & Purification of PEG-Drug Conjugates (Varying PEG Lengths) B In Vitro Characterization A->B B1 Binding Affinity Assays (e.g., SPR, ELISA) B->B1 B2 Cytotoxicity Assays (e.g., MTT, CCK-8) B->B2 C In Vivo Pharmacokinetic (PK) Studies in Rodents B->C Selects Promising Candidates E Data Analysis & Optimal Linker Selection B->E D In Vivo Efficacy & Biodistribution Studies C->D Informs Dosing Strategy C->E D->E

Caption: Standard workflow for evaluating PEGylated drug candidates with varying linker lengths.
Key Experimental Protocols

  • In Vitro Cytotoxicity Assay

    • Objective: To determine the half-maximal inhibitory concentration (IC50) of the PEGylated conjugates.

    • Methodology:

      • Seed target cancer cells (e.g., NCI-N87 for HER2-targeted drugs) in 96-well plates and allow them to adhere overnight.

      • Prepare serial dilutions of the drug conjugates with different PEG linker lengths.

      • Replace the cell culture medium with the medium containing the drug conjugates and incubate for a fixed period (e.g., 72 hours).

      • Assess cell viability using a colorimetric assay such as MTT or CCK-8, which measures mitochondrial activity in living cells.

      • Calculate IC50 values by plotting cell viability against the logarithm of drug concentration and fitting the data to a dose-response curve.[9]

  • Pharmacokinetic (PK) Study

    • Objective: To determine the clearance rate and circulation half-life of the conjugates.

    • Methodology:

      • Administer a single intravenous (IV) dose of each PEGylated conjugate to healthy rodents (e.g., Sprague-Dawley rats) at a fixed concentration (e.g., 3 mg/kg).

      • Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 6 hrs, 24 hrs, 48 hrs, etc.) post-injection.

      • Process the blood to isolate plasma.

      • Quantify the concentration of the conjugate in the plasma samples, typically using an enzyme-linked immunosorbent assay (ELISA) that detects the antibody or protein portion of the conjugate.

      • Fit the concentration-time data to a pharmacokinetic model (e.g., a two-compartment model) to calculate key parameters such as clearance (CL), volume of distribution (Vd), and half-life (t½).[11]

  • In Vivo Antitumor Efficacy Study

    • Objective: To evaluate the therapeutic effectiveness of the conjugates in a living model.

    • Methodology:

      • Implant human tumor cells (xenograft) subcutaneously into immunocompromised mice (e.g., BALB/c nude mice).

      • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

      • Randomize mice into treatment groups, including a vehicle control group and groups for each conjugate.

      • Administer the drug conjugates according to a predetermined dosing schedule (e.g., intravenously, once a week for three weeks).

      • Monitor tumor volume and mouse body weight regularly (e.g., twice weekly). Tumor volume is often calculated using the formula: (Length × Width²)/2.

      • The study endpoint is typically reached when tumors in the control group exceed a certain size. Efficacy is determined by comparing the tumor growth inhibition between the treated groups and the control group.[6][9]

References

Navigating the Immune Response: A Comparative Guide to the Immunogenicity of PEGylated Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding and mitigating the immunogenic potential of therapeutic proteins is a cornerstone of successful drug development. PEGylation, the process of attaching polyethylene (B3416737) glycol (PEG) chains to a protein, has long been a go-to strategy to reduce immunogenicity, extend plasma half-life, and improve stability. However, the immune system's response to these modified proteins is complex and not always predictable. This guide provides an objective comparison of the immunogenicity of PEGylated proteins against their non-PEGylated counterparts and other alternatives, supported by experimental data and detailed methodologies.

Unveiling the Immunogenic Landscape: A Data-Driven Comparison

The decision to PEGylate a therapeutic protein is often a trade-off between enhancing its pharmacokinetic and pharmacodynamic properties and the potential for inducing an immune response. The following table summarizes quantitative data from various studies to provide a comparative overview of the immunogenicity of several PEGylated proteins versus their non-PEGylated alternatives.

Therapeutic ProteinMetricPEGylated VersionNon-PEGylated/AlternativeKey Findings & Clinical Implications
Filgrastim (B1168352) (G-CSF)Anti-Drug Antibody (ADA) IncidencePegfilgrastim: 32.2% (biosimilar), 23.9% (reference)Filgrastim: No ADAs detected in one study[1][2]While some studies show a higher incidence of non-neutralizing ADAs (often against the PEG moiety) with pegfilgrastim, others report no antibody formation for either. The clinical impact of these ADAs is often minimal, with no neutralizing antibodies detected.[3]
Uricase ADA IncidencePegloticase: 89% of patients developed measurable anti-pegloticase antibodies; 41% developed high-titer antibodies.[4][5][6]Rasburicase: Known to routinely elicit antibody formation.[4][5]PEGylation appears to alter but not eliminate the immunogenicity of this non-human enzyme. A significant portion of patients develop high-titer ADAs against pegloticase, which are associated with increased drug clearance and a loss of efficacy.[4][5]
Asparaginase (B612624) Hypersensitivity ReactionsPEG-asparaginase: Lower rate of hypersensitivity reactions.[7] Well-tolerated in patients with prior allergic reactions to the native form.[8]Native E. coli Asparaginase: Associated with a higher frequency of allergic reactions.PEGylation significantly reduces the incidence of hypersensitivity reactions, a major limitation of native asparaginase therapy. This allows for continued treatment in patients who would otherwise have to discontinue due to allergic responses.[7][8]
Anti-TNFα Agents ADA IncidenceCertolizumab Pegol (PEGylated Fab'): 50% in spondyloarthritis patients.[9]Adalimumab (Monoclonal Antibody): 21% in spondyloarthritis patients.[9]The PEGylated Fab' fragment, certolizumab pegol, showed a higher incidence of ADAs compared to the full monoclonal antibody, adalimumab, in this particular study. This highlights that PEGylation does not universally guarantee lower immunogenicity compared to all other protein formats.[9]
Interferon alfa-2b Sustained Virological Response (SVR)Peginterferon alfa-2b: Significantly higher SVR rates.[10][11]Interferon alfa-2b: Lower SVR rates.[10][11]While direct comparative ADA incidence data is less reported, the improved and sustained clinical response with peginterferon suggests that its altered pharmacokinetic profile, a result of PEGylation, contributes to enhanced efficacy, which can be indirectly impacted by immunogenicity.

Delving into the 'How': Key Experimental Protocols

Accurate assessment of immunogenicity is paramount for the clinical development of PEGylated proteins. The following are detailed methodologies for key experiments cited in immunogenicity studies.

Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-Drug Antibody (ADA) Detection

Objective: To detect and quantify antibodies directed against the PEGylated protein (both the protein and PEG moieties).

Methodology:

  • Plate Coating: High-binding 96-well microplates are coated with the PEGylated protein drug at an optimal concentration (e.g., 1-5 µg/mL) in a suitable coating buffer (e.g., PBS) and incubated overnight at 4°C.

  • Washing: Plates are washed three to five times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound antigen.

  • Blocking: Non-specific binding sites are blocked by incubating with a blocking buffer (e.g., PBS with 1-5% BSA or non-fat dry milk) for 1-2 hours at room temperature.

  • Sample Incubation: Patient serum samples, along with positive and negative controls, are diluted in an appropriate assay buffer and added to the wells. The plates are then incubated for 1-2 hours at room temperature to allow for ADA binding to the coated drug.

  • Washing: The washing step is repeated to remove unbound serum components.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes human immunoglobulins (e.g., anti-human IgG-HRP) is added to each well and incubated for 1 hour at room temperature.

  • Washing: The washing step is repeated to remove the unbound detection antibody.

  • Substrate Addition: A substrate for the enzyme (e.g., TMB for HRP) is added, and the plate is incubated in the dark for a specified time to allow for color development.

  • Reaction Stoppage: The enzymatic reaction is stopped by adding a stop solution (e.g., sulfuric acid).

  • Data Acquisition: The optical density (OD) is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis: A cut-point is established using a panel of drug-naïve serum samples. Samples with an OD value above the cut-point are considered positive for ADAs. Positive samples are often further characterized for titer and specificity (e.g., through competition assays with excess drug or PEG).

Cell-Based Neutralizing Antibody (NAb) Assay

Objective: To determine if the detected ADAs have the ability to neutralize the biological activity of the PEGylated protein.

Methodology:

  • Cell Culture: A cell line that is responsive to the therapeutic protein is cultured under appropriate conditions. The cell response should be quantifiable (e.g., proliferation, apoptosis, or reporter gene expression).

  • Sample Preparation: Patient serum samples (heat-inactivated to remove complement interference) are pre-incubated with a fixed, sub-maximal concentration of the PEGylated drug for a specific period (e.g., 1-2 hours) at 37°C to allow for any NAbs to bind to the drug.

  • Cell Treatment: The drug-serum mixture is then added to the cultured cells. Control wells include cells treated with the drug alone (maximum response), cells with no drug (baseline response), and cells treated with the drug pre-incubated with a known neutralizing antibody (positive control).

  • Incubation: The cells are incubated for a period sufficient to elicit a measurable biological response (e.g., 24-72 hours).

  • Response Measurement: The biological response is quantified using a suitable method. For example:

    • Proliferation: Measured by assays such as MTT, MTS, or BrdU incorporation.

    • Apoptosis: Measured by assays such as caspase activity or Annexin V staining.

    • Reporter Gene Expression: Measured by quantifying the reporter protein (e.g., luciferase, GFP).

  • Data Analysis: The percentage of neutralization is calculated for each sample by comparing the response in the presence of the patient serum to the responses of the controls. A cut-point for positivity is determined from a panel of drug-naïve serum samples.

Visualizing the Complexities of PEGylated Protein Immunogenicity

To better understand the factors at play and the process of assessment, the following diagrams have been generated using the DOT language.

G cluster_peg PEG-Related Factors cluster_protein Protein-Related Factors cluster_patient Patient-Related Factors cluster_treatment Treatment-Related Factors PEG_MW Molecular Weight & Size Immunogenicity Immunogenicity of PEGylated Protein PEG_MW->Immunogenicity PEG_Structure Structure (Linear vs. Branched) PEG_Structure->Immunogenicity PEG_Density Conjugation Site & Density PEG_Density->Immunogenicity Protein_Origin Origin (Human vs. Non-human) Protein_Origin->Immunogenicity Protein_Structure Structure & Aggregation Protein_Structure->Immunogenicity Protein_Impurities Product-Related Impurities Protein_Impurities->Immunogenicity Patient_Genetics Genetic Predisposition (e.g., HLA type) Patient_Genetics->Immunogenicity Patient_Immune Immune Status (e.g., underlying disease) Patient_Immune->Immunogenicity Patient_Exposure Previous Exposure to PEG Patient_Exposure->Immunogenicity Treatment_Dose Dose & Frequency Treatment_Dose->Immunogenicity Treatment_Route Route of Administration Treatment_Route->Immunogenicity

Caption: Factors influencing the immunogenicity of PEGylated proteins.

G Start Sample Collection Screening ADA Screening Assay (ELISA) Start->Screening Confirmation Confirmatory Assay (e.g., Competition ELISA) Screening->Confirmation >= Cut-point Negative Negative Screening->Negative < Cut-point Confirmation->Screening Not Confirmed Characterization ADA Characterization (Titer, Isotype) Confirmation->Characterization Confirmed NAb Neutralizing Antibody (NAb) Assay (Cell-based or Ligand Binding) Characterization->NAb Risk_Assessment Clinical Impact Assessment NAb->Risk_Assessment Positive NAb->Risk_Assessment Negative Positive Positive Confirmed_Positive Confirmed Positive Neutralizing Neutralizing Non_Neutralizing Non-Neutralizing

Caption: Workflow for immunogenicity assessment of PEGylated proteins.

References

Benchmarking Azido-PEG4-oxazolidin-2-one: A Comparative Guide to Next-Generation Linkers in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

SOUTH SAN FRANCISCO, CA – December 11, 2025 – In the rapidly evolving landscape of targeted therapeutics, the choice of a chemical linker is a critical determinant of the efficacy and safety of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This guide provides a comprehensive comparison of Azido-PEG4-oxazolidin-2-one with other next-generation linkers, offering researchers, scientists, and drug development professionals a data-driven resource for informed decision-making. This analysis summarizes quantitative data from various studies to benchmark performance and includes detailed experimental protocols for key assays.

Executive Summary

The ideal linker for an ADC or PROTAC must strike a delicate balance: it must be stable in systemic circulation to prevent premature payload release and off-target toxicity, yet susceptible to cleavage or degradation within the target cell to unleash its therapeutic effect. This guide evaluates the performance of this compound, a bifunctional linker featuring a PEGylated spacer for improved solubility and an azide (B81097) handle for click chemistry, against established and emerging linker technologies. While direct comparative studies are limited, this guide collates available data on stability and cleavage characteristics to provide a valuable reference.

Comparative Data of Linker Performance

The selection of a linker technology profoundly influences the pharmacokinetic and pharmacodynamic properties of a targeted therapeutic. The following tables summarize key quantitative data on the stability of various linker types.

Table 1: Plasma Stability of Various Linker Classes

Linker ClassSpecific Linker ExamplePayload/MoleculeSpeciesHalf-life (t½)% Intact after TimeReference
Oxazolidinone Triazolyl-oxazolidinone (PH-192)AnticonvulsantHuman Plasma> 90% recovery after 90 minNot Applicable[1]
Oxazolidinone Triazolylmethyl oxazolidinone (PH-27)AntibacterialHuman Plasma36.3 weeksNot Applicable[2]
Peptide (Dipeptide) Valine-Citrulline (Val-Cit)Auristatin (MMAE)Mouse~144 hours (6.0 days)Not Applicable[3]
Peptide (Dipeptide) Valine-Citrulline (Val-Cit)Auristatin (MMAE)Cynomolgus Monkey~230 hours (9.6 days)Not Applicable[3]
Peptide (Tripeptide) Glutamic acid–valine–citrulline (EVCit)MMAFMouseStableNot specified[4]
Acid-Cleavable Silyl (B83357) Ether-basedMMAEHuman Plasma> 7 days> 97% after 7 days[5][6]
Acid-Cleavable HydrazoneDoxorubicinHuman Plasma~2-3 daysNot specified[5]
Non-cleavable Thioether (SMCC)DM1Not specifiedStableNot specified[7]

Table 2: Lysosomal Cleavage Efficiency

Linker ClassSpecific Linker ExampleEnzyme(s)% Cleavage / RateReference
Peptide (Dipeptide) Valine-Citrulline (Val-Cit)Cathepsin BEfficient cleavage[8][9]
Peptide (Dipeptide) Valine-Alanine (Val-Ala)Cathepsin BEfficient cleavage[8]
Novel Peptide Asparagine-containing linkersLegumain5x faster than Val-Cit[10]
Acid-Cleavable Silyl Ether-basedLow pH (4.5)Efficient release[5]
Oxazolidinone N-(methoxy)oxazolidineLow pH (5.0)t½ ~7 hours[11]

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways targeted by ADCs and PROTACs is crucial for rational drug design. The following diagrams illustrate key pathways for prominent targets.

HER2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Ligand Ligand HER3 HER3 Ligand->HER3 Binds HER2 HER2 HER2->HER3 Heterodimerization RAS RAS HER2->RAS Activates PI3K PI3K HER3->PI3K Activates ADC Anti-HER2 ADC ADC->HER2 Binds Endosome Endosome ADC->Endosome Internalization AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Lysosome Lysosome Endosome->Lysosome Payload Payload Lysosome->Payload Linker Cleavage Apoptosis Apoptosis Payload->Apoptosis Induces

Caption: HER2 Signaling Pathway and ADC Mechanism of Action.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Proteasome Proteasome AR->Proteasome Degradation AR_dimer AR Dimer AR->AR_dimer Dimerization & Translocation HSP HSP HSP->AR Dissociates PROTAC PROTAC PROTAC->AR Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds E3_Ligase->AR Ubiquitination Ub Ub Ub->AR ARE Androgen Response Element AR_dimer->ARE Binds Gene_Transcription Gene_Transcription ARE->Gene_Transcription Initiates

Caption: Androgen Receptor Signaling and PROTAC Mechanism.

BCMA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space APRIL APRIL BCMA BCMA APRIL->BCMA BAFF BAFF BAFF->BCMA BCMA_ADC Anti-BCMA ADC BCMA_ADC->BCMA Binds Endosome Endosome BCMA_ADC->Endosome Internalization NF_kB_Pathway NF-κB Pathway BCMA->NF_kB_Pathway Activates JNK_Pathway JNK Pathway BCMA->JNK_Pathway Activates p38_Pathway p38 MAPK Pathway BCMA->p38_Pathway Activates Cell_Survival Cell_Survival NF_kB_Pathway->Cell_Survival Proliferation Proliferation JNK_Pathway->Proliferation p38_Pathway->Proliferation Lysosome Lysosome Endosome->Lysosome Payload Payload Lysosome->Payload Linker Cleavage Apoptosis Apoptosis Payload->Apoptosis Induces

Caption: BCMA Signaling in Multiple Myeloma and ADC Action.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the rigorous evaluation of linker performance.

Protocol 1: In Vitro Plasma Stability Assay

Objective: To assess the stability of an ADC and the rate of premature payload release in plasma.

Workflow:

Plasma_Stability_Workflow ADC_Sample ADC Sample Incubation Incubate at 37°C (0, 24, 48, 96, 168h) ADC_Sample->Incubation Plasma Plasma (Human, Mouse, etc.) Plasma->Incubation Aliquots Collect Aliquots Incubation->Aliquots Immunoaffinity_Capture Immunoaffinity Capture (e.g., Protein A/G beads) Aliquots->Immunoaffinity_Capture LC_MS_Analysis LC-MS Analysis Immunoaffinity_Capture->LC_MS_Analysis DAR_Calculation Calculate Average DAR LC_MS_Analysis->DAR_Calculation

Caption: Workflow for In Vitro Plasma Stability Assay.

Methodology:

  • Preparation: Incubate the ADC at a final concentration of 1 mg/mL in plasma (e.g., human, mouse, rat) at 37°C. Include a buffer control to assess inherent ADC stability.

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, and 168 hours).

  • Sample Processing: Immediately quench the reaction by diluting the sample in cold PBS. Capture the ADC from the plasma using Protein A or G affinity chromatography.

  • Analysis: Analyze the eluted ADC by LC-MS to determine the drug-to-antibody ratio (DAR).[12][13][14][15][][17][18]

  • Data Interpretation: A stable ADC will show minimal decrease in the average DAR over time.

Protocol 2: Lysosomal Stability and Cleavage Assay

Objective: To evaluate the efficiency of payload release from a cleavable linker in a simulated lysosomal environment.

Methodology:

  • Preparation: Incubate the ADC with isolated human liver lysosomes or S9 fractions at 37°C in an appropriate assay buffer.[19]

  • Time Points: Collect aliquots at various time points to monitor the kinetics of payload release.

  • Sample Processing: Stop the reaction, typically by heat inactivation or addition of a quenching solution. Precipitate proteins to separate the released payload.

  • Analysis: Analyze the supernatant containing the released payload by LC-MS to quantify the amount of cleavage over time.

  • Data Interpretation: An effective cleavable linker will demonstrate efficient and timely payload release in the lysosomal fraction.

Protocol 3: In Vitro Cytotoxicity Assay

Objective: To determine the potency (IC50) of an ADC on target (antigen-positive) and non-target (antigen-negative) cell lines.

Methodology:

  • Cell Seeding: Plate target and non-target cells in 96-well plates and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with serial dilutions of the ADC, a relevant isotype control ADC, and an unconjugated antibody.

  • Incubation: Incubate the plates for a duration appropriate for the payload's mechanism of action (typically 72-120 hours).

  • Viability Assessment: Measure cell viability using a suitable assay (e.g., MTT, XTT, or CellTiter-Glo®).[3][20][21][22][23]

  • Data Analysis: Calculate the IC50 values for each cell line. A significant difference in IC50 between target and non-target cells indicates target-specific cytotoxicity.

Conclusion

The selection of a linker is a multifaceted decision that significantly impacts the therapeutic index of an ADC or PROTAC. While established linkers like Val-Cit have a long history of use, next-generation linkers, including novel peptide sequences, silyl ethers, and potentially oxazolidinone-based structures, offer opportunities to enhance stability and tailor release profiles. The this compound linker, with its PEG spacer and click chemistry handle, presents a versatile platform for the construction of targeted therapeutics. However, a comprehensive understanding of its in vivo stability and cleavage kinetics through direct comparative studies is necessary to fully ascertain its position relative to other advanced linker technologies. The protocols and comparative data provided in this guide serve as a foundational resource for researchers to design and execute studies that will further elucidate the optimal linker chemistries for the next wave of innovative targeted therapies.

References

The Transformative Impact of PEG Linkers in Drug Development: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The advent of Polyethylene Glycol (PEG) linkers has revolutionized the pharmaceutical landscape, offering a powerful tool to enhance the therapeutic properties of a wide range of drugs. By covalently attaching PEG chains to a molecule—a process known as PEGylation—drug developers can significantly improve a drug's pharmacokinetic and pharmacodynamic profile. This guide provides a comparative analysis of several successful drugs that utilize PEG linkers, offering insights into their enhanced performance supported by experimental data.

Pegfilgrastim vs. Filgrastim (B1168352): Enhancing Neutrophil Recovery

Pegfilgrastim (Neulasta®) is a PEGylated version of filgrastim (Neupogen®) , a recombinant human granulocyte colony-stimulating factor (G-CSF) used to stimulate the production of neutrophils and reduce the incidence of febrile neutropenia in patients undergoing chemotherapy.[1] The addition of a 20-kDa PEG molecule to filgrastim results in a larger molecule with altered clearance mechanisms.[2]

Pharmacokinetic Comparison

The primary advantage of pegfilgrastim lies in its prolonged half-life and self-regulating clearance.[2][3] Filgrastim is primarily cleared by the kidneys, whereas pegfilgrastim is mainly cleared by neutrophil-mediated uptake and degradation.[2][3] This results in a significantly longer half-life for pegfilgrastim, allowing for a single administration per chemotherapy cycle, in contrast to the daily injections required for filgrastim.[2]

ParameterPegfilgrastimFilgrastimReference(s)
Half-life (hours) 15 - 803.5[3][4]
Clearance Neutrophil-mediatedPrimarily renal[2][3]
Dosing Frequency Once per chemotherapy cycleDaily[4]
Efficacy and Safety Comparison

Clinical trials have demonstrated that a single dose of pegfilgrastim is as effective as daily doses of filgrastim in reducing the duration of severe neutropenia.[1][5]

OutcomePegfilgrastimFilgrastimReference(s)
Mean Duration of Severe Neutropenia (Days) 1.21.2[5]
Incidence of Febrile Neutropenia Trend towards greater reduction-[1]
Most Common Adverse Event Bone painBone pain[6]
Signaling Pathway

Both pegfilgrastim and filgrastim exert their effects by binding to the G-CSF receptor on myeloid progenitor cells, activating downstream signaling pathways, primarily the JAK-STAT pathway, which leads to increased proliferation and differentiation of neutrophils.[7][8][9]

GCSF_Signaling GCSF Pegfilgrastim / Filgrastim GCSF_R G-CSF Receptor GCSF->GCSF_R JAK JAK GCSF_R->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT (Dimer) pSTAT_n p-STAT pSTAT->pSTAT_n Translocation DNA DNA pSTAT_n->DNA Binding Transcription Gene Transcription DNA->Transcription Proliferation Neutrophil Proliferation & Differentiation Transcription->Proliferation IFN_Signaling IFN Peginterferon / Interferon IFNAR IFN Receptor (IFNAR1/2) IFN->IFNAR JAK1 JAK1 IFNAR->JAK1 Activation TYK2 TYK2 IFNAR->TYK2 Activation STAT1 STAT1 JAK1->STAT1 Phosphorylation STAT2 STAT2 TYK2->STAT2 Phosphorylation ISGF3 ISGF3 Complex STAT1->ISGF3 STAT2->ISGF3 IRF9 IRF9 IRF9->ISGF3 ISGF3_n ISGF3 ISGF3->ISGF3_n Translocation ISRE ISRE (DNA) ISGF3_n->ISRE Binding Transcription ISG Transcription ISRE->Transcription Antiviral Antiviral Proteins Transcription->Antiviral Naloxegol_Mechanism cluster_gut Gastrointestinal Tract Opioids Opioids Mu_Receptor Mu-Opioid Receptor Opioids->Mu_Receptor Binds to Naloxegol Naloxegol Naloxegol->Mu_Receptor Blocks Binding Constipation Decreased Motility (Constipation) Mu_Receptor->Constipation Leads to Normal_Motility Normal Motility Mu_Receptor->Normal_Motility Restores Doxorubicin_Mechanism cluster_cell Cancer Cell Doxil Doxil (in circulation) Tumor Tumor Tissue (EPR Effect) Doxil->Tumor Accumulation Doxorubicin Doxorubicin (released) Tumor->Doxorubicin Drug Release DNA DNA Intercalation Doxorubicin->DNA TopoII Topoisomerase II Inhibition Doxorubicin->TopoII ROS Free Radical Generation Doxorubicin->ROS Apoptosis Apoptosis DNA->Apoptosis TopoII->Apoptosis ROS->Apoptosis

References

Safety Operating Guide

Proper Disposal of Azido-PEG4-oxazolidin-2-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like Azido-PEG4-oxazolidin-2-one are paramount for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with standard laboratory safety protocols and environmental regulations.

Immediate Safety and Handling Precautions

This compound is an organic azide, a class of compounds known for their potential reactivity. While this specific molecule is designed with a PEG spacer to increase stability and solubility, adherence to strict safety protocols is mandatory.

Before handling, it is crucial to consult the Safety Data Sheet (SDS) for this compound. The SDS for this compound indicates that it is harmful if swallowed and very toxic to aquatic life with long-lasting effects.

Key safety measures include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Ventilation: All work with this compound, including preparation for disposal, should be conducted in a certified chemical fume hood.

  • Avoid Incompatibilities:

    • Metals: Do not use metal spatulas or tools. Contact with certain metals can form highly shock-sensitive metal azides.

    • Acids: Never mix azide-containing waste with acidic compounds. This can generate hydrazoic acid, which is highly toxic and explosive.

    • Halogenated Solvents: Avoid using halogenated solvents (e.g., dichloromethane, chloroform) as they can form dangerously unstable di- and tri-azidomethane.

Quantitative Data on Hazards

Step-by-Step Disposal Procedure

The primary and recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal facility.

Step 1: Waste Collection and Segregation

  • Dedicated Waste Container: Designate a specific, clearly labeled container for this compound waste. The container must be made of a compatible material (e.g., high-density polyethylene (B3416737) - HDPE) and have a secure, leak-proof lid.

  • Segregation: Azide-containing waste streams must be collected separately. Do not mix this waste with other chemical waste, especially acidic or metallic waste.

Step 2: Labeling and Packaging

  • Hazardous Waste Label: As soon as the waste container is first used, it must be labeled with a "Hazardous Waste" sticker.

  • Content Identification: The label must clearly state the full chemical name: "this compound." Avoid using abbreviations or chemical formulas. If it is a solution, list all components and their approximate percentages.

  • Hazard Identification: Indicate the known hazards on the label. For this compound, this would include "Toxic" and "Environmental Hazard."

  • Contact Information: Include the name of the principal investigator, laboratory location, and the date of waste accumulation.

  • Secure Packaging: Ensure the container is tightly sealed and the exterior is clean and free of contamination before moving it to the designated satellite accumulation area.

Step 3: Storage

  • Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA within the laboratory. This area should be away from general lab traffic and incompatible materials.

  • Secondary Containment: It is best practice to store the waste container within a secondary containment unit to prevent the spread of material in case of a leak.

Step 4: Final Disposal

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain. Azides can react with lead and copper in plumbing to form explosive metal azides.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound start Waste Generated: This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe improper_disposal Improper Disposal (Drain, Regular Trash) PROHIBITED start->improper_disposal fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_container Select a Dedicated, Compatible Waste Container fume_hood->waste_container segregate Is the Waste Segregated from Incompatible Materials (Acids, Metals)? waste_container->segregate yes_segregate Yes segregate->yes_segregate no_segregate No segregate->no_segregate label_waste Label Container with 'Hazardous Waste' and Full Chemical Name yes_segregate->label_waste correct_segregation Ensure Proper Segregation no_segregate->correct_segregation correct_segregation->segregate store_waste Store in Designated Satellite Accumulation Area label_waste->store_waste contact_ehs Contact Environmental Health & Safety for Waste Pickup store_waste->contact_ehs end Proper Disposal via Approved Waste Facility contact_ehs->end Workflow for Chemical Neutralization of Azide Waste start Dilute Azide Waste (≤5% Solution) setup Assemble 3-Neck Flask in Fume Hood start->setup warning WARNING: This procedure is for trained personnel only. start->warning add_waste Add Waste Solution to Flask setup->add_waste add_nitrite Add 20% Sodium Nitrite Solution while Stirring add_waste->add_nitrite add_acid CRITICAL: Slowly Add 20% Sulfuric Acid via Dropping Funnel add_nitrite->add_acid reaction Observe Gas Evolution and Stir until Ceased add_acid->reaction test Test with Starch-Iodide Paper. Does it turn blue? reaction->test yes_complete Yes test->yes_complete no_complete No test->no_complete collect_waste Collect Treated Solution in a Labeled Hazardous Waste Container yes_complete->collect_waste add_more_acid Add a small amount of additional acid and re-test no_complete->add_more_acid add_more_acid->test final_disposal Dispose of via Approved Waste Facility (EHS) collect_waste->final_disposal

Personal protective equipment for handling Azido-PEG4-oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols, operational procedures, and disposal plans for the handling of Azido-PEG4-oxazolidin-2-one. Adherence to these guidelines is essential to ensure a safe laboratory environment.

This compound is a bifunctional molecule containing an azide (B81097) group, which is energetic and can be hazardous, and a PEGylated component, which is generally considered to have low toxicity.[1][2] The primary hazards are associated with the azide functional group, which can be sensitive to heat, shock, friction, and light, and may form explosive compounds with certain metals.[3][4][5]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required protective equipment.

PPE CategorySpecification
Eye Protection Chemical splash goggles meeting ANSI Z87.1 standards are required. A face shield should be worn over safety glasses when there is a risk of splashing or explosion.[6][7][8]
Hand Protection Double gloving is recommended. An outer chemical-resistant glove (e.g., nitrile) should be worn over a more robust inner glove. For handling azides of high toxicity, Silver Shield™ gloves under nitrile gloves are recommended.[6][7]
Skin and Body Protection A flame-resistant lab coat must be worn.[9][10] For procedures with a higher risk of explosion, an apron or other protective clothing may be necessary.[8]
Respiratory Protection Work should be conducted in a certified chemical fume hood to avoid inhalation of any dust or aerosols.[8][9] In cases where a fume hood is not sufficient, a full-face respirator may be required.[10]

Operational Plan: Step-by-Step Handling Procedure

All handling of this compound must be performed in a well-ventilated laboratory, inside a certified chemical fume hood.[9] A blast shield should be used as an additional precaution.[6][9]

  • Preparation : Before handling the compound, ensure that the work area is clean and free of incompatible materials, especially acids, heavy metals (such as copper and lead), and halogenated solvents.[3][5][9] Line the work surface with absorbent paper.[9]

  • Weighing and Transfer : Use only plastic or ceramic spatulas for weighing and transferring the compound.[6][9] Metal spatulas are strictly prohibited as they can form highly unstable and explosive metal azides.[3][9]

  • Dissolving : When dissolving the compound, use non-halogenated solvents. Chlorinated solvents like dichloromethane (B109758) and chloroform (B151607) can react with azides to form extremely unstable and explosive di- and tri-azidomethane.[3][4][5]

  • Reaction Setup : If the compound is to be used in a reaction, ensure the reaction vessel is free of any metal contaminants. Avoid ground glass joints where friction could potentially lead to detonation.[9]

  • Storage : Store this compound at or below room temperature, typically at -20°C for long-term storage, and protected from light.[1][3][4] Containers should be clearly labeled.

G cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep_area Clean and Prepare Work Area check_materials Verify Absence of Incompatible Materials (Acids, Metals, Halogenated Solvents) prep_area->check_materials weigh Weigh and Transfer with Plastic/Ceramic Spatula line_surface Line Work Surface with Absorbent Paper check_materials->line_surface dissolve Dissolve in Non-Halogenated Solvent weigh->dissolve react Set Up Reaction in Metal-Free Glassware dissolve->react store Store at Recommended Temperature (-20°C) Away from Light collect_waste Collect Waste in Designated Container label_waste Label Waste Container Clearly collect_waste->label_waste dispose Dispose via University's Chemical Waste Program label_waste->dispose

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Azido-PEG4-oxazolidin-2-one
Reactant of Route 2
Reactant of Route 2
Azido-PEG4-oxazolidin-2-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.